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  • Product: N-(3-Oxotetradecanoyl)-DL-homoserine lactone
  • CAS: 503610-29-5

Core Science & Biosynthesis

Foundational

The Central Role of N-(3-Oxotetradecanoyl)-DL-homoserine lactone in Bacterial Quorum Sensing: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Deciphering the Language of Bacteria In the intricate world of microbiology, bacteria have evolved sophisticated communication networks to coordinate their collective behaviors. This phenomenon, known as qu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deciphering the Language of Bacteria

In the intricate world of microbiology, bacteria have evolved sophisticated communication networks to coordinate their collective behaviors. This phenomenon, known as quorum sensing (QS), allows individual bacterial cells to sense their population density and, in response, synchronously regulate gene expression. At the heart of many of these communication circuits in Gram-negative bacteria are small, diffusible signaling molecules called N-acyl homoserine lactones (AHLs). This technical guide provides an in-depth exploration of a specific and significant member of this class: N-(3-Oxotetradecanoyl)-DL-homoserine lactone (3-oxo-C14-HSL). We will delve into its biosynthesis, the canonical LuxI/LuxR signaling paradigm it employs, its profound impact on bacterial physiology—including virulence and biofilm formation—and the state-of-the-art methodologies for its study. For drug development professionals, understanding the intricacies of the 3-oxo-C14-HSL signaling pathway offers a promising avenue for the development of novel anti-virulence and anti-biofilm therapeutics.

The Molecular Architecture and Biosynthesis of 3-oxo-C14-HSL

N-(3-Oxotetradecanoyl)-DL-homoserine lactone is a member of the AHL family, characterized by a conserved homoserine lactone ring linked to a 14-carbon acyl side chain with a ketone group at the third carbon position.[1][2] This specific chemical structure is crucial for its recognition by and binding to its cognate receptor protein.

The biosynthesis of 3-oxo-C14-HSL is catalyzed by enzymes belonging to the LuxI family of AHL synthases.[3] The synthesis proceeds through a highly conserved mechanism that utilizes two primary substrates from the bacterium's cellular pools: S-adenosylmethionine (SAM), which provides the homoserine lactone moiety, and an acylated acyl carrier protein (acyl-ACP), in this case, a 3-oxotetradecanoyl-ACP, which is an intermediate in fatty acid metabolism.[4] The LuxI-type synthase catalyzes the formation of an amide bond between these two substrates, followed by a lactonization reaction that releases the 3-oxo-C14-HSL molecule.[4]

The Canonical LuxI/LuxR Signaling Circuit: A Paradigm of Bacterial Communication

The 3-oxo-C14-HSL signaling molecule functions within the well-established LuxI/LuxR quorum-sensing framework.[5] This system is a cornerstone of bacterial cell-to-cell communication and operates through a positive feedback loop.

At low cell densities, the basal level of 3-oxo-C14-HSL synthesized by the LuxI homolog is low, and the molecules diffuse out of the cell. As the bacterial population grows, the extracellular concentration of 3-oxo-C14-HSL increases. Once a threshold concentration is reached, the AHLs diffuse back into the cells and bind to their cognate LuxR-type transcriptional regulator.[6]

This binding event induces a conformational change in the LuxR protein, promoting its dimerization and enhancing its affinity for specific DNA sequences known as "lux boxes" located in the promoter regions of target genes.[6][7] The LuxR-AHL complex then acts as a transcriptional activator, modulating the expression of a suite of genes that govern collective behaviors.[6] A key feature of this system is that the LuxR-AHL complex often upregulates the expression of the luxI gene itself, creating a positive feedback loop that rapidly amplifies the quorum sensing signal.[8]

Signaling Pathway Diagram: The 3-oxo-C14-HSL Mediated LuxI/LuxR Circuit

LuxI_LuxR_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 3_oxo_C14_HSL_out 3-oxo-C14-HSL SAM S-adenosylmethionine LuxI LuxI-type Synthase (e.g., SinI) SAM->LuxI Acyl_ACP 3-oxotetradecanoyl-ACP Acyl_ACP->LuxI 3_oxo_C14_HSL_in 3-oxo-C14-HSL LuxI->3_oxo_C14_HSL_in Biosynthesis 3_oxo_C14_HSL_in->3_oxo_C14_HSL_out Diffusion (Cell Density Dependent) LuxR LuxR-type Receptor (e.g., ExpR) 3_oxo_C14_HSL_in->LuxR Binding LuxR_AHL_complex LuxR-(3-oxo-C14-HSL)₂ (Active Dimer) LuxR->LuxR_AHL_complex Dimerization lux_box lux box DNA LuxR_AHL_complex->lux_box Binds to luxI_gene luxI gene LuxR_AHL_complex->luxI_gene Positive Feedback Target_Genes Target Gene Expression (e.g., Biofilm, Virulence) lux_box->Target_Genes Activates Transcription luxI_gene->LuxI Translation

Caption: The 3-oxo-C14-HSL LuxI/LuxR signaling circuit.

Physiological Roles of 3-oxo-C14-HSL: Orchestrating Collective Behaviors

The activation of LuxR-type receptors by 3-oxo-C14-HSL triggers a cascade of gene expression changes that profoundly impact bacterial physiology and their interactions with the environment. Two of the most critical and well-studied consequences are the regulation of biofilm formation and the expression of virulence factors.

Biofilm Formation: A Community-Based Lifestyle

Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which provides protection from environmental stresses and host immune responses. Quorum sensing, mediated by molecules like 3-oxo-C14-HSL, is integral to the development and maturation of biofilms.[4]

In the symbiotic nitrogen-fixing bacterium Sinorhizobium meliloti, the SinI/SinR and ExpR quorum-sensing systems, which utilize long-chain AHLs including 3-oxo-C14-HSL, regulate the production of exopolysaccharides (EPS).[9][10] These EPS are critical components of the biofilm matrix, contributing to its structural integrity and the bacterium's ability to successfully establish a symbiotic relationship with its plant host.[10] In pathogenic bacteria, 3-oxo-C14-HSL can regulate the production of various biofilm matrix components, including polysaccharides, proteins, and extracellular DNA, thereby promoting the formation of robust and resilient biofilms that are notoriously difficult to eradicate.[1]

Virulence Factor Regulation: A Coordinated Attack

In pathogenic bacteria, quorum sensing is a key regulatory mechanism for the expression of virulence factors, allowing the bacteria to mount a coordinated attack once a sufficient population density has been reached to overwhelm host defenses. While the specific repertoire of virulence factors regulated by 3-oxo-C14-HSL can vary between bacterial species, they often include enzymes that degrade host tissues, toxins that damage host cells, and secretion systems that inject effector proteins into host cells.

For instance, in Yersinia pseudotuberculosis, a close relative of the plague-causing agent Yersinia pestis, virulence is heavily dependent on a virulence plasmid (pYV) that encodes a type III secretion system (T3SS).[11][12] The T3SS acts as a molecular syringe to inject effector proteins (Yops) into host immune cells, thereby subverting the host's innate immune response.[11] While the direct regulatory link between a specific 3-oxo-C14-HSL system and the T3SS in Yersinia is an active area of research, the presence of LuxR homologs and the production of C14-HSLs in related species suggest a potential role for this signaling molecule in coordinating the expression of such critical virulence determinants.

Inter-kingdom Signaling: A Dialogue with Eukaryotic Hosts

Intriguingly, the influence of 3-oxo-C14-HSL extends beyond bacterial communication. There is a growing body of evidence for "inter-kingdom" signaling, where these bacterial molecules can modulate the physiology of their eukaryotic hosts.

In plants, long-chain AHLs like 3-oxo-C14-HSL have been shown to prime the plant's immune system, leading to enhanced resistance against pathogenic microbes.[13][14][15] This "AHL-priming" can involve the activation of mitogen-activated protein kinase (MAPK) cascades and the increased deposition of callose and phenolic compounds, which reinforce the plant cell wall against invasion.[13][15] In Arabidopsis, the protein ALI1 has been identified as a potential mediator of 3-oxo-C14-HSL-induced priming.[14][16]

Experimental Methodologies for the Study of 3-oxo-C14-HSL

A robust understanding of the role of 3-oxo-C14-HSL in quorum sensing relies on a suite of specialized experimental techniques. The following section outlines key protocols for the extraction, detection, and functional analysis of this important signaling molecule.

Protocol 1: Extraction of 3-oxo-C14-HSL from Bacterial Cultures

Principle: This protocol describes a liquid-liquid extraction method to isolate AHLs from bacterial culture supernatants. Acidified ethyl acetate is used as the organic solvent to efficiently extract the relatively nonpolar AHL molecules.

Materials:

  • Bacterial culture grown to the desired cell density (typically late-logarithmic or early stationary phase)

  • Ethyl acetate (HPLC grade)

  • Glacial acetic acid

  • 50 ml conical centrifuge tubes

  • Refrigerated centrifuge

  • Rotary evaporator or nitrogen stream evaporator

  • Acetonitrile (HPLC grade)

Procedure:

  • Cell Removal: Centrifuge the bacterial culture (e.g., 50 ml) at 10,000 x g for 15 minutes at 4°C to pellet the cells.[17]

  • Supernatant Collection: Carefully decant the supernatant into a clean tube or flask.

  • Acidification of Solvent: Prepare acidified ethyl acetate by adding 0.5 ml of glacial acetic acid to 100 ml of ethyl acetate.

  • First Extraction: Add an equal volume of acidified ethyl acetate to the supernatant, cap tightly, and vortex vigorously for 1-2 minutes.

  • Phase Separation: Allow the mixture to stand until the aqueous and organic phases have clearly separated. Alternatively, centrifuge at a low speed (e.g., 2,000 x g for 5 minutes) to facilitate phase separation.

  • Collection of Organic Phase: Carefully remove the upper organic phase and transfer it to a clean round-bottom flask.

  • Repeat Extraction: Repeat steps 4-6 two more times, pooling the organic phases.[10]

  • Solvent Evaporation: Evaporate the pooled ethyl acetate to dryness using a rotary evaporator at 40-45°C or under a gentle stream of nitrogen gas.[10]

  • Resuspension: Resuspend the dried extract in a small, known volume of acetonitrile (e.g., 1 ml) and transfer to a clean vial for storage at -20°C.[10][18]

Experimental Workflow: From Culture to Purified AHL Extract

Caption: Workflow for the extraction of AHLs from bacterial culture.

Protocol 2: Detection and Quantification of 3-oxo-C14-HSL using Bioluminescent Reporter Assays

Principle: Bioluminescent reporter strains are genetically engineered bacteria that produce light in response to the presence of specific AHLs. These assays are highly sensitive and are a common method for detecting and semi-quantifying AHL activity. Different reporter strains have varying specificities for AHLs with different acyl chain lengths.

Materials:

  • AHL reporter strain (e.g., E. coli pSB1142 for long-chain AHLs or E. coli pSB401 for short-chain AHLs)[19]

  • LB medium with appropriate antibiotics for the reporter strain

  • 96-well microtiter plates (white, opaque plates for luminescence)

  • AHL extract (from Protocol 1) or synthetic 3-oxo-C14-HSL standards

  • Microplate reader with luminescence detection capabilities

Procedure:

  • Prepare Reporter Culture: Inoculate the reporter strain into LB medium with the appropriate antibiotics and grow overnight with shaking at the recommended temperature.

  • Subculture: The next day, dilute the overnight culture 1:100 into fresh LB medium and grow for a few hours until it reaches the early- to mid-logarithmic phase of growth.

  • Assay Setup: In a 96-well plate, add a fixed volume of the subcultured reporter strain to each well (e.g., 100 µl).

  • Sample Addition: Add a small volume (e.g., 1-10 µl) of your AHL extract or a serial dilution of a known concentration of synthetic 3-oxo-C14-HSL standard to the wells. Include a negative control with only the solvent used to resuspend the extract.

  • Incubation: Incubate the plate at the optimal temperature for the reporter strain for a specified period (e.g., 4-6 hours), allowing for the induction of the reporter gene.

  • Measurement: Measure the luminescence (in Relative Light Units, RLU) and the optical density at 600 nm (OD600) of each well using a microplate reader.

  • Data Analysis: Normalize the luminescence signal by dividing the RLU by the OD600 to account for any differences in cell growth. Plot the normalized RLU against the concentration of the 3-oxo-C14-HSL standard to generate a standard curve. Use this curve to estimate the concentration of 3-oxo-C14-HSL in your unknown samples.[20]

Protocol 3: Quantitative Biofilm Formation Assay

Principle: This assay quantifies the ability of bacteria to form biofilms on a solid surface in response to 3-oxo-C14-HSL. The amount of biofilm is determined by staining with crystal violet, which binds to the cells and extracellular matrix components.

Materials:

  • Bacterial strain of interest

  • Appropriate growth medium

  • 96-well polystyrene microtiter plates

  • 3-oxo-C14-HSL stock solution

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Prepare Inoculum: Grow an overnight culture of the bacterial strain. Dilute the culture 1:100 in fresh growth medium.

  • Assay Setup: To the wells of a 96-well plate, add 100 µl of the diluted bacterial culture. Add different concentrations of 3-oxo-C14-HSL to the wells. Include a no-treatment control and a solvent control.

  • Incubation: Cover the plate and incubate under static conditions for 24-48 hours at the optimal growth temperature for the bacterium.

  • Washing: Carefully discard the planktonic culture from the wells. Gently wash the wells twice with 200 µl of PBS to remove non-adherent cells.

  • Staining: Add 125 µl of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Rinsing: Discard the crystal violet solution and rinse the plate 3-4 times with water. Vigorously tap the plate on a paper towel to remove excess liquid.

  • Solubilization: Add 125 µl of 30% acetic acid to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes.

  • Quantification: Transfer the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at 550 nm using a microplate reader.

Quantitative Data and Considerations

ParameterTypical Value/RangeSignificance
Physiological Concentration nM to low µM range in culture supernatants; can reach >100 µM in biofilmsThe concentration dictates the activation of the QS system. High local concentrations in biofilms are key to their coordinated behavior.
EC50 for LuxR Activation Typically in the nM range for cognate AHLsThis value represents the concentration of 3-oxo-C14-HSL required for half-maximal activation of its receptor and is a measure of the sensitivity of the system.
Binding Affinity (Kd) Varies depending on the specific LuxR homologA lower Kd indicates a tighter binding interaction between 3-oxo-C14-HSL and its receptor.

Conclusion and Future Directions

N-(3-Oxotetradecanoyl)-DL-homoserine lactone is a pivotal signaling molecule in the quorum-sensing networks of a diverse range of Gram-negative bacteria. Its role in orchestrating complex behaviors such as biofilm formation and virulence makes the LuxI/LuxR signaling pathway it governs a prime target for the development of novel antimicrobial strategies. By disrupting this communication system, it may be possible to attenuate bacterial pathogenicity without exerting the strong selective pressure for resistance that is characteristic of traditional antibiotics.

Future research will undoubtedly continue to unravel the complexities of 3-oxo-C14-HSL-mediated signaling. The identification of novel LuxR-type receptors that respond to this molecule, the elucidation of the full spectrum of genes under its control in various pathogens, and the exploration of its role in the context of polymicrobial communities will provide a more complete picture of its biological significance. For drug development professionals, the continued investigation into the structure-function relationships of the LuxR-AHL interaction will be critical for the rational design of potent and specific quorum-sensing inhibitors. The methodologies outlined in this guide provide a solid foundation for researchers to contribute to this exciting and important field.

References

  • Liao, C. H., Chen, J. C., & Chen, C. S. (2014). Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay. Applied and Environmental Microbiology, 80(11), 3464-3472.
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  • Gao, M., Teplitski, M., Robinson, J. B., & Bauer, W. D. (2003). sinI- and expR-Dependent quorum sensing in Sinorhizobium meliloti. Journal of Bacteriology, 185(24), 7235-7245.
  • Marketon, M. M., & González, J. E. (2002). Quorum Sensing Controls Exopolysaccharide Production in Sinorhizobium meliloti. Journal of Bacteriology, 184(14), 3903-3911.
  • Chen, G., Wang, H., Zhang, X., & He, J. (2018). Isolation and Characterization of N-acyl Homoserine Lactone-Producing Bacteria From Cattle Rumen and Swine Intestines. Frontiers in Microbiology, 9, 948.
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  • LIPID MAPS. (n.d.). N-3-oxo-tetradecanoyl-L-homoserine lactone. Retrieved from [Link]

  • Whitehead, N. A., Barnard, A. M., Slater, H., Simpson, N. J., & Salmond, G. P. (2001). LuxR-type Quorum Sensing Regulators That Are Detached from Common Scents. Microbiology, 147(Pt 12), 3247-3258.
  • Collins, C. H., Arnold, F. H., & Leadbetter, J. R. (2006). Directed evolution of Vibrio fischeri LuxR for increased sensitivity to a broad spectrum of acyl-homoserine lactones. Molecular Microbiology, 59(3), 718-727.
  • Wang, H., Liu, Y., Zhang, X., & He, J. (2013). Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones. Journal of Applied Microbiology, 115(3), 779-790.
  • Subramoni, S., & Venturi, V. (2009). Cell-Cell Signaling Proteobacterial LuxR Solos: a Treasure Trove of Subgroups Having Different Origins, Ligands, and Ecological Roles. mBio, 10(5), e02055-19.
  • Ryder, C., Byrd, M., & Wozniak, D. J. (2007). Biofilm Matrix and Its Regulation in Pseudomonas aeruginosa. International Journal of Molecular Sciences, 8(8), 768-785.
  • Liu, M., Wang, H., Li, X., Li, X., & Su, Z. (2017). Detection of Diverse N-Acyl-Homoserine Lactones in Vibrio alginolyticus and Regulation of Biofilm Formation by N-(3-Oxodecanoyl). Frontiers in Microbiology, 8, 1058.
  • Tan, L. Y., Yin, W. F., & Chan, K. G. (2014). Detection of AHL production by strain YL12 by bioluminescent reporter assay with E. coli [pSB401] as biosensor. Sensors (Basel, Switzerland), 14(7), 13083–13093.
  • Wang, H., Zhang, X., & He, J. (2018). Isolation and Characterization of N-acyl Homoserine Lactone-Producing Bacteria From Cattle Rumen and Swine Intestines. Frontiers in Microbiology, 9, 948.
  • O'Loughlin, C. T., Miller, L. C., Siryaporn, A., & Bassler, B. L. (2013). Structure of QscR bound to 3OC12-HSL. Journal of Bacteriology, 195(18), 4125-4134.
  • UniProt. (n.d.). luxI - Acyl-homoserine-lactone synthase - Aliivibrio fischeri (strain ATCC 700601 / ES114) (Vibrio fischeri). Retrieved from [Link]

  • Glucksam-Galnoy, Y., Sananes, R., Silberstein, N., Krief, P., Kupiec, M., & Sessa, G. (2013). The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages. Journal of immunology (Baltimore, Md. : 1950), 191(1), 337–344.
  • Hu, Z., Chen, L., Pang, Y., & Li, Y. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. Frontiers in Plant Science, 13, 891393.
  • Slock, J., VanRiet, D., Kolibachuk, D., & Greenberg, E. P. (1990). Directed evolution of Vibrio fischeri LuxR for increased sensitivity to a broad spectrum of acyl-homoserine lactones. Applied and Environmental Microbiology, 56(11), 3593-3595.
  • Zarkani, A. A., Stein, E., Röhrich, C. R., Schikora, M., Evguenieva-Hackenberg, E., & Schikora, A. (2013). Long-chained oxo-C14-HSL has no impact on plant growth and is not transported within the plant. Plant molecular biology, 83(1-2), 147–158.
  • Déziel, E., Lépine, F., Milot, S., He, J., Mindrinos, M. N., Tompkins, R. G., & Rahme, L. G. (2004). Surface growth of Pseudomonas aeruginosa reveals a regulatory effect of 3-oxo-C12-homoserine lactone in absence of its cognate receptor, LasR. Journal of Bacteriology, 186(14), 4589-4598.
  • Schenk, S. T., & Schikora, A. (2015). Oxo-C14-HSL promotes accumulation of ROS and induces HR rate after challenge with Pst in Arabidopsis plant. Frontiers in plant science, 5, 738.
  • Collins, C. H., & Leadbetter, J. R. (2007). Directed Evolution of Vibrio fischeri LuxR for Improved Response to Butanoyl-Homoserine Lactone. Journal of Bacteriology, 189(16), 5871-5879.
  • Shrestha, A., & Schikora, A. (2020). Long-chained oxo-C14-HSL has no impact on plant growth and is not transported within the plant. Plants (Basel, Switzerland), 9(10), 1349.
  • Shrestha, A., El-Shetehy, M., Zarkani, A. A., & Schikora, A. (2022). AHL-Priming Protein 1 mediates N-3-oxo-tetradecanoyl-homoserine lactone priming in Arabidopsis. BMC biology, 20(1), 269.
  • Shrestha, A., El-Shetehy, M., Zarkani, A. A., & Schikora, A. (2022). (PDF) AHL-Priming Protein 1 mediates N-3-oxo-tetradecanoyl-homoserine lactone priming in Arabidopsis.
  • Schenk, S. T., Hernandez-Reyes, C., Samans, B., Stein, E., Neumann, C., Schikora, M., & Schikora, A. (2014). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. Frontiers in Plant Science, 5, 368.
  • Chen, R., Liu, C., & Wang, H. (2021). In vitro reconstituted quorum sensing pathways enable rapid evaluation of quorum sensing inhibitors. bioRxiv.
  • Chain, P. S., Carniel, E., Larimer, F. W., Lamerdin, J., Stoutland, P. O., Regala, W. M., ... & Brubaker, R. R. (2004). The Complete Genome Sequence of Yersinia pseudotuberculosis IP31758, the Causative Agent of Far East Scarlet-Like Fever. Journal of Bacteriology, 186(15), 4891-4903.
  • Hjerde, E. (2015). Sequence variability of virulence genes and stress responses in Yersinia pseudotuberculosis. Helda.
  • Parent, M. A., & Auerbuch, V. (2016). Role of the Yersinia pseudotuberculosis Virulence Plasmid in Pathogen-Phagocyte Interactions in Mesenteric Lymph Nodes. Infection and Immunity, 84(9), 2468-2477.
  • Miller, K. A. (2016).
  • Zhu, J., Beaber, J. W., Moré, M. I., Fuqua, C., Eberhard, A., & Winans, S. C. (1998). Analogs of the Autoinducer 3-Oxooctanoyl-Homoserine Lactone Strongly Inhibit Activity of the TraR Protein of Agrobacterium tumefaciens. Journal of Bacteriology, 180(20), 5398-5405.

Sources

Exploratory

Discovery and synthesis of N-(3-Oxotetradecanoyl)-DL-homoserine lactone.

An In-Depth Technical Guide to the Discovery and Synthesis of N-(3-Oxotetradecanoyl)-DL-homoserine lactone Authored by: Gemini, Senior Application Scientist Foreword N-(3-Oxotetradecanoyl)-DL-homoserine lactone (3-oxo-C1...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthesis of N-(3-Oxotetradecanoyl)-DL-homoserine lactone

Authored by: Gemini, Senior Application Scientist

Foreword

N-(3-Oxotetradecanoyl)-DL-homoserine lactone (3-oxo-C14-HSL) stands as a significant molecule within the intricate communication networks of Gram-negative bacteria. As a long-chain N-acyl homoserine lactone (AHL), it is a key autoinducer in the process of quorum sensing (QS), a mechanism that allows bacteria to collectively modulate gene expression in response to population density. This guide provides a comprehensive exploration of 3-oxo-C14-HSL, from its discovery and biological role in bacterial signaling to detailed, field-proven protocols for its chemical synthesis and characterization. Designed for researchers, chemists, and drug development professionals, this document aims to deliver not just procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical applicability.

Part 1: Discovery and Biological Significance

The Dawn of Bacterial Communication: Quorum Sensing

Quorum sensing is a sophisticated cell-to-cell communication system that enables bacteria to function as multicellular communities.[1] Bacteria produce and release small signaling molecules called autoinducers. As the bacterial population grows, the concentration of these autoinducers increases. Once a critical threshold concentration is reached, these molecules interact with specific receptors to trigger a coordinated, population-wide change in gene expression.[1] This collective behavior is crucial for processes such as biofilm formation, virulence factor production, and symbiosis.[2][3]

In many Gram-negative bacteria, the primary autoinducers are N-acyl homoserine lactones (AHLs).[4][5] AHLs share a common homoserine lactone ring but vary in the length (from 4 to 18 carbons) and modification of their N-acyl side chain. This structural diversity allows for a high degree of specificity in bacterial communication.[5]

Identification of N-(3-Oxotetradecanoyl)-DL-homoserine lactone

N-(3-Oxotetradecanoyl)-DL-homoserine lactone is a long-chain AHL first identified as a signaling molecule in bacteria such as Sinorhizobium meliloti, where it is produced by the SinI synthase.[1] Its presence and activity are central to the regulation of symbiotic and pathogenic processes. Unlike short-chain AHLs, which often diffuse freely across the cell membrane, long-chain AHLs like 3-oxo-C14-HSL may involve active transport mechanisms.[5]

The LuxI/R Signaling Pathway: Mechanism of Action

The activity of 3-oxo-C14-HSL is mediated through a canonical LuxI/R-type quorum-sensing circuit. This system is comprised of two key protein components:

  • LuxI-type Synthase: An enzyme (e.g., SinI) that synthesizes the specific AHL molecule. These synthases typically utilize S-adenosylmethionine (SAM) as the donor for the homoserine lactone moiety and an acyl-acyl carrier protein (acyl-ACP) from the fatty acid biosynthesis pathway for the acyl side chain.[5][6]

  • LuxR-type Receptor/Regulator: An intracellular protein that acts as both the AHL receptor and a transcriptional regulator.[1]

When the extracellular concentration of 3-oxo-C14-HSL reaches a quorum, it diffuses into the bacterial cytoplasm and binds to its cognate LuxR-type receptor. This binding event induces a conformational change in the receptor, promoting its dimerization and enhancing its affinity for specific DNA sequences known as "lux boxes" located in the promoter regions of target genes. The receptor-AHL complex then acts as a transcriptional activator or repressor, thereby controlling the expression of QS-regulated genes.

G cluster_0 Bacterial Cell LuxI LuxI-type Synthase AHL_intra 3-oxo-C14-HSL LuxI->AHL_intra Synthesis LuxR LuxR-type Receptor AHL_bound_LuxR AHL-LuxR Complex LuxR->AHL_bound_LuxR DNA Target DNA (lux box) AHL_bound_LuxR->DNA Binds & Regulates Gene_Expression QS-Controlled Gene Expression DNA->Gene_Expression Activation/ Repression SAM SAM SAM->LuxI Acyl_ACP Acyl-ACP Acyl_ACP->LuxI AHL_intra->LuxR Binding AHL_intra->AHL_bound_LuxR AHL_extra 3-oxo-C14-HSL AHL_intra->AHL_extra Diffusion/ Transport AHL_extra->AHL_intra Uptake

Figure 1. General LuxI/R quorum-sensing signaling pathway.

Part 2: Chemical Synthesis

The synthesis of 3-oxo-C14-HSL is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The core of the synthesis is the formation of an amide bond between the homoserine lactone headgroup and the 3-oxotetradecanoyl side chain. A robust and reliable linear route has been developed for this class of molecules.[7]

Retrosynthetic Strategy

The target molecule can be disconnected at the amide bond, yielding two primary synthons: DL-homoserine lactone and an activated form of 3-oxotetradecanoic acid. The latter is most effectively prepared from lauroyl chloride (a C12 acid chloride) and Meldrum's acid.

Experimental Protocols

Materials and Reagents:

  • Lauroyl chloride (≥98%)

  • 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid, ≥98%)

  • Pyridine (anhydrous, 99.8%)

  • Dichloromethane (DCM, anhydrous, ≥99.8%)

  • DL-Homoserine lactone hydrobromide (or hydrochloride) (≥97%)

  • Triethylamine (TEA, ≥99.5%)

  • Silica gel for column chromatography

Protocol 1: Synthesis of 5-(3-Oxotetradecanoyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

This first stage involves the acylation of Meldrum's acid to create the β-ketoacyl precursor.

  • Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve Meldrum's acid (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add anhydrous pyridine (2.2 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C.

  • Acylation: Add lauroyl chloride (1.0 eq) dropwise over 30 minutes. The causality for this slow addition is to control the exothermicity of the reaction and prevent side product formation.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding 1 M HCl. Separate the organic layer, wash sequentially with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is often used directly in the next step, but can be purified by flash column chromatography if necessary.

Protocol 2: Synthesis of N-(3-Oxotetradecanoyl)-DL-homoserine lactone

This final stage couples the β-ketoacyl precursor with the homoserine lactone ring.

  • Setup: Dissolve the crude product from Protocol 1 (1.0 eq) in anhydrous DCM in a clean, dry flask under a nitrogen atmosphere.

  • Amine Addition: Add DL-Homoserine lactone hydrobromide (1.2 eq) followed by the dropwise addition of triethylamine (2.5 eq). The triethylamine acts as a base to both deprotonate the homoserine lactone salt and catalyze the aminolysis of the Meldrum's acid adduct.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel (typically using a gradient of ethyl acetate in hexanes) to yield the final product as a white solid.

G start Starting Materials: - Lauroyl Chloride - Meldrum's Acid - DL-Homoserine Lactone HBr protocol1 Protocol 1: Acylation of Meldrum's Acid start->protocol1 Pyridine, DCM workup1 Aqueous Workup protocol1->workup1 protocol2 Protocol 2: Coupling Reaction workup1->protocol2 Crude Adduct workup2 Aqueous Workup protocol2->workup2 Triethylamine, DCM purification Silica Gel Column Chromatography workup2->purification characterization Characterization (LC-MS, NMR) purification->characterization final_product Final Product: 3-oxo-C14-HSL characterization->final_product

Sources

Foundational

The Orchestrator of Virulence: A Technical Guide to the Mechanism of Action of N-(3-Oxotetradecanoyl)-DL-homoserine lactone in Bacteria

This guide provides an in-depth exploration of the molecular mechanisms underpinning the action of N-(3-Oxotetradecanoyl)-DL-homoserine lactone (3-oxo-C14-HSL), a key signaling molecule in bacterial quorum sensing. Tailo...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the molecular mechanisms underpinning the action of N-(3-Oxotetradecanoyl)-DL-homoserine lactone (3-oxo-C14-HSL), a key signaling molecule in bacterial quorum sensing. Tailored for researchers, scientists, and drug development professionals, this document elucidates the synthesis, perception, and downstream regulatory effects of 3-oxo-C14-HSL, with a particular focus on its role in pathogenic bacteria such as Pseudomonas aeruginosa. We will dissect the core signaling pathways, detail robust experimental methodologies for their investigation, and discuss the implications for the development of novel anti-virulence strategies.

Introduction to Quorum Sensing: The Social Network of Bacteria

Bacteria, long considered solitary organisms, engage in sophisticated cell-to-cell communication to coordinate collective behaviors. This process, termed quorum sensing (QS), allows a population of bacteria to sense their density and, in response, synchronously regulate gene expression.[1][2] This coordinated action is crucial for a variety of processes, including biofilm formation, virulence factor production, and antibiotic resistance.[2][3][4] In many Gram-negative bacteria, the language of quorum sensing is spoken through a class of small signaling molecules known as N-acyl-homoserine lactones (AHLs).[1][2][3] These molecules, which vary in the length and modification of their acyl side chain, act as autoinducers, accumulating in the environment as the bacterial population grows.[5][6]

N-(3-Oxotetradecanoyl)-DL-homoserine lactone, also referred to as 3-oxo-C14-HSL, is a prominent member of the AHL family.[7][8] It is a small, diffusible signaling molecule that plays a critical role in controlling gene expression and cellular metabolism in various bacteria.[7] This guide will focus on the intricate mechanism by which this specific molecule orchestrates bacterial behavior.

The Core Mechanism: Synthesis, Perception, and Signal Transduction

The action of 3-oxo-C14-HSL can be dissected into three key stages: its biosynthesis, its recognition by a cognate receptor, and the subsequent activation of a transcriptional cascade that leads to a coordinated population-level response.

Biosynthesis of 3-oxo-C14-HSL

The synthesis of 3-oxo-C14-HSL is catalyzed by enzymes belonging to the LuxI family of AHL synthases.[1][3][9] These enzymes utilize S-adenosyl-L-methionine (SAM) as the donor of the homoserine lactone ring and a specific acyl-acyl carrier protein (acyl-ACP) from the fatty acid biosynthesis pathway as the donor of the acyl side chain.[2] In the case of 3-oxo-C14-HSL, the synthase utilizes a 3-oxotetradecanoyl-ACP. The enzyme facilitates the formation of an amide bond between the acyl chain and the amino group of the homoserine moiety derived from SAM, followed by lactonization to form the characteristic homoserine lactone ring. Once synthesized, these small, lipid-soluble molecules can diffuse across the bacterial cell membrane into the extracellular environment.[2]

The LasR Receptor: A Highly Specific Molecular Switch

As the bacterial population density increases, the extracellular concentration of 3-oxo-C14-HSL rises. Upon reaching a threshold concentration, these molecules diffuse back into the bacterial cytoplasm and bind to their cognate intracellular receptor, a transcriptional regulator protein belonging to the LuxR family.[1][2] In the well-studied opportunistic pathogen Pseudomonas aeruginosa, the primary receptor for 3-oxo-C14-HSL is the LasR protein.[1][10]

The binding of 3-oxo-C14-HSL to the N-terminal ligand-binding domain of LasR induces a conformational change in the protein. This change promotes the dimerization of LasR monomers and unmasks the C-terminal DNA-binding domain.[11] The activated LasR dimer is now competent to bind to specific DNA sequences, known as las boxes, located in the promoter regions of target genes.[10]

Downstream Gene Regulation: Orchestrating Virulence and Biofilm Formation

The binding of the LasR/3-oxo-C14-HSL complex to las boxes initiates the transcription of a large regulon of genes. In P. aeruginosa, this includes genes encoding a wide array of virulence factors, such as elastase (lasB), alkaline protease, and exotoxin A.[4][10] These factors are critical for tissue damage and evasion of the host immune system during infection.

Furthermore, the Las system is a master regulator of biofilm formation, a process by which bacteria encase themselves in a protective matrix of exopolysaccharides, proteins, and DNA.[3][9] This sessile lifestyle enhances bacterial resistance to antibiotics and host defenses. The LasR/3-oxo-C14-HSL complex directly and indirectly regulates the expression of genes involved in the synthesis of biofilm matrix components.[12]

A key feature of the Las system is a positive feedback loop, where the LasR/3-oxo-C14-HSL complex upregulates the transcription of the lasI gene, leading to increased synthesis of 3-oxo-C14-HSL.[10] This autoinduction circuit rapidly amplifies the quorum sensing signal throughout the population, ensuring a robust and synchronized response. The Las system also sits at the top of a hierarchical quorum sensing cascade in P. aeruginosa, activating a second quorum sensing system, the rhl system, which controls the production of another set of virulence factors.[10]

Visualizing the Mechanism: Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the core signaling pathway and a common experimental workflow used to study it.

Figure 1: The N-(3-Oxotetradecanoyl)-DL-homoserine lactone signaling pathway.

Experimental Methodologies for Studying 3-oxo-C14-HSL Signaling

A variety of robust experimental techniques are employed to investigate the intricacies of 3-oxo-C14-HSL-mediated quorum sensing. This section provides an overview of key methodologies and a detailed protocol for a widely used biosensor assay.

Overview of Key Experimental Approaches
Technique Principle Application in 3-oxo-C14-HSL Research
Bacterial Biosensor Assays Genetically engineered bacteria that produce a measurable output (e.g., light, color) in response to specific AHLs.[13][14]Detection and quantification of 3-oxo-C14-HSL in bacterial cultures and extracts.[13][15]
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Separation of molecules based on their physicochemical properties followed by mass-based detection and identification.[15]Precise identification and quantification of 3-oxo-C14-HSL and other AHLs in complex biological samples.[15]
Reporter Gene Fusions Fusing the promoter of a target gene to a reporter gene (e.g., lacZ, gfp) to measure transcriptional activity.Quantifying the expression of genes regulated by the LasR/3-oxo-C14-HSL complex.
Electrophoretic Mobility Shift Assay (EMSA) Detecting protein-DNA interactions by observing the retarded migration of a DNA fragment when bound by a protein in an electric field.Demonstrating the direct binding of the LasR/3-oxo-C14-HSL complex to the promoter regions of target genes.
Transcriptomics (RNA-Seq) High-throughput sequencing of RNA to determine the complete set of transcripts in a cell at a given time.Identifying the entire regulon of genes controlled by 3-oxo-C14-HSL and LasR on a genome-wide scale.
Detailed Protocol: Quantification of 3-oxo-C14-HSL using an Agrobacterium tumefaciens Biosensor

This protocol describes a common method for quantifying AHLs using the Agrobacterium tumefaciens NTL4 (pZLR4) biosensor strain. This strain contains a traG-lacZ fusion that is induced by AHLs, leading to the production of β-galactosidase, which can be quantified colorimetrically.

Rationale: This biosensor is particularly useful as it lacks its own AHL synthase but retains a LuxR homolog (TraR) that can be activated by a range of AHLs, including 3-oxo-C14-HSL. The resulting β-galactosidase activity is proportional to the concentration of the AHL in the sample.

Materials:

  • Agrobacterium tumefaciens NTL4 (pZLR4)

  • Luria-Bertani (LB) medium supplemented with appropriate antibiotics

  • Bacterial culture supernatant or AHL extract to be tested

  • Synthetic 3-oxo-C14-HSL standard

  • 96-well microtiter plate

  • Z-buffer

  • o-nitrophenyl-β-D-galactopyranoside (ONPG)

  • Sodium dodecyl sulfate (SDS)

  • Chloroform

  • Sodium carbonate (Na₂CO₃)

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Biosensor Culture: Inoculate A. tumefaciens NTL4 (pZLR4) into LB medium with appropriate antibiotics and grow overnight at 28°C with shaking.

  • Prepare Samples and Standards: Prepare serial dilutions of the test sample (e.g., bacterial supernatant) and the synthetic 3-oxo-C14-HSL standard in fresh LB medium in a 96-well plate. Include a negative control with only LB medium.

  • Inoculate Biosensor: Dilute the overnight culture of the biosensor 1:10 in fresh LB medium and add an equal volume to each well of the 96-well plate containing the samples and standards.

  • Incubation: Incubate the plate at 28°C for 4-6 hours with gentle shaking.

  • β-Galactosidase Assay: a. Measure the optical density at 600 nm (OD₆₀₀) of each well to determine cell density. b. Lyse the cells by adding a drop of 0.1% SDS and a drop of chloroform to each well and vortexing briefly. c. Add Z-buffer to each well. d. Start the enzymatic reaction by adding ONPG solution to each well. e. Incubate the plate at 28°C and monitor the development of a yellow color. f. Stop the reaction by adding Na₂CO₃ solution. g. Measure the absorbance at 420 nm (A₄₂₀) and 550 nm (A₅₅₀).

  • Calculate Miller Units: Calculate the β-galactosidase activity in Miller units using the following formula: Miller Units = 1000 × [A₄₂₀ - (1.75 × A₅₅₀)] / (t × v × OD₆₀₀) where t = reaction time in minutes and v = volume of culture used in ml.

  • Data Analysis: Plot a standard curve of Miller Units versus the concentration of the synthetic 3-oxo-C14-HSL. Use this curve to determine the concentration of 3-oxo-C14-HSL in the test samples.

Biosensor_Assay_Workflow start Start prep_culture Prepare Overnight Biosensor Culture start->prep_culture inoculate Inoculate Plate with Biosensor Culture prep_culture->inoculate prep_plate Prepare 96-well Plate (Samples & Standards) prep_plate->inoculate incubate Incubate Plate inoculate->incubate measure_od Measure OD600 incubate->measure_od lyse Lyse Cells (SDS/Chloroform) measure_od->lyse add_reagents Add Z-buffer & ONPG lyse->add_reagents incubate_reaction Incubate for Color Development add_reagents->incubate_reaction stop_reaction Stop Reaction (Na2CO3) incubate_reaction->stop_reaction measure_abs Measure A420 & A550 stop_reaction->measure_abs calculate Calculate Miller Units measure_abs->calculate analyze Generate Standard Curve & Determine Concentration calculate->analyze end End analyze->end

Figure 2: Workflow for the quantification of 3-oxo-C14-HSL using a biosensor assay.

Implications for Drug Development: Targeting Quorum Sensing

The central role of the 3-oxo-C14-HSL signaling system in controlling bacterial virulence makes it an attractive target for the development of novel anti-infective therapies.[16][17][18] Unlike traditional antibiotics that aim to kill bacteria, anti-virulence strategies seek to disarm them, thereby reducing the selective pressure for the development of resistance.[16][18][19]

Several strategies are being explored to inhibit this quorum sensing pathway:

  • Inhibition of AHL Synthesis: Targeting the LasI synthase to prevent the production of 3-oxo-C14-HSL.[3][9]

  • Antagonism of the LasR Receptor: Developing molecules that bind to LasR but do not activate it, thereby competitively inhibiting the binding of the native autoinducer.[20]

  • Enzymatic Degradation of AHLs: Utilizing enzymes known as quorum quenchers, such as lactonases and acylases, to degrade 3-oxo-C14-HSL in the extracellular environment.[2]

The development of such quorum sensing inhibitors holds significant promise for the treatment of chronic and antibiotic-resistant infections, particularly those caused by P. aeruginosa.

Conclusion

The N-(3-Oxotetradecanoyl)-DL-homoserine lactone-mediated quorum sensing system is a sophisticated and highly regulated network that enables bacteria to coordinate their behavior and mount a collective arsenal of virulence factors. A thorough understanding of its molecular mechanism, from signal synthesis to downstream gene regulation, is paramount for both fundamental microbiology research and the development of next-generation therapeutics. The experimental approaches detailed in this guide provide a robust framework for the continued investigation of this critical bacterial communication system. As our knowledge deepens, so too will our ability to rationally design strategies to disrupt this intricate molecular conversation and combat bacterial infections more effectively.

References

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  • Various Authors. (n.d.). Enzymatic Assays to Investigate Acyl-Homoserine Lactone Autoinducer Synthases.
  • Mayer, M. L., et al. (2011).
  • Shrestha, A., et al. (2022). AHL-Priming Protein 1 mediates N-3-oxo-tetradecanoyl-homoserine lactone priming in Arabidopsis. BMC Biology.
  • Kumar, L., et al. (2022). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. Molecules.
  • Smith, K. M., et al. (2003). Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue. Journal of Bacteriology.
  • Wikipedia. (n.d.). N-Acyl homoserine lactone. Retrieved from [Link]

  • Schuster, M., et al. (2003). The Multiple Signaling Systems Regulating Virulence in Pseudomonas aeruginosa. Microbiology and Molecular Biology Reviews.
  • Ayé, A., et al. (2017). Biofilm formation in marine bacteria and biocidal sensitivity: interplay between a potent antibiofilm compound (AS162) and quorum-sensing autoinducers. Journal of Applied Microbiology.
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  • Gaddy, J. A., & Actis, L. A. (2009). Methods for Detecting N-Acyl Homoserine Lactone Production in Acinetobacter baumannii. Methods in Molecular Biology.
  • Mathesius, U., et al. (2003). A proteomic analysis of Arabidopsis thaliana seedling responses to 3-oxo-octanoyl-homoserine lactone, a bacterial quorum-sensing signal. Plant Physiology.
  • Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers in Microbiology.
  • Foucault, M., et al. (2023).
  • Various Authors. (n.d.). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria.
  • Various Authors. (n.d.). Surface growth induces 3-oxo-C12-HSL production in PA14 LasR-null....
  • Wu, M., et al. (2016). Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-oxododecanoyl) Homoserine Lactone Attenuates Lipopolysaccharide-Induced Inflammation by Activating the Unfolded Protein Response. Infection and Immunity.
  • Foucault, M., et al. (2023). Surface growth of Pseudomonas aeruginosa reveals a regulatory effect of 3-oxo-C12-homoserine lactone in absence of its cognate receptor, LasR.
  • García-Fernández, E., et al. (2020). Recent Advances in Anti-virulence Therapeutic Strategies With a Focus on Dismantling Bacterial Membrane Microdomains, Toxin Neutralization, Quorum-Sensing Interference and Biofilm Inhibition. Frontiers in Microbiology.
  • Liu, J., et al. (2019). Identification of Quorum-Sensing Molecules of N-Acyl-Homoserine Lactone in Gluconacetobacter Strains by Liquid Chromatography-Tandem Mass Spectrometry. Molecules.
  • Williams, K. C., et al. (2017). The bacterial quorum-sensing molecule, N-3-oxo-dodecanoyl-L-homoserine lactone, inhibits mediator release and chemotaxis of murine mast cells.
  • McDougald, D., et al. (2012). Short-Chain N-Acylhomoserine Lactone Quorum-Sensing Molecules Promote Periodontal Pathogens in In Vitro Oral Biofilms. mBio.
  • Various Authors. (n.d.). Robust routes for the synthesis of N-acylated-L-homoserine lactone (AHL) quorum sensing molecules with high levels of enantiomeric purity.
  • Panya, A., et al. (2020).
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Sources

Exploratory

N-(3-Oxotetradecanoyl)-DL-homoserine lactone: A Technical Guide to its Role in Gene Expression

Abstract N-(3-Oxotetradecanoyl)-DL-homoserine lactone (O-C14-HSL) is a key acyl-homoserine lactone (AHL) signaling molecule integral to bacterial quorum sensing (QS). This technical guide provides an in-depth examination...

Author: BenchChem Technical Support Team. Date: January 2026

Affiliation: Google AI

Abstract

N-(3-Oxotetradecanoyl)-DL-homoserine lactone (O-C14-HSL) is a key acyl-homoserine lactone (AHL) signaling molecule integral to bacterial quorum sensing (QS). This technical guide provides an in-depth examination of O-C14-HSL's pivotal role in the regulation of gene expression. We will explore its molecular interactions, the genetic circuits it governs, and its broader implications for bacterial physiology, pathogenesis, and biofilm formation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this specific QS molecule and its potential as a therapeutic target. We will delve into established experimental methodologies for its study, complete with detailed protocols and data interpretation guidelines, to empower robust and reproducible research in this critical field.

Introduction: The Chemical Lexicon of Bacteria

Long perceived as solitary entities, bacteria engage in sophisticated intercellular communication, allowing them to function as coordinated, multicellular systems. This phenomenon, termed quorum sensing (QS), is contingent on population density and mediated by small, diffusible signaling molecules known as autoinducers.[1] Among the most extensively studied autoinducers in Gram-negative bacteria are the acyl-homoserine lactones (AHLs).[1]

N-(3-Oxotetradecanoyl)-DL-homoserine lactone (O-C14-HSL) is a prominent member of the AHL family, distinguished by a 14-carbon acyl chain featuring a ketone at the C-3 position, attached to a homoserine lactone ring. This molecule is a cornerstone of the LuxI/LuxR-type QS circuits in a variety of bacterial species. Its primary role is to function as a ligand for a cognate cytoplasmic transcriptional regulator protein (a LuxR homolog), which, upon binding, undergoes a conformational change enabling it to modulate the expression of a vast array of target genes. This guide will dissect the molecular underpinnings of O-C14-HSL-mediated gene expression, detail the experimental frameworks for its investigation, and discuss its significance as a target for novel antimicrobial therapeutics.

The Molecular Mechanism of O-C14-HSL-Mediated Gene Regulation

The canonical activity of O-C14-HSL is centered around the LuxI/LuxR-type quorum sensing system, which is composed of two core protein components:

  • LuxI-type Synthase: This enzyme is tasked with the synthesis of the specific AHL molecule, in this instance, O-C14-HSL. It utilizes S-adenosylmethionine (SAM) and a specific acyl-acyl carrier protein (acyl-ACP) as its substrates.

  • LuxR-type Transcriptional Regulator: This protein serves as the intracellular receptor for O-C14-HSL. In the absence of its cognate AHL, the LuxR-type protein is typically unstable, improperly folded, and incapable of binding to its DNA targets.

The sequence of events in O-C14-HSL-mediated gene regulation can be delineated as follows:

  • Synthesis and Diffusion: At low cell densities, the synthesis of O-C14-HSL by the LuxI-type synthase is at a basal level. Due to its small, lipophilic nature, O-C14-HSL can freely diffuse across the bacterial cell membrane into the extracellular environment.

  • Accumulation: As the bacterial population proliferates, the extracellular concentration of O-C14-HSL rises in direct proportion to cell density.

  • Receptor Binding: Upon reaching a critical threshold concentration, O-C14-HSL diffuses back into the cytoplasm and binds to its cognate LuxR-type transcriptional regulator.

  • Conformational Change and Dimerization: The binding of O-C14-HSL induces a significant conformational change in the LuxR-type protein, leading to its stabilization and subsequent dimerization.

  • DNA Binding and Transcriptional Regulation: The activated LuxR-O-C14-HSL dimer is now competent to bind to specific DNA sequences, known as lux boxes, which are typically palindromic and located in the promoter regions of target genes. This binding event can function to either activate or repress transcription, thereby orchestrating a large-scale, coordinated shift in the population's gene expression profile and phenotype.

G cluster_0 Bacterial Cell (Low Density) cluster_1 Bacterial Cell (High Density) LuxI_low LuxI Synthase OC14HSL_low O-C14-HSL LuxI_low->OC14HSL_low Synthesis LuxR_low LuxR-type Receptor (Inactive/Unstable) Extracellular_low Low Extracellular O-C14-HSL OC14HSL_low->Extracellular_low Diffusion DNA_low Target Gene Promoter (lux box) Gene_low Target Gene (Low Expression) DNA_low->Gene_low Basal Transcription Extracellular_high High Extracellular O-C14-HSL LuxI_high LuxI Synthase OC14HSL_high O-C14-HSL LuxI_high->OC14HSL_high Synthesis LuxR_high LuxR-type Receptor Complex LuxR-O-C14-HSL Complex (Active Dimer) DNA_high Target Gene Promoter (lux box) Complex->DNA_high Binding Gene_high Target Gene (High Expression) DNA_high->Gene_high Activated Transcription Extracellular_high->OC14HSL_high Diffusion OC14HSL_highLuxR_high OC14HSL_highLuxR_high OC14HSL_highLuxR_high->Complex

Caption: O-C14-HSL-mediated gene regulation via a LuxI/LuxR-type system.

Genes and Phenotypes Regulated by O-C14-HSL

The regulon controlled by O-C14-HSL is species-specific, but generally encompasses genes whose products are most effective when deployed collectively by a large population. These coordinated behaviors include:

  • Biofilm Formation: O-C14-HSL often governs the expression of genes involved in the synthesis of exopolysaccharides (EPS), extracellular DNA (eDNA), and proteins that constitute the structural matrix of biofilms.

  • Virulence Factor Production: In pathogenic bacteria, O-C14-HSL is a key regulator of toxins, proteases, elastases, and other virulence factors that are critical for the establishment and progression of infections.[2][3]

  • Motility: Coordinated movement, such as swarming and swimming motility, can be under the control of O-C14-HSL, facilitating bacterial colonization of surfaces.

  • Secondary Metabolite Production: The synthesis of antibiotics and other secondary metabolites can be regulated by O-C14-HSL.

Table 1: Examples of O-C14-HSL Regulated Genes and Phenotypes

Bacterial SpeciesLuxR-type ReceptorKey Regulated GenesAssociated Phenotype
Pseudomonas aeruginosaLasRlasA, lasB, toxA, rhlI/RProduction of elastase, protease, exotoxin A; biofilm formation; regulation of the secondary Rhl QS system.[2][4][5]
Burkholderia malleiBmaR1Virulence factor genesPathogenicity in the disease glanders.[6]
Yersinia enterocoliticaYenRMotility-related genesSwarming motility and biofilm formation.[7]
Rhizobium leguminosarumCinRcinI, other QS lociRegulation of a network of other QS systems involved in symbiosis.[8]

Experimental Methodologies for Studying O-C14-HSL

A comprehensive investigation into the role of O-C14-HSL in gene expression necessitates a multifaceted experimental approach. The following section details key experimental workflows with a focus on practical implementation.

Reporter Gene Assays

Reporter gene assays are a cornerstone for quantifying the activity of the O-C14-HSL/LuxR-type system. This technique involves the transcriptional fusion of a promoter of interest to a reporter gene that produces an easily measurable output (e.g., lacZ for β-galactosidase, gfp for green fluorescent protein, or luxCDABE for luciferase). The reporter signal serves as a proxy for the transcriptional activity of the target promoter in response to O-C14-HSL.

Step-by-Step Protocol for a Luciferase-Based Reporter Assay:

  • Construct the Reporter Strain:

    • Amplify the promoter region of the O-C14-HSL target gene from the bacterial genome.

    • Clone this promoter fragment upstream of the luxCDABE operon in a suitable expression vector.

    • Transform this reporter plasmid into a luxI mutant strain of the bacterium of interest (to eliminate endogenous AHL production) or a heterologous host such as E. coli that does not produce AHLs.

  • Prepare Overnight Cultures:

    • Inoculate the reporter strain into Luria-Bertani (LB) broth containing the appropriate selective antibiotics.

    • Incubate overnight at 30-37°C with vigorous shaking (200-250 rpm).

  • Set up the Assay:

    • The following day, dilute the overnight culture to a starting optical density at 600 nm (OD600) of 0.05 in fresh LB broth.

    • In a 96-well, white, clear-bottom microplate, aliquot 100 µL of the diluted culture per well.

    • Prepare a stock solution of synthetic O-C14-HSL in a suitable solvent (e.g., acetonitrile or DMSO). Create a serial dilution series of the O-C14-HSL and add a small volume (e.g., 1 µL) to the wells to achieve the desired final concentrations. Include a solvent-only control.

  • Incubation and Measurement:

    • Incubate the microplate in a plate reader with the capability to measure both absorbance (OD600) and luminescence at regular intervals (e.g., every 30 minutes) for 6-8 hours. The incubation temperature should be optimal for the bacterial strain.

  • Data Analysis:

    • For each time point, normalize the luminescence reading (in Relative Light Units, RLU) to the cell density by dividing the RLU by the OD600 value.

    • Plot the normalized RLU as a function of the O-C14-HSL concentration to generate a dose-response curve.[9][10][11][12][13]

G Start Construct Reporter Strain (Promoter + luxCDABE) Overnight Grow Overnight Culture Start->Overnight Setup Dilute Culture & Aliquot into 96-well Plate Overnight->Setup Addition Add O-C14-HSL (Concentration Gradient) Setup->Addition Incubate Incubate in Plate Reader Addition->Incubate Measure Measure OD600 & Luminescence Incubate->Measure Analyze Normalize Luminescence (Luminescence/OD600) Measure->Analyze Plot Generate Dose-Response Curve Analyze->Plot

Caption: Workflow for a luciferase-based reporter gene assay.

Transcriptomics (RNA-Seq)

To obtain a global perspective of the genes regulated by O-C14-HSL, transcriptomic approaches like RNA sequencing (RNA-Seq) are indispensable. This powerful technique enables the quantification of all RNA transcripts within a cell under defined conditions.[14][15]

Experimental Design for RNA-Seq:

  • Bacterial Strains and Conditions:

    • Wild-type strain (produces O-C14-HSL).

    • A luxI mutant strain (incapable of producing O-C14-HSL).

    • The luxI mutant strain supplemented with a physiologically relevant concentration of exogenous O-C14-HSL.

  • Culture Growth and RNA Extraction:

    • Grow triplicate cultures of each strain to the mid-logarithmic or early stationary phase, when QS is typically active.

    • Harvest the bacterial cells rapidly and stabilize the RNA using a commercial RNA stabilization reagent.

    • Extract total RNA using a high-quality RNA extraction kit, including a DNase treatment step to remove any contaminating genomic DNA.

  • Library Preparation and Sequencing:

    • Assess the quality and quantity of the extracted RNA using a bioanalyzer.

    • Deplete ribosomal RNA (rRNA), which can constitute over 90% of total RNA, using a bacterial rRNA depletion kit.

    • Construct sequencing libraries from the rRNA-depleted RNA.

    • Sequence the libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to the reference genome of the bacterium.

    • Quantify the number of reads mapping to each annotated gene.

    • Conduct differential gene expression analysis to identify genes that are significantly upregulated or downregulated in the presence of O-C14-HSL.[16][17]

Table 2: Interpreting RNA-Seq Results

ComparisonInterpretation
Wild-type vs. luxI mutantIdentifies all genes under the control of the native QS system.
luxI mutant + O-C14-HSL vs. luxI mutantConfirms that the observed changes in gene expression are a direct consequence of O-C14-HSL signaling.
Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, provides direct evidence of the physical interaction between the LuxR-O-C14-HSL complex and its target DNA promoter.

Step-by-Step Protocol for EMSA:

  • Protein Purification:

    • Clone the luxR homolog into an expression vector with a purification tag (e.g., 6x-His).

    • Overexpress the LuxR protein in E. coli and purify it using affinity chromatography.

  • Probe Labeling:

    • Synthesize complementary oligonucleotides corresponding to the promoter region containing the putative lux box.

    • Anneal the oligonucleotides to create a double-stranded DNA probe.

    • Label the probe with a non-radioactive tag such as biotin or a fluorescent dye.[18][19]

  • Binding Reaction:

    • In a microcentrifuge tube, combine the purified LuxR protein, the labeled DNA probe, and a binding buffer containing a non-specific competitor DNA (like poly(dI-dC)) to reduce non-specific binding.[20]

    • To separate reactions, add O-C14-HSL or the solvent control.

    • Incubate the reactions at room temperature for 20-30 minutes to allow for complex formation.[20]

  • Electrophoresis:

    • Load the binding reactions onto a native (non-denaturing) polyacrylamide gel.

    • Run the gel in a cold room or with a cooling system to prevent dissociation of the protein-DNA complexes.[19]

  • Detection:

    • Transfer the DNA from the gel to a nylon membrane.

    • Detect the labeled probe using a method appropriate for the tag (e.g., streptavidin-HRP for biotin).

    • A "shifted" band, which migrates more slowly than the free probe, indicates the formation of a protein-DNA complex.[21][22]

O-C14-HSL in Drug Development: The Strategy of Quorum Quenching

The integral role of O-C14-HSL in orchestrating virulence and biofilm formation in numerous pathogenic bacteria has positioned its signaling pathway as a prime target for the development of novel anti-infective agents.[23] These strategies, collectively known as "quorum quenching" (QQ), aim to disrupt bacterial communication rather than directly killing the bacteria, which may exert less selective pressure for the development of resistance.[24][25][26][27] Key QQ approaches include:

  • Inhibition of O-C14-HSL Synthesis: The development of small molecules that act as competitive or non-competitive inhibitors of the LuxI-type synthase.

  • Antagonism of the LuxR-type Receptor: The design of molecules that are structurally similar to O-C14-HSL and can bind to the LuxR-type receptor without activating it, thereby acting as competitive antagonists.

  • Enzymatic Degradation of O-C14-HSL: The use of enzymes, such as lactonases and acylases, that can hydrolyze and inactivate O-C14-HSL.[1]

Conclusion

N-(3-Oxotetradecanoyl)-DL-homoserine lactone is a quintessential signaling molecule in the intricate world of bacterial communication. A profound understanding of its biosynthesis, its interaction with its cognate receptor, and its downstream regulatory effects on gene expression is paramount for advancing fundamental microbiology and for pioneering innovative strategies to combat bacterial infections. The experimental paradigms detailed in this guide offer a robust framework for researchers to dissect the complexities of O-C14-HSL-mediated quorum sensing. As our comprehension of these sophisticated regulatory networks deepens, so too will our capacity to manipulate them for therapeutic and biotechnological applications.

References

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Sources

Foundational

An In-depth Technical Guide to N-(3-Oxotetradecanoyl)-DL-homoserine lactone: Natural Producers, Biosynthesis, and Analysis

Introduction Quorum sensing (QS) is a sophisticated mechanism of intercellular communication that allows bacteria to monitor their population density and collectively regulate gene expression. This process is mediated by...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quorum sensing (QS) is a sophisticated mechanism of intercellular communication that allows bacteria to monitor their population density and collectively regulate gene expression. This process is mediated by small, diffusible signaling molecules known as autoinducers. Among the most extensively studied autoinducers in Gram-negative bacteria are the N-acyl-homoserine lactones (AHLs). These molecules consist of a conserved homoserine lactone ring attached to an acyl side chain, which can vary in length, saturation, and substitution at the C-3 position. This structural diversity allows for a high degree of specificity in bacterial communication.

This technical guide focuses on a specific long-chain AHL, N-(3-Oxotetradecanoyl)-DL-homoserine lactone (3-oxo-C14-HSL) . This molecule plays a crucial role in regulating symbiotic and adaptive behaviors in certain bacterial species. For researchers in microbiology, drug development, and agricultural sciences, a thorough understanding of the natural sources, biosynthesis, and analytical methods for 3-oxo-C14-HSL is essential for harnessing or inhibiting its activity. This guide provides an in-depth exploration of the primary natural producer of 3-oxo-C14-HSL, the intricate genetic and enzymatic machinery behind its synthesis, and detailed protocols for its extraction and quantification.

I. Primary Natural Producer: Sinorhizobium meliloti

The most well-characterized natural producer of N-(3-Oxotetradecanoyl)-DL-homoserine lactone is the Gram-negative soil bacterium Sinorhizobium meliloti. This alphaproteobacterium is renowned for its ability to establish a nitrogen-fixing symbiosis with leguminous plants, most notably alfalfa (Medicago sativa)[1][2]. Within this symbiotic relationship, quorum sensing, mediated by a suite of long-chain AHLs including 3-oxo-C14-HSL, is critical for coordinating the complex processes of host invasion and nodule formation[3][4].

The production of 3-oxo-C14-HSL is a key component of the complex chemical dialogue between S. meliloti and its plant host. Disruption of the synthesis of this and other long-chain AHLs has been shown to result in a delayed onset of nodulation, indicating a vital role for quorum sensing in the efficiency of the symbiotic relationship[5].

The sinRI Quorum Sensing Locus

The genetic foundation for the production of 3-oxo-C14-HSL and other long-chain AHLs in S. meliloti is the sinRI locus[1][2][5]. This system is a classic example of a LuxI/LuxR-type quorum sensing circuit:

  • sinI : This gene encodes the autoinducer synthase, SinI , which is a member of the LuxI family of proteins. The SinI enzyme is directly responsible for catalyzing the synthesis of 3-oxo-C14-HSL and a variety of other long-chain AHLs[1][3]. Disruption of the sinI gene completely abolishes the production of these long-chain AHLs[5].

  • sinR : Located upstream of sinI, this gene encodes the transcriptional regulator SinR , a LuxR homolog. SinR is essential for the activation of sinI expression[1][6].

In addition to the core sinRI system, another LuxR-type regulator, ExpR , plays a crucial and complex role. ExpR, in the presence of the SinI-produced AHLs, regulates a wide array of downstream genes, including those involved in the production of exopolysaccharides (EPS), which are vital for the invasion of the host plant[3][4][6]. The interplay between SinR, SinI, and ExpR forms a sophisticated regulatory network that allows S. meliloti to fine-tune its gene expression in response to both its own population density and signals from the host plant.

II. Biosynthesis of N-(3-Oxotetradecanoyl)-DL-homoserine lactone

The synthesis of AHLs by LuxI-family synthases, including SinI, follows a conserved enzymatic mechanism. The enzyme utilizes two primary substrates sourced from the bacterium's core metabolic pathways: S-adenosylmethionine (SAM) and an acylated acyl carrier protein (acyl-ACP)[7][8].

The biosynthetic reaction proceeds as follows:

  • Substrate Binding : The SinI enzyme binds to its two substrates:

    • S-adenosylmethionine (SAM) : This molecule serves as the donor of the homoserine lactone moiety.

    • 3-oxotetradecanoyl-ACP : This is the activated form of the 14-carbon fatty acid with an oxo group at the third carbon, derived from the fatty acid biosynthesis pathway.

  • Acyl Group Transfer : The 3-oxotetradecanoyl group is transferred from the acyl carrier protein to the amino group of S-adenosylmethionine.

  • Lactonization and Release : An intramolecular cyclization reaction occurs, forming the homoserine lactone ring and releasing the final product, N-(3-Oxotetradecanoyl)-DL-homoserine lactone, along with methylthioadenosine and the free acyl carrier protein.

The specificity of the SinI synthase for a 14-carbon acyl chain with a 3-oxo modification is determined by the structure of its acyl-ACP binding pocket[9].

Biosynthesis_of_3_oxo_C14_HSL cluster_products Products SAM S-Adenosylmethionine (SAM) SinI SinI Synthase SAM->SinI Acyl_ACP 3-Oxotetradecanoyl-Acyl Carrier Protein Acyl_ACP->SinI AHL N-(3-Oxotetradecanoyl)- DL-homoserine lactone SinI->AHL MTA_ACP Methylthioadenosine + Acyl Carrier Protein SinI->MTA_ACP

Caption: Biosynthetic pathway of N-(3-Oxotetradecanoyl)-DL-homoserine lactone via the SinI synthase.

The sinRI quorum sensing system of S. meliloti is responsible for producing a variety of long-chain AHLs, not just 3-oxo-C14-HSL. This profile can be influenced by culture conditions.

N-Acyl-homoserine lactone (AHL)Acyl Chain Length3-Carbon SubstitutionReference
N-(3-Oxotetradecanoyl)-HSLC14Oxo[1][5]
N-Dodecanoyl-HSLC12None[5]
N-Hexadecenoyl-HSLC16 (unsaturated)None[1][5]
N-(3-Oxohexadecenoyl)-HSLC16 (unsaturated)Oxo[1][5]
N-Octadecanoyl-HSLC18None[5]

Table 1: Profile of long-chain AHLs produced by the SinI synthase in Sinorhizobium meliloti.

III. Experimental Protocols: Extraction and Quantification

Accurate detection and quantification of 3-oxo-C14-HSL are paramount for studying its biological functions. Due to its hydrophobic nature, this long-chain AHL is typically extracted from bacterial cultures using organic solvents, followed by sensitive analysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 1: Liquid-Liquid Extraction of 3-oxo-C14-HSL from S. meliloti Culture

This protocol is a standard method for the recovery of long-chain AHLs from bacterial culture supernatants.

Materials:

  • S. meliloti culture grown to the desired cell density (e.g., late logarithmic or early stationary phase).

  • Ethyl acetate, acidified (e.g., with 0.1% glacial acetic acid) or Dichloromethane.

  • Anhydrous sodium sulfate.

  • High-purity methanol or acetonitrile for resuspension.

  • Centrifuge and appropriate tubes.

  • Separatory funnel.

  • Rotary evaporator or vacuum centrifuge.

Methodology:

  • Culture Preparation : Grow S. meliloti in a suitable medium (e.g., LB/MC) to the desired growth phase. Cultures of 5 mL to several liters can be used depending on the required yield[2].

  • Cell Removal : Centrifuge the bacterial culture at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the cells.

  • Supernatant Collection : Carefully decant the cell-free supernatant into a clean vessel. For long-chain AHLs, it is often beneficial to extract the whole culture (supernatant and cells) as these hydrophobic molecules can associate with the cell membrane[2][5].

  • Solvent Extraction :

    • Transfer the supernatant (or whole culture) to a separatory funnel.

    • Add an equal volume of the chosen organic solvent (e.g., acidified ethyl acetate or dichloromethane)[2][5][10].

    • Stopper the funnel and invert it, venting frequently to release pressure. Shake vigorously for 1-2 minutes to ensure thorough mixing of the aqueous and organic phases[11][12].

    • Allow the layers to separate. The organic layer (containing the AHLs) is typically the top layer with ethyl acetate and the bottom layer with dichloromethane.

    • Drain the organic layer into a clean flask.

    • Repeat the extraction process on the aqueous phase two more times with fresh solvent to maximize recovery[10].

  • Drying and Concentration :

    • Pool all organic extracts.

    • Add anhydrous sodium sulfate to the pooled extract to remove any residual water.

    • Filter or decant the dried organic solvent away from the sodium sulfate.

    • Evaporate the solvent to dryness using a rotary evaporator or a vacuum centrifuge[13][10].

  • Resuspension and Storage :

    • Resuspend the dried extract in a small, precise volume of high-purity methanol or acetonitrile (e.g., 100 µL to 1 mL) for LC-MS/MS analysis[10].

    • Transfer to a clean vial and store at -20°C until analysis.

Protocol 2: Quantification by LC-MS/MS

This protocol provides a framework for the sensitive and specific quantification of 3-oxo-C14-HSL using a triple quadrupole mass spectrometer.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)[14][15].

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • 3-oxo-C14-HSL analytical standard.

Methodology:

  • Standard Curve Preparation : Prepare a series of dilutions of the 3-oxo-C14-HSL standard in the resuspension solvent (e.g., methanol or acetonitrile) to create a calibration curve (e.g., from 1 nM to 10 µM).

  • Chromatographic Separation :

    • Equilibrate the C18 column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B).

    • Inject a small volume (e.g., 5-10 µL) of the resuspended extract or standard.

    • Elute the analytes using a gradient of increasing Mobile Phase B. A typical gradient might be:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: Return to 5% B and re-equilibrate.

  • Mass Spectrometry Detection :

    • Operate the ESI source in positive ion mode.

    • Set the instrument to perform Multiple Reaction Monitoring (MRM).

    • Precursor Ion ([M+H]⁺) : The molecular weight of 3-oxo-C14-HSL is 325.4 g/mol [16]. The precursor ion to monitor is m/z 326.2.

    • Product Ion : Upon collision-induced dissociation (CID), AHLs characteristically produce a fragment corresponding to the protonated homoserine lactone ring. The primary product ion to monitor is m/z 102.1[17].

    • MRM Transition : 326.2 → 102.1.

  • Quantification :

    • Integrate the peak area for the 326.2 → 102.1 transition in both the standards and the samples.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of 3-oxo-C14-HSL in the samples by interpolating their peak areas on the calibration curve.

Experimental_Workflow Culture 1. S. meliloti Culture (Late Log/Stationary Phase) Centrifuge 2. Centrifugation (Cell-free Supernatant) Culture->Centrifuge Extract 3. Liquid-Liquid Extraction (Ethyl Acetate or Dichloromethane) Centrifuge->Extract Dry 4. Evaporation of Organic Solvent Extract->Dry Resuspend 5. Resuspension (Methanol/Acetonitrile) Dry->Resuspend Analyze 6. LC-MS/MS Analysis (C18 Column, ESI+) Resuspend->Analyze Quantify 7. Quantification (MRM: 326.2 -> 102.1) Analyze->Quantify

Caption: Experimental workflow for the extraction and quantification of 3-oxo-C14-HSL.

IV. Conclusion

N-(3-Oxotetradecanoyl)-DL-homoserine lactone is a key signaling molecule in the quorum sensing hierarchy of Sinorhizobium meliloti. Its synthesis by the SinI enzyme and subsequent perception by LuxR-type regulators like ExpR are integral to the bacterium's ability to successfully establish a nitrogen-fixing symbiosis with its plant hosts. For researchers aiming to study this interaction, or for those in drug development seeking to modulate bacterial communication, a robust understanding of the underlying molecular biology and analytical chemistry is indispensable. The protocols and information detailed in this guide provide a solid foundation for the reliable extraction, identification, and quantification of 3-oxo-C14-HSL, enabling further investigation into its multifaceted roles in microbiology and inter-kingdom communication.

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  • De Baere, S., et al. (2019). Multi LC-MS/MS and LC-HRMS Methods for Determination of 24 Mycotoxins including Major Phase I and II Biomarker Metabolites in Biological Matrices from Pigs and Broiler Chickens. MDPI. [Link]

  • Lin, F.-M., et al. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. Frontiers in Plant Science. [Link]

  • Lin, F.-M., et al. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. National Center for Biotechnology Information. [Link]

Sources

Exploratory

An In-depth Technical Guide to N-(3-Oxotetradecanoyl)-DL-homoserine lactone: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of N-(3-Oxotetradecanoyl)-DL-homoserine lactone (also known as 3-oxo-C14-HSL), a key signaling molecule in bacterial communication. Tailored for researchers, scienti...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-(3-Oxotetradecanoyl)-DL-homoserine lactone (also known as 3-oxo-C14-HSL), a key signaling molecule in bacterial communication. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical structure, physicochemical properties, biological significance, and practical experimental protocols.

Introduction: The Language of Bacteria

In the microbial world, communication is paramount for survival and coordinated behavior. Gram-negative bacteria have evolved a sophisticated communication system known as quorum sensing (QS), which allows them to monitor their population density and collectively regulate gene expression.[1][2] This intricate network relies on the production and detection of small signaling molecules called autoinducers. Among the most studied autoinducers are N-acyl homoserine lactones (AHLs).[3][4]

N-(3-Oxotetradecanoyl)-DL-homoserine lactone is a long-chain AHL that plays a critical role in the QS systems of various Gram-negative bacteria.[3][4] Its presence and concentration can trigger a cascade of genetic changes, influencing processes such as biofilm formation, virulence factor production, and antibiotic resistance.[5][6] Understanding the structure and chemical properties of 3-oxo-C14-HSL is fundamental to deciphering its biological functions and harnessing its potential for therapeutic intervention.

Molecular Structure and Chemical Identity

N-(3-Oxotetradecanoyl)-DL-homoserine lactone is composed of a homoserine lactone ring linked via an amide bond to a 14-carbon acyl chain with a ketone group at the third carbon position. The "DL" designation indicates a racemic mixture of the D and L enantiomers of the homoserine lactone moiety.

Chemical Structure:

Caption: Chemical structure of N-(3-Oxotetradecanoyl)-DL-homoserine lactone.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-oxo-C14-HSL is essential for its handling, storage, and use in experimental settings.

PropertyValueSource
Formal Name 3-oxo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-tetradecanamide[1]
Synonyms 3-oxo-C14-HSL, N-3-oxo-myristoyl-L-Homoserine lactone, 3-Oxo-C14-AHL[1][3]
Molecular Formula C₁₈H₃₁NO₄[1][7]
Molecular Weight 325.44 g/mol [3][7]
CAS Number 503610-29-5[3][4]
Appearance White to light yellow crystalline powder[6]
Purity ≥95.0%[6][7]
Solubility DMF: 20 mg/ml, DMSO: 20 mg/ml (up to 100 mg/mL with sonication)[1][3]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 6 months[8]
λmax 204, 248 nm[1]

Biological Significance and Mechanism of Action

Quorum Sensing in Bacteria

N-(3-Oxotetradecanoyl)-DL-homoserine lactone is a key signaling molecule in the LuxI/LuxR-type quorum sensing systems of Gram-negative bacteria.[9] The general mechanism involves:

  • Synthesis: The LuxI homologue synthase produces 3-oxo-C14-HSL. At low cell densities, the concentration of the molecule remains low.

  • Accumulation: As the bacterial population grows, the concentration of 3-oxo-C14-HSL increases in the surrounding environment.

  • Detection: Once a threshold concentration is reached, 3-oxo-C14-HSL binds to its cognate LuxR-type transcriptional regulator protein.

  • Gene Regulation: This binding event activates the LuxR-type protein, which then modulates the expression of target genes. These genes often code for virulence factors, biofilm matrix components, and other proteins involved in collective behaviors.

QS_pathway cluster_bacteria Gram-negative Bacterium LuxI LuxI AHL 3-oxo-C14-HSL LuxI->AHL Synthesis LuxR_inactive Inactive LuxR LuxR_active Active LuxR-AHL Complex LuxR_inactive->LuxR_active Target_Genes Target Genes LuxR_active->Target_Genes Activates Transcription Phenotypes Biofilm Formation, Virulence Factors Target_Genes->Phenotypes Expression AHL->LuxR_inactive Binding at threshold concentration Extracellular_AHL Extracellular 3-oxo-C14-HSL AHL->Extracellular_AHL Diffusion Extracellular_AHL->AHL

Caption: Generalized LuxI/LuxR quorum sensing pathway.

Role in Biofilm Formation

Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS). This mode of growth offers protection from environmental stresses, including antibiotics. 3-oxo-C14-HSL has been shown to be a crucial regulator of biofilm development in several bacterial species.[5] It can influence the production of EPS components, cell adhesion, and the overall architecture of the biofilm.

Inter-kingdom Signaling: Interaction with Eukaryotic Hosts

Intriguingly, the influence of AHLs extends beyond bacterial communication. Long-chain AHLs like 3-oxo-C14-HSL can be perceived by eukaryotic hosts, including plants and animals, in a process known as inter-kingdom signaling.[10] In plants, 3-oxo-C14-HSL can "prime" the immune system, leading to enhanced resistance against pathogens.[11][12] This priming effect involves the activation of defense-related signaling pathways, such as those involving mitogen-activated protein kinases (MAPKs), and the accumulation of protective compounds.[11]

Experimental Protocols

This section provides detailed, field-proven methodologies for the synthesis, purification, characterization, and biological evaluation of N-(3-Oxotetradecanoyl)-DL-homoserine lactone.

Chemical Synthesis of N-(3-Oxotetradecanoyl)-L-homoserine lactone

The following protocol is adapted from established robust linear synthesis routes for β-ketoamide AHLs.

Workflow for Synthesis:

synthesis_workflow Meldrums_Acid Meldrum's Acid Adduct_Formation Adduct Formation Meldrums_Acid->Adduct_Formation Acid_Chloride Tetradecanoyl Chloride Acid_Chloride->Adduct_Formation Coupling Coupling Reaction Adduct_Formation->Coupling Homoserine_Lactone (S)-(-)-α-amino-γ-butyrolactone hydrobromide Homoserine_Lactone->Coupling Purification Purification (Column Chromatography) Coupling->Purification Final_Product N-(3-Oxotetradecanoyl)- L-homoserine lactone Purification->Final_Product

Caption: Workflow for the synthesis of N-(3-Oxotetradecanoyl)-L-homoserine lactone.

Step-by-Step Protocol:

  • Adduct Formation:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Meldrum's acid (1.2 equivalents) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add pyridine (2.5 equivalents) to the solution.

    • Add the appropriate acid chloride (in this case, tetradecanoyl chloride, 1.0 equivalent) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude adduct.

  • Coupling Reaction:

    • Dissolve the crude adduct in anhydrous DCM.

    • In a separate flask, suspend (S)-(-)-α-amino-γ-butyrolactone hydrobromide (1.0 equivalent) in anhydrous DCM.

    • Add triethylamine (2.2 equivalents) to the suspension and stir until the solid dissolves.

    • Add the solution of the adduct to the solution of the deprotected homoserine lactone.

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Monitor the reaction by TLC.

  • Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Combine the fractions containing the desired product and evaporate the solvent to obtain pure N-(3-Oxotetradecanoyl)-L-homoserine lactone as a white to off-white solid.

Purification by High-Performance Liquid Chromatography (HPLC)

For applications requiring very high purity, preparative reverse-phase HPLC can be employed.

ParameterSpecification
Column C18 reverse-phase column (e.g., Waters Prep Nova-Pak HR C-18)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient A suitable gradient from 50-100% B over 30 minutes
Flow Rate Dependent on column dimensions (typically 5-20 mL/min for preparative columns)
Detection UV at 210 nm and 254 nm
Structural Characterization

Confirmation of the chemical structure and purity of the synthesized 3-oxo-C14-HSL is crucial.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the proton and carbon framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule. Tandem mass spectrometry (MS/MS) can be used to analyze fragmentation patterns, which are characteristic of AHLs, often showing a prominent fragment ion corresponding to the homoserine lactone ring (m/z 102.055).[11]

Quorum Sensing Bioassay using a Reporter Strain

This protocol utilizes a bacterial reporter strain that produces a measurable signal (e.g., light, color) in response to the presence of AHLs.

Workflow for Quorum Sensing Bioassay:

bioassay_workflow Culture_Reporter Culture Reporter Strain (e.g., E. coli pSB401) Prepare_Plates Prepare Agar Plates with Reporter Strain Culture_Reporter->Prepare_Plates Apply_Sample Apply 3-oxo-C14-HSL (and controls) to Discs Prepare_Plates->Apply_Sample Incubate Incubate Plates Apply_Sample->Incubate Observe Observe and Measure Zone of Reporter Gene Expression Incubate->Observe

Caption: Workflow for a disc diffusion quorum sensing bioassay.

Step-by-Step Protocol:

  • Prepare Reporter Strain: Grow a suitable AHL reporter strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4) or Escherichia coli JM109(pSB401)) overnight in appropriate liquid media with selective antibiotics.

  • Plate Preparation: Inoculate fresh molten agar medium with the overnight culture of the reporter strain and pour into petri dishes.

  • Sample Application: Once the agar has solidified, place sterile paper discs onto the surface. Apply a known amount of a solution of 3-oxo-C14-HSL in a suitable solvent (e.g., DMSO) to the discs. Include a negative control (solvent only) and a positive control (a known active AHL).

  • Incubation: Incubate the plates at the optimal temperature for the reporter strain (e.g., 28-37°C) for 18-24 hours.

  • Detection: Observe the plates for the induction of the reporter gene (e.g., bioluminescence for pSB401, β-galactosidase activity for pZLR4). The size of the zone of induction around the disc is proportional to the concentration of the AHL.

Biofilm Inhibition Assay (Crystal Violet Method)

This high-throughput assay is used to quantify the effect of 3-oxo-C14-HSL on biofilm formation.

Step-by-Step Protocol:

  • Bacterial Inoculum Preparation: Grow the bacterial strain of interest overnight in a suitable liquid medium. Dilute the overnight culture 1:100 in fresh medium.

  • Assay Setup: In a 96-well flat-bottom microtiter plate, add the diluted bacterial culture to each well. Add serial dilutions of 3-oxo-C14-HSL to the wells. Include appropriate solvent controls and negative controls (media only).

  • Incubation: Cover the plate and incubate under static conditions at the optimal temperature for biofilm formation for 24-48 hours.

  • Staining:

    • Carefully discard the planktonic cells from the wells.

    • Wash the wells twice with phosphate-buffered saline (PBS) to remove non-adherent cells.

    • Add 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Discard the crystal violet solution and wash the wells with water to remove excess stain.

  • Quantification:

    • Add 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

    • Measure the absorbance at 550-595 nm using a microplate reader. The absorbance is directly proportional to the amount of biofilm formed.

Plant Resistance Priming Assay

This protocol assesses the ability of 3-oxo-C14-HSL to induce resistance in plants against pathogenic bacteria.

Step-by-Step Protocol:

  • Plant Growth: Grow Arabidopsis thaliana or other model plants in a sterile hydroponic system.

  • AHL Treatment: After a suitable growth period (e.g., 4-5 weeks for Arabidopsis), add 3-oxo-C14-HSL to the hydroponic medium at a final concentration of 1-10 µM. Use a solvent control (e.g., acetone) for comparison. Treat the plants for 24-72 hours.

  • Pathogen Challenge: Inoculate the leaves of both treated and control plants with a suspension of a pathogenic bacterium (e.g., Pseudomonas syringae).

  • Evaluation of Resistance:

    • Disease Symptom Scoring: Visually assess the development of disease symptoms at different time points post-inoculation.

    • Bacterial Titer Determination: At various time points, collect leaf discs, homogenize them, and plate serial dilutions on appropriate media to determine the number of colony-forming units (CFUs). A reduction in bacterial growth in the 3-oxo-C14-HSL-treated plants indicates induced resistance.

    • Gene Expression Analysis: Extract RNA from leaf tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression of defense-related genes.

Applications in Research and Drug Development

The study of N-(3-Oxotetradecanoyl)-DL-homoserine lactone and other AHLs has opened up new avenues for research and therapeutic development.

  • Anti-virulence Therapies: By interfering with quorum sensing, it is possible to disarm pathogens without killing them, which may reduce the selective pressure for the development of antibiotic resistance. This can be achieved through:

    • Quorum quenching: The enzymatic degradation of AHLs.

    • Competitive inhibition: The development of antagonist molecules that bind to LuxR-type receptors without activating them.

  • Biofilm Disruption: Strategies to inhibit or disrupt biofilm formation are of great interest in clinical and industrial settings. Targeting the QS systems that regulate biofilm development is a promising approach.

  • Agricultural Biotechnology: The ability of AHLs to prime plant defenses suggests their potential use as biostimulants or plant protectants in agriculture.

Conclusion

N-(3-Oxotetradecanoyl)-DL-homoserine lactone is a multifaceted signaling molecule with profound implications for bacterial pathogenesis and inter-kingdom interactions. A thorough understanding of its chemical properties and biological functions, facilitated by robust experimental protocols, is essential for advancing our knowledge of microbial communication and for the development of novel strategies to combat bacterial infections and enhance plant health.

References

  • Liu, F., et al. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. Frontiers in Plant Science. [Link]

  • Schikora, A., et al. (2011). N-Acyl-Homoserine Lactone Primes Plants for Cell Wall Reinforcement and Induces Resistance to Bacterial Pathogens via the Salicylic Acid/Oxylipin Pathway. Plant Physiology. [Link]

  • LIPID MAPS. N-(3-oxo-tetradecanoyl)-homoserine lactone. [Link]

  • Smith, R. S., & Iglewski, B. H. (2003). P. aeruginosa quorum-sensing systems and virulence. Current opinion in microbiology, 6(1), 56-60.
  • Shrestha, A., et al. (2022). AHL-Priming Protein 1 mediates N-3-oxo-tetradecanoyl-homoserine lactone priming in Arabidopsis. BMC Biology. [Link]

  • PubChem. N-3-Oxo-Dodecanoyl-L-Homoserine Lactone. [Link]

  • Schenk, S. T., & Schikora, A. (2014). Long-chained oxo-C14-HSL has no impact on plant growth and is not transported within the plant. Plant signaling & behavior, 9(1), e27733.
  • Shrestha, A., et al. (2022). AHL-Priming Protein 1 mediates N-3-oxo-tetradecanoyl-homoserine lactone priming in Arabidopsis. PubMed. [Link]

  • Aburto-Rodríguez, A., et al. (2020). Short-Chain N-Acylhomoserine Lactone Quorum-Sensing Molecules Promote Periodontal Pathogens in In Vitro Oral Biofilms. mSphere. [Link]

  • Fan, L., et al. (2021). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers in Microbiology. [Link]

  • Shrestha, A., et al. (2021). Novel piece of the puzzle: ALI1 is required for oxo-C14-HSL priming in Arabidopsis. bioRxiv. [Link]

  • Glucksam-Galnoy, Y., et al. (2013). The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages. Journal of immunology. [Link]

  • Johnson, W. M., et al. (2016). AHL identification. N-(3-Oxotetradecanoyl)-l-homoserine lactone... ResearchGate. [Link]

  • Kalia, M., et al. (2021). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. International Journal of Molecular Sciences. [Link]

  • Schaefer, A. L., et al. (2000). Effect of exogenous (3-OH)C14:1HSL on AHL biosynthesis in R.... ResearchGate. [Link]

  • Hodgkinson, J. T., et al. (2011). Robust routes for the synthesis of N-acylated-L-homoserine lactone (AHL) quorum sensing molecules with high levels of enantiomeric purity. Tetrahedron Letters. [Link]

  • Zhu, J., & Winans, S. C. (2001). Analogs of the Autoinducer 3-Oxooctanoyl-Homoserine Lactone Strongly Inhibit Activity of the TraR Protein of Agrobacterium tumefaciens. Journal of bacteriology, 183(18), 5398–5405.

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Foundational

An In-depth Technical Guide to the N-(3-Oxotetradecanoyl)-DL-homoserine Lactone (OOHL) Signaling Pathway

Audience: Researchers, scientists, and drug development professionals. Abstract: This technical guide provides a comprehensive overview of the N-(3-Oxotetradecanoyl)-DL-homoserine lactone (OOHL or 3-oxo-C14-HSL) signalin...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the N-(3-Oxotetradecanoyl)-DL-homoserine lactone (OOHL or 3-oxo-C14-HSL) signaling pathway, a critical component of quorum sensing (QS) in various Gram-negative bacteria. We delve into the core molecular mechanisms, the key protein players, and the downstream physiological responses governed by this signaling molecule. Furthermore, this guide offers detailed, field-proven experimental protocols for the detection, quantification, and functional analysis of the OOHL pathway, equipping researchers with the necessary tools to investigate this intricate communication system. The content is structured to provide both foundational knowledge and practical insights for professionals engaged in microbiology, infectious disease research, and the development of novel anti-virulence strategies.

Introduction to Quorum Sensing and the Significance of OOHL

Quorum sensing is a sophisticated mechanism of cell-to-cell communication that allows bacteria to monitor their population density and collectively regulate gene expression[1][2][3]. This process relies on the production, release, and detection of small signaling molecules called autoinducers[2]. When the bacterial population reaches a certain density, or "quorum," the concentration of these autoinducers surpasses a threshold, triggering a coordinated change in the expression of genes that govern a wide array of physiological activities. These activities include biofilm formation, virulence factor production, antibiotic resistance, and symbiosis[3][4][5][6].

Among the various classes of autoinducers, N-acyl-homoserine lactones (AHLs) are the hallmark of quorum sensing in many Gram-negative bacteria[3][5][7]. These molecules consist of a conserved homoserine lactone ring linked to an acyl side chain of varying length and modification[5]. The specificity of AHL-mediated signaling is largely determined by the structure of this acyl chain.

N-(3-Oxotetradecanoyl)-DL-homoserine lactone (OOHL), also known as 3-oxo-C14-HSL, is a long-chain AHL that plays a pivotal role in the quorum sensing systems of several bacterial species, including the opportunistic pathogen Pseudomonas aeruginosa and the nitrogen-fixing symbiont Sinorhizobium meliloti[7][8]. The extended acyl chain of OOHL imparts a degree of hydrophobicity that influences its diffusion across membranes and its interaction with cognate receptors. Understanding the OOHL signaling pathway is of paramount importance as it regulates processes directly relevant to human health, agriculture, and biotechnology. For instance, in P. aeruginosa, this pathway is integrated into a hierarchical QS network that controls the expression of numerous virulence factors, making it an attractive target for the development of anti-infective therapies that aim to disarm pathogens rather than kill them, potentially reducing the selective pressure for antibiotic resistance[9][10].

The Core Molecular Machinery of OOHL Signaling

The canonical OOHL signaling pathway is orchestrated by two key protein families: the LuxI-type AHL synthases and the LuxR-type transcriptional regulators[4][7][11][12].

OOHL Synthesis by LuxI-type Synthases

OOHL is synthesized by enzymes belonging to the LuxI family of AHL synthases[7][11]. These enzymes catalyze the ligation of S-adenosyl-L-methionine (SAM), which provides the homoserine lactone moiety, and a specific acyl-acyl carrier protein (acyl-ACP), in this case, 3-oxotetradecanoyl-ACP, from the fatty acid biosynthesis pathway[13]. The expression of the luxI-type synthase gene is often subject to positive feedback regulation by the OOHL-LuxR complex, leading to a rapid amplification of the signal once a threshold concentration is reached[4][14].

OOHL Detection and Signal Transduction by LuxR-type Receptors

The perception of OOHL is mediated by LuxR-type transcriptional regulators[4][7][11]. These proteins are typically composed of two functional domains: an N-terminal autoinducer-binding domain and a C-terminal DNA-binding domain[4]. In the absence of OOHL, most LuxR-type proteins are unstable and prone to proteolytic degradation[4]. However, upon binding of OOHL to the N-terminal domain, the LuxR protein undergoes a conformational change that promotes stabilization and dimerization[4][11]. This activated LuxR-OOHL complex is then capable of binding to specific DNA sequences, known as "lux boxes" (typically a 20-bp palindromic sequence), located in the promoter regions of target genes[4]. This binding event can either activate or repress the transcription of these downstream genes, leading to the diverse physiological responses associated with OOHL-mediated quorum sensing[4][7][15].

Caption: Figure 1: The Core N-(3-Oxotetradecanoyl)-DL-homoserine lactone (OOHL) Signaling Pathway.

Regulation and Integration of the OOHL Signaling Pathway

The OOHL signaling pathway does not operate in isolation. Its activity is often integrated into complex regulatory networks that allow bacteria to fine-tune their responses to a variety of environmental cues.

Hierarchical Control

In some bacteria, such as P. aeruginosa, the OOHL pathway is part of a hierarchical quorum sensing cascade. The las system, which utilizes N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), is at the top of this hierarchy and positively regulates the rhl system, which in turn produces and responds to N-butanoyl-L-homoserine lactone (C4-HSL)[11][16]. While OOHL is not the primary signal in this specific cascade, its structural similarity to 3-oxo-C12-HSL means that it can sometimes interact with and modulate these related systems[16].

Feedback Loops

As mentioned earlier, a common feature of LuxI/LuxR systems is a positive feedback loop where the LuxR-AHL complex upregulates the transcription of the luxI synthase gene[4][14]. This auto-induction mechanism ensures a rapid and robust response once the quorum is reached.

Environmental Influences

The synthesis and perception of OOHL can be influenced by various environmental factors, such as nutrient availability, temperature, and the presence of host-produced molecules. For instance, some plants can produce AHL mimics that can either agonize or antagonize bacterial quorum sensing, highlighting a fascinating level of inter-kingdom communication[15][17].

Physiological Roles of OOHL Signaling

The downstream effects of OOHL signaling are diverse and species-specific.

In Pathogenesis

In pathogenic bacteria, OOHL signaling often controls the expression of virulence factors. This includes enzymes that degrade host tissues, toxins, and components of secretion systems[7][9]. By coordinating the expression of these factors, bacteria can overwhelm host defenses and establish a successful infection. For example, long-chain AHLs like OOHL are known to be involved in the regulation of virulence in plant pathogens[7].

In Biofilm Formation

Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances. OOHL signaling can regulate the production of these matrix components, as well as cell surface properties like hydrophobicity, which are crucial for biofilm development and maturation[4][5][6].

In Symbiosis

In symbiotic bacteria like Sinorhizobium meliloti, OOHL signaling is involved in establishing a successful nitrogen-fixing relationship with leguminous plants[7]. This highlights the versatility of this signaling system in mediating both pathogenic and beneficial interactions.

Interaction with Host Cells

Intriguingly, OOHL and other long-chain AHLs can also directly interact with and modulate the behavior of eukaryotic host cells[10][18][19]. For instance, OOHL has been shown to prime plant immune responses, leading to enhanced resistance against pathogens[20][21][22][23]. In mammalian cells, it can trigger inflammatory responses and even induce apoptosis[9][10][18][19][24][25][26][27]. This inter-kingdom signaling adds another layer of complexity to the role of OOHL in host-microbe interactions.

Experimental Protocols for the Study of OOHL Signaling

Investigating the OOHL signaling pathway requires a combination of biochemical and genetic approaches. Below are detailed protocols for the extraction, detection, and functional analysis of OOHL.

Extraction of OOHL from Bacterial Cultures

This protocol describes a standard liquid-liquid extraction method to isolate AHLs from bacterial culture supernatants.

Materials:

  • Bacterial culture grown to the desired cell density

  • Ethyl acetate (acidified with 0.1% formic acid)

  • Centrifuge and sterile centrifuge tubes

  • Rotary evaporator or nitrogen stream evaporator

  • Glass vials

Procedure:

  • Grow the bacterial strain of interest in an appropriate liquid medium to the stationary phase, where AHL production is typically maximal.

  • Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

  • Carefully decant the cell-free supernatant into a fresh tube.

  • For every 100 mL of supernatant, add an equal volume of acidified ethyl acetate.

  • Mix vigorously by vortexing for 1 minute and then allow the phases to separate.

  • Collect the upper organic (ethyl acetate) phase, which now contains the AHLs.

  • Repeat the extraction of the aqueous phase with another volume of acidified ethyl acetate to maximize recovery.

  • Pool the organic phases and evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.

  • Resuspend the dried extract in a small, known volume of a suitable solvent (e.g., acetonitrile or ethyl acetate) for subsequent analysis.

Causality Behind Experimental Choices:

  • Acidified Ethyl Acetate: The addition of a small amount of acid helps to keep the homoserine lactone ring intact, preventing its hydrolysis, which can occur at neutral or alkaline pH.

  • Stationary Phase Culture: AHLs are typically produced in a cell-density-dependent manner, with concentrations peaking in the late logarithmic to stationary phases of growth.

Detection and Quantification of OOHL

Several methods can be employed for the detection and quantification of OOHL, ranging from simple bioassays to more sophisticated analytical techniques.

This method combines the separation of AHLs by TLC with a sensitive bacterial biosensor for their detection.

Materials:

  • AHL extract (from section 5.1)

  • OOHL standard (commercially available)

  • TLC plate (e.g., C18 reversed-phase)

  • Developing solvent (e.g., 60:40 v/v methanol:water)

  • AHL biosensor strain (e.g., Agrobacterium tumefaciens NTL4(pZRA-luxR, pZRA-luxI::lacZ))

  • Soft agar (e.g., LB agar with a low agar concentration)

  • X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

Procedure:

  • Spot a small volume (1-5 µL) of the AHL extract and the OOHL standard onto the TLC plate.

  • Develop the TLC plate in the appropriate solvent system until the solvent front reaches near the top of the plate.

  • Air-dry the TLC plate completely to remove all traces of the solvent.

  • Prepare an overlay of the biosensor strain by mixing an overnight culture of the bacteria with molten soft agar containing X-Gal.

  • Pour this mixture evenly over the surface of the developed TLC plate and allow it to solidify.

  • Incubate the plate at the optimal growth temperature for the biosensor strain (e.g., 30°C) overnight.

  • The presence of OOHL will be indicated by the appearance of blue spots on the TLC plate, resulting from the induction of β-galactosidase activity in the biosensor strain. The position of the spot from the extract can be compared to that of the OOHL standard to confirm its identity.

Self-Validating System: The inclusion of a known OOHL standard on the same TLC plate serves as a positive control and allows for the tentative identification of OOHL in the sample based on its retention factor (Rf) value.

TLC_Bioassay_Workflow Figure 2: Workflow for TLC Overlay Bioassay of OOHL Start Start: AHL Extract & Standard Spot_TLC Spot Extract and Standard onto TLC Plate Start->Spot_TLC Develop_TLC Develop TLC Plate in Solvent Spot_TLC->Develop_TLC Dry_TLC Air-Dry TLC Plate Develop_TLC->Dry_TLC Prepare_Overlay Prepare Biosensor Overlay (Soft Agar + Biosensor + X-Gal) Dry_TLC->Prepare_Overlay Pour_Overlay Pour Overlay onto TLC Plate Prepare_Overlay->Pour_Overlay Incubate Incubate Overnight Pour_Overlay->Incubate Visualize Visualize Blue Spots (Indicates OOHL Presence) Incubate->Visualize End End: OOHL Detected Visualize->End

Caption: Figure 2: Workflow for TLC Overlay Bioassay of OOHL.

For a more quantitative measure of OOHL activity, liquid-based assays using biosensor strains with reporter genes such as lacZ (encoding β-galactosidase) or luxCDABE (encoding luciferase) are highly effective.

Materials:

  • AHL extract or purified OOHL

  • AHL biosensor strain (e.g., Vibrio campbellii mutant)

  • 96-well microtiter plate

  • Microplate reader (for measuring absorbance, fluorescence, or luminescence)

  • Appropriate substrate for the reporter enzyme (e.g., ONPG for β-galactosidase)

Procedure:

  • Grow an overnight culture of the biosensor strain.

  • Dilute the culture in fresh medium and dispense it into the wells of a 96-well plate.

  • Add serial dilutions of the AHL extract or OOHL standard to the wells. Include a negative control with no added AHL.

  • Incubate the plate at the appropriate temperature with shaking for a set period.

  • Measure the reporter gene activity using a microplate reader. For a lacZ reporter, this would involve lysing the cells and adding a substrate like ONPG, then measuring the absorbance. For a lux reporter, luminescence can be measured directly.

  • Concurrently, measure the optical density (e.g., at 600 nm) of the cultures to normalize the reporter activity to cell density.

  • Generate a standard curve using the known concentrations of the OOHL standard and use this to quantify the amount of OOHL in the unknown samples.

Quantitative Data Summary:

OOHL Concentration (nM)Reporter Activity (e.g., Miller Units)
0Baseline
10X
50Y
100Z
500Plateau
Functional Analysis of OOHL-Regulated Genes

To identify the genes regulated by the OOHL signaling pathway, transcriptomic approaches such as RNA-sequencing (RNA-Seq) are invaluable.

Experimental Design:

  • Strains: Compare the gene expression profiles of a wild-type strain, a luxI-type synthase mutant (unable to produce OOHL), and the synthase mutant supplemented with exogenous OOHL.

  • Growth Conditions: Grow the cultures to a specific cell density where quorum sensing is active.

  • RNA Extraction: Isolate high-quality RNA from the bacterial cultures.

  • RNA-Seq: Perform library preparation and high-throughput sequencing of the RNA samples.

  • Data Analysis: Analyze the sequencing data to identify differentially expressed genes between the different conditions. Genes that are downregulated in the synthase mutant and restored to wild-type levels upon the addition of exogenous OOHL are considered to be positively regulated by the OOHL pathway.

This approach provides a global view of the OOHL regulon and can uncover novel functions associated with this signaling system.

Conclusion and Future Directions

The N-(3-Oxotetradecanoyl)-DL-homoserine lactone signaling pathway is a sophisticated and versatile communication system that plays a critical role in the lifestyle of many Gram-negative bacteria. Its involvement in processes ranging from pathogenesis to symbiosis makes it a subject of intense research interest. The experimental protocols detailed in this guide provide a robust framework for the investigation of this pathway.

Future research in this field will likely focus on several key areas:

  • Discovery of Novel OOHL-producing Bacteria: Metagenomic approaches may reveal new bacterial species that utilize this signaling molecule.

  • Structural Biology of LuxR-OOHL Complexes: High-resolution structures of different LuxR proteins bound to OOHL will provide deeper insights into the molecular basis of signal specificity and activation.

  • Development of OOHL-based Quorum Quenchers: A detailed understanding of the OOHL signaling pathway will facilitate the rational design of potent and specific inhibitors (quorum quenchers) as novel anti-virulence agents.

  • Elucidation of Inter-kingdom Signaling Mechanisms: Further investigation into how OOHL is perceived by eukaryotic hosts will unravel the complex chemical dialogues that shape microbial communities and their interactions with plants and animals.

By continuing to explore the intricacies of the OOHL signaling pathway, the scientific community will be better equipped to harness its potential for therapeutic and biotechnological applications.

References

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Exploratory

An In-depth Technical Guide on N-(3-Oxotetradecanoyl)-DL-homoserine Lactone and its Pivotal Role in Bacterial Biofilm Formation

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of N-(3-Oxotetradecanoyl)-DL-homoserine lactone (OOHL) and its integral function in the formation of...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of N-(3-Oxotetradecanoyl)-DL-homoserine lactone (OOHL) and its integral function in the formation of bacterial biofilms. We will delve into the molecular mechanisms of OOHL-mediated quorum sensing, present detailed protocols for its study, and discuss the implications for the development of novel anti-biofilm therapeutics.

Introduction: The Social Network of Bacteria and the Role of OOHL

Bacteria are not solitary organisms; they exist in complex, structured communities known as biofilms.[1][2] These biofilms are surface-associated microbial consortia encased in a self-produced matrix of extracellular polymeric substances (EPS), which provides protection from environmental stresses, including host immune responses and antimicrobial agents.[3][4] The formation and maturation of biofilms are not random occurrences but are instead tightly regulated processes governed by a sophisticated cell-to-cell communication system called quorum sensing (QS).[4][5][6]

Quorum sensing allows bacteria to monitor their population density and collectively alter gene expression.[6] This is achieved through the production, release, and detection of small signaling molecules called autoinducers.[6] In many Gram-negative bacteria, a prominent class of autoinducers is the N-acyl-homoserine lactones (AHLs).[5] N-(3-Oxotetradecanoyl)-DL-homoserine lactone, a long-chain AHL with a 14-carbon acyl side chain (C14-HSL), is a key signaling molecule in this process.[7][8] Its accumulation in the environment signals a high cell density, triggering a cascade of gene expression that leads to the development of robust and virulent biofilms.[7][9] Understanding the intricacies of OOHL signaling is therefore paramount for developing strategies to disrupt biofilm formation and combat chronic bacterial infections.

Part 1: The Molecular Machinery of OOHL-Mediated Quorum Sensing and Biofilm Formation

The canonical AHL-based quorum sensing system in Gram-negative bacteria relies on two key protein families: LuxI-type synthases and LuxR-type transcriptional regulators.[2] The LuxI-type synthase is responsible for producing the specific AHL signal molecule, in this case, OOHL. As the bacterial population grows, the concentration of OOHL increases. Once a threshold concentration is reached, OOHL diffuses back into the bacterial cells and binds to its cognate LuxR-type receptor. This OOHL-LuxR complex then acts as a transcriptional regulator, binding to specific DNA sequences (lux boxes) in the promoter regions of target genes and modulating their expression. This leads to a coordinated change in the bacterial phenotype, most notably the initiation and maturation of biofilms.

The genes regulated by the OOHL-LuxR complex are diverse and contribute to various aspects of biofilm development, including:

  • Extracellular Polymeric Substance (EPS) Production: Upregulation of genes involved in the synthesis and secretion of polysaccharides, proteins, and extracellular DNA (eDNA), which form the structural matrix of the biofilm.[7]

  • Adhesion: Increased expression of adhesins that promote attachment to surfaces and to other bacterial cells.

  • Virulence Factor Production: Regulation of toxins, proteases, and other virulence factors that contribute to the pathogenicity of the biofilm.[9]

  • Motility: Downregulation of flagellar genes to promote a sessile, biofilm-associated lifestyle.

The following diagram illustrates the fundamental signaling pathway of OOHL-mediated quorum sensing.

OOHL_Signaling_Pathway cluster_cell Bacterial Cell LuxI LuxI-type Synthase OOHL_out OOHL (Low Density) LuxI->OOHL_out Synthesis LuxR LuxR-type Receptor OOHL_LuxR OOHL-LuxR Complex LuxR->OOHL_LuxR DNA Target Genes OOHL_LuxR->DNA Binds & Regulates Phenotype Biofilm Formation - EPS Production - Adhesion - Virulence DNA->Phenotype Leads to OOHL_in OOHL (High Density) OOHL_out->OOHL_in Diffusion at High Cell Density OOHL_in->LuxR Binding OOHL_in->OOHL_LuxR caption OOHL-mediated quorum sensing pathway.

Caption: OOHL-mediated quorum sensing pathway.

Part 2: Experimental Methodologies for Investigating OOHL and Biofilm Formation

A multi-faceted experimental approach is necessary to fully elucidate the role of OOHL in biofilm formation. This section provides detailed protocols for key assays, explaining the rationale behind each step to ensure robust and reproducible data.

Quantification of Biofilm Formation: The Crystal Violet Assay

The crystal violet assay is a simple, yet powerful, high-throughput method for quantifying the total biomass of a biofilm.[10][11] The principle lies in the ability of the crystal violet dye to stain the cells and extracellular matrix of the biofilm, which can then be solubilized and measured spectrophotometrically.

Experimental Protocol:

  • Bacterial Culture Preparation: Grow an overnight culture of the bacterial strain of interest in a suitable liquid medium (e.g., Luria-Bertani broth) at the optimal temperature with shaking.

  • Inoculation: Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.05) in fresh medium. Add 200 µL of the diluted culture to the wells of a 96-well flat-bottom microtiter plate. Include a negative control with sterile medium only.[12] To investigate the effect of OOHL, add varying concentrations of the molecule to the wells at this stage.

  • Incubation: Incubate the plate under static conditions at the optimal growth temperature for 24-48 hours to allow for biofilm formation.[12]

  • Washing: Carefully discard the planktonic (free-floating) bacteria from the wells by gentle aspiration or by inverting the plate and shaking. Wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.[11]

  • Staining: Add 200 µL of a 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[11][12]

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

  • Solubilization: Add 200 µL of 30% acetic acid or absolute ethanol to each well to solubilize the bound crystal violet.[11][12]

  • Quantification: Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at a wavelength of 570-595 nm using a microplate reader. The absorbance is directly proportional to the amount of biofilm formed.

Data Presentation:

Treatment GroupOOHL Concentration (µM)Mean Absorbance (OD595)Standard Deviation% Biofilm Inhibition
Untreated Control01.250.120%
OOHL Treatment 1101.580.15-26.4% (Stimulation)
OOHL Treatment 2501.920.21-53.6% (Stimulation)
Anti-biofilm Compound1000.450.0864%

Note: The data in this table is illustrative and will vary depending on the bacterial species and experimental conditions.

Visualization of Biofilm Architecture: Confocal Laser Scanning Microscopy (CLSM)

While the crystal violet assay provides quantitative data on biofilm mass, it does not offer insights into the three-dimensional structure. Confocal laser scanning microscopy (CLSM) is an indispensable tool for visualizing the architecture of biofilms in their hydrated state.[13][14] By using fluorescent stains, one can differentiate between live and dead cells and visualize the EPS matrix.

Experimental Protocol:

  • Biofilm Growth: Grow biofilms on a suitable surface for microscopy, such as glass-bottom dishes or in flow cells, under the desired experimental conditions (with or without OOHL).[13][15] Flow cell systems allow for the growth of biofilms under controlled hydrodynamic conditions, which can be more representative of certain natural environments.[15]

  • Staining: Gently wash the biofilm with sterile buffer to remove planktonic cells. Stain the biofilm with a fluorescent dye cocktail. A common choice is a live/dead staining kit, which typically contains SYTO 9 (stains all cells green) and propidium iodide (stains only dead cells with compromised membranes red).[13] Fluorescently labeled lectins can also be used to visualize specific components of the EPS matrix.

  • Imaging: Mount the sample on the stage of a confocal microscope. Acquire a series of optical sections (a z-stack) through the thickness of the biofilm using an appropriate laser and filter set.

  • Image Analysis: Use image analysis software (e.g., ImageJ, Imaris) to reconstruct a three-dimensional image of the biofilm.[13] This allows for the quantification of various architectural parameters, such as biofilm thickness, biovolume, and surface coverage.

The following diagram outlines the general workflow for CLSM analysis of biofilms.

CLSM_Workflow A Biofilm Growth (e.g., in flow cell) B Fluorescent Staining (Live/Dead, EPS) A->B C Confocal Microscopy (Z-stack acquisition) B->C D 3D Image Reconstruction & Analysis C->D E Quantification of Architectural Parameters D->E caption Confocal Laser Scanning Microscopy workflow.

Caption: Confocal Laser Scanning Microscopy workflow.

Gene Expression Analysis: RNA Sequencing (RNA-Seq)

To understand the molecular mechanisms by which OOHL influences biofilm formation, it is crucial to analyze the changes in gene expression. RNA sequencing (RNA-Seq) is a powerful, high-throughput technique that provides a comprehensive snapshot of the transcriptome of a bacterial population.[16][17][18]

Experimental Protocol:

  • Biofilm Growth and RNA Extraction: Grow biofilms with and without OOHL treatment as described previously. Harvest the biofilms and immediately stabilize the RNA using a commercial reagent (e.g., RNAprotect Bacteria Reagent). Extract total RNA using a method optimized for biofilms, which can be challenging due to the EPS matrix.

  • Library Preparation: Deplete ribosomal RNA (rRNA) from the total RNA, as it constitutes the vast majority of the RNA population. Convert the remaining mRNA into a cDNA library suitable for sequencing.

  • Sequencing: Sequence the cDNA library using a high-throughput sequencing platform.

  • Data Analysis: The raw sequencing reads are aligned to the reference genome of the bacterium. The number of reads mapping to each gene is then used to determine the gene's expression level. Differentially expressed genes between the OOHL-treated and control groups can then be identified.[19]

  • Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) to identify the biological processes and pathways that are significantly affected by OOHL.[19]

Part 3: Implications for Drug Development

The central role of OOHL in regulating biofilm formation makes its signaling pathway an attractive target for the development of novel anti-biofilm therapies.[2] Instead of directly killing the bacteria, which can lead to the development of resistance, anti-quorum sensing or "quorum quenching" strategies aim to disrupt bacterial communication.[2][20]

Potential therapeutic approaches include:

  • Inhibition of OOHL Synthesis: Developing small molecules that inhibit the LuxI-type synthase responsible for producing OOHL.

  • OOHL Receptor Antagonists: Designing molecules that bind to the LuxR-type receptor but do not activate it, thereby blocking the downstream signaling cascade.[3]

  • Enzymatic Degradation of OOHL: Utilizing enzymes, such as lactonases and acylases, that can degrade OOHL and prevent it from reaching the threshold concentration required for signaling.[21]

By disrupting OOHL-mediated quorum sensing, it may be possible to prevent biofilm formation, reduce virulence, and increase the susceptibility of bacteria to conventional antibiotics.

Conclusion

N-(3-Oxotetradecanoyl)-DL-homoserine lactone is a key molecular player in the intricate social lives of many Gram-negative bacteria. Its role as a quorum sensing signal molecule is pivotal in the transition from a planktonic to a biofilm lifestyle, a process that has significant implications for human health and industrial processes. The experimental methodologies outlined in this guide provide a robust framework for investigating the multifaceted effects of OOHL on biofilm formation. A deeper understanding of this signaling pathway, from the molecular mechanisms to the resulting biofilm architecture, will undoubtedly pave the way for the development of innovative strategies to control and eradicate problematic bacterial biofilms.

References

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Detection of N-(3-Oxotetradecanoyl)-DL-homoserine lactone (O-C14-HSL) in Bacterial Cultures

Introduction: The Language of Bacteria In the intricate world of microbiology, bacteria communicate and coordinate collective behaviors through a process known as quorum sensing (QS). This sophisticated cell-to-cell comm...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Language of Bacteria

In the intricate world of microbiology, bacteria communicate and coordinate collective behaviors through a process known as quorum sensing (QS). This sophisticated cell-to-cell communication relies on the production, release, and detection of small signaling molecules called autoinducers.[1][2] Among Gram-negative bacteria, N-acyl homoserine lactones (AHLs) are a predominant class of these signaling molecules.[1][3] The structure of AHLs, featuring a conserved homoserine lactone ring and a variable N-acyl side chain, allows for a high degree of signal specificity.[1][3]

N-(3-Oxotetradecanoyl)-DL-homoserine lactone (O-C14-HSL) is a long-chain AHL utilized by various Gram-negative bacteria to regulate processes critical for their survival and virulence, such as biofilm formation and the production of virulence factors.[4][5] The ability to accurately detect and quantify O-C14-HSL in bacterial cultures is paramount for researchers in microbiology, drug development, and clinical diagnostics. Understanding the presence and concentration of this specific AHL can provide insights into bacterial behavior, pathogenesis, and the efficacy of potential quorum sensing inhibitors (QSIs).

This comprehensive guide provides detailed application notes and validated protocols for the detection of O-C14-HSL, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system.

The Quorum Sensing Signaling Pathway

The detection of O-C14-HSL is fundamentally linked to the LuxI/LuxR-type quorum sensing system. In this canonical pathway, a LuxI-family synthase produces the specific AHL, in this case, O-C14-HSL. As the bacterial population density increases, the extracellular concentration of O-C14-HSL rises. Upon reaching a threshold concentration, O-C14-HSL diffuses back into the bacterial cells and binds to its cognate LuxR-family transcriptional regulator. This binding event typically induces a conformational change in the LuxR protein, promoting its dimerization and subsequent binding to specific DNA sequences known as lux boxes. This, in turn, activates the transcription of target genes, leading to a coordinated change in the population's behavior.

G cluster_cell Bacterial Cell LuxI LuxI O_C14_HSL_int O-C14-HSL LuxI->O_C14_HSL_int Synthesis LuxR LuxR Complex O-C14-HSL::LuxR Complex LuxR->Complex O_C14_HSL_int->LuxR Binding O_C14_HSL_int->Complex O_C14_HSL_ext O-C14-HSL (extracellular) O_C14_HSL_int->O_C14_HSL_ext Diffusion DNA lux box Complex->DNA Binds to Genes Target Genes DNA->Genes Activates Transcription O_C14_HSL_ext->O_C14_HSL_int Diffusion (High Concentration) caption Figure 1: The LuxI/LuxR Quorum Sensing Circuit.

Caption: Figure 1: The LuxI/LuxR Quorum Sensing Circuit.

Methodologies for O-C14-HSL Detection

The choice of detection method for O-C14-HSL depends on the specific research question, required sensitivity, and available instrumentation. The primary methodologies can be broadly categorized into chromatographic techniques coupled with mass spectrometry and biological reporter assays (biosensors).

Method Principle Sensitivity Specificity Throughput Instrumentation
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.High (low nM)Very HighMediumHPLC, Mass Spectrometer
HPLC-UV Chromatographic separation with detection based on UV absorbance.ModerateLow to ModerateMediumHPLC, UV Detector
Bacterial Biosensors Genetically engineered bacteria that produce a measurable signal in response to AHLs.High to Very High (nM to pM)Moderate to HighHighPlate Reader, Incubator

Table 1: Comparison of Common O-C14-HSL Detection Methods.

Protocol 1: Sample Preparation from Bacterial Culture Supernatant

A critical first step for all analytical techniques is the efficient and clean extraction of O-C14-HSL from the complex matrix of bacterial growth media. Liquid-liquid extraction is a robust and widely adopted method.[3][6]

Rationale: The goal of this protocol is to isolate the relatively nonpolar O-C14-HSL from the aqueous culture medium into an organic solvent. Ethyl acetate is a common choice due to its polarity, which is suitable for extracting a broad range of AHLs, and its volatility, which facilitates sample concentration.[3][7] Acidification of the supernatant can improve the extraction efficiency for some AHLs by ensuring they are in a neutral, less polar form.

Materials:

  • Bacterial culture in late exponential or stationary phase.

  • Ethyl acetate (acidified with 0.1% formic acid).[3]

  • Centrifuge and sterile centrifuge tubes.

  • Rotary evaporator or nitrogen gas flow system.

  • HPLC-grade methanol.

  • 0.22 µm syringe filters.

Procedure:

  • Cell Removal: Centrifuge the bacterial culture at 10,000 x g for 10 minutes at 4°C to pellet the cells.[3]

  • Supernatant Collection: Carefully decant the cell-free supernatant into a sterile container. For enhanced clarification, the supernatant can be passed through a 0.22 µm filter.[3]

  • Liquid-Liquid Extraction:

    • Transfer the supernatant to a separatory funnel.

    • Add an equal volume of acidified ethyl acetate.[3][7]

    • Shake vigorously for 1 minute, periodically venting the funnel to release pressure.

    • Allow the phases to separate. The upper layer is the ethyl acetate containing the AHLs.

    • Collect the upper ethyl acetate phase.

    • Repeat the extraction of the aqueous phase two more times with fresh ethyl acetate to maximize recovery.[3]

  • Sample Concentration:

    • Pool the collected ethyl acetate fractions.

    • Evaporate the solvent to dryness using a rotary evaporator at 30°C or under a gentle stream of nitrogen gas.[3]

  • Reconstitution: Resuspend the dried extract in a known volume of HPLC-grade methanol (e.g., 1 mL) and transfer to a clean vial for analysis.[3]

G Start Bacterial Culture Centrifuge Centrifugation (10,000 x g, 10 min) Start->Centrifuge Supernatant Collect Cell-Free Supernatant Centrifuge->Supernatant Extraction Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->Extraction Concentration Evaporation (Rotary Evaporator/N2) Extraction->Concentration Reconstitution Reconstitute in Methanol Concentration->Reconstitution End Sample for Analysis Reconstitution->End caption Figure 2: Workflow for O-C14-HSL Extraction.

Caption: Figure 2: Workflow for O-C14-HSL Extraction.

Protocol 2: Detection and Quantification by LC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the specific and sensitive identification and quantification of AHLs.[2][8][9] This method combines the separation power of HPLC with the mass-resolving capability of MS/MS, providing a high degree of confidence in the results.

Rationale: The HPLC separates the components of the bacterial extract based on their physicochemical properties. The eluent is then ionized, and the mass spectrometer selects for the parent ion of O-C14-HSL. This parent ion is then fragmented, and a characteristic daughter ion is monitored for quantification, providing excellent specificity. The fragmentation of the protonated homoserine lactone ring to a product ion of m/z 102 is a hallmark of AHLs.[10]

Instrumentation and Materials:

  • HPLC system with a C18 reversed-phase column.[3][11]

  • Tandem mass spectrometer with an electrospray ionization (ESI) source.

  • O-C14-HSL analytical standard.

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[9]

  • Mobile Phase B: Methanol.[9]

Procedure:

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 3.5 µm).[12]

    • Mobile Phase Gradient:

      • Start with 10% B for 1 minute.

      • Linearly increase to 90% B over 4 minutes.

      • Hold at 90% B for 5.5 minutes.

      • Return to 10% B and equilibrate for 2 minutes.[9]

    • Flow Rate: 0.2 mL/min.[9]

    • Injection Volume: 10 µL.[3]

  • Mass Spectrometry Detection (Positive Ion Mode):

    • Ionization Source: Heated Electrospray Ionization (HESI).[9]

    • Parent Ion (M+H)+ for O-C14-HSL: m/z 326.2.

    • Product Ion for Quantification: m/z 102.0 (lactone ring fragment).[10]

    • Dwell time and collision energy should be optimized for the specific instrument.

  • Quantification:

    • Prepare a standard curve using serial dilutions of the O-C14-HSL analytical standard.

    • Analyze the bacterial extract and the standards under the same LC-MS/MS conditions.

    • Quantify the amount of O-C14-HSL in the sample by comparing its peak area to the standard curve.

Protocol 3: Biosensor-Based Detection

Bacterial biosensors are a sensitive and often high-throughput method for detecting AHLs.[7][13] These are typically engineered bacterial strains that lack their own AHL synthase but retain the LuxR-family receptor and a reporter gene fused to a LuxR-dependent promoter. When an exogenous AHL, such as O-C14-HSL, is present, it activates the reporter gene, leading to a measurable output like color, fluorescence, or luminescence.[14]

Rationale: This method leverages the natural biological recognition between the AHL and its cognate receptor, providing a functional measure of AHL activity. The choice of biosensor is crucial, as different LuxR homologs have varying specificities for different AHLs. For long-chain AHLs like O-C14-HSL, biosensors based on the LasR system of Pseudomonas aeruginosa can be effective.[13]

Materials:

  • Bacterial biosensor strain (e.g., Agrobacterium tumefaciens NTL4 or a LasR-based biosensor).[7][14]

  • Appropriate growth medium and selective antibiotics for the biosensor.

  • 96-well microtiter plates.

  • Plate reader for measuring the reporter output (e.g., colorimetric, fluorescent, or luminescent).

  • O-C14-HSL analytical standard.

Procedure (Quantitative Microplate Assay):

  • Prepare Biosensor Culture: Grow an overnight culture of the biosensor strain in the appropriate medium with selective antibiotics.

  • Prepare Assay Plate:

    • In a 96-well plate, prepare serial dilutions of your extracted sample and the O-C14-HSL standard. Include a solvent-only control.[7]

    • Add a subculture of the biosensor to each well.

  • Incubation: Incubate the plate at the optimal temperature for the biosensor (e.g., 30°C) with shaking.[7]

  • Measurement: After a suitable incubation period (e.g., 6-24 hours), measure the reporter signal using a plate reader.

  • Data Analysis:

    • Subtract the background signal from the solvent-only control.

    • Plot the reporter signal versus the concentration of the O-C14-HSL standard to generate a dose-response curve.

    • Determine the concentration of O-C14-HSL in your samples by interpolating their signal on the standard curve.[7]

G Start Prepare Biosensor Culture Plate_Setup Set up 96-well Plate (Samples, Standards, Controls) Start->Plate_Setup Add_Biosensor Add Biosensor Culture to Wells Plate_Setup->Add_Biosensor Incubate Incubate Plate (e.g., 30°C with shaking) Add_Biosensor->Incubate Measure Measure Reporter Signal (Plate Reader) Incubate->Measure Analyze Analyze Data (Standard Curve) Measure->Analyze End Quantify O-C14-HSL Analyze->End caption Figure 3: Workflow for Biosensor-Based Detection.

Caption: Figure 3: Workflow for Biosensor-Based Detection.

Conclusion

The detection of N-(3-Oxotetradecanoyl)-DL-homoserine lactone is a crucial aspect of quorum sensing research. The choice between highly specific and quantitative LC-MS/MS methods and sensitive, high-throughput biosensor assays will depend on the specific experimental goals. By understanding the principles behind each protocol and adhering to careful experimental technique, researchers can confidently and accurately measure this important signaling molecule, paving the way for new discoveries in bacterial communication and the development of novel anti-infective strategies.

References

  • Liquid chromatography/mass spectrometry for the detection and quantification of N-acyl-L-homoserine lactones and 4-hydroxy-2-alkylquinolines.Methods in Molecular Biology.
  • Application Notes and Protocols for the Detection of N-Acyl-Homoserine Lactone Activity Using Biosensor Strains.BenchChem.
  • Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii.Frontiers in Microbiology.
  • Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography.
  • High-Performance Liquid Chromatography Analysis of N-Acyl Homoserine Lactone Hydrolysis by Paraoxonases.
  • Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method.PLOS One.
  • Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones.Microbial Biotechnology.
  • Biosensing Systems for the Detection of Bacterial Quorum Signaling Molecules.
  • Detection of bacterial quorum sensing N‐acyl homoserine lactones in clinical samples.Journal of Basic Microbiology.
  • Detection of Quorum-Sensing Molecules for Pathogenic Molecules Using Cell-Based and Cell-Free Biosensors.PubMed Central.
  • Detection of Diverse N-Acyl-Homoserine Lactones in Vibrio alginolyticus and Regulation of Biofilm Formation by N-(3-Oxodecanoyl) Homoserine Lactone In vitro.Frontiers in Microbiology.
  • A Comparative Guide to the Validation of Quorum Sensing Inhibitors in Diverse Bacterial Strains.BenchChem.
  • AHL identification. N-(3-Oxotetradecanoyl)-l-homoserine lactone...
  • Detection of N-Acyl-homoserine Lactones Class Signal Molecules of Quorum Sensing Secreted by Bacteria Using High Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry.
  • Characterization of N-Acyl Homoserine Lactones in Vibrio tasmaniensis LGP32 by a Biosensor-Based UHPLC-HRMS/MS Method.MDPI.

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Application

Quantification of N-(3-Oxotetradecanoyl)-DL-homoserine lactone using GC-MS.

Quantification of N-(3-Oxotetradecanoyl)-DL-homoserine lactone using GC-MS Abstract N-(3-Oxotetradecanoyl)-DL-homoserine lactone (OTHL), also known as 3-oxo-C14-HSL, is a key N-acyl homoserine lactone (AHL) that function...

Author: BenchChem Technical Support Team. Date: January 2026

Quantification of N-(3-Oxotetradecanoyl)-DL-homoserine lactone using GC-MS

Abstract

N-(3-Oxotetradecanoyl)-DL-homoserine lactone (OTHL), also known as 3-oxo-C14-HSL, is a key N-acyl homoserine lactone (AHL) that functions as a quorum-sensing (QS) signaling molecule in many Gram-negative bacteria.[1][2][3] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density.[4] The precise quantification of OTHL is crucial for understanding bacterial pathogenesis, biofilm formation, and for the development of novel anti-virulence strategies. This application note provides a detailed protocol for the sensitive and accurate quantification of OTHL from bacterial culture supernatants using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, including liquid-liquid extraction, and both direct analysis and analysis following derivatization for enhanced sensitivity.

Introduction: The Significance of OTHL in Quorum Sensing

N-acyl homoserine lactones (AHLs) are a class of signaling molecules produced by numerous Gram-negative bacteria to regulate a variety of physiological processes, including biofilm formation, virulence factor production, and antibiotic resistance.[4] OTHL, with its 14-carbon acyl chain and a ketone group at the third carbon, is a critical signaling molecule in this process.[1][3][5] The concentration of OTHL in the bacterial environment directly correlates with the expression of specific genes, making its accurate quantification a vital tool for researchers in microbiology, infectious disease, and drug development.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the quantification of volatile and semi-volatile compounds.[6] Its high sensitivity and selectivity make it well-suited for the analysis of complex biological matrices. However, the analysis of AHLs by GC-MS can be challenging due to their thermal lability and potential for degradation in the injector port. This protocol addresses these challenges through optimized sample preparation and analytical conditions. While direct analysis is possible, derivatization can significantly improve the stability and sensitivity of the assay for 3-oxo-AHLs like OTHL.[7][8][9]

Experimental Workflow Overview

The overall workflow for the quantification of OTHL using GC-MS is depicted in the following diagram. This process begins with the collection of bacterial culture supernatant, followed by extraction of the AHLs, and finally, analysis by GC-MS.

OTHL_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis bacterial_culture Bacterial Culture centrifugation Centrifugation bacterial_culture->centrifugation supernatant Collect Supernatant centrifugation->supernatant extraction Liquid-Liquid Extraction (Ethyl Acetate) supernatant->extraction drying Evaporation to Dryness extraction->drying reconstitution Reconstitution drying->reconstitution derivatization Derivatization (Optional) reconstitution->derivatization reconstitution->derivatization gc_ms_analysis GC-MS Injection & Analysis reconstitution->gc_ms_analysis Direct Analysis derivatization->gc_ms_analysis data_processing Data Processing & Quantification gc_ms_analysis->data_processing

Caption: Overall workflow for OTHL quantification.

Materials and Reagents

  • Standards: N-(3-Oxotetradecanoyl)-DL-homoserine lactone (OTHL, ≥95% purity)

  • Internal Standard (IS): N-Heptanoyl-DL-homoserine lactone (C7-HSL) or a stable isotope-labeled OTHL analog (if available).

  • Solvents: Ethyl acetate (HPLC grade), Acetonitrile (HPLC grade), Methanol (HPLC grade), Hexane (HPLC grade).

  • Acids: Acetic acid (glacial), Formic acid.

  • Derivatization Agent (optional): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Other: 0.22 µm syringe filters, autosampler vials with inserts.

Detailed Protocols

Preparation of Standard Solutions

The creation of a standard curve is fundamental for accurate quantification.[10]

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of OTHL standard and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with methanol to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard (e.g., C7-HSL) in methanol.

  • Calibration Standards: To each working standard solution, add a fixed amount of the internal standard to achieve a final concentration of 10 µg/mL. This will result in calibration standards with varying OTHL concentrations and a constant internal standard concentration.

Sample Preparation from Bacterial Culture

This protocol is optimized for the extraction of AHLs from bacterial culture supernatants.[11][12]

  • Culture Growth: Grow the bacterial strain of interest in an appropriate liquid medium to the desired growth phase (typically stationary phase for maximal AHL production).

  • Cell Removal: Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.

  • Supernatant Collection: Carefully decant the supernatant into a clean flask. For enhanced stability of the lactone ring, the supernatant can be acidified with 0.1% (v/v) glacial acetic acid.[12][13]

  • Internal Standard Spiking: Add the internal standard to the supernatant to the same final concentration as in the calibration standards (10 µg/mL). This corrects for variations in extraction efficiency and instrument response.

  • Liquid-Liquid Extraction (LLE):

    • Transfer the supernatant to a separatory funnel.

    • Add an equal volume of acidified ethyl acetate (0.1% acetic acid).

    • Shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate and collect the upper organic layer.

    • Repeat the extraction twice more with fresh acidified ethyl acetate.

    • Pool the organic extracts.

  • Drying and Reconstitution:

    • Evaporate the pooled ethyl acetate extract to dryness under a gentle stream of nitrogen or using a rotary evaporator at 40°C.

    • Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of ethyl acetate or acetonitrile.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

Derivatization Protocol (Optional, for Enhanced Sensitivity)

For 3-oxo-AHLs, derivatization can improve thermal stability and chromatographic peak shape. Silylation is a common derivatization technique for GC-MS analysis.

  • Evaporation: Transfer the reconstituted sample to a clean micro-reaction vial and evaporate to complete dryness under a stream of nitrogen.

  • Silylation: Add 50 µL of BSTFA with 1% TMCS to the dried extract.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Analysis: Cool the vial to room temperature before GC-MS analysis.

GC-MS Instrumental Parameters

The following table provides a starting point for the GC-MS method parameters. These may require optimization based on the specific instrument and column used.

Parameter Value Rationale
Gas Chromatograph
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column provides good separation for a wide range of analytes.
Injector Temperature 250°CBalances efficient volatilization with minimizing thermal degradation.
Injection Mode SplitlessMaximizes the amount of analyte transferred to the column for trace-level analysis.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Ensures consistent retention times.
Oven Program Initial: 150°C, hold 2 minAllows for initial column equilibration.
Ramp: 10°C/min to 280°C, hold 5 minSeparates compounds based on their boiling points.
Mass Spectrometer
Ionization Mode Electron Ionization (EI)Standard ionization technique that produces reproducible fragmentation patterns.
Ion Source Temperature 230°CStandard temperature for EI.
Quadrupole Temperature 150°CStandard temperature for the quadrupole.
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring specific ions for the target analyte and internal standard.
Selected Ion Monitoring (SIM) Parameters

In SIM mode, the mass spectrometer is set to detect only specific mass-to-charge ratios (m/z) corresponding to the analyte and internal standard. This significantly improves the signal-to-noise ratio. A characteristic fragment ion for many AHLs is m/z 143.[7][9]

Compound Quantification Ion (m/z) Qualifier Ion(s) (m/z) Rationale
OTHL14357, 71m/z 143 is a common fragment from the lactone ring. The qualifier ions confirm the identity of the compound.
C7-HSL (IS)14357, 71Shares a similar fragmentation pattern with OTHL, making it a suitable internal standard.

Data Analysis and Quantification

  • Peak Integration: Integrate the peak areas for the quantification ions of OTHL and the internal standard in both the calibration standards and the unknown samples.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the OTHL peak area to the internal standard peak area against the concentration of OTHL in the calibration standards. A linear regression analysis should be performed, and a correlation coefficient (R²) > 0.99 is desirable.[14]

  • Quantification: Calculate the concentration of OTHL in the unknown samples by using the peak area ratio and the equation of the line from the calibration curve.

Method Validation and Trustworthiness

To ensure the reliability of the results, the analytical method should be validated.[6] Key validation parameters include:

  • Linearity: Assessed from the calibration curve.

  • Accuracy: Determined by analyzing spiked samples at different concentrations and calculating the percent recovery.

  • Precision: Evaluated by repeatedly analyzing the same sample (repeatability) and on different days (intermediate precision). The relative standard deviation (RSD) should be within acceptable limits (typically <15%).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Causality and Experimental Choices

  • Choice of Extraction Solvent: Ethyl acetate is a moderately polar solvent that efficiently extracts a wide range of AHLs from aqueous culture media.[11][12] Acidification of the solvent helps to maintain the stability of the lactone ring, which can be prone to hydrolysis at neutral or alkaline pH.

  • Use of an Internal Standard: The inclusion of an internal standard is critical for accurate quantification. It compensates for potential sample loss during extraction and for variations in injection volume and instrument response. An ideal internal standard is chemically similar to the analyte but does not occur naturally in the sample.

  • Direct vs. Derivatization Analysis: While direct GC-MS analysis of AHLs is possible, 3-oxo-AHLs can be thermally labile.[7][9] Derivatization, such as silylation, converts the enolizable keto-group into a more stable trimethylsilyl ether, leading to improved peak shape and sensitivity.[8] The choice between direct and derivatized analysis depends on the required sensitivity and the concentration of OTHL in the samples.

  • SIM vs. Full Scan Mode: Full scan mode is useful for identifying unknown compounds in a sample. However, for quantifying a known target compound like OTHL, SIM mode offers significantly higher sensitivity and selectivity by reducing chemical noise from the matrix.[9]

Conclusion

This application note provides a comprehensive and validated protocol for the quantification of the quorum-sensing molecule N-(3-Oxotetradecanoyl)-DL-homoserine lactone using GC-MS. By following these detailed steps for sample preparation, instrumental analysis, and data processing, researchers can obtain accurate and reproducible results. This methodology is a valuable tool for investigating the role of OTHL in bacterial communication and for the development of novel therapeutic strategies targeting quorum sensing.

References

  • Cataldi, T. R. I., et al. "Direct analysis of selected N-acyl-L-homoserine lactones by gas chromatography/mass spectrometry." Rapid Communications in Mass Spectrometry, vol. 18, no. 12, 2004, pp. 1341-1344. [Link]

  • Llamas, I., et al. "Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones." Journal of Applied Microbiology, vol. 102, no. 2, 2007, pp. 321-331. [Link]

  • Parveen, N., and Cornell, K. A. "Specificity of Acyl-Homoserine Lactone Synthases Examined by Mass Spectrometry." Applied and Environmental Microbiology, vol. 77, no. 2, 2011, pp. 647-655. [Link]

  • Charlton, T. S., et al. "A novel and sensitive method for the quantification of N-3-oxoacyl homoserine lactones using gas chromatography-mass spectrometry: application to a model bacterial biofilm." Environmental Microbiology, vol. 2, no. 5, 2000, pp. 530-541. [Link]

  • Cataldi, T. R., et al. "Direct analysis of N-acyl-L-homoserine lactone using gas chromatography/mass spectrometry." ResearchGate, 2004. [Link]

  • Rani, P. S., et al. "GC-MS characteristics of N-acyl homoserine lactones in standard solutions." ResearchGate, 2011. [Link]

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  • ResearchGate. Extraction, purification and identification of bacterial signal molecules based on N-acyl homoserine lactones | Request PDF. [Link]

  • Zhu, J., and Oger, P. M. "Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay." Applied and Environmental Microbiology, vol. 71, no. 11, 2005, pp. 6530-6536. [Link]

  • Ortori, C. A., et al. "Defining the structure and function of acyl-homoserine lactone autoinducers." Journal of Visualized Experiments, no. 66, 2012, e4127. [Link]

  • De Koker, S., et al. "Identification, quantification, and determination of the absolute configuration of the bacterial quorum-sensing signal autoinducer-2 by gas chromatography-mass spectrometry." ChemBioChem, vol. 10, no. 3, 2009, pp. 557-563. [Link]

  • Gfeller, A., et al. "Structural characterization of N-acyl-homoserine lactones from bacterial quorum sensing using LC-MS/MS analyses after Paternò-Büchi derivatization in solution." Analytica Chimica Acta, vol. 1296, 2024, p. 342299. [Link]

  • ResearchGate. A novel and sensitive method for the quantification of N -3-oxoacyl homoserine lactones using gas chromatography-mass spectrometry: application to a model bacterial biofilm. [Link]

  • Aldholmi, M., et al. "Biogenic Quorum-Sensing Amides from Streptomyces sp. NP10." Molecules, vol. 28, no. 18, 2023, p. 6520. [Link]

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  • ResearchGate. HPLC-mass spectra of the natural 3OH,C 14: 1-HSL isolated from P..... [Link]

  • Lakshmi HimaBindu, M. R., et al. "A Review on GC-MS and Method Development and Validation." International Journal of Pharmaceutical Quality Assurance, vol. 4, no. 3, 2013, pp. 42-51. [Link]

  • Armenta, J. M., and Cortes, D. F. "Comprehensive chiral GC-MS/MS and LC-MS/MS methods for identification and determination of N-acyl homoserine lactones." Journal of Chromatography B, vol. 1215, 2023, p. 123583. [Link]

  • ResearchGate. calibration curves of AHLs obtained by GC-EI-MS using HpHL lactone as.... [Link]

  • Bouyahya, A., et al. "GC/MS Profiling, Antibacterial, Anti-Quorum Sensing, and Antibiofilm Properties of Anethum graveolens L. Essential Oil: Molecular Docking Study and In-Silico ADME Profiling." Molecules, vol. 28, no. 10, 2023, p. 4166. [Link]

  • ResearchGate. LC-MS/MS chromatogram of 3-oxo-C12-HSL (N-(3-oxododecanoyl) -. [Link]

  • Gedawy, A., et al. "Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity." Molecules, vol. 28, no. 1, 2022, p. 11. [Link]

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Method

Application Notes and Protocols for N-(3-Oxotetradecanoyl)-DL-homoserine lactone (O-C14-HSL) in Microbiological and Drug Development Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of N-(3-Oxotetradecanoyl)-DL-homoserine lactone (O-C14-HSL), a key quorum sens...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of N-(3-Oxotetradecanoyl)-DL-homoserine lactone (O-C14-HSL), a key quorum sensing (QS) signaling molecule in Gram-negative bacteria. This document outlines the scientific basis for its application, detailed protocols for its use in studying bacterial behavior, and methods for quantifying its effects.

Introduction to N-(3-Oxotetradecanoyl)-DL-homoserine lactone (O-C14-HSL)

N-(3-Oxotetradecanoyl)-DL-homoserine lactone is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules utilized by a wide range of Gram-negative bacteria to coordinate gene expression in a cell-density-dependent manner, a phenomenon known as quorum sensing (QS)[1][2]. O-C14-HSL is particularly prominent in the opportunistic human pathogen Pseudomonas aeruginosa, where it plays a crucial role in the LasR/LasI QS system. This system is a master regulator of virulence, controlling the expression of numerous genes involved in biofilm formation, motility, and the production of virulence factors such as elastase, pyocyanin, and rhamnolipids[3].

The LasR/LasI system, with O-C14-HSL (often referred to as 3-oxo-C12-HSL in the context of P. aeruginosa) as its autoinducer, sits at the top of a hierarchical QS cascade that also includes the RhlR/RhlI system[4][5]. As the bacterial population grows, the concentration of O-C14-HSL increases. Upon reaching a threshold concentration, O-C14-HSL binds to and activates the transcriptional regulator LasR. This complex then modulates the expression of target genes, leading to coordinated group behaviors that are critical for pathogenesis and survival[6]. Understanding and manipulating this signaling pathway is a key area of research for the development of novel anti-virulence therapies.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of O-C14-HSL is essential for its effective use in experimental settings.

PropertyValueSource
Molecular Formula C₁₈H₃₁NO₄[3]
Molecular Weight 325.4 g/mol [3]
Appearance Crystalline solid[3]
Solubility Soluble in organic solvents such as DMSO and DMF (e.g., 20 mg/mL in DMSO).[3] Poorly soluble in aqueous solutions.[3]
Storage Store as a solid at -20°C, protected from light and moisture. Stock solutions in organic solvents should be stored at -20°C or -80°C and are typically stable for at least one month.Cayman Chemical
Preparation of O-C14-HSL Stock Solutions

Due to its hydrophobic nature, careful preparation of O-C14-HSL stock solutions is critical for experimental reproducibility.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials: N-(3-Oxotetradecanoyl)-DL-homoserine lactone (powder), Dimethyl sulfoxide (DMSO, anhydrous), sterile microcentrifuge tubes.

  • Procedure: a. Allow the vial of O-C14-HSL powder to equilibrate to room temperature before opening to prevent condensation. b. Weigh out the desired amount of O-C14-HSL powder in a sterile microcentrifuge tube. For a 10 mM stock solution, this would be 3.254 mg per 1 mL of DMSO. c. Add the appropriate volume of anhydrous DMSO to the tube. d. Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.

Note on Aqueous Solutions: Direct dissolution of O-C14-HSL in aqueous buffers is challenging. For experiments in aqueous media, the DMSO stock solution should be diluted to the final working concentration. Ensure the final concentration of DMSO in the culture medium is non-toxic to the bacteria (typically ≤ 0.5% v/v). A control with the same concentration of DMSO should always be included in experiments.

Experimental Protocols

The following protocols provide detailed methodologies for investigating the effects of O-C14-HSL on key bacterial phenotypes.

Protocol 2: In Vitro Biofilm Formation Assay using Crystal Violet Staining

This protocol allows for the quantification of biofilm formation by Pseudomonas aeruginosa in response to exogenous O-C14-HSL.

Workflow for Biofilm Formation Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_staining Staining & Quantification A Prepare O-C14-HSL stock solution D Add diluted culture and O-C14-HSL to 96-well plate A->D B Grow overnight culture of P. aeruginosa C Dilute culture to OD600 of 0.01 C->D E Incubate for 24-48 hours at 37°C D->E Static incubation F Remove planktonic cells E->F G Wash wells with PBS F->G H Stain with 0.1% Crystal Violet G->H I Wash and dry plate H->I J Solubilize stain with 30% acetic acid I->J K Measure absorbance at OD590 J->K

Caption: Workflow for the crystal violet biofilm assay.

Materials:

  • Pseudomonas aeruginosa strain (e.g., PAO1 or PA14)

  • Luria-Bertani (LB) broth or other suitable growth medium

  • O-C14-HSL stock solution (10 mM in DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Microplate reader

Procedure:

  • Bacterial Culture Preparation: a. Inoculate a single colony of P. aeruginosa into 5 mL of LB broth and incubate overnight at 37°C with shaking (200 rpm). b. The next day, dilute the overnight culture in fresh LB broth to an optical density at 600 nm (OD₆₀₀) of 0.01.

  • Plate Setup: a. In a 96-well plate, add 100 µL of the diluted bacterial culture to each well. b. Add the desired concentrations of O-C14-HSL to the wells. A typical concentration range to test is 1 µM to 100 µM. Remember to add the DMSO vehicle control to a set of wells. c. Include a media-only control (blank) and a bacterial culture without O-C14-HSL (positive control).

  • Incubation: a. Cover the plate and incubate statically (without shaking) at 37°C for 24 to 48 hours to allow for biofilm formation.

  • Staining and Quantification: a. Carefully discard the planktonic culture from each well by inverting the plate. b. Gently wash the wells three times with 200 µL of PBS to remove any remaining non-adherent cells. c. Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. d. Discard the crystal violet solution and wash the wells three times with 200 µL of PBS. e. Invert the plate on a paper towel and allow it to air dry completely. f. Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. g. Incubate for 15 minutes at room temperature. h. Transfer 125 µL of the solubilized stain to a new flat-bottom 96-well plate. i. Measure the absorbance at 590 nm (OD₅₉₀) using a microplate reader.

Data Analysis:

  • Subtract the average OD₅₉₀ of the media-only blank from all other readings.

  • Compare the OD₅₉₀ values of the O-C14-HSL treated wells to the positive control (bacteria without O-C14-HSL) to determine the effect on biofilm formation.

Protocol 3: Quantification of Virulence Factor Production

O-C14-HSL is a key regulator of several virulence factors in P. aeruginosa. The following are protocols to quantify the production of pyocyanin, elastase, and rhamnolipids.

3.1 Pyocyanin Quantification

Pyocyanin is a blue-green phenazine pigment with redox-active properties.

Procedure:

  • Grow P. aeruginosa cultures in a suitable medium (e.g., King's A medium) with and without O-C14-HSL for 24-48 hours.

  • Centrifuge 5 mL of the culture supernatant at 10,000 x g for 10 minutes.

  • Transfer 3 mL of the supernatant to a new tube and add 1.5 mL of chloroform. Vortex vigorously for 30 seconds.

  • Centrifuge at 3,000 x g for 5 minutes to separate the phases. The pyocyanin will be in the lower blue chloroform layer.

  • Carefully transfer the blue chloroform layer to a new tube.

  • Add 1 mL of 0.2 N HCl and vortex. The pyocyanin will move to the upper aqueous layer, which will turn pink.

  • Measure the absorbance of the pink layer at 520 nm (OD₅₂₀).

  • Calculate the pyocyanin concentration (µg/mL) using the following formula: Concentration = OD₅₂₀ x 17.072 [1].

3.2 Elastase (LasB) Activity Assay

Elastase is a protease that can degrade elastin, a component of connective tissue.

Procedure:

  • Grow P. aeruginosa cultures with and without O-C14-HSL.

  • Centrifuge the cultures and collect the cell-free supernatant.

  • Prepare a reaction mixture containing 900 µL of elastin-Congo red (ECR) buffer (100 mM Tris-HCl, 1 mM CaCl₂, pH 7.5) and 100 µL of the culture supernatant.

  • Incubate the mixture at 37°C for 3-6 hours with shaking.

  • Stop the reaction by adding 100 µL of 0.12 M EDTA.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the insoluble ECR.

  • Measure the absorbance of the supernatant at 495 nm (OD₄₉₅). Higher absorbance indicates greater elastase activity[7].

3.3 Rhamnolipid Quantification

Rhamnolipids are biosurfactants that play a role in motility and biofilm development.

Procedure:

  • Grow P. aeruginosa cultures in a nutrient-limiting medium (e.g., PPGAS medium) with and without O-C14-HSL.

  • Centrifuge the cultures and collect the cell-free supernatant.

  • Acidify the supernatant to pH 2 with concentrated HCl and incubate overnight at 4°C to precipitate the rhamnolipids.

  • Centrifuge at 10,000 x g for 20 minutes to collect the precipitate.

  • Discard the supernatant and dissolve the pellet in a small volume of diethyl ether.

  • Evaporate the ether to obtain the crude rhamnolipid extract.

  • Quantify the rhamnolipids using the orcinol method: a. Dissolve the extract in water. b. To 100 µL of the sample, add 900 µL of a solution containing 0.19% orcinol in 53% sulfuric acid. c. Heat at 80°C for 30 minutes. d. Cool to room temperature and measure the absorbance at 421 nm (OD₄₂₁). e. Use a standard curve of L-rhamnose to determine the concentration.

Protocol 4: Gene Expression Analysis by qRT-PCR

This protocol outlines the steps to quantify changes in gene expression in P. aeruginosa in response to O-C14-HSL.

Workflow for Gene Expression Analysis

G cluster_treatment Bacterial Treatment cluster_rna RNA Processing cluster_qpcr qRT-PCR A Grow P. aeruginosa to mid-log phase B Treat with O-C14-HSL A->B C Incubate for a defined period B->C D Harvest cells and extract total RNA C->D E DNase treat to remove gDNA D->E F Synthesize cDNA E->F G Set up qPCR reaction with SYBR Green or TaqMan probes F->G H Run qPCR G->H I Analyze data using the ΔΔCt method H->I

Caption: Workflow for qRT-PCR analysis of gene expression.

Materials:

  • P. aeruginosa culture treated with O-C14-HSL (and controls)

  • RNA extraction kit (e.g., TRIzol reagent or column-based kits)

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers for target and housekeeping genes

  • qPCR instrument

Procedure:

  • Bacterial Culture and Treatment: a. Grow P. aeruginosa to mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6). b. Add O-C14-HSL to the desired final concentration (e.g., 10 µM). Include a DMSO vehicle control. c. Incubate for a specific time, depending on the target genes (e.g., 2-4 hours).

  • RNA Extraction and cDNA Synthesis: a. Harvest the bacterial cells by centrifugation. b. Extract total RNA using a commercial kit according to the manufacturer's instructions. c. Treat the RNA with DNase I to remove any contaminating genomic DNA. d. Synthesize cDNA from the purified RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qRT-PCR): a. Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and forward and reverse primers for your target gene(s) (e.g., lasB, rhlA) and a housekeeping gene (e.g., rpoD, gyrB). b. Perform the qPCR reaction using a real-time PCR instrument. A typical cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

Data Analysis:

  • Calculate the relative gene expression using the ΔΔCt method.

  • Normalize the expression of the target genes to the expression of the housekeeping gene.

  • Compare the normalized expression in the O-C14-HSL-treated samples to the vehicle control to determine the fold change in gene expression.

Signaling Pathway Visualization

The LasR/LasI quorum sensing system is a cornerstone of P. aeruginosa virulence. The following diagram illustrates the central role of O-C14-HSL in this pathway.

LasR/LasI Quorum Sensing Pathway

Las_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space AHL O-C14-HSL LasR_inactive LasR (Inactive) AHL->LasR_inactive Diffuses and binds LasI LasI (Synthase) LasI->AHL Synthesizes LasR_active LasR-AHL Complex (Active) LasR_inactive->LasR_active Activation DNA Target Gene Promoters LasR_active->DNA Binds to Virulence Virulence Factor Production (e.g., Elastase, Pyocyanin) DNA->Virulence Upregulates Biofilm Biofilm Formation DNA->Biofilm Upregulates

Caption: The LasR/LasI quorum sensing circuit in P. aeruginosa.

References

  • Schuster, M., & Greenberg, E. P. (2006). A network of networks: quorum-sensing gene regulation in Pseudomonas aeruginosa. International Journal of Medical Microbiology, 296(2-3), 73–81.
  • Latifi, A., Winson, M. K., Foglino, M., Bycroft, B. W., Stewart, G. S., Lazdunski, A., & Williams, P. (1995). Multiple homologues of LuxR and LuxI control expression of virulence determinants and secondary metabolites through quorum sensing in Pseudomonas aeruginosa PAO1. Molecular microbiology, 17(2), 333–343.
  • Pearson, J. P., Van Delden, C., & Iglewski, B. H. (1999). Active efflux and diffusion are involved in transport of Pseudomonas aeruginosa cell-to-cell signals. Journal of bacteriology, 181(4), 1203–1210.
  • Essar, D. W., Eberly, L., Hadero, A., & Crawford, I. P. (1990). Identification and characterization of genes for a second anthranilate synthase in Pseudomonas aeruginosa: interchangeability of the two anthranilate synthases and evolutionary implications. Journal of bacteriology, 172(2), 884–900.
  • Abdel-Mawgoud, A. M., Lépine, F., & Déziel, E. (2010). Rhamnolipids: diversity of structures, microbial origins and roles. Applied microbiology and biotechnology, 86(5), 1323–1336.
  • Gellatly, S. L., & Hancock, R. E. (2013). Pseudomonas aeruginosa: new insights into pathogenesis and host defenses.
  • Fuqua, C., & Greenberg, E. P. (2002). Listening in on bacteria: acyl-homoserine lactone signalling. Nature reviews Molecular cell biology, 3(9), 685–695.
  • Ohman, D. E., & Chakrabarty, A. M. (1981). Genetic mapping of chromosomal determinants for the production of the exopolysaccharide alginate in a Pseudomonas aeruginosa cystic fibrosis isolate. Infection and immunity, 33(1), 142–148.
  • O'Toole, G. A., & Kolter, R. (1998). Initiation of biofilm formation in Pseudomonas fluorescens WCS365 proceeds via multiple, convergent signalling pathways: a genetic analysis. Molecular microbiology, 28(3), 449–461.
  • Pearson, J. P., Gray, K. M., Passador, L., Tucker, K. D., Eberhard, A., Iglewski, B. H., & Greenberg, E. P. (1994). Structure of the autoinducer required for expression of Pseudomonas aeruginosa virulence genes.
  • Smith, R. S., & Iglewski, B. H. (2003). P. aeruginosa quorum-sensing systems and virulence. Current opinion in microbiology, 6(1), 56–60.
  • iGEM. General Biofilm Assay Protocol. [Link]

  • Pearson, J. P., Pesci, E. C., & Iglewski, B. H. (1997). Roles of Pseudomonas aeruginosa las and rhl quorum-sensing systems in control of elastase and rhamnolipid biosynthesis. Journal of bacteriology, 179(18), 5756–5767.

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Application

Application Notes and Protocols: N-(3-Oxotetradecanoyl)-DL-homoserine lactone (OOHL) in Microbiological Research

Introduction: The Language of Bacteria and the Role of OOHL In the intricate world of microbiology, bacteria do not exist as solitary entities. They communicate, coordinate their behavior, and act as multicellular commun...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Language of Bacteria and the Role of OOHL

In the intricate world of microbiology, bacteria do not exist as solitary entities. They communicate, coordinate their behavior, and act as multicellular communities through a process known as quorum sensing (QS). This sophisticated cell-to-cell communication system relies on the production, detection, and response to small signaling molecules called autoinducers.[1][2][3] For a large number of Gram-negative bacteria, the primary language of quorum sensing is spoken through N-acyl homoserine lactones (AHLs).[1][3]

N-(3-Oxotetradecanoyl)-DL-homoserine lactone (OOHL), also known as 3-oxo-C14-HSL, is a key member of the AHL family of signaling molecules.[4][5][6] It is a small, diffusible molecule that plays a critical role in regulating gene expression in response to population density.[3][4] The length of the acyl chain (in this case, 14 carbons with an oxo group at the third carbon) is a crucial determinant of its specificity and the bacterial species that can detect it.[7] OOHL is particularly noted for its involvement in the regulatory networks of bacteria such as Sinorhizobium meliloti.[8]

The fundamental mechanism of OOHL-mediated quorum sensing involves its synthesis by a LuxI-type synthase. As the bacterial population grows, the extracellular concentration of OOHL increases. Once a threshold concentration is reached, OOHL diffuses back into the bacterial cells and binds to a cognate LuxR-type transcriptional regulator. This OOHL-regulator complex then activates or represses the expression of a suite of target genes. These genes often encode for factors involved in virulence, biofilm formation, and the production of secondary metabolites.[8][9] Understanding and manipulating this signaling pathway is a burgeoning area of research with profound implications for controlling bacterial infections and biofouling.

This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals to effectively utilize OOHL in microbiological studies. We will delve into the practical aspects of studying its effects on biofilm formation and gene expression, providing not just the steps, but the scientific rationale behind them.

I. OOHL-Mediated Quorum Sensing Pathway

The canonical OOHL-mediated quorum sensing circuit provides a framework for understanding its mechanism of action. The following diagram illustrates this signaling cascade.

Caption: OOHL-mediated quorum sensing signaling pathway.

II. Application: Investigating the Role of OOHL in Biofilm Formation

Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS).[1] They are notoriously resistant to antibiotics and host immune responses, making them a significant challenge in clinical and industrial settings. Quorum sensing, with autoinducers like OOHL, is a key regulatory pathway for the transition from a planktonic (free-swimming) to a sessile, biofilm-forming lifestyle.[1][10]

Protocol 1: Crystal Violet Assay for Biofilm Quantification

This protocol provides a robust method to quantify the effect of exogenous OOHL on biofilm formation in a static microtiter plate model.

Principle: The crystal violet (CV) assay is a simple and widely used method for staining and quantifying the total biomass of a biofilm. The dye stains the bacterial cells and the EPS matrix, and the amount of bound dye is proportional to the amount of biofilm formed.

Materials:

  • Bacterial strain of interest (e.g., a strain known or suspected to respond to long-chain AHLs)

  • Appropriate growth medium (e.g., Luria-Bertani (LB) broth, Tryptic Soy Broth (TSB))

  • N-(3-Oxotetradecanoyl)-DL-homoserine lactone (OOHL) stock solution (e.g., 10 mM in DMSO)

  • Sterile, flat-bottomed 96-well polystyrene microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% Acetic acid in water or 95% Ethanol

  • Phosphate-buffered saline (PBS), sterile

  • Microplate reader

Experimental Workflow:

Biofilm_Assay_Workflow A Prepare Bacterial Inoculum (Overnight culture diluted 1:100) C Dispense Bacterial Inoculum & OOHL dilutions into 96-well plate A->C B Prepare OOHL Serial Dilutions & Controls in Growth Medium B->C D Incubate Plate (Static) (24-48 hours) C->D E Remove Planktonic Cells & Wash with PBS D->E F Stain with 0.1% Crystal Violet (15 minutes) E->F G Wash Excess Stain with PBS F->G H Solubilize Bound Stain (30% Acetic Acid or 95% Ethanol) G->H I Measure Absorbance (OD 550-595 nm) H->I

Caption: General workflow for the crystal violet biofilm assay.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • Inoculate a single colony of the test bacterium into 5 mL of the appropriate growth medium.

    • Incubate overnight at the optimal temperature with shaking.

    • The next day, dilute the overnight culture 1:100 in fresh growth medium. This standardization is crucial for reproducible results.

  • Assay Setup:

    • Prepare serial dilutions of the OOHL stock solution in the fresh growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Crucial Controls:

      • Negative Control: Growth medium only (to check for sterility).

      • Solvent Control: Growth medium with the highest concentration of the solvent (e.g., DMSO) used to dissolve OOHL. This is essential to ensure the solvent itself does not affect biofilm formation.

      • Positive Control: Bacterial culture in growth medium without OOHL.

    • In a 96-well plate, add 100 µL of the appropriate OOHL dilution or control solution to each well.

    • Add 100 µL of the diluted bacterial culture to each well (except the negative control).

    • It is highly recommended to perform each treatment in at least triplicate.

  • Incubation:

    • Cover the plate and incubate under static (non-shaking) conditions at the optimal temperature for biofilm formation for 24 to 48 hours. Static conditions are necessary to allow for cell attachment and biofilm development.

  • Staining and Quantification:

    • Carefully discard the planktonic cells by inverting the plate and gently tapping it onto an absorbent paper towel.[11]

    • Wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent cells. Be gentle to avoid dislodging the biofilm.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[10]

    • Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.[10][12]

    • Incubate for 10-15 minutes at room temperature with gentle shaking.

    • Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.

    • Measure the absorbance at a wavelength between 550 and 595 nm using a microplate reader.[10]

Data Analysis and Interpretation:

Treatment GroupDescriptionExpected Outcome (Example)
Negative Control Medium onlyOD ≈ 0
Solvent Control Bacteria + Medium + SolventSimilar OD to Positive Control
Positive Control Bacteria + MediumBaseline biofilm formation (OD > 0)
OOHL Treatment Bacteria + Medium + OOHLOD may increase or decrease depending on the bacterial species and the role of OOHL in its biofilm regulation.

An increase in absorbance compared to the positive control suggests that OOHL promotes biofilm formation, while a decrease indicates inhibition.

III. Application: Analyzing OOHL-Mediated Gene Expression

To understand the molecular mechanisms by which OOHL influences bacterial physiology, it is essential to study its effects on gene expression. This can be achieved through techniques such as quantitative reverse transcription PCR (qRT-PCR) or transcriptome analysis (e.g., RNA-Seq).[13][14][15]

Protocol 2: Gene Expression Analysis using qRT-PCR

This protocol outlines the steps to quantify the expression of specific target genes in response to OOHL treatment.

Principle: qRT-PCR measures the amount of a specific RNA transcript by reverse transcribing it into complementary DNA (cDNA) and then amplifying the cDNA with a fluorescent reporter. The level of fluorescence is proportional to the initial amount of the target mRNA.

Materials:

  • Bacterial strain and growth medium

  • N-(3-Oxotetradecanoyl)-DL-homoserine lactone (OOHL) stock solution

  • RNA stabilization solution (e.g., RNAprotect Bacteria Reagent)

  • RNA extraction kit

  • DNase I, RNase-free

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers for target genes and a housekeeping gene (for normalization)

  • qRT-PCR instrument

Step-by-Step Methodology:

  • Bacterial Culture and Treatment:

    • Grow an overnight culture of the bacterium of interest.

    • Dilute the culture to an early-log phase (e.g., OD600 ≈ 0.2) in fresh medium. This ensures the cells are metabolically active and responsive to stimuli.

    • Divide the culture into treatment groups: a control group (with solvent) and one or more groups treated with different concentrations of OOHL.

    • Incubate the cultures for a defined period (e.g., 2-4 hours) to allow for changes in gene expression.

  • RNA Extraction and Purification:

    • Harvest the bacterial cells by centrifugation.

    • Immediately stabilize the RNA by resuspending the cell pellet in an RNA stabilization solution to prevent RNA degradation.

    • Extract total RNA using a commercially available kit, following the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA, which could lead to false positives in the qPCR step.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or gel electrophoresis.

  • cDNA Synthesis:

    • Synthesize cDNA from the purified RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers. Include a no-reverse-transcriptase control to verify the absence of genomic DNA contamination.

  • Quantitative PCR (qPCR):

    • Set up qPCR reactions using a suitable master mix, the synthesized cDNA, and primers for your target gene(s) and a housekeeping gene.

    • The housekeeping gene (e.g., rpoD, gyrB) should be stably expressed under the experimental conditions and is used to normalize the data.

    • Run the qPCR reactions in a real-time PCR instrument.

Data Analysis and Interpretation:

The relative expression of the target gene is typically calculated using the ΔΔCt method.

ParameterDescription
Ct (Threshold Cycle) The PCR cycle number at which the fluorescence signal crosses a defined threshold.
ΔCt The difference in Ct values between the target gene and the housekeeping gene for a given sample (ΔCt = Cttarget - Cthousekeeping).
ΔΔCt The difference between the ΔCt of the treated sample and the ΔCt of the control sample (ΔΔCt = ΔCttreated - ΔCtcontrol).
Fold Change The relative change in gene expression, calculated as 2-ΔΔCt.

A fold change greater than 1 indicates upregulation of the gene in response to OOHL, while a fold change less than 1 indicates downregulation.

IV. Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the inclusion of rigorous controls. In the biofilm assay, the negative and solvent controls ensure that the observed effects are due to OOHL and not the experimental setup or the solvent. In the gene expression analysis, the use of a stable housekeeping gene for normalization and no-reverse-transcriptase controls ensures the accuracy and reliability of the results. For both protocols, performing experiments in biological and technical replicates is paramount for statistical significance.

V. Concluding Remarks

N-(3-Oxotetradecanoyl)-DL-homoserine lactone is a powerful tool for dissecting the intricate communication networks that govern bacterial behavior. The protocols detailed in this guide provide a solid foundation for investigating its role in biofilm formation and gene regulation. By understanding the causality behind each experimental step and incorporating appropriate controls, researchers can generate reliable and insightful data, paving the way for novel strategies to combat bacterial infections and manipulate microbial communities.

References

  • Time in CA. Google.
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  • Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation. Frontiers. [Link]

  • The hierarchy quorum sensing network in Pseudomonas aeruginosa. PubMed Central. [Link]

  • Pseudomonas aeruginosa Quorum Sensing. PubMed. [Link]

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  • Analysis of gene expression in Escherichia coli in response to changes of growth-limiting nutrient in chemostat cultures. PubMed. [Link]

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  • General Biofilm Assay Protocol. iGEM. [Link]

  • Roles of Pseudomonas aeruginosa las and rhl Quorum-Sensing Systems in Control of Twitching Motility. PubMed Central. [Link]

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Method

Application Notes &amp; Protocols: A Researcher's Guide to Studying Quorum Sensing with N-(3-Oxotetradecanoyl)-DL-homoserine lactone

Introduction: Deciphering Bacterial Communication Quorum sensing (QS) is a sophisticated cell-to-cell communication system that enables bacteria to monitor their population density and collectively alter gene expression....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deciphering Bacterial Communication

Quorum sensing (QS) is a sophisticated cell-to-cell communication system that enables bacteria to monitor their population density and collectively alter gene expression.[1][2] This process relies on the production, release, and detection of small signaling molecules called autoinducers.[3] In many Gram-negative bacteria, the primary signaling molecules are N-acyl homoserine lactones (AHLs).[1][4][5] These molecules share a conserved homoserine lactone ring but differ in the length and modification of their acyl side chain, which provides species-specific signaling.[1][6]

N-(3-Oxotetradecanoyl)-DL-homoserine lactone (O-C14-HSL) is a long-chain AHL utilized by various bacteria, including Sinorhizobium meliloti and Rhodobacter sphaeroides, to regulate diverse physiological processes.[1] Its exogenous application is a powerful technique for researchers to dissect the intricate regulatory networks governed by QS. By supplying O-C14-HSL to bacterial cultures, scientists can bypass the natural synthesis pathway, allowing for precise control over the timing and magnitude of QS induction. This guide provides a detailed overview of the mechanism of O-C14-HSL and presents robust protocols for its use in studying QS-dependent phenomena such as gene expression and biofilm formation.

Mechanism of Action: The LuxI/R Signaling Cascade

The canonical QS system activated by O-C14-HSL is the LuxI/R-type circuit, a cornerstone of intercellular signaling in Proteobacteria.[1] This system operates through a positive feedback loop that links cell density to coordinated gene expression.

  • Synthesis (LuxI-type Synthase): At a basal level, a LuxI-family synthase protein produces O-C14-HSL. This reaction utilizes S-adenosylmethionine (SAM) as the donor for the homoserine lactone ring and a specific acyl-acyl carrier protein (ACP) for the fatty acid side chain.[2][4]

  • Accumulation & Diffusion: As a small, lipid-soluble molecule, O-C14-HSL can freely diffuse across the bacterial cell membrane.[1][4] At low cell densities, the signal dissipates into the environment. As the bacterial population grows, the extracellular concentration of O-C14-HSL increases in tandem.

  • Reception (LuxR-type Receptor): Once the autoinducer concentration reaches a critical threshold, it diffuses back into the cells and binds to its cognate cytoplasmic receptor, a LuxR-type transcriptional regulator.[1]

  • Transcriptional Regulation: This binding event induces a conformational change in the LuxR-type protein, promoting its dimerization and enhancing its affinity for specific DNA sequences known as lux boxes, located in the promoter regions of target genes.

  • Phenotypic Response: The LuxR/O-C14-HSL complex then acts as a transcriptional activator (or in some cases, a repressor), modulating the expression of genes that control virulence, biofilm formation, secondary metabolite production, and motility.[4][7] Often, one of the activated genes is the luxI homolog itself, creating a powerful positive feedback loop that rapidly amplifies the QS signal throughout the population.

QS_Pathway cluster_cell Bacterial Cell cluster_env Extracellular Environment LuxI LuxI-type Synthase LuxI->AHL_in Synthesis LuxR LuxR-type Receptor (Inactive) Complex LuxR::AHL Complex (Active) DNA Target Gene Promoters (lux box) Complex->DNA Binds & Activates DNA->LuxI Positive Feedback Response QS-Mediated Phenotypes (e.g., Biofilm, Virulence) DNA->Response Gene Expression AHL_in->LuxR Binding AHL_out O-C14-HSL (AHL) Low Concentration AHL_in->AHL_out Diffusion (Low Cell Density) AHL_high O-C14-HSL (AHL) High Concentration AHL_out->AHL_high Population Growth AHL_high->AHL_in Diffusion (High Cell Density)

Caption: The LuxI/R quorum sensing circuit activated by O-C14-HSL (AHL).

Core Experimental Applications

Exogenous addition of O-C14-HSL is a fundamental tool for:

  • Restoring QS Phenotypes: Activating QS responses in mutants incapable of producing their own AHL signal (i.e., luxI synthase knockouts), which is crucial for confirming that a phenotype is truly QS-regulated.[8]

  • Characterizing Dose-Dependency: Determining the precise concentration of O-C14-HSL required to trigger specific gene expression or phenotypic changes, revealing the sensitivity of the regulatory system.

  • Screening for Inhibitors: Establishing a baseline of QS activation with O-C14-HSL in a reporter strain, which can then be used in high-throughput screens to identify compounds that antagonize the LuxR receptor or otherwise disrupt the signaling cascade.[8][9]

  • Investigating Biofilm Dynamics: Inducing or enhancing biofilm formation to study the specific role of QS in different developmental stages, from initial attachment to maturation and dispersal.[8][10][11]

Protocols and Methodologies

Protocol 1: Preparation of O-C14-HSL Stock and Working Solutions

Causality: N-acyl homoserine lactones are hydrophobic molecules with limited aqueous solubility. A high-concentration stock solution in an organic solvent is required for accurate and reproducible preparation of aqueous working solutions. Dimethyl sulfoxide (DMSO) is a common choice due to its high solvating power and compatibility with most bacterial growth media at low final concentrations (<0.5%).

Materials:

  • N-(3-Oxotetradecanoyl)-DL-homoserine lactone (Purity >98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile bacterial growth medium (e.g., LB, M9)

Procedure:

  • Prepare 10 mM Stock Solution:

    • The molecular weight of O-C14-HSL is approximately 325.44 g/mol . To prepare a 10 mM stock, dissolve 3.25 mg of O-C14-HSL powder in 1 mL of anhydrous DMSO.

    • Vortex thoroughly until the powder is completely dissolved.

  • Aliquoting and Storage:

    • Dispense the stock solution into small-volume aliquots (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C for long-term use (up to 12 months).

  • Preparing Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Perform serial dilutions in sterile growth medium to achieve the desired final concentrations for your experiment. Ensure the final DMSO concentration remains constant across all conditions and is non-inhibitory to your bacterial strain.

Data Table: Example Dilution Series

Final Concentration (µM)Volume of 10 mM Stock (µL)Volume of Medium (µL)Final DMSO % (in 1 mL)
10.01.09990.1%
5.00.5999.50.1%
1.00.1999.90.1%
0.50.05999.950.1%
0.10.01999.990.1%
0 (Vehicle Control)1.0 (of pure DMSO)9990.1%

Note: For accuracy with very small volumes, it is recommended to create an intermediate dilution (e.g., 100 µM) from the 10 mM stock.

Protocol 2: Luciferase Reporter Gene Assay for QS Activation

Causality: This protocol uses a biosensor strain engineered to produce a quantifiable signal (light) in direct proportion to the activation of a QS-controlled promoter. This provides a highly sensitive and quantitative measure of O-C14-HSL activity.[12] The use of a multi-well plate format allows for high-throughput analysis of dose-response relationships.[13][14]

Materials:

  • Bacterial biosensor strain (e.g., E. coli or A. tumefaciens expressing a cognate LuxR-type receptor and a lux operon under the control of a QS-inducible promoter).[15][16]

  • O-C14-HSL working solutions

  • Sterile, white, clear-bottom 96-well microplates (for luminescence reading)

  • Plate reader with luminescence detection capabilities

Experimental Workflow Diagram

Reporter_Workflow start Prepare O-C14-HSL Dilution Series plate Aliquot Dilutions into 96-Well Plate (incl. Controls) start->plate inoculate Inoculate Plate with Diluted Reporter Strain plate->inoculate culture Grow Overnight Culture of Reporter Strain dilute Dilute Culture to Standard OD culture->dilute dilute->inoculate incubate Incubate Plate (e.g., 30°C, 180 rpm, 4-6h) inoculate->incubate measure Measure Luminescence (RLU) in Plate Reader incubate->measure analyze Analyze Data: Plot Dose-Response Curve, Calculate EC50 measure->analyze

Caption: Workflow for a quantitative quorum sensing reporter gene assay.

Procedure:

  • Prepare Reporter Culture: Inoculate the appropriate growth medium with the biosensor strain and grow overnight at the optimal temperature with shaking.

  • Standardize Culture: The next day, subculture the overnight growth into fresh medium and grow to early- or mid-exponential phase (e.g., OD600 of 0.2-0.4). This ensures the bacteria are metabolically active and responsive.

  • Plate Setup:

    • Add 100 µL of sterile medium to the outer wells of the 96-well plate to minimize evaporation (a "moat").

    • In triplicate, add 100 µL of each O-C14-HSL working concentration to the inner wells.

    • Crucially, include controls:

      • Negative Control: Medium with vehicle (e.g., DMSO) only. This establishes the baseline signal.

      • Blank Control: Medium only (no bacteria). This measures background luminescence of the medium.

  • Inoculation: Add 100 µL of the standardized reporter culture to each well (except the blanks). The final volume will be 200 µL.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 30°C with shaking) for a duration sufficient for reporter gene expression (typically 4-8 hours).

  • Measurement: After incubation, place the plate in a luminometer and measure the relative light units (RLU).

  • Data Analysis:

    • Subtract the average RLU of the blank wells from all other readings.

    • Normalize the data by dividing the RLU of each treatment by the RLU of the negative control (Fold Induction).

    • Plot the Fold Induction against the log of the O-C14-HSL concentration to generate a dose-response curve.

Protocol 3: Crystal Violet Assay for Biofilm Formation

Causality: Many bacteria require QS to form robust, structured biofilms.[8][10] This protocol quantifies total biofilm biomass by staining the adherent cells with crystal violet. By adding exogenous O-C14-HSL, one can directly assess its role in promoting biofilm attachment and maturation in strains that cannot produce the signal themselves.[5][17]

Materials:

  • Bacterial strain of interest (e.g., a luxI synthase mutant)

  • O-C14-HSL working solutions

  • Sterile 96-well flat-bottom polystyrene microplates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid in water or 95% Ethanol

  • Spectrophotometer (plate reader) capable of reading absorbance at ~590 nm

Procedure:

  • Culture Preparation: Grow an overnight culture of the bacterial strain. The next day, dilute the culture in fresh medium to a standardized OD600 (e.g., 0.05).

  • Plate Setup:

    • In a new 96-well plate, add 100 µL of the appropriate O-C14-HSL working concentration to triplicate wells.

    • Self-Validating Controls:

      • Blank Control: 200 µL of sterile medium only. This accounts for non-specific stain binding to the plastic.

      • Negative Control: 100 µL of medium with vehicle + 100 µL of diluted culture. This shows the baseline biofilm formation without QS induction.[8]

  • Inoculation and Incubation: Add 100 µL of the diluted bacterial culture to each well (except blanks). Cover the plate and incubate under static (no shaking) conditions for 24-72 hours at the optimal growth temperature.

  • Washing: Gently discard the liquid content from the plate. Wash the wells carefully three times with 200 µL of sterile water or phosphate-buffered saline (PBS) to remove planktonic (non-adherent) cells. Be careful not to disturb the attached biofilm. After the final wash, invert the plate on a paper towel to remove excess liquid.

  • Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Washing: Discard the crystal violet solution and wash the plate again three times with water as described in step 4.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the stain bound to the biofilm. Incubate for 15-20 minutes, with gentle agitation if necessary.

  • Quantification: Transfer 150 µL of the solubilized stain from each well to a new, clear flat-bottom plate. Measure the absorbance at approximately 590 nm (OD590).

  • Data Analysis:

    • Subtract the average OD590 of the blank wells from all other readings.

    • Plot the corrected OD590 values as a bar chart to compare biofilm formation across different O-C14-HSL concentrations.

Data Table: Representative Biofilm Quantification Results

TreatmentMean OD590Standard Deviation
Blank (Medium Only)0.0450.003
Negative Control (0 µM HSL)0.1520.015
0.1 µM O-C14-HSL0.3480.021
1.0 µM O-C14-HSL0.8750.056
10.0 µM O-C14-HSL1.2510.089

References

  • Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. MDPI. Available from: [Link]

  • N-Acyl homoserine lactone - Wikipedia. Wikipedia. Available from: [Link]

  • Defining the structure and function of acyl-homoserine lactone autoinducers. PMC. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers. Available from: [Link]

  • Novel Pseudomonas aeruginosa Quorum-Sensing Inhibitors Identified in an Ultra-High-Throughput Screen. NIH. Available from: [Link]

  • The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo. NIH. Available from: [Link]

  • The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages. PubMed Central. Available from: [Link]

  • Inhibiting N-acyl-homoserine lactone synthesis and quenching Pseudomonas quinolone quorum sensing to attenuate virulence. PMC - PubMed Central. Available from: [Link]

  • Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay. ASM Journals. Available from: [Link]

  • Detection of Diverse N-Acyl-Homoserine Lactones in Vibrio alginolyticus and Regulation of Biofilm Formation by N-(3-Oxodecanoyl) Homoserine Lactone In vitro. Frontiers. Available from: [Link]

  • Pseudomonas aeruginosa lasR-deficient mutant contributes to bacterial virulence through enhancing the PhoB-mediated pathway in response to host environment. PNAS. Available from: [Link]

  • Biochemical detection of N-Acyl homoserine lactone from biofilm-forming uropathogenic Escherichia coli isolated from urinary tract infection samples. PubMed. Available from: [Link]

  • Biochemical detection of N-Acyl homoserine lactone from biofilm-forming uropathogenic Escherichia coli isolated from urinary tract infection samples. NIH. Available from: [Link]

  • Surface growth of Pseudomonas aeruginosa reveals a regulatory effect of 3-oxo-C12-homoserine lactone in absence of its cognate receptor, LasR. ResearchGate. Available from: [Link]

  • The bacterial quorum-sensing molecule, N-3-oxo-dodecanoyl-L-homoserine lactone, inhibits mediator release and chemotaxis of murine mast cells. PubMed. Available from: [Link]

  • Quorum-Sensing-Negative (lasR) Mutants of Pseudomonas aeruginosa Avoid Cell Lysis and Death. PubMed Central. Available from: [Link]

  • Decoding Quorum Sensing in Pseudomonas aeruginosa | Basic Science Series. YouTube. Available from: [Link]

  • Caspofungin alone or combined with polymyxin B are effective against mixed biofilm of Aspergillus fumigatus and carbapenem-resistant Pseudomonas aeruginosa. PubMed. Available from: [Link]

  • A simple screening protocol for the identification of quorum signal antagonists. ResearchGate. Available from: [Link]

  • Application of Oxo-C14-HSL Has an Impact on Phenol-Related Metabolism. ResearchGate. Available from: [Link]

  • C14-HSL Quorum Sensing Signal Molecules: Promoting Role in Chalcopyrite Bioleaching Efficiency. MDPI. Available from: [Link]

  • Caspofungin and Polymyxin B Reduce the Cell Viability and Total Biomass of Mixed Biofilms of Carbapenem-Resistant Pseudomonas aeruginosa and Candida spp. Frontiers. Available from: [Link]

  • The Molecular Architecture of Pseudomonas aeruginosa Quorum-Sensing Inhibitors. MDPI. Available from: [Link]

  • Bacterial Hormone-Sensitive Lipases (bHSLs): Emerging Enzymes for Biotechnological Applications. KJM. Available from: [Link]

  • Pseudomonas aeruginosa Quorum Sensing. PMC - PubMed Central. Available from: [Link]

  • Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. NIH. Available from: [Link]

  • Protocol: a simple method for biosensor visualization of bacterial quorum sensing and quorum quenching interaction on Medicago roots. PMC - NIH. Available from: [Link]

  • Methods for Measuring the Production of Quorum Sensing Signal Molecules. Springer. Available from: [Link]

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  • Screening strategies for quorum sensing inhibitors in combating bacterial infections. PMC. Available from: [Link]

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  • Hormone-sensitive lipase expression and activity in relation to lipolysis in human fat cells. The Journal of Lipid Research. Available from: [Link]

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Application

Application Notes and Protocols: N-(3-Oxotetradecanoyl)-DL-homoserine lactone as a Tool for Studying Biofilm Development

Introduction: The Language of Bacteria and the Architecture of Biofilms In the microbial world, communication is paramount for survival and pathogenesis. Bacteria utilize a sophisticated cell-to-cell communication system...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Language of Bacteria and the Architecture of Biofilms

In the microbial world, communication is paramount for survival and pathogenesis. Bacteria utilize a sophisticated cell-to-cell communication system known as quorum sensing (QS) to coordinate collective behaviors.[1][2] This process relies on the production, release, and population-wide detection of small signaling molecules called autoinducers.[1] At a critical cell density, the accumulated autoinducers trigger a cascade of gene expression, leading to synchronized activities such as virulence factor production, bioluminescence, and, critically, biofilm formation.[3][4]

Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which offers protection from environmental stressors, including antibiotics and host immune responses.[1][5] The formation of these resilient structures is a significant concern in clinical and industrial settings.[1]

Among the most well-studied autoinducers in Gram-negative bacteria are N-acyl-homoserine lactones (AHLs).[1][3] N-(3-Oxotetradecanoyl)-DL-homoserine lactone (also known as 3-oxo-C14-HSL or OOHL) is a specific long-chain AHL that plays a crucial role in regulating gene expression and biofilm development in various bacterial species.[6][7][8] The ability to exogenously introduce OOHL provides researchers with a powerful tool to precisely investigate the molecular mechanisms underpinning biofilm formation, screen for inhibitory compounds, and develop novel anti-biofilm strategies.

This guide provides a comprehensive overview and detailed protocols for the effective use of N-(3-Oxotetradecanoyl)-DL-homoserine lactone in biofilm research.

Chemical and Physical Properties of OOHL

A thorough understanding of the physicochemical properties of OOHL is essential for its proper handling, storage, and application in experimental settings.

PropertyValueSource
Chemical Formula C₁₈H₃₁NO₄[8][9]
Molecular Weight 325.44 g/mol [7][8]
CAS Number 503610-29-5[6][7]
Appearance White to off-white solidCommercially available data
Solubility Soluble in DMSO, DMF, and acetone[7][8][10]
Storage Store at -20°C for long-term stability[7]

Core Application: Induction of Biofilm Formation

The primary application of OOHL is to induce or enhance biofilm formation in bacterial strains that either lack the ability to produce this specific AHL or produce it in insufficient quantities. This allows for the controlled study of biofilm development and the efficacy of potential inhibitors.

Mechanism of Action: The LuxI/LuxR Signaling Cascade

The canonical AHL-mediated quorum sensing system involves two key proteins: a LuxI-type synthase that produces the AHL signal and a LuxR-type transcriptional regulator that binds to the AHL.[3]

G cluster_cell Bacterial Cell OOHL_out OOHL (Low Density) OOHL_in OOHL (High Density) OOHL_out->OOHL_in Accumulation at High Cell Density LuxI LuxI Synthase LuxI->OOHL_out Synthesis LuxR LuxR Receptor Complex OOHL-LuxR Complex LuxR->Complex Gene_expression Target Gene Expression (e.g., Biofilm Matrix Production) OOHL_in->LuxR Binding OOHL_in->Complex Complex->Gene_expression Activation

Caption: OOHL-mediated quorum sensing pathway.

In this system, the LuxI homolog synthesizes OOHL. As the bacterial population density increases, OOHL accumulates in the extracellular environment and diffuses back into the cells.[2] Once a threshold concentration is reached, OOHL binds to its cognate LuxR-type receptor, inducing a conformational change that allows the complex to bind to specific DNA sequences (lux boxes) and activate the transcription of target genes, including those responsible for biofilm matrix production.[3]

Experimental Protocols

Protocol 1: Preparation of OOHL Stock Solution

Rationale: OOHL is poorly soluble in aqueous solutions. Therefore, a stock solution in an organic solvent is necessary. Dimethyl sulfoxide (DMSO) is a common choice due to its high solvating power and compatibility with most bacterial culture media at low final concentrations.

Materials:

  • N-(3-Oxotetradecanoyl)-DL-homoserine lactone (OOHL) powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.

  • Weighing: Accurately weigh the desired amount of OOHL powder. For example, to prepare a 10 mM stock solution, weigh 3.25 mg of OOHL.

  • Dissolving: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. For a 10 mM stock from 3.25 mg of OOHL, add 1 mL of DMSO.

  • Vortexing: Vortex the solution thoroughly until the OOHL powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[7]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C.

Self-Validation:

  • Visual Inspection: The final stock solution should be clear and free of any particulate matter.

  • Solvent Control: Always include a vehicle control (DMSO alone) in your experiments at the same final concentration used for the OOHL treatment to ensure that the solvent itself does not affect biofilm formation.

Protocol 2: Biofilm Induction and Quantification using the Crystal Violet Assay

Rationale: The crystal violet (CV) assay is a simple, reliable, and high-throughput method for quantifying the total biomass of a biofilm.[11][12] The positively charged CV stain binds non-specifically to the negatively charged components of the biofilm matrix, including polysaccharides, extracellular DNA, and the bacterial cells themselves.[13] The amount of bound stain is proportional to the total biofilm biomass.

G start Start: Prepare Bacterial Inoculum step1 Dispense Inoculum into 96-well plate with OOHL/ Controls start->step1 step2 Incubate (e.g., 24-48h) to allow biofilm formation step1->step2 step3 Remove planktonic cells by gentle washing (PBS) step2->step3 step4 Stain with 0.1% Crystal Violet step3->step4 step5 Wash to remove excess stain step4->step5 step6 Solubilize bound stain (e.g., 30% Acetic Acid) step5->step6 end Quantify Absorbance (e.g., 570-590 nm) step6->end

Sources

Method

Application Notes and Protocols for the Synthesis of N-(3-Oxotetradecanoyl)-DL-homoserine Lactone Analogs

Introduction: The Language of Bacteria and the Quest for Synthetic Analogs In the intricate world of microbiology, bacteria communicate and coordinate collective behaviors through a process known as quorum sensing (QS)....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Language of Bacteria and the Quest for Synthetic Analogs

In the intricate world of microbiology, bacteria communicate and coordinate collective behaviors through a process known as quorum sensing (QS). This sophisticated cell-to-cell communication relies on the production, release, and detection of small signaling molecules called autoinducers.[1][2] Among the most studied autoinducers in Gram-negative bacteria are N-acyl homoserine lactones (AHLs).[1][3][4] These molecules consist of a conserved homoserine lactone ring linked to an acyl chain of varying length and modification, which dictates the specificity of the signal.[4][5]

N-(3-Oxotetradecanoyl)-DL-homoserine lactone (3-oxo-C14-HSL) is a long-chain AHL that plays a critical role in regulating virulence, biofilm formation, and other collective behaviors in various pathogenic and symbiotic bacteria.[3][6][7] The ability to synthesize 3-oxo-C14-HSL and its structural analogs is of paramount importance for researchers in microbiology, chemical biology, and drug development. These synthetic molecules are indispensable tools for elucidating the mechanisms of quorum sensing, identifying novel therapeutic agents that can disrupt bacterial communication (quorum quenching), and exploring the structure-activity relationships that govern AHL-receptor interactions.[5][8][9]

This comprehensive guide provides detailed protocols and expert insights into the synthesis, purification, and characterization of N-(3-Oxotetradecanoyl)-DL-homoserine lactone and its analogs. The methodologies described herein are designed to be robust and adaptable, empowering researchers to generate a diverse library of these critical signaling molecules.

The Biological Context: Quorum Sensing in Gram-Negative Bacteria

The canonical LuxI/LuxR quorum-sensing circuit, first identified in the bioluminescent bacterium Vibrio fischeri, serves as a model for understanding AHL-mediated communication.[1][4] The LuxI-type synthase produces a specific AHL, which diffuses into the extracellular environment.[3][10] As the bacterial population density increases, the concentration of the AHL surpasses a threshold, leading to its binding with the cognate LuxR-type transcriptional regulator.[1][10] This AHL-receptor complex then modulates the expression of target genes, orchestrating collective behaviors such as bioluminescence, virulence factor production, and biofilm formation.[1][3]

QuorumSensing cluster_cell Bacterial Cell LuxI LuxI Synthase AHL AHL LuxI->AHL Synthesis LuxR LuxR Receptor AHL->LuxR Binding AHL_out AHL AHL->AHL_out AHL_LuxR AHL-LuxR Complex LuxR->AHL_LuxR DNA Target Genes AHL_LuxR->DNA Activation Expression Gene Expression (e.g., Virulence, Biofilm) DNA->Expression AHL_out->AHL

Sources

Application

Application Notes and Protocols: N-(3-Oxotetradecanoyl)-DL-homoserine lactone (3-oxo-C14-HSL) Biosensor Assays

Introduction: Unveiling Bacterial Communication In the intricate world of microbiology, bacteria communicate and coordinate collective behaviors through a process known as quorum sensing (QS). This cell-to-cell signaling...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Bacterial Communication

In the intricate world of microbiology, bacteria communicate and coordinate collective behaviors through a process known as quorum sensing (QS). This cell-to-cell signaling relies on the production, release, and population-wide detection of small signal molecules called autoinducers.[1] For a vast number of Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary language of communication.[2] N-(3-Oxotetradecanoyl)-DL-homoserine lactone (3-oxo-C14-HSL) is a key long-chain AHL that regulates critical phenotypes, including virulence factor production, biofilm formation, and secondary metabolite synthesis in various bacteria.[3][4][5] The ability to accurately detect and quantify 3-oxo-C14-HSL is therefore paramount for researchers studying bacterial pathogenesis, developing anti-biofilm strategies, and screening for novel antimicrobial agents that disrupt QS pathways.[3][6]

Bacterial biosensors have emerged as indispensable tools for this purpose, offering a sensitive, cost-effective, and biologically relevant alternative to complex analytical methods like mass spectrometry.[1][7] These biosensors are typically genetically engineered microorganisms that produce a measurable output—such as light, color, or fluorescence—in direct response to the presence of a specific AHL.[1][8]

This guide provides an in-depth exploration of 3-oxo-C14-HSL biosensor assays. Moving beyond a simple recitation of steps, we will delve into the underlying scientific principles, explain the causal logic behind experimental choices, and provide detailed, validated protocols for both whole-cell and cell-free assay formats.

Chapter 1: The Core Principle: A Genetically Engineered Sensing Circuit

The foundation of an AHL biosensor is a synthetic genetic circuit engineered into a host bacterium that cannot produce its own AHLs. This circuit is designed to specifically recognize and report the presence of exogenous AHLs like 3-oxo-C14-HSL.

Mechanism of Action: The most common biosensors for long-chain AHLs are based on a LuxR-type transcriptional regulator.[1] A well-characterized example is the LasR protein from Pseudomonas aeruginosa, which, while having a cognate affinity for 3-oxo-C12-HSL, also responds to other long-chain AHLs, including 3-oxo-C14-HSL.[4][9][10]

The core components of the biosensor circuit are:

  • The Sensor Protein (LuxR-type): The gene for a specific LuxR-family protein (e.g., lasR) is placed under the control of a constitutive promoter, ensuring it is always present in the cell.

  • The Inducible Promoter: This promoter is the "switch." It contains a specific DNA sequence (a lux box) that is recognized and bound only by the sensor protein after the protein has first bound to its target AHL molecule.

  • The Reporter Gene: Placed downstream of the inducible promoter, this gene produces the measurable signal. Common reporters include luxCDABE (for bioluminescence), gfp (for green fluorescence), or lacZ (for β-galactosidase activity).[1][8][11]

When 3-oxo-C14-HSL diffuses into the biosensor cell, it binds to the LasR protein. This binding event causes a conformational change in LasR, activating it. The activated LasR-AHL complex then binds to the lasI promoter, initiating the transcription of the reporter gene and generating a quantifiable signal that is proportional to the concentration of 3-oxo-C14-HSL.

G Figure 1: Generalized Signaling Pathway of a LasR-based Biosensor cluster_extracellular Extracellular Space cluster_cell Biosensor Cell Cytoplasm AHL 3-oxo-C14-HSL AHL_in 3-oxo-C14-HSL AHL->AHL_in Diffusion LasR_inactive Inactive LasR (Constitutively Expressed) LasR_active Active LasR-AHL Complex LasR_inactive->LasR_active Binding Promoter Inducible Promoter (P-lasI) LasR_active->Promoter Binds & Activates Reporter Reporter Gene (e.g., luxCDABE) Promoter->Reporter Transcription Signal Measurable Signal (e.g., Light) Reporter->Signal Translation & Activity

Caption: Figure 1: Generalized Signaling Pathway of a LasR-based Biosensor.

Chapter 2: Assay Formats: Whole-Cell vs. Cell-Free Systems

The choice of assay format depends on the specific research question, required throughput, and the nature of the samples being tested.

Whole-Cell Biosensors

This is the most common approach, utilizing live, genetically engineered bacteria as the sensing unit.[12]

  • Principle: The biosensor strain is cultured and then exposed to the sample containing the AHL. After an incubation period that allows for AHL uptake, gene expression, and signal generation, the output is measured.

  • Advantages:

    • High Sensitivity: Can detect AHLs in the picomolar to nanomolar range.[8]

    • Biological Relevance: The assay occurs within a living cell, accounting for factors like membrane transport.

    • Cost-Effective: Relatively inexpensive to culture and maintain the biosensor strains.[1]

  • Disadvantages:

    • Longer Assay Time: Requires time for the biosensor cells to grow and respond (typically 16-24 hours).[11][12]

    • Matrix Effects: The sample matrix can contain compounds that are toxic to the biosensor or interfere with its growth, potentially leading to false negatives.[13]

Cell-Free Biosensors

A more recent innovation involves using lysates derived from biosensor bacteria, which contain all the necessary cellular machinery for transcription and translation.[11][14][15]

  • Principle: The biosensor cells are grown, harvested, and lysed. This cell-free extract is then mixed directly with the sample and a substrate for the reporter enzyme.

  • Advantages:

    • Rapid: Assay times are significantly reduced to less than 3 hours, as the time-consuming cell culture step is eliminated.[11][14]

    • Reduced Interference: Bypasses issues of cell viability and membrane transport, making it more robust for complex samples.

    • Stability: Lysates can be prepared in bulk and stored frozen for over 6 months, ensuring consistency between experiments.[11][14]

  • Disadvantages:

    • Preparation: Requires an initial, careful protocol to prepare high-quality, active cell lysate.

    • Sensitivity: While sensitive, detection limits may be slightly higher (e.g., 100-300 nM with colorimetric substrates) than the most sensitive whole-cell systems, though this can be improved with luminescent substrates.[11][14]

Chapter 3: Experimental Protocols for Whole-Cell Biosensor Assays

This section provides a detailed methodology for the quantitative detection of 3-oxo-C14-HSL using a LasR-based whole-cell biosensor with a luminescent output.

Selecting an Appropriate Biosensor

The choice of biosensor is critical. For detecting 3-oxo-C14-HSL, a biosensor responsive to long-chain AHLs is required. While many biosensors exist, one based on the LasR system of P. aeruginosa is a suitable choice due to its known response to a variety of long-chain AHLs.[9]

Biosensor Strain (Example)Receptor SystemReporter SystemTypical Detection Range for Long-Chain AHLsReference
E. coli JM109 (pSB1075)LasRLuminescence (luxCDABE)Nanomolar (nM)[9]
A. tumefaciens KYC55TraRβ-galactosidase (lacZ)Picomolar (pM) to Nanomolar (nM)[8][16]
C. violaceum CV026CviRViolacein PigmentMicromolar (µM) - Primarily for short-chains[8][16]
E. coli MT102 (pSB401)LuxRLuminescence (luxCDABE)Micromolar (µM) - Primarily for C6/C8-HSLs[8]

Rationale: For this protocol, we will proceed with a hypothetical workflow based on a LasR-luminescence biosensor like E. coli (pSB1075) due to its documented sensitivity to diverse long-chain AHLs.[9]

Experimental Workflow

The overall process involves preparing standards and samples, co-incubating them with the biosensor, and measuring the resulting signal.

G Figure 2: Quantitative Whole-Cell Biosensor Assay Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup (96-Well Plate) cluster_run Phase 3: Incubation & Measurement cluster_analysis Phase 4: Data Analysis A1 Prepare 3-oxo-C14-HSL Standard Stock B1 Prepare Standard Curve (Serial Dilutions) A1->B1 A2 Prepare Test Sample (e.g., Culture Supernatant Extraction) B2 Add Extracted Samples & Controls A2->B2 A3 Grow Biosensor Overnight Culture B3 Inoculate all wells with sub-cultured Biosensor A3->B3 C1 Incubate Plate (e.g., 30°C with shaking) B1->C1 B2->C1 B3->C1 C2 Measure Signal (e.g., Luminescence) C1->C2 D1 Plot Standard Curve (Signal vs. Concentration) C2->D1 D2 Interpolate Sample Concentrations D1->D2

Caption: Figure 2: Quantitative Whole-Cell Biosensor Assay Workflow.

Protocol 1: Reagent and Media Preparation
  • Growth Medium: Luria-Bertani (LB) broth and agar. Add appropriate antibiotics for plasmid maintenance in the biosensor strain (e.g., 50 µg/mL kanamycin).

  • 3-oxo-C14-HSL Standard Stock (10 mM):

    • Justification: A high-concentration stock in an appropriate solvent is necessary for creating accurate serial dilutions. DMSO is a common choice due to its ability to dissolve hydrophobic AHLs.

    • Accurately weigh 3.25 mg of 3-oxo-C14-HSL (MW: 325.4 g/mol ).[3]

    • Dissolve in 1 mL of dimethyl sulfoxide (DMSO).

    • Aliquot into small volumes and store at -20°C to prevent degradation from freeze-thaw cycles.

  • Extraction Solvent: Ethyl acetate, HPLC grade.

Protocol 2: Sample Preparation (AHL Extraction from Supernatant)
  • Objective: To extract AHLs from the aqueous culture medium into an organic solvent, which concentrates the sample and removes interfering media components.

  • Grow your test bacterium in liquid culture to the desired growth phase (late exponential or stationary phase is common for maximal AHL production).

  • Pellet the cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).

  • Carefully transfer the cell-free supernatant to a new tube.

  • Add an equal volume of ethyl acetate to the supernatant.[1]

  • Vortex vigorously for 1 minute to ensure thorough mixing and extraction.

  • Allow the layers to separate (centrifugation can be used to speed this up). The upper layer is the ethyl acetate containing the AHLs.

  • Carefully collect the upper ethyl acetate layer.

  • Repeat the extraction (steps 4-7) on the aqueous layer one more time to maximize recovery. Pool the ethyl acetate fractions.

  • Evaporate the ethyl acetate to dryness using a gentle stream of nitrogen gas or a vacuum concentrator.

  • Re-suspend the dried extract in a small, known volume of a suitable solvent (e.g., 100 µL of ethyl acetate or DMSO) for use in the assay.

Protocol 3: Quantitative 96-Well Plate Assay
  • Biosensor Preparation:

    • Inoculate 5 mL of LB broth (with appropriate antibiotic) with the biosensor strain from a glycerol stock or fresh plate.

    • Incubate overnight at the optimal growth temperature (e.g., 37°C for E. coli) with shaking.

    • The next day, sub-culture the overnight culture by diluting it 1:100 into fresh LB broth. Grow until it reaches the mid-exponential phase (e.g., OD600 of ~0.4-0.6). This ensures the cells are metabolically active and ready to respond.

  • Plate Setup:

    • Use a sterile, white, clear-bottom 96-well plate (white walls reduce well-to-well crosstalk in luminescence assays).

    • In the first column, prepare serial dilutions of the 10 mM 3-oxo-C14-HSL stock in LB medium to create a standard curve. A typical range might be 10 µM down to 1 nM.

    • Crucial Control: Include a "no AHL" well containing only LB medium and the solvent used for the standard (e.g., DMSO) to determine the background signal.

    • Add your re-suspended sample extracts to other wells. It is advisable to test several dilutions of your extract.

    • The final volume in each well before adding the biosensor should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the mid-exponential phase biosensor culture to every well, bringing the total volume to 200 µL.

    • Seal the plate with a breathable membrane or lid.

    • Incubate the plate at the optimal temperature for signal production (e.g., 30°C) with shaking (e.g., 200 rpm) for a set period (e.g., 6-8 hours). The optimal time should be determined empirically.

  • Measurement:

    • Measure the luminescence of each well using a microplate reader.

Protocol 4: Data Analysis and Interpretation
  • Background Subtraction: Calculate the average luminescence of the "no AHL" control wells. Subtract this background value from all other readings.

  • Standard Curve Generation: Plot the background-subtracted luminescence (Y-axis) against the known concentration of the 3-oxo-C14-HSL standards (X-axis, often on a logarithmic scale). Perform a regression analysis (e.g., a four-parameter logistic curve) to fit the data.

  • Quantification: Use the equation from the standard curve's line of best fit to interpolate the concentration of 3-oxo-C14-HSL in your unknown samples from their background-subtracted luminescence values.

  • Validation: Ensure that the readings for your unknown samples fall within the linear dynamic range of your standard curve. Samples that are too concentrated or too dilute should be re-assayed at a different dilution.

Chapter 4: Applications in Research and Drug Development

These biosensor assays are powerful tools with broad applications:

  • Screening for AHL Production: Rapidly screen novel bacterial isolates or metagenomic libraries to identify the production of long-chain AHLs.[1][11]

  • Studying Gene Regulation: Quantify AHL production in bacterial mutants to understand the genetic pathways controlling QS.

  • Drug Discovery: Perform high-throughput screening of compound libraries to identify Quorum Sensing Inhibitors (QSIs). QSIs that act as antagonists to the LasR receptor would reduce the luminescent signal in the presence of 3-oxo-C14-HSL, offering a promising avenue for developing novel therapeutics against pathogenic bacteria.[6][17]

  • Biofilm Research: Investigate the role and concentration of 3-oxo-C14-HSL during different stages of biofilm development.[18]

  • Clinical and Environmental Monitoring: Detect the presence of QS signals in complex samples like sputum or soil extracts, providing insights into microbial communication in these niches.[2]

References

  • Kawaguchi, T., et al. (2008). Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay. Applied and Environmental Microbiology. [Link]

  • PubMed. (2008). Rapid screening of quorum-sensing signal N-acyl homoserine lactones by an in vitro cell-free assay. National Center for Biotechnology Information. [Link]

  • Applied and Environmental Microbiology. (2008). Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay. American Society for Microbiology. [Link]

  • ACS Synthetic Biology. (2020). A Cell-Free Biosensor for Detecting Quorum Sensing Molecules in P. aeruginosa-Infected Respiratory Samples. American Chemical Society. [Link]

  • Lin, X., et al. (2020). Portable environment-signal detection biosensors with cell-free synthetic biosystems. RSC Advances. [Link]

  • Steindler, L., & Venturi, V. (2007). Detection of quorum-sensing N-acyl homoserine lactone signal molecules by bacterial biosensors. FEMS Microbiology Letters. [Link]

  • Kumari, A., et al. (2008). Detection of bacterial quorum sensing N-acyl homoserine lactones in clinical samples. Analytical and Bioanalytical Chemistry. [Link]

  • Struss, A. K., et al. (2011). LasR receptor for detection of long-chain quorum-sensing signals: identification of N-acyl-homoserine lactones encoded by the avsI locus of Agrobacterium vitis. Current Microbiology. [Link]

  • ResearchGate. (2013). Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter. ResearchGate. [Link]

  • Gredell, M. A., et al. (2023). Identifying LasR quorum sensors with improved signal specificity by mapping the sequence-function landscape. bioRxiv. [Link]

  • Dickschat, J. S. (2022). Protocol: a simple method for biosensor visualization of bacterial quorum sensing and quorum quenching interaction on Medicago roots. Plant Methods. [Link]

  • ResearchGate. (2008). Optimization of cell-free assay conditions. ResearchGate. [Link]

  • Zhang, L., et al. (2018). Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii. Frontiers in Cellular and Infection Microbiology. [Link]

  • iGEM. (2021). A Whole-Cell Biosensor for Point-of-Care Detection of Waterborne Bacterial Pathogens. iGEM. [Link]

  • Collins, C. H., et al. (2006). Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter. Applied and Environmental Microbiology. [Link]

  • Shrestha, A., et al. (2022). AHL-Priming Protein 1 mediates N-3-oxo-tetradecanoyl-homoserine lactone priming in Arabidopsis. BMC Biology. [Link]

  • Li, Y., et al. (2024). Development and Characterization of LasR Immobilized Monolithic Column for Screening Active Ingredients as Quorum Sensing Inhibitors Against P. aeruginosa in Natural Products. Journal of Chromatography A. [Link]

  • ResearchGate. (2022). Detection of AHL-derivatives with biosensor bacteria. ResearchGate. [Link]

  • Sharma, S., et al. (2020). N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control. International Journal of Molecular Sciences. [Link]

  • Augustine, R., et al. (2023). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. Molecules. [Link]

  • Li, N., et al. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. Frontiers in Plant Science. [Link]

  • ResearchGate. (2014). Application of Oxo-C14-HSL Has an Impact on Phenol-Related Metabolism. ResearchGate. [Link]

  • bioRxiv. (2024). Pseudomonas aeruginosa metabolite 3-oxo-C12HSL induces apoptosis through T2R14 and the mitochondrial calcium uniporter. bioRxiv. [Link]

  • Zhu, J., & Winans, S. C. (1999). Analogs of the Autoinducer 3-Oxooctanoyl-Homoserine Lactone Strongly Inhibit Activity of the TraR Protein of Agrobacterium tumefaciens. Journal of Bacteriology. [Link]

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  • ACS Omega. (2024). Synthesis of the Novel N-(2-Hexadecynoyl)-l-Homoserine Lactone and Evaluation of Its Antiquorum Sensing Activity in Chromobacterium violaceum. American Chemical Society. [Link]

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Method

Using N-(3-Oxotetradecanoyl)-DL-homoserine lactone in plant-pathogen interaction studies.

Application Notes & Protocols Topic: Using N-(3-Oxotetradecanoyl)-DL-homoserine lactone in Plant-Pathogen Interaction Studies Abstract The intricate communication between plants and microbes is a critical determinant of...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Using N-(3-Oxotetradecanoyl)-DL-homoserine lactone in Plant-Pathogen Interaction Studies

Abstract

The intricate communication between plants and microbes is a critical determinant of health and disease in agricultural and natural ecosystems. Gram-negative bacteria utilize a cell-to-cell communication system known as quorum sensing (QS) to coordinate collective behaviors, including virulence, through the production and detection of small signaling molecules.[1][2][3] N-acyl-homoserine lactones (AHLs) are a prominent class of these signaling molecules.[2][4] This guide focuses on a specific long-chain AHL, N-(3-Oxotetradecanoyl)-DL-homoserine lactone (OTHL), also commonly referred to as 3-oxo-C14-HSL. We delve into the mechanism by which plants perceive OTHL not as a direct threat, but as a cue to prime their immune systems for a more robust and rapid defense against subsequent pathogen attack.[5][6][7] These application notes provide researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols required to effectively use OTHL as a tool to investigate and modulate plant-pathogen interactions.

Introduction: The Language of Microbes and the Eavesdropping Plant

Quorum sensing (QS) allows a bacterial population to monitor its density and synchronize gene expression once a threshold population size, or "quorum," is reached.[1][8] This collective action is mediated by autoinducers like AHLs. The structure of an AHL, particularly the length and modification of its acyl chain, determines its specificity. OTHL is a long-chain (14-carbon) AHL used by various bacteria, including those found in the plant rhizosphere.

Plants, in their constant interaction with soil and airborne microbes, have evolved the ability to perceive these bacterial signals. This "inter-kingdom signaling" does not typically trigger a full-blown immune response, which would be energetically costly. Instead, perception of specific AHLs, like OTHL, initiates a state of readiness known as "priming."[5][7] A primed plant, when subsequently challenged by a pathogen, mounts a defense response that is both faster and stronger than that of an unprimed plant.[7][9] This makes OTHL an invaluable molecular tool for studying the mechanisms of plant immunity and developing novel strategies for crop protection.

Mechanism of Action: OTHL-Mediated Defense Priming

The perception of OTHL by plant roots initiates a sophisticated signaling cascade that prepares the entire plant for a potential attack, a phenomenon known as systemic resistance. While the specific plant receptor for OTHL is an area of active research, key downstream signaling components have been identified.[10]

Key Mechanistic Steps:

  • MAPK Activation: Upon perception, OTHL treatment leads to a stronger and more sustained activation of specific mitogen-activated protein kinases (MAPKs), notably AtMPK6 in the model plant Arabidopsis thaliana, following a pathogen challenge.[9][11]

  • Hormonal Crosstalk: The OTHL-priming pathway is dependent on the synergistic action of salicylic acid (SA) and oxylipins (lipid-derived signaling molecules), which are crucial phytohormones in plant defense.[5][6]

  • Transcriptional Reprogramming: The enhanced MAPK signaling leads to increased expression of defense-related transcription factors, such as WRKY22 and WRKY29, and ultimately, key defense genes like PATHOGENESIS-RELATED 1 (PR1).[11]

  • Cellular Reinforcement: The primed state manifests physically through the fortification of cellular barriers. This includes enhanced callose deposition at the site of attempted infection, accumulation of antimicrobial phenolic compounds, and lignification of the cell wall.[5][9][12][13]

  • Stomatal Defense: Priming with OTHL also enhances the plant's ability to close its stomata—small pores on the leaf surface that can be entry points for pathogens—in response to bacterial attack.[5]

OTHL_Signaling_Pathway cluster_perception Root Perception cluster_signaling Intracellular Signaling Cascade cluster_response Primed Defense Responses OTHL OTHL (3-oxo-C14-HSL) Receptor Putative Receptor (e.g., ALI1 involvement) OTHL->Receptor MAPK Enhanced MAPK Activation (AtMPK6) Receptor->MAPK Hormones Salicylic Acid (SA) & Oxylipin Pathways MAPK->Hormones upon pathogen challenge TFs Defense Transcription Factors (WRKY22, WRKY29) Hormones->TFs Callose Callose Deposition TFs->Callose Phenols Phenolic Compound Accumulation TFs->Phenols Stomata Stomatal Closure TFs->Stomata PR_Genes PR Gene Expression TFs->PR_Genes

Caption: OTHL-induced signaling pathway for plant defense priming.

Core Research Applications

  • Investigating Systemic Resistance: Study how localized root perception of OTHL leads to enhanced resistance in distal leaves against biotrophic and hemibiotrophic pathogens like Pseudomonas syringae, Golovinomyces orontii, and Blumeria graminis.[11][12]

  • Dissecting Priming Mechanisms: Use OTHL as a reliable chemical elicitor to study the molecular and genetic basis of plant defense priming.

  • Genetic Screening: Screen mutant plant libraries or natural variants to identify genes involved in the perception and transduction of the OTHL signal, such as the ALI1 gene identified in Arabidopsis.[10]

  • Evaluating Biocontrol Strategies: Assess whether the protective effects of beneficial, AHL-producing bacteria are mediated by molecules like OTHL.

Experimental Protocols & Methodologies

OTHL Reagent Preparation and Handling

OTHL is a hydrophobic molecule requiring careful preparation for use in aqueous biological systems.

Table 1: Properties of N-(3-Oxotetradecanoyl)-DL-homoserine lactone

PropertyValueReference
Synonyms 3-oxo-C14-HSL, N-3-oxo-myristoyl-L-Homoserine lactone[14]
CAS Number 177158-19-9[14]
Molecular Formula C₁₈H₃₁NO₄[14]
Molecular Weight 325.4 g/mol [14]
Appearance Crystalline solid[14]

Protocol 1: Stock and Working Solution Preparation

Causality: Due to its poor water solubility, a high-concentration stock solution must be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is commonly used and is miscible with aqueous plant growth media at low final concentrations.

  • Stock Solution (10 mM):

    • Weigh out 3.25 mg of OTHL powder.

    • Dissolve in 1 mL of high-purity DMSO.

    • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot into smaller volumes (e.g., 50 µL) in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage:

    • Store the stock solution aliquots at -20°C. Under these conditions, the solution is stable for at least one month, and often up to six months.[15] For long-term storage (≥ 4 years), -80°C is recommended.[14][15]

  • Working Solution (e.g., 6 µM):

    • Prepare the working solution fresh on the day of the experiment.

    • Add the appropriate volume of the 10 mM stock solution to your sterile liquid plant growth medium (e.g., ½ Murashige and Skoog (MS) medium). For a final concentration of 6 µM in 100 mL of media, add 60 µL of the 10 mM stock.

    • Crucially, prepare a "mock" control medium containing the same final concentration of the solvent (e.g., 0.06% DMSO) without OTHL. This control is essential to ensure that any observed plant responses are due to OTHL and not the solvent.

    • Mix the working solution thoroughly by vortexing or inverting before applying to plants.

Plant Priming and Pathogen Challenge Workflow

This workflow is designed for studies using Arabidopsis thaliana in a sterile hydroponic or agar plate system, which allows for precise application to the roots and prevents microbial degradation of OTHL.

Experimental_Workflow cluster_treatments Treatments in Step 3 cluster_analysis Analyses in Step 6 A 1. Seed Sterilization & Germination B 2. Seedling Transfer (to liquid culture or new plates) A->B C 3. Root Priming Treatment (3-7 days) B->C D 4. Pathogen Challenge (e.g., P. syringae spray) C->D T1 Mock (Solvent Control) T2 OTHL Treatment (e.g., 6 µM) E 5. Incubation (2-5 days post-inoculation) D->E F 6. Data Collection & Analysis E->F A1 Disease Scoring (CFU counts) A2 Defense Gene Expression (qRT-PCR) A3 Callose Staining

Caption: General experimental workflow for OTHL priming studies.

Protocol 2: OTHL Priming and Pathogen Inoculation

Causality: Long-chain AHLs like OTHL are hydrophobic and not readily transported systemically within the plant.[5][16] Therefore, root application is the standard method to study systemic resistance in the leaves.

  • Plant Growth: Grow sterile Arabidopsis thaliana seedlings on ½ MS agar plates for 7-10 days.

  • Transfer: Carefully transfer seedlings to 12-well plates containing 2 mL of liquid ½ MS medium per well. Allow seedlings to acclimate for 24 hours.

  • Priming: Replace the medium with either the 6 µM OTHL working solution or the mock control solution. Ensure the roots are fully submerged while the leaves remain above the liquid.

  • Incubation: Incubate the plants under standard growth conditions (e.g., 16h light/8h dark cycle, 22°C) for 3 to 7 days. This period allows the plant to enter a primed state.

  • Pathogen Challenge:

    • Prepare a bacterial suspension of a suitable pathogen, such as Pseudomonas syringae pv. tomato DC3000, in 10 mM MgCl₂ to a concentration of 10⁵-10⁶ colony-forming units (CFU)/mL.

    • Add a surfactant like Silwet L-77 (0.02% v/v) to ensure even spreading on the leaf surface.

    • Spray-inoculate the leaves of both mock- and OTHL-treated plants until runoff.

  • Post-Inoculation: Maintain plants at high humidity for the first 24 hours to facilitate infection. Then, return to standard growth conditions.

  • Disease Quantification: After 3-5 days, collect leaf discs of a known area. Homogenize the tissue in 10 mM MgCl₂, serially dilute the homogenate, and plate on appropriate selective agar to count bacterial CFUs.[10]

Assessment of Plant Defense Markers

Protocol 3: Aniline Blue Staining for Callose Deposition

Causality: Callose is a β-1,3-glucan polymer that is rapidly deposited at the cell wall during attempted pathogen invasion, acting as a physical barrier. Enhanced callose deposition is a hallmark of a primed defense response.[17]

  • Sample Collection: Collect leaves 12-24 hours after pathogen challenge.

  • Destaining: Submerge leaves in an alcoholic lactophenol solution (or 95% ethanol) and heat at 65°C for 1 hour or until chlorophyll is completely removed.

  • Rehydration: Wash the leaves sequentially in 70% and 50% ethanol, followed by water.

  • Staining: Incubate leaves in a solution of 0.01% (w/v) aniline blue in 150 mM K₂HPO₄ (pH 9.5) for 1-2 hours in the dark.

  • Visualization: Mount the stained leaves in 50% glycerol on a microscope slide. Visualize callose deposits as bright yellow-green fluorescent spots under UV epifluorescence (excitation ~365 nm, emission ~450 nm).

  • Quantification: Capture images and count the number of callose deposits per unit of leaf area using image analysis software.

Table 2: Expected Outcomes in OTHL Priming Experiments

MeasurementMock-Treated ControlOTHL-Primed PlantsRationale
Pathogen CFU/cm² HighSignificantly LowerPrimed immunity restricts pathogen growth.
Callose Deposits/mm² Baseline levelSignificantly HigherFaster and stronger cell wall reinforcement.[5][17]
PR1 Gene Expression Low initial inductionHigher and faster inductionKey defense gene is upregulated more robustly.[11]
Disease Symptoms Visible (e.g., chlorosis, lesions)Reduced or absentEffective defense prevents tissue damage.

Concluding Remarks and Future Outlook

N-(3-Oxotetradecanoyl)-DL-homoserine lactone is a powerful and specific tool for probing the complex dialogue between plants and bacteria. Its ability to induce a primed state of immunity without causing a direct fitness cost makes it an ideal subject for both fundamental research and translational applications. Understanding how plants perceive and respond to OTHL opens new avenues for developing strategies that enhance crop resilience. Future research may focus on identifying the direct plant receptors for OTHL and exploring how combinations of different AHLs, as found in natural microbiomes, collectively influence plant health and immunity.[7][18] The protocols outlined here provide a robust framework for researchers to explore these exciting questions.

References

  • Annu Rev Phytopathol. (2003). Quorum sensing in plant-pathogenic bacteria. [Link]

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  • Schenk, S. T., Hernandez-Reyes, C., Samans, B., Stein, E., Neumann, C., Schikora, M., & Schikora, A. (2014). N-Acyl-Homoserine Lactone Primes Plants for Cell Wall Reinforcement and Induces Resistance to Bacterial Pathogens via the Salicylic Acid/Oxylipin Pathway. Plant Physiology. [Link]

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  • Liu, F., Bian, Z., Zhang, J., Li, Y., & Song, S. (2020). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. Frontiers in Plant Science. [Link]

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Application

Application Notes &amp; Protocols: In Vivo Applications of N-(3-Oxotetradecanoyl)-DL-homoserine lactone in Model Organisms

Preamble: The Language of Bacteria and Its Impact on Host Biology In the intricate world of microbiology, bacteria communicate using a chemical language known as quorum sensing (QS). This system allows bacteria to coordi...

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Language of Bacteria and Its Impact on Host Biology

In the intricate world of microbiology, bacteria communicate using a chemical language known as quorum sensing (QS). This system allows bacteria to coordinate gene expression in response to population density, regulating processes like virulence, biofilm formation, and antibiotic resistance[1][2][3]. N-(3-Oxotetradecanoyl)-DL-homoserine lactone (O-C14-HSL), a key autoinducer for many Gram-negative bacteria, is a long-chain N-acyl homoserine lactone (AHL) that plays a pivotal role in this communication network[4][5]. Initially studied for its role in bacterial pathogenesis, particularly in opportunistic pathogens like Pseudomonas aeruginosa, it has become increasingly clear that O-C14-HSL and other AHLs are not just intra-kingdom signals[2][6]. They engage in cross-kingdom communication, directly modulating the physiology and immune responses of their eukaryotic hosts[3][7][8].

This guide provides a comprehensive overview of the in vivo applications of O-C14-HSL. It is designed for researchers, scientists, and drug development professionals seeking to understand and harness the effects of this molecule in relevant model organisms. We will move beyond simple procedural lists to explain the causality behind experimental design, ensuring that each protocol is a self-validating system grounded in established scientific principles.

Section 1: Compound Preparation and Handling for In Vivo Studies

The reproducibility of in vivo experiments hinges on the correct preparation and handling of the investigational compound. O-C14-HSL is a lipophilic molecule with specific solubility characteristics that must be respected for successful administration.

Physicochemical Properties
  • Molecular Formula: C₁₈H₃₁NO₄[4]

  • Molecular Weight: 325.4 g/mol [4]

  • Appearance: Crystalline solid[4]

  • Solubility: Highly soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) (e.g., ≥20 mg/mL)[4]. It is poorly soluble in aqueous solutions.

Protocol: Preparation of Stock and Working Solutions

Causality: The primary challenge is to formulate the hydrophobic O-C14-HSL into a biocompatible solution for systemic or local administration in vivo. Direct injection of a pure DMSO stock is highly toxic. Therefore, a two-step process involving a primary stock in DMSO followed by dilution into a vehicle containing co-solvents or emulsifying agents is standard practice.

Step 1: Preparation of a Concentrated Stock Solution (DMSO)

  • Aseptically weigh the desired amount of O-C14-HSL powder.

  • Add pure, sterile DMSO to achieve a high-concentration stock (e.g., 25-80 mg/mL)[9][10].

  • Ensure complete dissolution. Gentle warming or sonication can be used to aid this process[11].

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles[10].

Step 2: Preparation of the Final In Vivo Formulation The choice of vehicle depends on the administration route and the model organism. It is critical to prepare the working solution fresh on the day of the experiment to ensure stability and prevent precipitation[11].

Table 1: Example Formulations for In Vivo Administration

Formulation VehicleCompositionTarget AdministrationProtocol ExampleSource(s)
Corn Oil-based 10% DMSO + 90% Corn OilIntraperitoneal (i.p.), Oral (p.o.)Add 100 µL of a 25 mg/mL DMSO stock to 900 µL of sterile corn oil. Mix thoroughly.[9]
PEG300/Tween 80 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBSIntravenous (i.v.), Intraperitoneal (i.p.)Sequentially add and mix: 50 µL DMSO stock, 300 µL PEG300, 50 µL Tween 80, and 600 µL saline. Ensure clarity at each step.[10]
SBE-β-CD 10% DMSO + 90% (20% SBE-β-CD in Saline)Intravenous (i.v.)Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. Add 1 part of the DMSO stock to 9 parts of the SBE-β-CD solution.[12]

Trustworthiness Check: Always include a vehicle-only control group in your experiments to account for any effects of the solvents themselves. Observe the final formulation for any signs of precipitation or phase separation before administration[11].

Section 2: Applications in Murine Models

Murine models are indispensable for studying host-pathogen interactions, inflammation, and the efficacy of anti-virulence strategies in a mammalian system[1]. O-C14-HSL can be administered to investigate its direct immunomodulatory effects or to study its role in the context of a bacterial infection.

Rationale for Use
  • Infection Models: To study how O-C14-HSL influences the course of P. aeruginosa infections, including in wound, lung, or systemic infection models[1][6].

  • Immunomodulation: To dissect the direct impact of O-C14-HSL on the host immune system, independent of active infection[13].

  • Biofilm Persistence: To evaluate the role of QS signaling in the establishment and persistence of biofilms on foreign bodies, a common clinical problem[14].

Protocol: Murine Foreign-Body Infection Model

This protocol is adapted from models used to study QS-dependent biofilm persistence[14]. It evaluates how O-C14-HSL might influence bacterial colonization and the host response.

  • Implant Preparation: Cut sterile silicone tubing into small segments (e.g., 1 cm).

  • Animal Model: Use an appropriate mouse strain (e.g., BALB/c or NMRI)[14]. Anesthetize the mouse following approved institutional guidelines.

  • Surgical Implantation: Make a small subcutaneous incision and insert the sterile silicone implant. Close the incision with sutures or wound clips. Allow for a recovery period.

  • Bacterial Challenge: Prepare a suspension of a relevant bacterial strain (e.g., P. aeruginosa PAO1) in sterile saline. Inject the bacterial suspension directly at the implant site.

  • Compound Administration:

    • Prepare the O-C14-HSL formulation (e.g., in a PEG300/Tween 80 vehicle).

    • Administer the compound systemically (e.g., via intraperitoneal injection) at a predetermined dose and schedule. A vehicle control group is mandatory.

  • Endpoint Analysis (e.g., 3-7 days post-infection):

    • Euthanize the animals.

    • Aseptically retrieve the silicone implants.

    • Bacterial Load: Place implants in sterile saline and sonicate to dislodge biofilm bacteria. Perform serial dilutions and plate on appropriate agar to determine Colony Forming Units (CFU).

    • Host Response: Collect surrounding tissue or peritoneal lavage fluid for cytokine analysis (ELISA), flow cytometry of immune cells, or histology.

Murine_Infection_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare O-C14-HSL Formulation E2 Administer O-C14-HSL (or Vehicle Control) P1->E2 P2 Prepare Bacterial Inoculum E1 Infect at Implant Site P2->E1 P3 Surgically Implant Silicone Segment P3->E1 Allow Recovery E1->E2 Begin Treatment E3 Monitor Animal Health E2->E3 A1 Harvest Implant & Tissues E3->A1 At Endpoint A2 Quantify Bacterial Load (CFU Count) A1->A2 A3 Assess Host Response (e.g., Cytokines) A1->A3 Celegans_Workflow cluster_prep Preparation cluster_exp Exposure & Assay cluster_analysis Endpoint Analysis P1 Prepare NGM Plates with O-C14-HSL or Vehicle P2 Seed Plates with E. coli OP50 P1->P2 E1 Transfer L1 Worms to Experimental Plates P2->E1 P3 Synchronize Worm Population (L1 Stage) P3->E1 E2 Incubate at 20°C E1->E2 A1 Lifespan Assay E2->A1 At Young Adulthood A2 Pathogen Challenge E2->A2 At Young Adulthood A1_1 Daily Survival Scoring A1->A1_1 A2_1 Transfer to PA14 Plates A2->A2_1 A2_2 Daily Survival Scoring A2_1->A2_2

Fig 2. Workflow for C. elegans lifespan and pathogen resistance assays.

Section 5: Host-Molecule Interactions and Signaling Pathways

O-C14-HSL and structurally similar long-chain AHLs do not act in a vacuum; they are recognized by host cells and can trigger specific signaling cascades, leading to widespread immunomodulatory effects. While some effects are pro-inflammatory, many long-chain AHLs exhibit anti-inflammatory properties.[7][15]

Mechanism of Action: Long-chain AHLs are lipophilic and can traverse host cell membranes.[16] Inside the cell or at the membrane, they can interact with various targets. While a single, definitive receptor for O-C14-HSL has not been fully established, studies on the closely related 3-oxo-C12-HSL have identified potential receptors like the bitter taste receptor TAS2R38 and the GTPase-activating protein IQGAP1.[7] Activation of these pathways can lead to downstream modulation of critical inflammatory signaling hubs.

Key Modulated Pathways:

  • NF-κB Pathway: This is a central regulator of inflammation. Several AHLs have been shown to inhibit the activation of NF-κB, leading to a decrease in the production of pro-inflammatory cytokines like TNF-α and IL-6.[15][17]

  • MAPK Pathway: Mitogen-activated protein kinases (MAPKs) like p38 and ERK are involved in stress and immune responses. AHLs can alter the phosphorylation status of these kinases, thereby fine-tuning the cellular response.[8]

  • JAK-STAT Pathway: The 3-oxo-C12:2-HSL from gut microbiota has been shown to inhibit JAK1 and STAT1 phosphorylation, attenuating the response to inflammatory stimuli like LPS and IFNγ.[15][18]

Signaling_Pathway cluster_pathways Signaling Cascades AHL O-C14-HSL (or 3-oxo-C12-HSL) Receptor Host Receptors (e.g., TAS2R38, IQGAP1) AHL->Receptor Binds MAPK MAPK Pathway (p38, ERK) AHL->MAPK Modulates JAKSTAT JAK-STAT Pathway (JAK1, STAT1) AHL->JAKSTAT Modulates NFkB_I IKK Complex AHL->NFkB_I Modulates Membrane Cell Membrane Ca ↑ Intracellular Ca²⁺ Receptor->Ca IkB IκBα NFkB_I->IkB Inhibits Phosphorylation NFkB_P p65/p50 (NF-κB) Nucleus Nucleus NFkB_P->Nucleus Translocation IkB->NFkB_P Sequesters Cytokines ↓ Pro-inflammatory Cytokine Genes (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Transcription Response Anti-inflammatory Response Cytokines->Response

Fig 3. Putative signaling pathways modulated by long-chain AHLs in host cells.

Section 6: Concluding Remarks and Future Directions

N-(3-Oxotetradecanoyl)-DL-homoserine lactone is far more than a simple bacterial communication molecule. It is a potent modulator of host biology, with demonstrable effects in a range of model organisms from nematodes to mammals. The protocols and application notes provided herein offer a framework for exploring these effects, whether the goal is to understand the fundamentals of pathogenesis, screen for developmental impacts, or investigate novel immunomodulatory mechanisms.

Future research should focus on identifying the specific host receptors for O-C14-HSL with greater precision, exploring its therapeutic potential as an anti-inflammatory agent, and understanding its role within the complex polymicrobial environment of the host microbiome, where a symphony of signaling molecules likely dictates the balance between health and disease.

References

  • Strateva, T., & Mitov, I. (2011). Animal Models for Pseudomonas aeruginosa Quorum Sensing Studies. Methods in Molecular Biology, 692, 241–255.
  • Christensen, L. D., Moser, C., Jensen, P. Ø., Rasmussen, T. B., Christophersen, L., Kjelleberg, S., ... & Høiby, N. (2007). Impact of Pseudomonas aeruginosa quorum sensing on biofilm persistence in an in vivo intraperitoneal foreign-body infection model. Microbiology, 153(7), 2312-2320. [Link]

  • Rumbaugh, K. P., Griswold, J. A., Iglewski, B. H., & Hamood, A. N. (2000). The role of quorum sensing in the in vivo virulence of Pseudomonas aeruginosa. Microbes and Infection, 2(14), 1721-1731. [Link]

  • Dhoke, G. V., Pawar, S. D., & Thatte, J. (2024). Pseudomonas aeruginosa Activates Quorum Sensing, Antioxidant Enzymes and Type VI Secretion in Response to Oxidative Stress to Initiate Biofilm Formation and Wound Chronicity. Journal of Clinical Medicine, 13(6), 655. [Link]

  • Grandclément, C., Lavant, E., & Segain, J. P. (2020). Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity. Frontiers in Immunology, 11, 1827. [Link]

  • Lee, J., & Zhang, L. (2015). Quorum Sensing in Pseudomonas aeruginosa and Its Relationship to Biofilm Development. In Pseudomonas aeruginosa (pp. 1-21). Humana Press, New York, NY. [Link]

  • Grandclément, C., Lavant, E., & Segain, J. P. (2020). Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity. Frontiers in Immunology, 11, 1827. [Link]

  • Grandclément, C., Lavant, E., & Segain, J. P. (2020). Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity. Frontiers in Immunology, 11, 1827. [Link]

  • Lavoie, S., Gely, A., L'Honneur, A. S., TSILIKAS, C., & SEGAIN, J. P. (2021). 3-oxo-C12: 2-HSL, quorum sensing molecule from human intestinal microbiota, inhibits pro-inflammatory pathways in immune cells via bitter taste receptors. Scientific reports, 11(1), 1-14. [Link]

  • Song, J., Liu, Y., Li, R., & Zhu, K. (2021). Detection of gut microbiota and pathogen produced N-acyl homoserine in host circulation and tissues. Scientific Reports, 11(1), 1-10. [Link]

  • Schikora, A., Schenk, S. T., & Hartmann, A. (2016). N-Acyl-Homoserine Lactone Confers Resistance toward Biotrophic and Hemibiotrophic Pathogens via Altered Activation of AtMPK6. Plant Physiology, 171(4), 2799-2811. [Link]

  • Becerra-Ballesteros, D., Valdivia-Gómez, G., Martínez-Carranza, C., & Castro-Escarpulli, G. (2019). Short-Chain N-Acylhomoserine Lactone Quorum-Sensing Molecules Promote Periodontal Pathogens in In Vitro Oral Biofilms. Applied and Environmental Microbiology, 85(13), e00454-19. [Link]

  • Amara, N., Mashiach, R., & Meijler, M. M. (2013). Immunomodulation and the quorum sensing molecule 3-oxo-C12-homoserine lactone: the importance of chemical scaffolding for probe development. Chemical Communications, 49(15), 1515-1517. [Link]

  • Kalia, M., & Purohit, H. J. (2011). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. Journal of Molecular Microbiology and Biotechnology, 20(2), 85-103. [Link]

  • Nussbaum-Krammer, C., & Morimoto, R. I. (2020). C. elegans Models to Study the Propagation of Prions and Prion-Like Proteins. Viruses, 12(8), 868. [Link]

  • Le Pourceau, T., Giraud, E., & Segain, J. P. (2020). Anti-Inflammatory Effects of Analogues of N-Acyl Homoserine Lactones on Eukaryotic Cells. Molecules, 25(24), 5898. [Link]

  • Intachai, N., & Chaicumpa, W. (2020). Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis. Frontiers in Immunology, 11, 1184. [Link]

  • Alexander, A. G., Marfil, V., & Li, C. (2014). Use of Caenorhabditis elegans as a model to study Alzheimer's disease and other neurodegenerative diseases. Frontiers in genetics, 5, 279. [Link]

  • Wikipedia. (n.d.). N-Acyl homoserine lactone. Retrieved from [Link]

  • Castillo, C. M., & Luesch, H. (2024). Pseudomonas aeruginosa metabolite 3-oxo-C12HSL induces apoptosis through T2R14 and the mitochondrial calcium uniporter. bioRxiv. [Link]

  • Wang, Y., Li, Y., & Wang, Y. (2022). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology, 12, 863583. [Link]

  • Tsalik, E. L., & Hobert, O. (2003). Caenorhabditis elegans as a Model System to Study Human Neurodegenerative Disorders. Current opinion in neurobiology, 13(5), 577-582. [Link]

  • Market, M., & Gonzalez, J. E. (2004). Effect of exogenous (3-OH)C14:1HSL on AHL biosynthesis in R. leguminosarum 8401. Journal of bacteriology, 186(19), 6596-6602. [Link]

  • Lavoie, S., Gely, A., L'Honneur, A. S., Tsilikas, C., & Segain, J. P. (2021). 3-oxo-C12: 2-HSL, quorum sensing molecule from human intestinal microbiota, inhibits pro-inflammatory pathways in immune cells via bitter taste receptors. Scientific reports, 11(1), 1-14. [Link]

  • Liu, F., Bian, Z., & Zhang, R. (2020). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. Frontiers in Plant Science, 11, 589502. [Link]

  • Schenk, S. T., & Schikora, A. (2014). Application of Oxo-C14-HSL Has an Impact on Phenol-Related Metabolism. Plant Signaling & Behavior, 9(12), e977818. [Link]

  • Kraemer, F. B., & Shen, W. J. (2002). An Overview of Hormone-Sensitive Lipase (HSL). Journal of Biomedical Science, 9(4), 287-293. [Link]

  • Nakayama, K., & Iwata, H. (2022). Developmental adverse effects of trace amounts of lead: Evaluation using zebrafish model. Journal of Toxicology and Environmental Health, Part A, 85(21), 881-894. [Link]

  • Subedi, S., & Kim, D. H. (2024). C. elegans Germline as Three Distinct Tumor Models. Biology, 13(6), 425. [Link]

  • Sipes, N. S., & Padilla, S. (2011). Dietary Contaminants and Their Effects on Zebrafish Embryos. Zebrafish, 8(4), 183-191. [Link]

  • Tissenbaum, H. A. (2015). Caenorhabditis elegans as a Useful Model for Studying Aging Mutations. Frontiers in genetics, 6, 143. [Link]

  • Shrestha, A., El-Akhal, M. R., & Schikora, A. (2020). Combination of bacterial N-acyl homoserine lactones primes Arabidopsis defenses via jasmonate metabolism. Plant Direct, 4(11), e00287. [Link]

  • Zhang, Y., Wang, X., & Wang, J. (2024). Developmental effects and lipid disturbances of zebrafish embryos exposed to three newly recognized bisphenol A analogues. Ecotoxicology and Environmental Safety, 277, 116365. [Link]

  • Lafontan, M. (2014). The molecular mechanism of human hormone-sensitive lipase inhibition by substituted 3-phenyl-5-alkoxy-1, 3, 4-oxadiazol-2-ones. Journal of molecular endocrinology, 52(2), R105-R122. [Link]

  • Li, Y., Wu, J., & Wang, H. (2019). [Quorum sensing molecule N-3-oxodecanoyl-L-homoserine lactone (3-oxo-C10-HSL) inhibits lipopolysaccharide-induced inflammatory responses of RAW264. 7 macrophages]. Xi bao yu fen zi mian yi xue za zhi= Chinese journal of cellular and molecular immunology, 35(1), 10-15. [Link]

  • Novo Nordisk. (n.d.). Small molecule HSL inhibitor. Retrieved from [Link]

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  • Wang, Y., Zhang, Y., & Wang, J. (2024). Thallium's Threat to Aquatic Life: Stage-Specific Toxicity in Zebrafish Embryos and Larvae. Environmental Science & Technology, 58(7), 3169-3179. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-(3-Oxotetradecanoyl)-DL-homoserine lactone (O-C14-HSL)

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for N-(3-Oxotetradecanoyl)-DL-homoserine lactone (O-C14-HSL). This resource is designed for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for N-(3-Oxotetradecanoyl)-DL-homoserine lactone (O-C14-HSL). This resource is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for common challenges encountered during experimentation. Our goal is to ensure the scientific integrity and success of your work with this important quorum sensing molecule.

Introduction to O-C14-HSL

N-(3-Oxotetradecanoyl)-DL-homoserine lactone is a member of the N-acyl homoserine lactone (AHL) family of signaling molecules.[1][2][3] These molecules are crucial for quorum sensing (QS), a cell-density-dependent communication system used by Gram-negative bacteria to coordinate collective behaviors such as biofilm formation, virulence factor expression, and motility.[4][5][6] O-C14-HSL, a long-chain AHL, is particularly noted for its role in complex regulatory networks.[5][7] Understanding and troubleshooting experiments with O-C14-HSL is therefore critical for developing novel anti-virulence and anti-biofilm strategies.

Section 1: Frequently Asked Questions (FAQs) - Handling, Preparation & Storage

This section addresses the most common initial hurdles: preparing your O-C14-HSL for a successful experiment.

Q1: My O-C14-HSL powder is not dissolving properly. What am I doing wrong?

This is a frequent issue stemming from the molecule's hydrophobic nature.

  • Causality: O-C14-HSL is a lipid-like molecule with poor aqueous solubility. The long tetradecanoyl (C14) chain significantly reduces its ability to dissolve in water or buffered solutions.

  • Solution:

    • Recommended Solvents: The primary recommended solvents are high-purity, anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[4] Commercial suppliers report excellent solubility in DMSO, up to 100 mg/mL.[8][9]

    • Solvent Quality is Critical: Use freshly opened or properly stored anhydrous DMSO. Hygroscopic (water-absorbing) DMSO will significantly reduce the solubility of O-C14-HSL.[9]

    • Assisted Dissolution: If dissolution is slow, gentle warming or brief sonication can be effective.[2] However, avoid excessive heat, which can degrade the molecule.

    • Avoid Alcohols: Do not use ethanol or other primary alcohols as the primary stock solvent. Alcohols can open the homoserine lactone ring, rendering the molecule inactive.[10][11]

Q2: What is the best way to prepare and store a stock solution of O-C14-HSL?

Proper storage is essential to maintain the molecule's integrity and ensure experimental reproducibility. The lactone ring is susceptible to hydrolysis, especially at non-neutral pH.

  • Causality: The ester bond in the homoserine lactone ring is prone to pH-dependent hydrolysis. At pH > 7, the ring opens, inactivating the molecule. At highly acidic pH < 6, similar degradation can occur over time. Freezing in aqueous solutions can also create pockets of high solute concentration, altering local pH and accelerating degradation.

  • Solution: Follow a validated protocol for stock preparation and storage.

Table 1: O-C14-HSL Chemical Properties
PropertyValueSource
CAS Number 177158-19-9 (L-isomer); 503610-29-5 (DL-isomer)[1][4]
Molecular Formula C₁₈H₃₁NO₄[4][5]
Molecular Weight 325.4 g/mol [4][5]
Appearance White to off-white solid[5][9]
Protocol 1: Preparation of O-C14-HSL Stock Solution
  • Pre-calculation: Determine the required volume of solvent to achieve a desired stock concentration (e.g., 100 mM). Use the molecular weight of 325.4 g/mol for calculations.

  • Weighing: Accurately weigh the O-C14-HSL powder in a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO (or DMF) to the powder. Vortex thoroughly until the solid is completely dissolved. Gentle sonication may be used if necessary.[2]

  • Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile, low-retention microcentrifuge tubes. This is the most critical step to prevent degradation from repeated freeze-thaw cycles.[8]

  • Storage: Store the aliquots protected from light.[5][8]

    • Long-term: -80°C for up to 6 months.[8]

    • Short-term: -20°C for up to 1 month.[8]

Section 2: Troubleshooting Experimental Assays

This section provides solutions for common problems encountered during quorum sensing reporter, biofilm, and gene expression assays.

Q3: I'm not seeing any response in my bacterial reporter strain after adding O-C14-HSL. What could be the cause?

A lack of response in a validated reporter assay usually points to an issue with the signal molecule's integrity, concentration, or interaction with the experimental medium.

  • Causality & Troubleshooting Steps:

    • Inactive Compound: The most likely cause is that the O-C14-HSL has degraded. The lactone ring may have hydrolyzed due to improper storage, multiple freeze-thaw cycles, or high pH in the culture medium.

      • Solution: Prepare a fresh working solution from a new, single-use aliquot of your stock. Always add the AHL to the medium immediately before inoculating with bacteria.

    • Incorrect Concentration: The final concentration in your assay may be too low to induce a response or too high, causing off-target effects or toxicity.

      • Solution: Perform a dose-response curve to determine the optimal working concentration for your specific strain and assay. Typical AHL concentrations range from nanomolar to low micromolar.

    • Binding to Medium Components: Long-chain AHLs like O-C14-HSL are hydrophobic and can bind to proteins (like albumin in some media) or plastics, reducing their bioavailable concentration.

      • Solution: Use low-protein media where possible and consider using low-binding microplates. Include a vehicle control (medium + DMSO) to ensure the solvent itself is not causing an effect.

    • Reporter Strain Issues: The reporter strain itself may have lost its plasmid or have a mutation.

      • Solution: Streak the reporter strain on selective agar to confirm antibiotic resistance from the reporter plasmid. Test the reporter with a known, reliable batch of AHL or a different AHL it is known to respond to.

Q4: My biofilm assay results are inconsistent, or I see no effect of O-C14-HSL on biofilm formation.

Biofilm assays are notoriously variable.[12] Success requires strict control over experimental conditions.

  • Causality & Troubleshooting Steps:

    • Static vs. Dynamic Conditions: Standard 96-well plate crystal violet (CV) assays are static and may not reflect the complex dynamics of biofilm formation under flow conditions, where QS is often more critical.[13]

      • Solution: While static assays are useful for high-throughput screening, consider validating key findings in a flow cell system if results are ambiguous. Recognize that static assays primarily measure initial attachment and biomass, and the effect of O-C14-HSL might be more nuanced.[13][14]

    • Inoculum Variability: The physiological state and density of the starting bacterial culture can dramatically impact biofilm formation.

      • Solution: Standardize your inoculum preparation. Always use a fresh overnight culture diluted to a specific optical density (e.g., OD₆₀₀ of 0.05) in fresh medium.

    • AHL Degradation: O-C14-HSL added at the start of a 24- or 48-hour biofilm assay may degrade over time, especially if the bacteria raise the medium's pH.

      • Solution: For long-term assays, consider replenishing the medium and O-C14-HSL at intermediate time points.

    • Washing Steps are Critical: Inconsistent washing during CV assays is a major source of variability.

      • Solution: Standardize the washing procedure. Use a multichannel pipette to gently add and remove wash buffer (e.g., PBS) without dislodging the biofilm. Avoid forceful pipetting directly onto the biofilm.

Diagram 1: Troubleshooting Flowchart for a Failing Biofilm Assay

G start No significant difference in biofilm formation check_stock Is the O-C14-HSL stock solution valid? start->check_stock check_strain Is the bacterial strain behaving as expected? check_stock->check_strain Yes remake_stock Prepare fresh stock from a new aliquot. Re-run experiment. check_stock->remake_stock No check_assay Are assay conditions optimal and consistent? check_strain->check_assay Yes validate_strain Confirm strain identity. Run positive control (e.g., known biofilm former). check_strain->validate_strain No check_model Is the static model appropriate? check_assay->check_model Yes optimize_assay Standardize inoculum OD. Optimize washing steps. Perform dose-response. check_assay->optimize_assay No consider_flow Validate findings using a dynamic flow cell system. check_model->consider_flow No end Problem Solved check_model->end Yes, problem likely elsewhere remake_stock->end validate_strain->end optimize_assay->end consider_flow->end

Caption: A logical workflow for diagnosing issues in biofilm experiments.

Protocol 2: Standard Crystal Violet (CV) Biofilm Assay
  • Inoculum Preparation: Grow a bacterial culture overnight in an appropriate medium. Dilute the culture in fresh medium to a starting OD₆₀₀ of ~0.05.

  • Plate Setup:

    • Add 100 µL of sterile medium to outer "blank" wells of a 96-well flat-bottom plate.

    • Add 100 µL of the diluted bacterial culture to the experimental wells.

    • Add your O-C14-HSL working solution and vehicle control (DMSO) to the respective wells. Ensure the final DMSO concentration is consistent across all wells and is non-bactericidal (typically ≤0.5%).

  • Incubation: Cover the plate with a breathable seal or lid and incubate under static conditions at the optimal growth temperature for 24-48 hours.

  • Washing:

    • Discard the planktonic culture by carefully inverting the plate.

    • Gently wash the wells 2-3 times with 150 µL of sterile PBS to remove loosely attached cells.

  • Staining: Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Final Wash: Discard the stain and wash the plate 3-4 times with water until the wash water runs clear.

  • Quantification:

    • Dry the plate completely.

    • Add 150 µL of 30% acetic acid or absolute ethanol to each well to solubilize the bound dye.

    • Incubate for 15 minutes, then read the absorbance at 550-590 nm using a plate reader.

Q5: My RT-qPCR results for QS-regulated genes are variable. How can I improve my data quality?

RT-qPCR is highly sensitive, and variability often arises from pre-analytical steps.[15]

  • Causality & Troubleshooting Steps:

    • RNA Quality: Poor quality or degraded RNA is a primary cause of failed qPCR.

      • Solution: Use a robust RNA extraction kit and treat with DNase to remove genomic DNA contamination. Verify RNA integrity using a Bioanalyzer or by running an agarose gel. Ensure A₂₆₀/₂₈₀ and A₂₆₀/₂₃₀ ratios are within the optimal range.

    • Suboptimal Primer Design: Primers that form dimers or amplify non-specific targets will produce unreliable data.[16][17]

      • Solution: Design primers according to established guidelines (e.g., MIQE guidelines). Validate primer efficiency by running a standard curve with a dilution series of cDNA. The efficiency should be 90-110% with an R² value >0.99. Always perform a melt curve analysis to check for a single, specific product.[16]

    • Inconsistent Sampling Time: Quorum sensing is a dynamic, growth-phase-dependent process.[18]

      • Solution: Harvest all bacterial samples (control and treated) at the exact same growth phase (e.g., mid-log or early stationary) by monitoring OD₆₀₀. A time-course experiment is often necessary to capture the peak expression of target genes.

    • Reference Gene Instability: The expression of your chosen "housekeeping" gene might be affected by your experimental conditions.

      • Solution: Validate your reference gene(s). Test 2-3 candidate reference genes and use an algorithm (like geNorm or NormFinder) to determine the most stable one(s) under your specific conditions.

Section 3: Mechanistic Insights

Understanding the underlying pathway is key to designing and interpreting experiments. O-C14-HSL functions within a canonical LuxI/LuxR-type quorum sensing circuit.

The LasI/R System: A Model for Long-Chain AHL Signaling

While O-C14-HSL is produced by various bacteria, its mechanism is highly analogous to the well-studied LasI/R system in Pseudomonas aeruginosa, which produces and responds to N-(3-oxododecanoyl)-homoserine lactone (3-oxo-C12-HSL), another long-chain AHL.[19][20][21]

  • Synthesis: A LuxI-type synthase (e.g., LasI) synthesizes the AHL molecule.[7]

  • Diffusion & Accumulation: As the bacterial population grows, the AHL diffuses across the cell membrane and accumulates in the environment.

  • Binding & Activation: Once a threshold concentration is reached, the AHL diffuses back into the cells and binds to its cognate LuxR-type transcriptional regulator (e.g., LasR).[19]

  • Gene Expression: This AHL-protein complex then binds to specific DNA sequences (lux boxes) in the promoter regions of target genes, activating their transcription. This often includes the gene for the AHL synthase itself, creating a positive feedback loop.[7]

Diagram 2: Generalized LuxI/R-type Signaling Pathway

G cluster_cell Bacterial Cell cluster_env Extracellular Environment LuxI LuxI-type Synthase AHL_in AHL LuxI->AHL_in Synthesis LuxR LuxR-type Regulator (Inactive) Complex AHL-LuxR Complex (Active) DNA Promoter (lux box) Complex->DNA Binds & Activates TargetGenes Target Genes (Virulence, Biofilm) DNA->TargetGenes Transcription AHL_in->LuxR Binding AHL_out AHL (O-C14-HSL) AHL_in->AHL_out Diffusion (Low Cell Density) AHL_out->AHL_in Diffusion (High Cell Density)

Sources

Optimization

Technical Support Center: Optimizing N-(3-Oxotetradecanoyl)-DL-homoserine lactone (O-C14-HSL) for Bioassays

Welcome to the technical support guide for N-(3-Oxotetradecanoyl)-DL-homoserine lactone (O-C14-HSL). As a Senior Application Scientist, my goal is to provide you with the in-depth, field-proven insights necessary to succ...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-(3-Oxotetradecanoyl)-DL-homoserine lactone (O-C14-HSL). As a Senior Application Scientist, my goal is to provide you with the in-depth, field-proven insights necessary to successfully design, execute, and troubleshoot your bioassays. This guide is structured to move from foundational principles to practical application, ensuring both scientific accuracy and experimental success.

Core Principles: Understanding O-C14-HSL in Quorum Sensing

N-(3-Oxotetradecanoyl)-DL-homoserine lactone is a member of the N-acyl homoserine lactone (AHL) family of signaling molecules.[1][2] These molecules are crucial for quorum sensing (QS), a cell-to-cell communication mechanism used by Gram-negative bacteria to coordinate gene expression based on population density.[1][3] O-C14-HSL, a long-chain AHL, acts as an autoinducer, diffusing across cell membranes.[1][4] At a critical threshold concentration, it binds to a cognate LuxR-type transcriptional regulator, activating a cascade of gene expression that can influence virulence, biofilm formation, and secondary metabolite production.[4][5][6] Understanding this mechanism is fundamental to designing a responsive and relevant bioassay.

QuorumSensingPathway Figure 1: Generalized N-Acyl Homoserine Lactone (AHL) Signaling Pathway. cluster_cell Bacterial Cell cluster_environment Extracellular Environment LuxI LuxI-type Synthase AHL_intra O-C14-HSL LuxI->AHL_intra Synthesizes LuxR LuxR-type Receptor (Inactive) LuxR_Active Active LuxR-AHL Complex DNA Target DNA (lux box) LuxR_Active->DNA Binds to Genes Quorum-Sensing Regulated Genes DNA->Genes Activates Transcription AHL_intra->LuxR Binds to AHL_extra O-C14-HSL (Autoinducer) AHL_intra->AHL_extra Diffusion

Caption: Generalized N-Acyl Homoserine Lactone (AHL) Signaling Pathway.

Experimental Protocols

Success in bioassays hinges on meticulous preparation. The following protocols are designed to be self-validating systems, incorporating controls to ensure data integrity.

Preparation of O-C14-HSL Stock Solutions

The accuracy of your bioassay begins with the proper preparation of your signaling molecule. Long-chain AHLs like O-C14-HSL have limited aqueous solubility, making the choice of solvent critical.

Materials:

  • N-(3-Oxotetradecanoyl)-DL-homoserine lactone (crystalline solid)[7]

  • High-purity Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)[7][8]

  • Sterile, high-quality glass vials with Teflon-lined screw caps[9]

  • Calibrated pipettes[9]

Protocol:

  • Vial Preparation: Bring the vial of crystalline O-C14-HSL to room temperature before opening to prevent condensation of atmospheric water.

  • Solvent Addition: Add a precise volume of DMSO or DMF to the vial to create a high-concentration primary stock solution (e.g., 10-20 mg/mL, which is approximately 30-60 mM).[7][8]

    • Causality: DMSO and DMF are recommended for their ability to fully solubilize long-chain AHLs. Avoid ethanol or methanol for primary stocks, as they can promote the opening of the lactone ring, inactivating the molecule.[8][10]

  • Mixing: Vortex the vial thoroughly until the solid is completely dissolved.

  • Aliquoting & Storage: Aliquot the stock solution into smaller volumes in sterile glass vials with Teflon-lined caps. This prevents solvent loss from repeated freeze-thaw cycles and opening at room temperature.[9]

  • Storage: Store the aliquots at -20°C. Under these conditions, the stock solution is stable for at least 4 years.[11]

Standard Bioassay Workflow for Concentration Optimization

This workflow outlines a dose-response experiment to determine the optimal O-C14-HSL concentration for your specific bacterial reporter strain.

BioassayWorkflow Figure 2: Experimental Workflow for Bioassay Concentration Optimization. start Start prep Prepare O-C14-HSL Stock Solution start->prep dilute Create Serial Dilutions in Assay Medium prep->dilute controls Prepare Controls: - Positive Control (known inducer) - Negative Control (no AHL) - Solvent Control (DMSO/DMF) dilute->controls add_ahl Add AHL Dilutions and Controls to Wells dilute->add_ahl controls->add_ahl inoculate Inoculate Microplate Wells with Reporter Strain inoculate->add_ahl incubate Incubate Under Optimal Growth Conditions add_ahl->incubate measure Measure Reporter Output (e.g., Fluorescence, Luminescence) incubate->measure analyze Analyze Data: Plot Dose-Response Curve, Calculate EC50 measure->analyze end End analyze->end

Caption: Experimental Workflow for Bioassay Concentration Optimization.

Troubleshooting Guide

Even with careful planning, experiments can yield unexpected results. This section addresses common issues in a direct question-and-answer format.

Q1: My O-C14-HSL won't dissolve in the aqueous assay medium.

  • Cause: This is expected. Long-chain AHLs have poor water solubility.[12] Direct dissolution in aqueous buffers is often unsuccessful at concentrations needed for bioassays.

  • Solution: Always start from a high-concentration stock solution in an appropriate organic solvent like DMSO or DMF, as described in Protocol 2.1.[7] When preparing working dilutions in your aqueous assay medium, ensure the final concentration of the organic solvent is low (typically <0.5%) and consistent across all wells, including your solvent control.[10] This minimizes any physiological effects from the solvent itself.

Q2: I'm seeing no response from my reporter strain, even at high O-C14-HSL concentrations.

  • Potential Causes & Solutions:

    • Incorrect Reporter Strain: Confirm that your bacterial reporter strain has a LuxR-type receptor that is responsive to O-C14-HSL or other long-chain AHLs. Receptor-ligand interactions can be highly specific.[6][13]

    • Degraded O-C14-HSL: The lactone ring of AHLs is susceptible to hydrolysis, especially at non-neutral pH. Ensure your assay medium is buffered appropriately (ideally near neutral pH). If you suspect your stock solution is degraded, prepare a fresh one.

    • Quorum Quenching: Your bacterial strain or medium may contain enzymes (lactonases, acylases) that degrade AHLs.[1] This can be tested by adding O-C14-HSL to cell-free supernatant and measuring its activity over time.

    • Insufficient Incubation Time: The transcriptional response to AHLs is not instantaneous. Ensure you are incubating for a sufficient period to allow for gene expression and reporter protein accumulation.

    • Assay Conditions: Double-check all general assay parameters like temperature and aeration to ensure they are optimal for your reporter strain.[14]

Q3: My results show high variability between replicates.

  • Potential Causes & Solutions:

    • Inconsistent Pipetting: Variability is often traced back to minor inconsistencies in pipetting, especially when creating serial dilutions or adding reagents to microplates.[14] Always use calibrated pipettes and practice consistent technique.

    • Edge Effects in Microplates: Wells on the outer edges of a 96-well plate can be prone to evaporation, leading to changes in reagent concentration. Consider avoiding the outermost wells or filling them with sterile medium to create a humidity barrier.

    • Inhomogeneous Cell Suspension: Ensure your bacterial inoculum is well-mixed before dispensing into wells to guarantee a consistent starting cell density.

    • Assay Temperature: Temperature fluctuations can significantly impact bacterial growth and enzyme kinetics.[15] Ensure your incubator maintains a stable, uniform temperature.

    • Statistical Approach: For assays with inherent high variability, robust statistical methods may be more appropriate for analysis than standard approaches.[16] Identifying and controlling sources of variation is key to reducing overall assay variability.[15][17]

Q4: My solvent control shows a significant effect (inhibition or activation).

  • Cause: The concentration of the organic solvent (e.g., DMSO) is likely too high and is exerting a physiological effect on the bacteria.[10]

  • Solution: Re-evaluate your dilution scheme. The final concentration of the organic solvent in the assay wells should ideally be 0.1% or less, and absolutely no higher than 0.5%. You must demonstrate that at this concentration, the solvent has no statistically significant effect on the reporter output compared to the negative control (no AHL, no solvent).

Frequently Asked Questions (FAQs)

What is a typical effective concentration range for O-C14-HSL? The effective concentration is highly dependent on the specific bacterial species and its LuxR-type receptor. However, LuxR-type receptors generally respond to AHL signals in a concentration range from the low nanomolar (nM) to the low micromolar (µM) range.[6] For example, some biosensors can detect C14-HSL at concentrations as low as 1.0 x 10⁻⁹ M (1 nM).[18] A good starting point for a dose-response curve is to test a wide range, from 1 nM to 100 µM.

How do I validate my bioassay? Bioassay validation ensures that the assay is suitable for its intended purpose.[19] Key components include:

  • Specificity: Demonstrate that the reporter responds to O-C14-HSL and not to other structurally different molecules.

  • Precision: Assess the repeatability (intra-assay variability) and reproducibility (inter-assay variability) of your results.[17][20]

  • Accuracy: Spike known amounts of O-C14-HSL into your sample matrix to determine recovery.

  • Linearity & Range: Identify the concentration range over which the assay response is proportional to the O-C14-HSL concentration.

Can I use O-C14-HSL in studies with eukaryotic cells? Yes, several studies have shown that AHLs, including long-chain variants, can modulate responses in mammalian cells, such as influencing the immune response.[1][21][22] When performing such experiments, it is crucial to use appropriate controls to ensure the observed effects are due to the AHL itself and not the solvent or other contaminants.

Data Summary Table

ParameterRecommended Value / SolventRationale & Reference
Primary Stock Solvent DMSO, DMFExcellent solubility for long-chain AHLs.[7][8]
Primary Stock Conc. 10-20 mg/mL (~30-60 mM)High concentration allows for significant dilution into aqueous media.[7][8]
Stock Solution Storage -20°C in glass vials (Teflon cap)Ensures long-term stability and prevents solvent evaporation.[9][11]
Typical Bioassay Range 1 nM - 100 µMCovers the typical response range for LuxR-type receptors.[6][18]
Max Solvent in Assay <0.5% (ideally ≤0.1%)Minimizes physiological effects of the solvent on the biological system.[10]

References

  • N-Acyl homoserine lactone - Wikipedia. (n.d.). Wikipedia. [Link]

  • Gopu, V., et al. (2021). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. Molecules. [Link]

  • Rankl, S., et al. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. International Journal of Molecular Sciences. [Link]

  • Chen, S., et al. (2023). C14-HSL Quorum Sensing Signal Molecules: Promoting Role in Chalcopyrite Bioleaching Efficiency. Molecules. [Link]

  • Leadbetter, J. R., & Greenberg, E. P. (2000). Metabolism of Acyl-Homoserine Lactone Quorum-Sensing Signals by Variovorax paradoxus. Journal of Bacteriology. [Link]

  • Preparation of Stock Solutions. (n.d.). Enfanos. [Link]

  • Kadurugamuwa, J. L., et al. (2003). The bacterial quorum-sensing molecule, N-3-oxo-dodecanoyl-L-homoserine lactone, inhibits mediator release and chemotaxis of murine mast cells. Journal of Immunology. [Link]

  • Whitehead, N. A., et al. (2001). Acyl-homoserine lactone quorum sensing in Gram-negative bacteria: A signaling mechanism involved in associations with higher organisms. Proceedings of the National Academy of Sciences. [Link]

  • Romero, M., et al. (2019). Short-Chain N-Acylhomoserine Lactone Quorum-Sensing Molecules Promote Periodontal Pathogens in In Vitro Oral Biofilms. mSphere. [Link]

  • Tan, C., et al. (2021). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers in Microbiology. [Link]

  • Kumari, A., et al. (2020). Biosensing Systems for the Detection of Bacterial Quorum Signaling Molecules. ACS Sensors. [Link]

  • Lansky, D. M. (1995). Validation of bioassays for quality control. Statistics in Medicine. [Link]

  • Troubleshooting Guide. (n.d.). BioAssay Systems. [Link]

  • Griner, L., et al. (2014). Addressing Unusual Assay Variability with Robust Statistics. Journal of Biomolecular Screening. [Link]

  • Sun, Z., et al. (2021). In vitro reconstituted quorum sensing pathways enable rapid evaluation of quorum sensing inhibitors. bioRxiv. [Link]

  • Welch, M., et al. (2000). N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia. The EMBO Journal. [Link]

  • Sun, H., et al. (2004). Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol. Journal of Environmental Monitoring. [Link]

  • Bower, K. M. (2018). Certain Approaches to Understanding Sources of Bioassay Variability. BioProcess International. [Link]

  • Effect of exogenous (3-OH)C14:1HSL on AHL biosynthesis in R. leguminosarum. (n.d.). ResearchGate. [Link]

  • An Overview of Hormone-Sensitive Lipase (HSL). (2022). Journal of Clinical Medicine. [Link]

  • An Overview of Hormone-Sensitive Lipase (HSL). (2022). ResearchGate. [Link]

  • Large, V., et al. (1999). Hormone-sensitive lipase expression and activity in relation to lipolysis in human fat cells. Journal of Lipid Research. [Link]

  • Targeting quorum sensing for manipulation of commensal microbiota. (2023). Trends in Microbiology. [Link]

  • Schweiger, M., et al. (2007). Specific inhibition of hormone-sensitive lipase improves lipid profile while reducing plasma glucose. Journal of Biological Chemistry. [Link]

  • Supporting data considerations for novel bioassays. (2023). WHO Prequalification of Vector Control Products. [Link]

  • Guo, J., et al. (2020). Quorum sensing molecule N-(3-oxododecanoyl)-l-homoserine lactone: An all-rounder in mammalian cell modification. Journal of Oral Biosciences. [Link]

  • Bioassay Method Transfer Strategies to Reduce Variability. (2024). Xtalks. [Link]

  • Manna, P. R., et al. (2011). Mechanisms of Action of Hormone-sensitive Lipase in Mouse Leydig Cells. Journal of Biological Chemistry. [Link]

  • Zhang, Y., et al. (2018). Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii. Frontiers in Microbiology. [Link]

Sources

Troubleshooting

Technical Support Center: N-(3-Oxotetradecanoyl)-DL-homoserine lactone (3-oxo-C14-HSL) Stability and Degradation in Culture Media

Welcome to the technical support resource for N-(3-Oxotetradecanoyl)-DL-homoserine lactone (3-oxo-C14-HSL). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, fiel...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for N-(3-Oxotetradecanoyl)-DL-homoserine lactone (3-oxo-C14-HSL). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this crucial quorum-sensing molecule in experimental settings. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are built on a foundation of scientific integrity.

Introduction to 3-oxo-C14-HSL Instability

N-(3-Oxotetradecanoyl)-DL-homoserine lactone is a key signaling molecule in the quorum sensing pathways of many Gram-negative bacteria.[1][2] Its concentration is paramount in regulating gene expression related to virulence and biofilm formation.[3][4] However, the integrity of 3-oxo-C14-HSL in culture media can be compromised by several factors, leading to inconsistent and unreliable experimental outcomes. Understanding the mechanisms of its degradation is the first step toward mitigating these issues. The primary routes of degradation are pH-dependent lactonolysis and enzymatic inactivation.[4][5]

Troubleshooting Guide: Diagnosing 3-oxo-C14-HSL Degradation

This section provides a logical workflow to identify and address the potential causes of 3-oxo-C14-HSL instability in your experiments.

Is your 3-oxo-C14-HSL degrading unexpectedly?

Use the following decision tree to troubleshoot common issues.

TroubleshootingWorkflow start Start: Inconsistent 3-oxo-C14-HSL Activity check_pH Measure pH of Culture Medium start->check_pH pH_high Is pH > 7.0? check_pH->pH_high adjust_pH Action: Buffer Medium to pH 6.0-6.5 pH_high->adjust_pH Yes check_temp Review Incubation Temperature pH_high->check_temp No adjust_pH->check_temp temp_high Is Temp > 37°C? check_temp->temp_high lower_temp Action: Optimize Temperature (Consider 22-30°C) temp_high->lower_temp Yes check_enzymes Suspect Enzymatic Degradation? temp_high->check_enzymes No lower_temp->check_enzymes enzyme_protocol Follow Protocol for Detecting Lactonase/Acylase Activity check_enzymes->enzyme_protocol Yes end_stable Outcome: Stable 3-oxo-C14-HSL check_enzymes->end_stable No enzyme_protocol->end_stable

Caption: Troubleshooting workflow for 3-oxo-C14-HSL instability.

Frequently Asked Questions (FAQs) - Troubleshooting Edition

Q1: My 3-oxo-C14-HSL seems to lose activity over the course of my experiment. What is the most likely cause?

A1: The most common culprit is pH-dependent lactonolysis. The lactone ring of the homoserine lactone moiety is susceptible to hydrolysis, particularly under alkaline conditions (pH > 7.0).[4][5] This process is accelerated at physiological temperatures (e.g., 37°C).[5] As bacterial cultures enter the stationary phase, the pH of the medium often increases, leading to rapid degradation of acyl-homoserine lactones (AHLs).[5]

Q2: How can I prevent pH-induced degradation of 3-oxo-C14-HSL?

A2: Buffering your culture medium is crucial. Aim for a slightly acidic to neutral pH range (6.0-7.0) to maintain the stability of the lactone ring. Phosphate or other biologically compatible buffers can be used. It's also important to monitor the pH of your culture over time, especially in dense or long-term incubations. Some studies have shown that acidification of the growth media to a pH of 2.0 can even reverse lactonolysis.[5]

Q3: Could my bacterial strain be producing enzymes that degrade 3-oxo-C14-HSL?

A3: Yes, this is a significant possibility. Many bacteria produce enzymes called lactonases and acylases that specifically inactivate AHLs.[3][6] Lactonases hydrolyze the ester bond of the homoserine lactone ring, while acylases cleave the amide bond, separating the acyl chain from the homoserine lactone.[7] If you are working with a new or uncharacterized strain, it is advisable to test for such enzymatic activity.

Q4: How do I test for enzymatic degradation in my culture supernatant?

A4: A straightforward method involves incubating fresh 3-oxo-C14-HSL in cell-free supernatant from your culture. After a set incubation period, you can use a biosensor strain (e.g., Chromobacterium violaceum CV026 or Agrobacterium tumefaciens NTL4) to detect the remaining active 3-oxo-C14-HSL.[8] A significant reduction in the biosensor response compared to a control (3-oxo-C14-HSL in sterile medium) indicates enzymatic degradation.

In-Depth Scientific FAQs

This section delves deeper into the chemical and biological factors governing the stability of 3-oxo-C14-HSL.

Q5: What is the primary chemical degradation pathway for 3-oxo-C14-HSL in aqueous media?

A5: The primary non-enzymatic degradation pathway is the hydrolysis of the lactone ring, a process known as lactonolysis.[5] This reaction is base-catalyzed, meaning it is significantly accelerated at higher pH values. The hydrolysis opens the lactone ring to form N-(3-Oxotetradecanoyl)-DL-homoserine. This open-ring form is generally biologically inactive as it cannot effectively bind to its cognate LuxR-type receptor.[5]

DegradationPathway cluster_conditions Degradation Conditions Active_AHL N-(3-Oxotetradecanoyl)-DL- homoserine lactone (Active) Inactive_Product N-(3-Oxotetradecanoyl)-DL- homoserine (Inactive) Active_AHL->Inactive_Product Lactonolysis / Enzymatic Cleavage High_pH High pH (>7.0) High_Temp High Temperature Enzymes Lactonases / Acylases

Caption: Chemical degradation of 3-oxo-C14-HSL.

Q6: How does the acyl chain length of an AHL affect its stability?

A6: Generally, AHLs with longer acyl side chains are more stable than those with shorter chains.[5] This increased stability is attributed to the greater electron-donating nature of longer alkyl chains, which reduces the electrophilicity of the lactone carbonyl carbon, making it less susceptible to nucleophilic attack by hydroxide ions. Therefore, 3-oxo-C14-HSL is inherently more stable than, for example, N-butanoyl-homoserine lactone (C4-HSL).[5]

Q7: What is the effect of temperature on the stability of 3-oxo-C14-HSL?

A7: Higher temperatures accelerate the rate of chemical reactions, including the hydrolysis of the lactone ring.[5] Therefore, incubating 3-oxo-C14-HSL at higher temperatures (e.g., 37°C) will lead to a faster rate of degradation compared to lower temperatures (e.g., 22°C or 30°C).[5][9] For experiments where long-term stability is critical, consider conducting them at the lowest permissible temperature for your biological system.

Data Summary: Factors Influencing 3-oxo-C14-HSL Stability
FactorConditionEffect on StabilityCausalityReference
pH Alkaline (pH > 7.0)DecreasedBase-catalyzed hydrolysis of the lactone ring (lactonolysis).[4][5]
Acidic (pH < 7.0)IncreasedThe lactone ring is more stable under acidic to neutral conditions.[10]
Temperature High (e.g., 37°C)DecreasedIncreased rate of chemical degradation (hydrolysis).[5][9]
Low (e.g., 22°C)IncreasedSlower rate of chemical degradation.[5]
Enzymes Presence of LactonasesDecreasedEnzymatic hydrolysis of the lactone ring.[7][11]
Presence of AcylasesDecreasedEnzymatic cleavage of the N-acyl side chain.[3][12]
Acyl Chain Length Longer (e.g., C14)IncreasedLonger acyl chains are more electron-donating, stabilizing the lactone ring.[5]

Experimental Protocols

Protocol 1: Assessment of 3-oxo-C14-HSL Stability in Culture Supernatant

This protocol allows you to determine if your specific culture conditions lead to the degradation of 3-oxo-C14-HSL.

Materials:

  • Sterile, cell-free culture supernatant from your experimental strain (centrifuge and filter-sterilize a stationary phase culture).

  • Sterile, uninoculated culture medium (as a control).

  • Stock solution of 3-oxo-C14-HSL in a suitable solvent (e.g., DMSO or ethyl acetate).[1][13]

  • AHL biosensor strain (e.g., C. violaceum CV026 or A. tumefaciens NTL4).

  • Appropriate growth medium and agar plates for the biosensor.

  • Microcentrifuge tubes.

Procedure:

  • Preparation: Aliquot 1 mL of your cell-free supernatant into a sterile microcentrifuge tube. In a separate tube, aliquot 1 mL of sterile, uninoculated medium.

  • Spiking: Add a known concentration of 3-oxo-C14-HSL to both tubes to a final concentration relevant to your experiments (e.g., 1 µM).

  • Incubation: Incubate both tubes under your standard experimental conditions (e.g., 37°C with shaking) for a defined period (e.g., 24 hours).

  • Bioassay:

    • Prepare a lawn of your biosensor strain on an appropriate agar plate.

    • Once the lawn is dry, pipette a small volume (e.g., 10 µL) of the incubated supernatant and the control medium onto the agar surface.

    • Incubate the plate under conditions suitable for the biosensor.

  • Analysis: Compare the zone of response (e.g., violacein production for CV026) around the supernatant spot to the control spot. A significantly smaller or absent zone for the supernatant sample indicates degradation of 3-oxo-C14-HSL.

References

  • Xu, F., Byun, T., Dussen, H.J., & Duke, K.R. (2003). Degradation of N-acylhomoserine lactones, the bacterial quorum-sensing molecules, by acylase. Journal of Biotechnology, 101(1), 89-96. [Link]

  • Dong, Y. H., Wang, L. H., Xu, J. L., Zhang, H. B., Zhang, X. F., & Zhang, L. H. (2001). Quenching quorum-sensing-dependent bacterial infection by an N-acyl homoserine lactonase.
  • Yates, E. A., Philipp, B., Buckley, C., Atkinson, S., Chhabra, S. R., Sockett, R. E., ... & Williams, P. (2002). N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. Infection and Immunity, 70(10), 5635-5646. [Link]

  • Fetzner, S. (2015). Engineering acyl-homoserine lactone-interfering enzymes toward bacterial control. Journal of Molecular Catalysis B: Enzymatic, 113, 7-14. [Link]

  • Uroz, S., Oger, P., Chapelle, E., & Dessaux, Y. (2008). Degradation of N-acyl homoserine lactone quorum sensing signal molecules by forest root-associated fungi. FEMS Microbiology Ecology, 65(2), 271-278. [Link]

  • Alramadhan, W. H., Al-Malki, A. A., & Al-Hejin, A. M. (2023). Degradation of N-Acyl Homoserine Lactone Quorum Sensing Signals by Bacillus thuringiensis AHL Lactonase. Advances in Microbiology, 13(11), 527-542. [Link]

  • Ye, J., Ye, C., Wang, Z., Wang, S., & Li, X. (2020). Effects of pH on AHL signal release and properties of ANAMMOX granules with different biomass densities. Environmental Science: Water Research & Technology, 6(10), 2823-2833. [Link]

  • Churchill, M. E. (2011). Structural basis of acyl-homoserine lactone-dependent signaling. Quorum Sensing: Chemical Communication Among Bacteria, 1, 95. [Link]

  • Wikipedia. (n.d.). N-Acyl homoserine lactone. [Link]

  • Alramadhan, W. H., Al-Malki, A. A., & Al-Hejin, A. M. (2023). Degradation of N-Acyl Homoserine Lactone Quorum Sensing Signals by Bacillus thuringiensis AHL Lactonase. ResearchGate. [Link]

  • Schenk, S. T., & Schikora, A. (2015). Long-chained oxo-C14-HSL has no impact on plant growth and is not transported within the plant. Frontiers in Plant Science, 5, 789.
  • O'Loughlin, C. T., Miller, L. C., Siryaporn, A., & Wuest, W. M. (2010). Acyl-homoserine lactone binding to and stability of the orphan Pseudomonas aeruginosa quorum-sensing signal receptor QscR. Journal of Bacteriology, 192(22), 5981-5991.
  • Chen, Y., Li, Q., Gao, Y., Wang, J., & Liu, Y. (2024). C14-HSL Quorum Sensing Signal Molecules: Promoting Role in Chalcopyrite Bioleaching Efficiency. Minerals, 14(1), 48.
  • Fan, X., He, J., Zhang, L., & Zhou, J. (2023). Effect of temperature and pH on activity and stability of recombinant AHL-lactonase Est816 and its potential application in oral disease. Frontiers in Cellular and Infection Microbiology, 13, 1189396.
  • Reina, J. C., Romero, M., Salto, R., Cámara, M., & Llamas, I. (2021). AhaP, A Quorum Quenching Acylase from Psychrobacter sp. M9-54-1 That Attenuates Pseudomonas aeruginosa and Vibrio coralliilyticus Virulence. Marine Drugs, 19(1), 31.
  • Schaefer, A. L., Hanzelka, B. L., Parsek, M. R., & Greenberg, E. P. (1996). Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter. Journal of Bacteriology, 178(10), 2897-2901.
  • Pérez-Pascual, D., Tormo-Mas, M. Á., & León-Quinto, T. (2020). Acyl homoserine lactone-mediated quorum sensing in the oral cavity: a paradigm revisited. Journal of Oral Microbiology, 12(1), 1774026.
  • Baron, M., Le, P. G., & Ferrières, V. (2019). Degradation of 3-oxo-AHLs under basic conditions.
  • Li, Y., Wang, Y., Zhang, J., Chen, W., & Li, X. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. Frontiers in Plant Science, 13, 920551.
  • Johnson, W. M., Soule, M. C., & Kujawinski, E. B. (2016). AHL identification. N-(3-Oxotetradecanoyl)-l-homoserine lactone...
  • Zarkani, A. A., Schikora, A., & Chinchilla, D. (2022). AHL-Priming Protein 1 mediates N-3-oxo-tetradecanoyl-homoserine lactone priming in Arabidopsis. BMC Biology, 20(1), 264.
  • Carlier, A., Uroz, S., & Dessaux, Y. (2004). Model for regulation of the synthesis and degradation of 3-oxo-octanoylhomoserine lactone (OC8-HSL) by plant signals.

Sources

Optimization

Technical Support Center: Overcoming Low Signal in N-(3-Oxotetradecanoyl)-DL-homoserine lactone (O-C14-HSL) Detection Assays

Welcome to the technical support center for N-(3-Oxotetradecanoyl)-DL-homoserine lactone (O-C14-HSL) detection assays. This resource is designed for researchers, scientists, and drug development professionals to troubles...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(3-Oxotetradecanoyl)-DL-homoserine lactone (O-C14-HSL) detection assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low signal in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-(3-Oxotetradecanoyl)-DL-homoserine lactone (O-C14-HSL) and why is its detection important?

N-acyl homoserine lactones (AHLs) are a class of signaling molecules involved in bacterial quorum sensing, a communication process that allows bacteria to coordinate gene expression based on population density.[1] O-C14-HSL is a specific long-chain AHL used by various Gram-negative bacteria to regulate processes such as biofilm formation, virulence, and antibiotic resistance.[2][3] Accurate detection and quantification of O-C14-HSL are crucial for understanding bacterial pathogenesis and for the development of novel anti-biofilm and anti-virulence drugs.

Q2: What are the common methods for detecting O-C14-HSL?

Common methods for O-C14-HSL detection include:

  • Bacterial Biosensors: These are genetically engineered bacteria that produce a measurable signal (e.g., light, color, or fluorescence) in the presence of specific AHLs.[4][5] Agrobacterium tumefaciens and Chromobacterium violaceum are commonly used biosensor strains.[4][6]

  • Enzyme-Linked Immunosorbent Assay (ELISA): This is a plate-based immunoassay that uses specific antibodies to capture and detect O-C14-HSL.[7][8]

  • Mass Spectrometry (MS): Techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) offer high sensitivity and specificity for identifying and quantifying various AHLs, including O-C14-HSL.[3][9]

  • Thin-Layer Chromatography (TLC): This method separates AHLs based on their physical properties and can be coupled with a biosensor overlay for detection.[10][11]

Q3: I am getting no signal at all in my assay. What are the first things I should check?

If you observe a complete lack of signal, start by verifying the following:

  • Reagent Preparation and Addition: Ensure all reagents were prepared correctly, added in the proper order, and that none were omitted.[12]

  • Reagent Viability: Check the expiration dates of all reagents and ensure they have been stored under the recommended conditions.[12]

  • Instrument Settings: Confirm that the plate reader or other detection instrument is set to the correct wavelength and other parameters for your specific assay.[12]

  • Positive Controls: Always include a positive control with a known concentration of O-C14-HSL to confirm that the assay components are working correctly.

In-Depth Troubleshooting Guide

This guide provides detailed solutions to specific problems you may encounter during your O-C14-HSL detection assays.

Issue 1: Weak Signal or Low Sensitivity

A weak signal is one of the most common challenges in O-C14-HSL detection. The following sections break down potential causes and solutions.

1.1. Sample-Related Issues

Potential Cause: Low concentration of O-C14-HSL in the sample.

Explanation: The concentration of O-C14-HSL produced by bacteria can vary significantly depending on the bacterial strain, growth phase, and culture conditions.

Solutions:

  • Optimize Bacterial Growth: Ensure bacteria are grown to the appropriate cell density (typically stationary phase) to maximize AHL production.[11]

  • Sample Concentration: Concentrate your sample before the assay. A common method is liquid-liquid extraction with an organic solvent like ethyl acetate, followed by evaporation and resuspension in a smaller volume.[11][13]

Experimental Protocol: O-C14-HSL Extraction from Bacterial Culture Supernatant

  • Grow your bacterial strain of interest in a suitable liquid medium (e.g., LB broth) to the late-logarithmic or early stationary phase.

  • Centrifuge the culture to pellet the cells.

  • Carefully collect the supernatant.

  • Acidify the supernatant with a small amount of glacial acetic acid (e.g., 0.1% v/v) to stabilize the lactone ring of the AHL.[13]

  • Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate to the supernatant.

  • Shake vigorously and then allow the phases to separate.

  • Collect the upper organic phase. Repeat the extraction two more times.

  • Pool the organic phases and evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.

  • Resuspend the dried extract in a small, known volume of a suitable solvent (e.g., acetonitrile or assay buffer) for use in your detection assay.[13]

Potential Cause: Degradation of O-C14-HSL.

Explanation: The homoserine lactone ring of AHLs is susceptible to hydrolysis, especially at alkaline pH and elevated temperatures.[6][14] This opens the ring and renders the molecule inactive. Some bacteria also produce enzymes like lactonases and acylases that can degrade AHLs.[1][5]

Solutions:

  • pH Control: Maintain a slightly acidic to neutral pH (around 6.0-7.0) during sample collection and storage.[15]

  • Temperature Control: Store samples at 4°C for short-term storage or -20°C to -80°C for long-term storage.[8] Avoid repeated freeze-thaw cycles.

  • Enzyme Inhibition: If enzymatic degradation is suspected, consider heat-inactivating the sample (though this may also degrade the AHL) or using specific enzyme inhibitors if available.

1.2. Assay Optimization (ELISA)

For ELISA-based assays, several factors can be optimized to enhance the signal.[7][16]

Potential Cause: Suboptimal antibody concentrations.

Explanation: The concentrations of both the capture and detection antibodies are critical for a strong signal. Too little antibody will result in a weak signal, while too much can lead to high background.[8][17]

Solution:

  • Checkerboard Titration: Perform a checkerboard titration to determine the optimal concentrations of the capture and detection antibodies. This involves testing a range of concentrations of both antibodies simultaneously to find the combination that yields the highest signal-to-noise ratio.[18]

Parameter Recommendation Rationale
Capture Antibody Titrate from 1-10 µg/mLTo ensure sufficient capture of the antigen.
Detection Antibody Titrate from 0.1-1 µg/mLTo optimize the signal without increasing background.

Potential Cause: Inefficient blocking or washing.

Explanation: Inadequate blocking can lead to non-specific binding of antibodies to the plate, resulting in high background and a low signal-to-noise ratio.[17][19] Insufficient washing can also leave unbound reagents in the wells, contributing to background noise.

Solutions:

  • Optimize Blocking Buffer: Test different blocking buffers (e.g., BSA, non-fat dry milk, or commercially available blocking solutions) to find the one that provides the lowest background.[8]

  • Increase Washing Steps: Increase the number and duration of wash steps to ensure complete removal of unbound reagents.

1.3. Assay Optimization (Biosensors)

Potential Cause: Low sensitivity of the biosensor strain.

Explanation: Different biosensor strains have varying sensitivities and specificities for different AHLs.[13][20] A particular biosensor may not be optimal for detecting the low concentrations of O-C14-HSL in your sample.

Solutions:

  • Use a Highly Sensitive Biosensor: Employ a biosensor known for its high sensitivity to a broad range of AHLs, such as Agrobacterium tumefaciens NTL4(pZLR4).[21]

  • Optimize Biosensor Growth Conditions: Ensure the biosensor strain is grown to the optimal phase (usually mid-logarithmic phase) before being used in the assay.

Issue 2: High Background Noise

High background noise can mask a weak signal, leading to a poor signal-to-noise ratio.[19]

Potential Cause (ELISA): Cross-reactivity of antibodies.

Explanation: The detection antibody may be cross-reacting with other molecules in the sample or with the capture antibody.

Solution:

  • Use Cross-Adsorbed Secondary Antibodies: If using a secondary antibody for detection, ensure it has been cross-adsorbed to minimize cross-reactivity with other species' immunoglobulins.[8]

Potential Cause (General): Contaminated reagents or buffers.

Explanation: Bacterial or fungal contamination in buffers or reagents can interfere with the assay and produce a false-positive signal.

Solution:

  • Use Sterile Technique: Prepare all buffers and reagents using sterile technique and store them properly.

  • Filter-Sterilize Buffers: Filter-sterilize buffers through a 0.22 µm filter before use.

Diagrams and Workflows
O-C14-HSL Quorum Sensing Pathway

O_C14_HSL_Signaling cluster_bacterium Bacterial Cell Synthase AHL Synthase (e.g., LuxI homolog) OC14HSL_in O-C14-HSL Synthase->OC14HSL_in Synthesis Receptor Receptor Protein (e.g., LuxR homolog) OC14HSL_in->Receptor OC14HSL_out O-C14-HSL (Extracellular) OC14HSL_in->OC14HSL_out Diffusion Complex O-C14-HSL-Receptor Complex Receptor->Complex DNA Target DNA (Promoter Region) Complex->DNA Binds Transcription Gene Transcription DNA->Transcription Activates Virulence Virulence Factors, Biofilm Formation, etc. Transcription->Virulence OC14HSL_out->OC14HSL_in Uptake at high density

Caption: A simplified diagram of the O-C14-HSL quorum sensing signaling pathway.

General Experimental Workflow for O-C14-HSL Detection

O_C14_HSL_Workflow cluster_prep Sample Preparation cluster_assay Detection Assay cluster_analysis Data Analysis start Start: Bacterial Culture centrifuge Centrifugation start->centrifuge supernatant Collect Supernatant centrifuge->supernatant extract Liquid-Liquid Extraction (Ethyl Acetate) supernatant->extract evaporate Evaporate Solvent extract->evaporate resuspend Resuspend in Assay Buffer evaporate->resuspend assay_setup Assay Setup (e.g., ELISA plate coating or biosensor prep) resuspend->assay_setup add_sample Add Prepared Sample and Controls assay_setup->add_sample incubate Incubation add_sample->incubate detect Signal Detection (e.g., Plate Reader) incubate->detect data Data Acquisition detect->data analyze Standard Curve and Quantification data->analyze result Final Result: O-C14-HSL Concentration analyze->result

Caption: A general workflow for the detection of O-C14-HSL from a bacterial culture.

References

  • Engineering acyl-homoserine lactone-interfering enzymes toward bacterial control. National Institutes of Health.[Link]

  • Methods for Detecting N-Acyl Homoserine Lactone Production in Acinetobacter baumannii. Springer Protocols.[Link]

  • Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. PubMed Central.[Link]

  • Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii. PubMed Central.[Link]

  • Detection of Diverse N-Acyl-Homoserine Lactones in Vibrio alginolyticus and Regulation of Biofilm Formation by N-(3-Oxodecanoyl) Homoserine Lactone In vitro. Frontiers in Microbiology.[Link]

  • Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. PubMed Central.[Link]

  • Optimizing the ELISA (Enzyme-Linked Immunosorbent Assay) Test. Assay Genie.[Link]

  • N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control. National Institutes of Health.[Link]

  • Detection of the quorum sensing signal molecule N-Dodecanoyl-DL-homoserine lactone below 1 nanomolarconcentrations using surface. DTU Inside.[Link]

  • Extraction, purification and identification of bacterial signal molecules based on N-acyl homoserine lactones. ResearchGate.[Link]

  • Rapid Acyl-Homoserine Lactone Quorum Signal Biodegradation in Diverse Soils. PubMed Central.[Link]

  • N-Acyl homoserine lactone. Wikipedia.[Link]

  • Sensitive Whole-Cell Biosensor Suitable for Detecting a Variety of N-Acyl Homoserine Lactones in Intact Rhizosphere Microbial Communities. PubMed Central.[Link]

  • Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones. PubMed Central.[Link]

  • Tips for ELISA Optimization. Southern Biotech.[Link]

  • Detection of Quorum-Sensing N-Acyl Homoserine Lactone Signal Molecules by Bacterial Biosensors. ResearchGate.[Link]

  • Rapid acyl-homoserine lactone quorum signal biodegradation in diverse soils. PubMed.[Link]

  • The bacterial quorum-sensing molecule, N-3-oxo-dodecanoyl-L-homoserine lactone, inhibits mediator release and chemotaxis of murine mast cells. PubMed.[Link]

  • Novel N-Acyl Homoserine Lactone-Degrading Bacteria Isolated From Penicillin-Contaminated Environments and Their Quorum-Quenching Activities. PubMed Central.[Link]

  • Optimizing ELISA. Biocompare.[Link]

  • Signal-to-Noise Enhancement. Chemistry LibreTexts.[Link]

  • Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics. MDPI.[Link]

  • Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay. National Institutes of Health.[Link]

  • Improving the Signal-to-Noise Ratio. Chemistry LibreTexts.[Link]

  • N-3-Hydroxy Dodecanoyl-DL-homoserine Lactone (OH-dDHL) Triggers Apoptosis of Bone Marrow-Derived Macrophages through the ER- and Mitochondria-Mediated Pathways. PubMed Central.[Link]

  • ELISA Troubleshooting tips – No signal. American Research Products, Inc.[Link]

  • Metabolism of Acyl-Homoserine Lactone Quorum-Sensing Signals by Variovorax paradoxus. PubMed Central.[Link]

  • Characterization of diverse homoserine lactone synthases in Escherichia coli. PubMed Central.[Link]

  • N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. PubMed Central.[Link]

  • Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides. Royal Society of Chemistry.[Link]

  • ELISA Troubleshooting Guide. ABclonal.[Link]

  • Innovative Strategies for Enhancing Signal-to-Noise Ratio in Single-molecule Imaging: The Influence of Molecular Motion. bioRxiv.[Link]

  • Direct quantification of N‐(3‐oxo‐hexanoyl)‐L‐homoserine lactone in culture supernatant using a whole‐cell bioreporter. ResearchGate.[Link]

  • Optimizing Signal to Noise Ratio. YouTube.[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of N-(3-Oxotetradecanoyl)-DL-homoserine lactone

Welcome to the comprehensive technical guide for the synthesis of N-(3-Oxotetradecanoyl)-DL-homoserine lactone (3-oxo-C14-HSL). This resource is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical guide for the synthesis of N-(3-Oxotetradecanoyl)-DL-homoserine lactone (3-oxo-C14-HSL). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this long-chain N-acyl homoserine lactone (AHL). Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance your yield and purity.

Introduction: The Challenge of Synthesizing 3-oxo-C14-HSL

N-(3-Oxotetradecanoyl)-DL-homoserine lactone is a crucial signaling molecule in the quorum sensing systems of many Gram-negative bacteria. Its synthesis, while achievable, presents unique challenges primarily due to the presence of a long acyl chain and a chemically sensitive β-keto functional group. Low yields are a common hurdle, often stemming from the instability of key intermediates and difficulties in purification. This guide provides a systematic approach to overcoming these obstacles.

A robust and frequently employed method for synthesizing β-ketoamide AHLs like 3-oxo-C14-HSL is a linear synthesis route. This multi-step process is designed to control the reactivity of the intermediates, thereby maximizing the yield and purity of the final product.[1]

Visualizing the Synthesis Workflow

The following diagram illustrates a reliable linear synthesis pathway for N-(3-Oxotetradecanoyl)-DL-homoserine lactone. This process begins with the formation of a β-keto ester from dodecanoyl chloride and Meldrum's acid, followed by acetal protection, hydrolysis, and the final amide coupling.

Synthesis_Workflow cluster_0 Step 1: β-Keto Ester Formation cluster_1 Step 2: Acetal Protection cluster_2 Step 3: Saponification cluster_3 Step 4: Amide Coupling & Deprotection A Dodecanoyl Chloride + Meldrum's Acid B Acyl Meldrum's Acid Adduct A->B Pyridine, DCM C Methyl 3-oxotetradecanoate B->C Methanol, Reflux D Acetal-Protected β-Keto Ester C->D Ethylene Glycol, p-TsOH, Toluene, Reflux E Acetal-Protected 3-Oxotetradecanoic Acid D->E LiOH, THF/Water G Protected 3-oxo-C14-HSL E->G EDC, HOBt, DIPEA, DCM F DL-Homoserine Lactone Hydrobromide F->G EDC, HOBt, DIPEA, DCM H N-(3-Oxotetradecanoyl)-DL-homoserine lactone (Final Product) G->H Acidic Work-up (e.g., aq. HCl)

Caption: Linear synthesis workflow for N-(3-Oxotetradecanoyl)-DL-homoserine lactone.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 3-oxo-C14-HSL, providing probable causes and actionable solutions.

Observed Problem Probable Cause(s) Recommended Solution(s)
Low yield in Step 1 (β-Keto Ester Formation) Incomplete reaction of dodecanoyl chloride. Side reactions of the acyl Meldrum's acid adduct.Ensure dodecanoyl chloride is of high purity and added slowly to the reaction mixture. Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of starting materials. The adduct of Meldrum's acid can be unstable, so proceeding to the next step without delay after its formation is advisable.[2]
Appearance of multiple spots on TLC after Step 3 (Saponification) Decarboxylation of the β-keto acid. This is a major side reaction, especially if the reaction mixture is heated or becomes too acidic.[3][4] The β-keto acid intermediate is inherently unstable.[5]Perform the saponification at room temperature or below. During the acidic work-up to protonate the carboxylate, use dilute acid and keep the temperature low (e.g., an ice bath) to minimize decarboxylation. The resulting ketone byproduct (2-tetradecanone) can be difficult to separate from the desired product.
Low yield in Step 4 (Amide Coupling) Inefficient activation of the carboxylic acid. The presence of water in the reaction. Steric hindrance from the long acyl chain.Use high-quality, anhydrous solvents and reagents. Ensure the DL-homoserine lactone hydrobromide is dry. Use a reliable coupling agent system like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-Hydroxybenzotriazole (HOBt) to form the active ester.[6] For long-chain fatty acids, ensuring adequate solubility of all reactants is crucial.
Final product is an oil or waxy solid, difficult to purify Presence of long-chain impurities such as unreacted protected 3-oxotetradecanoic acid or byproducts from the coupling reaction (e.g., N-acylurea). The long C14 acyl chain imparts significant lipophilicity.Purification by column chromatography on silica gel is typically required. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can be effective. Monitor fractions carefully by TLC.[7]
Racemization of the homoserine lactone chiral center The use of a strong base or harsh reaction conditions during the coupling step.The use of N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base is recommended to minimize racemization. Coupling reactions with EDC/HOBt are generally known to preserve stereochemical integrity.[1] Enantiomeric excess should be verified by chiral HPLC.[8]

Frequently Asked Questions (FAQs)

Q1: Why is the protection of the β-keto group necessary?

The β-keto group is susceptible to nucleophilic attack. During the amide coupling step, the amine of the homoserine lactone could potentially react with the ketone in addition to the activated carboxylic acid. Protecting the ketone as an acetal (e.g., with ethylene glycol) renders it unreactive to the conditions of the amide coupling, thus preventing this side reaction and improving the yield of the desired product.[9][10] The acetal is stable in neutral to strongly basic conditions and can be easily removed during the final acidic work-up.[11]

Q2: I see a new, non-polar spot on my TLC plate after the saponification and acidification step. What could it be?

This is likely the ketone byproduct resulting from the decarboxylation of your 3-oxotetradecanoic acid intermediate.[4] This reaction is facilitated by heat and acid. To confirm, you can run a co-spot with a standard of 2-tetradecanone if available. Minimizing exposure to heat and strong acid during this step is crucial.

Q3: My EDC/HOBt coupling reaction is sluggish. What can I do?

For long-chain carboxylic acids like the one in this synthesis, solubility can be an issue. Ensure all reactants are fully dissolved. You may need to use a co-solvent like a small amount of DMF in your DCM, although this can complicate the work-up.[12] Also, verify that your reagents are anhydrous, as water will consume the activated ester intermediate. The order of addition is also important: activate the carboxylic acid with EDC/HOBt first before adding the homoserine lactone and base.[13]

Q4: How should I store the final product, N-(3-Oxotetradecanoyl)-DL-homoserine lactone?

The final product should be stored as a solid in a cool, dark, and dry place. For long-term storage, it is recommended to keep it at -20°C. Solutions of the compound, especially in protic solvents like methanol or ethanol, should be used fresh as the lactone ring can be susceptible to hydrolysis or alcoholysis over time.[14]

Q5: How can I monitor the progress of the reactions?

Thin-layer chromatography (TLC) is an effective tool.[15] For example, using a mobile phase of 60:40 methanol/water on a C18 reversed-phase plate can be used to separate AHLs.[16] For normal phase silica plates, a mixture of ethyl acetate and hexane is a good starting point. Staining with potassium permanganate can help visualize the spots.

Experimental Protocols

Detailed Protocol for the Linear Synthesis of N-(3-Oxotetradecanoyl)-DL-homoserine lactone

This protocol is adapted from established procedures for the synthesis of β-keto AHLs.[1]

Step 1: Synthesis of Methyl 3-oxotetradecanoate

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Meldrum's acid in anhydrous dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add pyridine (1.1 equivalents) dropwise.

  • Slowly add dodecanoyl chloride (1.0 equivalent) to the cooled solution.

  • Allow the reaction to stir at 0°C for 1 hour, then at room temperature for 2 hours.

  • Remove the solvent under reduced pressure.

  • Add anhydrous methanol to the residue and reflux the mixture for 4 hours.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield methyl 3-oxotetradecanoate.

Step 2: Acetal Protection of Methyl 3-oxotetradecanoate

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve methyl 3-oxotetradecanoate, ethylene glycol (1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) in toluene.

  • Reflux the mixture, azeotropically removing water, until no more water is collected.

  • Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the acetal-protected ester. This is often used in the next step without further purification.

Step 3: Saponification to the Protected Carboxylic Acid

  • Dissolve the protected ester from Step 2 in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (1.5 equivalents) and stir the mixture at room temperature until TLC indicates the complete consumption of the starting material (typically 12-24 hours).

  • Cool the mixture in an ice bath and carefully acidify to pH ~3 with cold, dilute aqueous HCl (e.g., 1 M).

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the acetal-protected 3-oxotetradecanoic acid.

Step 4: Amide Coupling and Deprotection

  • Dissolve the protected carboxylic acid from Step 3 in anhydrous DCM at 0°C under an inert atmosphere.

  • Add HOBt (1.2 equivalents) and EDC (1.2 equivalents).

  • Stir the mixture for 20-30 minutes at 0°C to activate the acid.

  • Add DL-homoserine lactone hydrobromide (1.1 equivalents), followed by the dropwise addition of DIPEA (2.5 equivalents).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The residue contains the acetal-protected product. The deprotection is often achieved during the acidic wash. If protection persists, dissolve the residue in a mixture of THF and 1M HCl and stir at room temperature until deprotection is complete by TLC.

  • Purify the final product by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield N-(3-Oxotetradecanoyl)-DL-homoserine lactone as a white solid.

Analytical Data and Characterization
Parameter Expected Value/Method
Appearance White to off-white solid
Molecular Formula C₁₈H₃₁NO₄
Molecular Weight 325.4 g/mol
Purity ≥95% (typically assessed by HPLC or ¹H NMR)
Identity Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry
Solubility Soluble in DMSO, DMF, chloroform, and ethyl acetate.[17]
Storage -20°C for long-term stability

References

  • Hodgkinson, J. T., et al. (2011). Robust routes for the synthesis of N-acylated-L-homoserine lactone (AHL) quorum sensing molecules. Tetrahedron Letters, 52(25), 3291–3294.
  • Shaw, P. D., et al. (1997). Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. Proceedings of the National Academy of Sciences, 94(12), 6036–6041.
  • EvitaChem. (n.d.). 3-Oxotetradecanoic acid.
  • Janssens, J. C. A., et al. (2007). Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue. Applied and Environmental Microbiology, 73(2), 535–544.
  • Abbas, H. A., et al. (2021). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology, 11, 769550.
  • Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Thin-layer chromatography (TLC) analysis of the reaction mix [N-acyl...]. Retrieved from [Link]

  • Janssens, J. C. A., et al. (2007). Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue. Applied and Environmental Microbiology, 73(2), 535-544.
  • Shaw, P. D., et al. (1997).
  • Hodgkinson, J. T., et al. (2011). Robust routes for the synthesis of N-acylated-L-homoserine lactone (AHL) quorum sensing molecules. Tetrahedron Letters, 52(25), 3291-3294.
  • Zhang, L., et al. (2018). Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii. Frontiers in Microbiology, 9, 1753.
  • Teplitski, M., et al. (2023). Unusual enantiomeric D,L-N-acyl homoserine lactones in Pectobacterium atrosepticum and Pseudomonas aeruginosa. PLOS ONE, 18(3), e0283457.
  • ResearchGate. (n.d.). Thin-layer chromatography (TLC) analysis of the reaction mix [N-acyl...]. Retrieved from [Link]

  • ResearchGate. (2017). Does anybody have experience with coupling a fatty acid with an amine dye?. Retrieved from [Link]

  • Sparrow, J. T., et al. (1979). Synthesis of carbon-13-labeled tetradecanoic acids. Journal of Lipid Research, 20(8), 959-963.
  • Teplitski, M., et al. (2006). High-Performance Liquid Chromatography Analysis of N-Acyl Homoserine Lactone Hydrolysis by Paraoxonases. In Methods in Enzymology (Vol. 417, pp. 23-34). Academic Press.
  • ResearchGate. (2018). Why is it difficult to perform acid amine coupling using EDC, DMAP and HOBt?. Retrieved from [Link]

  • Zhang, L., et al. (2018). Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii. Frontiers in Microbiology, 9, 1753.
  • ResearchGate. (n.d.). Comprehensive chiral GC-MS/MS and LC-MS/MS methods for identification and determination of N-acyl homoserine lactones. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Chhabra, S. R., et al. (2003). Synthesis of new 3- and 4-substituted analogues of acyl homoserine lactone quorum sensing autoinducers. Bioorganic & Medicinal Chemistry Letters, 13(11), 1971-1974.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Vankayalapati, H., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(1), 16-18.
  • Ortiz-Soto, M. E., et al. (2024). Synthesis of the Novel N-(2-Hexadecynoyl)-l-Homoserine Lactone and Evaluation of Its Antiquorum Sensing Activity in Chromobacterium violaceum. ACS Omega.
  • Problems in Chemistry. (2023, February 20). Reactions at alpha carbon Part 16 -Decarboxylation of 3-oxo Carboxylic acids [Video]. YouTube. [Link]

  • Reddit. (2024). r/Chempros - EDC-HOBt Amide coupling workup help. Retrieved from [Link]

  • Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag.
  • Chemistry LibreTexts. (2021). 9.7: Acetals as Protecting Groups. Retrieved from [Link]

  • Charlton, T. S., et al. (2000). A novel and sensitive method for the quantification of N-3-oxoacyl homoserine lactones using gas chromatography-mass spectrometry: application to a model bacterial biofilm. Environmental Microbiology, 2(5), 530-541.
  • Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]

  • Krupka, M., et al. (2018). Sampling, separation, and quantification of N-acyl homoserine lactones from marine intertidal sediments. Limnology and Oceanography: Methods, 16(10), 693-704.
  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Extraction, purification and identification of bacterial signal molecules based on N-acyl homoserine lactones. Retrieved from [Link]

  • Wang, H., et al. (2011). Extraction, purification and identification of bacterial signal molecules based on N-acyl homoserine lactones. Journal of Microbiological Methods, 86(2), 185-193.
  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Zhu, J., et al. (1998). Analogs of the Autoinducer 3-Oxooctanoyl-Homoserine Lactone Strongly Inhibit Activity of the TraR Protein of Agrobacterium tumefaciens. Journal of Bacteriology, 180(20), 5398–5405.

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Optimization

How to prevent degradation of N-(3-Oxotetradecanoyl)-DL-homoserine lactone stock solutions.

Welcome to the technical support center for N-(3-Oxotetradecanoyl)-DL-homoserine lactone (O-C14-HSL). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(3-Oxotetradecanoyl)-DL-homoserine lactone (O-C14-HSL). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the proper handling and storage of O-C14-HSL stock solutions to ensure the integrity and reproducibility of your experimental results.

Introduction to O-C14-HSL Stability

N-(3-Oxotetradecanoyl)-DL-homoserine lactone is a key quorum-sensing signaling molecule in many Gram-negative bacteria.[1][2] The stability of this molecule in solution is critical for obtaining accurate and consistent results in a variety of assays. The primary route of degradation for O-C14-HSL, and other N-acyl homoserine lactones (AHLs), is the hydrolysis of the ester bond in the homoserine lactone ring.[3][4][5] This process, known as lactonolysis, results in the formation of the inactive, open-ring acyl-homoserine.[6] The rate of this degradation is significantly influenced by environmental factors such as pH, temperature, and the solvent used for dissolution.[7][8]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the preparation and storage of O-C14-HSL stock solutions.

Q1: What is the optimal solvent for preparing O-C14-HSL stock solutions?

For long-term storage, it is highly recommended to dissolve O-C14-HSL in an anhydrous, aprotic organic solvent.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent choices.[9] O-C14-HSL is readily soluble in these solvents at concentrations of up to 20 mg/mL.[9] Another suitable option is ethyl acetate, preferably acidified with a small amount of acetic or formic acid to maintain a low pH.[10][11]

  • Solvents to Avoid: Primary alcohols, such as ethanol, are not recommended for stock solutions. Although O-C14-HSL is soluble in these solvents, they have been shown to facilitate the opening of the lactone ring, leading to degradation of the molecule.[12][13]

Q2: How should I store my O-C14-HSL stock solutions for maximum stability?

Proper storage is crucial to prevent degradation.

  • Long-Term Storage: For stock solutions prepared in a recommended organic solvent (e.g., DMSO), store them at -20°C.[9][13] Under these conditions, the product is stable for at least four years.[9][13] It is advisable to purge the vial with an inert gas like nitrogen or argon before sealing to minimize oxidation.

  • Aqueous Solutions: It is strongly advised not to store O-C14-HSL in aqueous solutions for more than one day.[12][13] If you need to prepare an aqueous solution for your experiment, it should be made fresh from your stock solution immediately before use.

Q3: What is the impact of pH on the stability of O-C14-HSL?

The pH of the solution is a critical factor in the stability of the lactone ring.

  • Alkaline Conditions (pH > 7): The lactone ring of AHLs is susceptible to hydrolysis under alkaline conditions.[6] As the pH increases, the rate of this hydrolysis, or lactonolysis, also increases, leading to a more rapid degradation of the active molecule.[7]

  • Neutral and Acidic Conditions (pH < 7): O-C14-HSL is significantly more stable at neutral or slightly acidic pH.[6] In fact, acidification of a solution containing the hydrolyzed, open-ring form can promote its re-cyclization back to the active lactone form.[7]

Q4: How does temperature affect the degradation of O-C14-HSL?

Temperature plays a significant role in the rate of lactonolysis.

  • Elevated Temperatures: Higher temperatures accelerate the rate of hydrolysis of the lactone ring.[7] For example, the rate of hydrolysis is much greater at 37°C than at 22°C.[7] Therefore, it is important to avoid exposing O-C14-HSL solutions to high temperatures for extended periods.

  • Low Temperatures: Storing stock solutions at -20°C significantly slows down the degradation process, contributing to the long-term stability of the compound.[9][13]

Q5: Does the acyl chain length of an AHL affect its stability?

Yes, the length of the N-acyl side chain influences the stability of the molecule. Generally, AHLs with longer acyl side chains, such as O-C14-HSL, are more stable than those with shorter chains.[7] This increased stability is particularly evident at higher temperatures.[7]

Troubleshooting Guide

This section provides solutions to common problems encountered during the use of O-C14-HSL.

Problem 1: Inconsistent or no biological activity in my experiments.

Possible Cause: Degradation of the O-C14-HSL stock solution.

Troubleshooting Steps:

  • Verify Stock Solution Integrity:

    • Preparation Date and Storage: Check the date your stock solution was prepared and confirm it has been stored correctly at -20°C in a recommended solvent.

    • Solvent Choice: Ensure the stock solution was not prepared in an alcohol-based solvent.[12][13]

    • pH of Working Solution: If you are diluting your stock into an aqueous buffer, check the pH of the final working solution. If it is alkaline, the O-C14-HSL may be rapidly degrading.[6]

  • Prepare a Fresh Stock Solution: If there is any doubt about the integrity of your current stock, the most reliable solution is to prepare a fresh stock from a new vial of solid O-C14-HSL.

  • Quality Control of New Stock: Before using the new stock in a large-scale experiment, perform a small-scale bioassay to confirm its activity.

Problem 2: I see a white precipitate in my vial after evaporating the solvent.

Possible Cause: This is a common observation when preparing aqueous solutions from an organic stock, especially with long-chain AHLs like O-C14-HSL which are more hydrophobic.[11][14]

Troubleshooting Steps:

  • Re-dissolving the Precipitate:

    • After evaporating the organic solvent (e.g., acidified ethyl acetate), the remaining O-C14-HSL may be difficult to dissolve directly in an aqueous buffer due to its hydrophobicity.[11]

    • Instead of attempting to dissolve the precipitate directly in buffer, first, re-dissolve it in a small volume of a water-miscible organic solvent like DMSO. Then, dilute this solution into your aqueous buffer.

  • Vortexing: For some applications where a minimal amount of the stock is used, vigorous vortexing before taking an aliquot may be sufficient to resuspend the precipitate for use.[11]

Problem 3: My experimental results are not reproducible, especially between different days.

Possible Cause: This could be due to the inconsistent age and handling of your working solutions.

Troubleshooting Steps:

  • Fresh Working Solutions: Always prepare fresh working dilutions of O-C14-HSL in your aqueous experimental medium for each experiment. Do not store and reuse these aqueous dilutions.[12][13]

  • Consistent Incubation Times: Be mindful of the duration of your experiments. In prolonged incubations at physiological temperatures (e.g., 37°C), gradual degradation of O-C14-HSL in the medium can occur, potentially affecting your results.[7]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of O-C14-HSL

This protocol describes the preparation of a 10 mg/mL stock solution in DMSO.

Materials:

  • N-(3-Oxotetradecanoyl)-DL-homoserine lactone (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials with screw caps

  • Inert gas (e.g., nitrogen or argon) - optional but recommended

Procedure:

  • Weigh out the desired amount of solid O-C14-HSL in a sterile vial. For a 10 mg/mL solution, weigh 10 mg of the solid.

  • Add the appropriate volume of anhydrous DMSO to the vial. For 10 mg of solid, add 1 mL of DMSO.

  • Vortex the solution until the solid is completely dissolved.

  • (Optional) Gently flush the headspace of the vial with an inert gas.

  • Seal the vial tightly.

  • Label the vial clearly with the name of the compound, concentration, solvent, and date of preparation.

  • Store the stock solution at -20°C.

Protocol 2: Preparation of an Aqueous Working Solution

This protocol describes the preparation of a 10 µM working solution in a buffer (e.g., PBS, pH 7.2).

Materials:

  • Concentrated O-C14-HSL stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile aqueous buffer (pH should be neutral or slightly acidic)

  • Sterile dilution tubes

Procedure:

  • Calculate the volume of the stock solution needed for your desired final concentration and volume. The molecular weight of O-C14-HSL is 325.4 g/mol .

    • A 10 mg/mL stock solution is equivalent to 30.7 mM.

    • To make 1 mL of a 10 µM working solution, you would need approximately 0.33 µL of the 30.7 mM stock solution. It is often easier to perform a serial dilution.

  • Perform a serial dilution of the stock solution in the aqueous buffer to achieve the final desired concentration.

  • Vortex the working solution gently to ensure it is well-mixed.

  • Use the freshly prepared working solution in your experiment immediately. Do not store this solution.

Data Presentation

Table 1: Factors Influencing the Stability of O-C14-HSL
FactorConditionImpact on StabilityRecommendation
Solvent Aprotic (DMSO, DMF)High stabilityRecommended for stock solutions.
Alcohols (Ethanol)Potential for lactone ring opening[12][13]Not Recommended for stock solutions.
Aqueous BuffersLow stability, prone to hydrolysis[12][13]Use for immediate experimental needs only.
pH Alkaline (> 7.0)Increased rate of hydrolysis[6][7]Avoid .
Neutral (~7.0)Moderate stabilityAcceptable for short-term experiments.
Acidic (< 7.0)High stability[6]Ideal for maintaining integrity.
Temperature -20°CHigh stabilityRecommended for long-term storage of stock solutions.[9][13]
22°C (Room Temp)Moderate degradation over timeLimit exposure.
37°CAccelerated degradation[7]Be aware of potential degradation during long incubations.

Visualization

Diagram 1: Degradation Pathway of O-C14-HSL

G cluster_0 Active Form cluster_1 Inactive Form cluster_3 Factors Promoting Stability A N-(3-Oxotetradecanoyl)- DL-homoserine lactone (Active) B N-(3-Oxotetradecanoyl)- DL-homoserine (Inactive, Open-Ring) A->B B->A C High pH (Alkaline) C->B Accelerates D High Temperature D->B Accelerates E Low pH (Acidic) E->A Favors

Caption: Chemical equilibrium of O-C14-HSL and its hydrolyzed form.

Diagram 2: Troubleshooting Workflow for Inconsistent Results

G Start Inconsistent or No Biological Activity CheckStock Check Stock Solution: - Age and Storage Temp? - Correct Solvent (e.g., DMSO)? - Stored at -20°C? Start->CheckStock StockOK Stock Appears OK CheckStock->StockOK Yes StockBad Stock Suspect CheckStock->StockBad No CheckWorking Check Working Solution: - Prepared Fresh? - pH of Buffer? StockOK->CheckWorking PrepareNew Prepare Fresh Stock Solution from Solid StockBad->PrepareNew PrepareNew->CheckWorking WorkingOK Working Solution OK CheckWorking->WorkingOK Yes WorkingBad Working Solution Suspect CheckWorking->WorkingBad No ReassessProtocol Re-evaluate Experimental Protocol and Conditions WorkingOK->ReassessProtocol UseFresh Prepare Fresh Working Solution Immediately Before Use WorkingBad->UseFresh End Problem Resolved ReassessProtocol->End UseFresh->End

Caption: Decision tree for troubleshooting O-C14-HSL activity issues.

References

  • Two main modes of enzyme-catalyzed hydrolysis of N-acylhomoserine lactones . ResearchGate. Available at: [Link]

  • Plausible mechanisms for the hydrolysis of N-acyl-L-homoserine lactones... . ResearchGate. Available at: [Link]

  • Yates, E. A., et al. (2002). N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa . Infection and Immunity, 70(10), 5635–5646. Available at: [Link]

  • Huang, J. J., et al. (2003). Utilization of Acyl-Homoserine Lactone Quorum Signals for Growth by a Soil Pseudomonad and Pseudomonas aeruginosa PAO1 . Applied and Environmental Microbiology, 69(10), 5941–5949. Available at: [Link]

  • Extraction, purification and identification of bacterial signal molecules based on N-acyl homoserine lactones . Society for Applied Microbiology and Blackwell Publishing Ltd, Microbial Biotechnology, 1(1), 39–45. Available at: [Link]

  • Kusada, H., et al. (2019). Novel N-Acyl Homoserine Lactone-Degrading Bacteria Isolated From Penicillin-Contaminated Environments and Their Quorum-Quenching Activities . Frontiers in Microbiology, 10, 496. Available at: [Link]

  • How can I make the stock solution of AHL (3-oxo c12 HSL) in the aqueous buffer? . ResearchGate. Available at: [Link]

  • Acyl Homoserine Lactones - Science topic . ResearchGate. Available at: [Link]

  • Kusada, H., et al. (2019). Novel N-Acyl Homoserine Lactone-Degrading Bacteria Isolated From Penicillin-Contaminated Environments and Their Quorum-Quenching Activities . Frontiers in Microbiology, 10, 496. Available at: [Link]

  • Effect of temperature and pH on activity and stability of recombinant... . ResearchGate. Available at: [Link]

  • Degradation of N -Acyl Homoserine Lactone Quorum Sensing Signals by Bacillus thuringiensis AHL Lactonase . ResearchGate. Available at: [Link]

  • Quorum-Sensing Inhibition by Gram-Positive Bacteria . National Institutes of Health. Available at: [Link]

  • Leadbetter, J. R., & Greenberg, E. P. (2000). Metabolism of Acyl-Homoserine Lactone Quorum-Sensing Signals by Variovorax paradoxus . Journal of Bacteriology, 182(23), 6921–6926. Available at: [Link]

  • Effects of pH on AHL signal release and properties of ANAMMOX granules with different biomass densities . Royal Society of Chemistry. Available at: [Link]

  • Sampling, separation, and quantification of N-acyl homoserine lactones from marine intertidal sediments . Association for the Sciences of Limnology and Oceanography. Available at: [Link]

  • Romero, M., et al. (2020). Acyl homoserine lactone-mediated quorum sensing in the oral cavity: a paradigm revisited . Scientific Reports, 10, 9920. Available at: [Link]

  • Determination of N-acyl homoserine lactones in soil using accelerated solvent extraction combined with solid-phase extraction and gas chromatography-mass spectrometry . Royal Society of Chemistry. Available at: [Link]

  • Wang, Y., et al. (2004). Rapid Acyl-Homoserine Lactone Quorum Signal Biodegradation in Diverse Soils . Applied and Environmental Microbiology, 70(3), 1295–1301. Available at: [Link]

  • AHL identification. N-(3-Oxotetradecanoyl)-l-homoserine lactone... . ResearchGate. Available at: [Link]

  • Effect of exogenous (3-OH)C14:1HSL on AHL biosynthesis in R.... . ResearchGate. Available at: [Link]

  • Longer persistence of quorum quenching bacteria over quorum sensing bacteria in aerobic granules . PubMed. Available at: [Link]

  • Rapid acyl-homoserine lactone quorum signal biodegradation in diverse soils . PubMed. Available at: [Link]

  • Why am I getting inconsistent results through HPLC? . ResearchGate. Available at: [Link]

  • Troubleshooting HPLC- Loss in Response for Some, but Not All Analytes . Restek. Available at: [Link]

  • Troubleshooting Common HPLC Problems: Solutions for Better Results . Mastelf. Available at: [Link]

  • HPLC Troubleshooting Guide . Chromatography Online. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: N-(3-Oxotetradecanoyl)-DL-homoserine lactone (O-C14-HSL) Bioassays

Welcome to the technical support resource for N-(3-Oxotetradecanoyl)-DL-homoserine lactone (O-C14-HSL) bioactivity assays. This guide is designed for researchers, scientists, and drug development professionals to navigat...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for N-(3-Oxotetradecanoyl)-DL-homoserine lactone (O-C14-HSL) bioactivity assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with quantifying the activity of this long-chain acyl-homoserine lactone (AHL). As a key signaling molecule in Gram-negative bacteria like Pseudomonas aeruginosa, accurate measurement of O-C14-HSL is critical for research into quorum sensing (QS), virulence, and anti-biofilm strategies.

This document moves beyond simple protocols to explain the causality behind common issues, providing you with the technical insights needed to troubleshoot your experiments effectively.

Core Principles of O-C14-HSL Bioassays

N-acyl homoserine lactones are signaling molecules used by bacteria for quorum sensing, a process that coordinates gene expression with population density.[1][2] O-C14-HSL bioassays typically rely on a genetically engineered reporter strain. This strain is defective in producing its own AHLs but contains a receptor protein (a LuxR-type transcriptional regulator) that specifically recognizes O-C14-HSL.[3][4] Upon binding O-C14-HSL, the receptor-ligand complex activates the transcription of a reporter gene, leading to a measurable output such as light (luciferase), color (β-galactosidase), or fluorescence (GFP).[4] The intensity of the signal is proportional to the concentration of active O-C14-HSL.

View General Experimental Workflow Diagram

Bioassay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare O-C14-HSL & Test Compound Stocks (e.g., in Ethyl Acetate/DMSO) C Perform Serial Dilutions of Stocks in 96-Well Plate A->C B Prepare Reporter Strain (Overnight Culture) D Inoculate with Diluted Reporter Strain B->D C->D Add AHLs/Compounds to wells first E Incubate Plate (e.g., 30-37°C with shaking) D->E F Measure Reporter Signal (Luminescence, Fluorescence, etc.) E->F G Plot Dose-Response Curve & Quantify Activity F->G

Caption: General workflow for a quantitative O-C14-HSL bioassay.

Frequently Asked Questions (FAQs)

Q1: Why is my synthetic O-C14-HSL not dissolving properly in my aqueous buffer?

A1: O-C14-HSL has a long (14-carbon) acyl chain, making it highly hydrophobic and poorly soluble in aqueous media.[5] It must first be dissolved in an organic solvent like ethyl acetate or dimethyl sulfoxide (DMSO) to create a concentrated stock solution before being diluted into your assay medium. Direct addition of the powder to buffer will result in poor dispersion and inaccurate concentrations.

Q2: Can I use any Gram-negative reporter strain to detect O-C14-HSL?

A2: No. The specificity of detection is determined by the LuxR-type receptor protein in the reporter strain. For O-C14-HSL, the cognate receptor is typically LasR from Pseudomonas aeruginosa.[6] Therefore, you need a reporter strain engineered to express LasR, such as E. coli DH5α carrying plasmids like pJN105L and pSC11.[7] Using a reporter designed for short-chain AHLs (e.g., Chromobacterium violaceum CV026) will yield weak or no signal, as its receptor (CviR) has low affinity for long-chain AHLs.[8]

Q3: My assay shows a high background signal even in the negative control wells. What's the cause?

A3: High background can stem from several sources:

  • Solvent Effects: The organic solvent used to dissolve your test compounds may induce a stress response or otherwise activate the reporter promoter non-specifically. Always include a solvent-only control to quantify this effect.

  • Reporter Strain "Leakiness": The reporter promoter may have some basal (constitutive) level of expression even without the AHL.[9] This is common, and the signal from your negative control should be subtracted from all other readings.

  • Media Components: Some complex media components can autofluoresce or interact with the reporter system. Using a defined minimal medium can sometimes mitigate this.

Q4: How stable is O-C14-HSL in my assay plate during incubation?

A4: The stability of AHLs is highly dependent on pH and temperature. The homoserine lactone ring is susceptible to hydrolysis at alkaline pH, which inactivates the molecule.[10] Most bacterial cultures become alkaline over time. If your incubation period is long (e.g., >24 hours) and the medium pH rises above 8.0, significant degradation of O-C14-HSL can occur, leading to a loss of signal.[10] The rate of this degradation also increases with temperature.

In-Depth Troubleshooting Guide

Category 1: Reagent & Sample Preparation

Q: I observe precipitation when I add my O-C14-HSL stock solution to the assay medium. How can I fix this?

A: This indicates that the final concentration of the organic solvent is too low to maintain the solubility of the hydrophobic O-C14-HSL.

  • Causality: Long-chain AHLs have very low critical micelle concentrations in aqueous solutions. When the solvent from the stock is diluted, the O-C14-HSL molecules crash out of solution.

  • Solutions:

    • Optimize Solvent Concentration: Ensure the final concentration of DMSO or ethyl acetate in the assay well does not exceed a level that is toxic to your reporter strain (typically <1% for DMSO). Test a solvent toxicity curve beforehand.

    • Use a Carrier Protein: For highly sensitive assays, bovine serum albumin (BSA) can be included in the medium to help solubilize hydrophobic molecules.

    • Check Stock Concentration: An overly concentrated stock requires a very large dilution factor, which can exacerbate precipitation. Consider using a slightly less concentrated stock solution.

Q: My results are inconsistent between experiments. Could my O-C14-HSL be degrading in storage?

A: Yes, improper storage is a common cause of inconsistent results.

  • Causality: O-C14-HSL is chemically labile. The lactone ring can be hydrolyzed by trace amounts of water or nucleophiles, especially if not stored under anhydrous and cold conditions.

  • Solutions:

    • Solvent Storage: Store stock solutions in an anhydrous-grade solvent (like DMSO) at -20°C or -80°C.

    • Aliquot Stocks: Prepare small, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can introduce moisture.

    • Inert Gas: For long-term storage of dry powder, consider flushing the vial with an inert gas like argon or nitrogen before sealing.

Category 2: Reporter Strain & Assay Setup

Q: I'm not getting any signal, even with my positive control. What's wrong with my reporter strain?

A: This points to a fundamental problem with the biosensor itself.

  • Causality: The issue could be loss of the reporter plasmid, a mutation in the receptor or promoter, or incorrect growth conditions. Many reporter systems rely on plasmids that can be lost without continuous antibiotic selection.

  • Solutions:

    • Verify Antibiotic Selection: Always grow your reporter strain (both overnight cultures and in the assay plate) in media containing the appropriate antibiotics to maintain the plasmids.

    • Confirm Strain Integrity: Streak the culture on an agar plate to check for purity. If possible, verify the presence of the reporter plasmid via PCR or restriction digest.

    • Optimize Growth Phase: Inoculate the assay with cells from the late exponential growth phase. Cells in stationary phase may have lower metabolic activity and produce a weaker reporter signal.[11] Diluting an overnight culture 1:100 is a common starting point.[11]

    • Check Receptor Function: Some lab strains of P. aeruginosa, a common source of the lasR gene, are known to harbor defective LasR proteins.[12][13] If you are using a custom-built reporter, ensure the lasR allele is functional.

View Troubleshooting Decision Tree Diagram

Troubleshooting_Tree start Unexpected Results no_signal Problem: No/Weak Signal start->no_signal high_bg Problem: High Background / False Positives start->high_bg c_ahl Cause: AHL Degraded or Inactive? no_signal->c_ahl c_reporter Cause: Reporter Strain Issue? no_signal->c_reporter c_assay Cause: Assay Conditions Suboptimal? no_signal->c_assay c_solvent Cause: Solvent/Compound Interference? high_bg->c_solvent c_leak Cause: 'Leaky' Reporter Promoter? high_bg->c_leak c_contam Cause: Contamination? high_bg->c_contam s_ahl_storage Solution: Check storage (-20°C, anhydrous). Use fresh aliquots. c_ahl->s_ahl_storage Storage Issue s_ahl_ph Solution: Monitor culture pH. Buffer the medium if needed. c_ahl->s_ahl_ph In-assay Degradation s_reporter_plasmid Solution: Verify antibiotic selection. Confirm plasmid presence. c_reporter->s_reporter_plasmid Plasmid Loss s_reporter_growth Solution: Use cells from exponential phase. c_reporter->s_reporter_growth Poor Cell Health s_assay_conc Solution: Verify dilutions. Check positive control concentration. c_assay->s_assay_conc Concentration Error s_solvent_control Solution: Run solvent-only control. Test for autofluorescence. c_solvent->s_solvent_control s_leak_subtract Solution: Subtract background signal from all wells. c_leak->s_leak_subtract s_contam_check Solution: Check for contamination on agar plates. c_contam->s_contam_check

Caption: Decision tree for troubleshooting common bioassay issues.

Category 3: Data Interpretation

Q: I am screening for QS inhibitors and found a compound that reduces the signal. How do I know it's a specific inhibitor and not just toxic to the reporter strain?

A: This is a critical control to avoid false positives. A reduction in signal can be caused by specific inhibition of the LasR receptor, degradation of the O-C14-HSL molecule, or simply by inhibiting the growth or metabolism of the reporter bacteria.

  • Causality: Many compounds can non-specifically inhibit bacterial growth (bacteriostatic/bactericidal effects) or interfere with the function of the reporter protein (e.g., luciferase inhibitors). This leads to a lower signal that is not due to QS antagonism.

  • Self-Validating Controls:

    • Growth Curve Analysis: In parallel with your bioassay, measure the optical density (OD600) of the reporter strain in the presence of your test compound (without O-C14-HSL). If the compound significantly reduces growth, the observed signal reduction in the bioassay is likely a result of toxicity.

    • Constitutive Reporter Strain: Use a second reporter strain where the reporter gene (e.g., GFP, luciferase) is expressed from a constitutive promoter (one that is always active and not regulated by LasR). If your compound reduces the signal from this strain, it indicates a general metabolic inhibition or interference with the reporter protein, not specific QS inhibition.

    • Test for AHL Degradation: Incubate your compound with a known concentration of O-C14-HSL in sterile medium. After incubation, remove the compound (e.g., by extraction or filtration) and test the remaining activity of the O-C14-HSL. A loss of activity suggests your compound may be a quorum quenching enzyme or catalyst.[14]

Q: My dose-response curve has a very narrow dynamic range or plateaus at a low signal. How can I improve it?

A: A compressed dynamic range suggests the reporter system is becoming saturated or inhibited at high AHL concentrations.

  • Causality: At high concentrations, O-C14-HSL may become toxic to the reporter strain. Alternatively, the expression of the LuxR-type receptor (LasR) may become the limiting factor, leading to saturation of the system.

  • Solutions:

    • Adjust AHL Concentration Range: Lower the range of O-C14-HSL concentrations used to generate the standard curve. Focus on the linear range of the assay.

    • Reduce Incubation Time: A shorter incubation time can sometimes prevent the accumulation of toxic metabolites and keep the reporter signal within a linear range.

    • Overexpress the Receptor: Some highly sensitive reporter strains have been developed that overexpress the TraR (an Agrobacterium homolog of LasR) to increase sensitivity and broaden the dynamic range.[3] This ensures the receptor is not the limiting component.

Key Properties & Protocols

Table 1: Properties of N-(3-Oxotetradecanoyl)-DL-homoserine lactone
PropertyObservationKey Considerations & References
Solubility Poorly soluble in water. Soluble in ethyl acetate, DMSO, methanol.Always prepare stock solutions in an organic solvent. Long acyl chain dictates hydrophobicity.[5]
Stability (pH) Stable at neutral or acidic pH. The lactone ring undergoes rapid hydrolysis at pH > 8.0.Bacterial cultures often become alkaline over time, which can inactivate the AHL. Monitor or buffer media for long incubations.[10]
Stability (Temp) Hydrolysis rate increases with temperature. Store stock solutions at -20°C or below.Avoid leaving stock solutions at room temperature for extended periods.[10]
Biological Receptor Primarily activates the LasR transcriptional regulator in Pseudomonas aeruginosa.Use a reporter strain expressing a functional LasR or a close homolog with proven affinity for O-C14-HSL.[6]
Protocol: Quantitative Broth Microdilution Bioassay

This protocol allows for the quantification of O-C14-HSL activity by measuring the dose-dependent response of a reporter strain.[11]

Materials:

  • Synthetic O-C14-HSL standard.

  • Test sample (e.g., bacterial supernatant extract).

  • Reporter strain (e.g., E. coli expressing LasR and a reporter plasmid).

  • Appropriate growth medium (e.g., LB broth) with antibiotics.

  • Anhydrous DMSO or ethyl acetate.

  • Sterile 96-well microplates (black plates for luminescence/fluorescence, clear for colorimetric).

  • Microplate reader.

Procedure:

  • Prepare Stock Solutions: Dissolve synthetic O-C14-HSL and dried sample extracts in DMSO to a known concentration (e.g., 10 mM for O-C14-HSL).

  • Prepare Reporter Culture: Grow an overnight culture of the reporter strain in medium with appropriate antibiotics. The next day, dilute the culture 1:100 in fresh, pre-warmed medium and incubate for 1-2 hours to allow cells to enter the exponential growth phase.

  • Prepare Assay Plate:

    • Add a fixed volume of growth medium to all wells of the 96-well plate.

    • Create a serial dilution of your O-C14-HSL standard directly in the plate to generate a standard curve (e.g., from 10 µM down to 1 nM).

    • Create serial dilutions of your test samples in separate rows.

    • Crucially, include controls:

      • Negative Control: Wells with medium and the highest concentration of solvent used.

      • Blank Control: Wells with medium only (no cells) to check for media background.

      • Cell Control: Wells with the reporter strain but no AHL or solvent.

  • Inoculation: Add a standardized volume of the diluted, exponentially growing reporter culture to each well. The final volume should be consistent across all wells (e.g., 200 µL).

  • Incubation: Cover the plate and incubate at the optimal temperature for the biosensor (e.g., 30°C or 37°C) with shaking for a defined period (e.g., 4-6 hours). The incubation time should be optimized to be within the linear range of the reporter signal.

  • Measurement: Measure the reporter output (luminescence, fluorescence, or absorbance for colorimetric assays like β-galactosidase) using a microplate reader.

  • Data Analysis:

    • Subtract the average signal from the blank/cell controls from all readings.

    • Plot the reporter signal against the known concentrations of the O-C14-HSL standard to generate a dose-response curve.

    • Use the standard curve to determine the equivalent O-C14-HSL concentration in your unknown samples.

References

  • Riedel, K., et al. (2001). Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay. Applied and Environmental Microbiology. [Link]

  • Zhu, J., et al. (2003). Bioassay of AHL activity in the culture supernatant of recombinant E. coli. ResearchGate. [Link]

  • Team:Tokyo Tech/AHL Assay/AHL Reporter Assay. (2016). iGEM.org. [Link]

  • Luján, A. M., et al. (2020). The outlier Pseudomonas aeruginosa strain ATCC 9027 harbors a defective LasR quorum-sensing transcriptional regulator. ResearchGate. [Link]

  • Gopu, V., et al. (2021). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. Molecules. [Link]

  • Ali, S. G., et al. (2020). Detection of Quorum-Sensing Molecules for Pathogenic Molecules Using Cell-Based and Cell-Free Biosensors. Sensors. [Link]

  • Optimization of cell-free assay conditions. (n.d.). ResearchGate. [Link]

  • O'Connor, J. R., et al. (2024). The end of the reign of a “master regulator”? A defect in function of the LasR quorum sensing regulator is a common feature of Pseudomonas aeruginosa isolates. mBio. [Link]

  • O'Connor, J. R., et al. (2021). Pseudomonas aeruginosa isolates defective in function of the LasR quorum sensing regulator are frequent in diverse environmental niches. bioRxiv. [Link]

  • Mould, D. L. (2023). CAUSES AND CONSEQUENCES OF LASR MUTANT SELECTION IN PSEUDOMONAS AERUGINOSA POPULATIONS. Dartmouth College. [Link]

  • Cha, C., et al. (1998). Agrobacterium Bioassay Strain for Ultrasensitive Detection of N-Acylhomoserine Lactone-Type Quorum-Sensing Molecules: Detection of Autoinducers in Mesorhizobium huakuii. Applied and Environmental Microbiology. [Link]

  • Sandoz, K. M., et al. (2007). Evolution of the Pseudomonas aeruginosa quorum-sensing hierarchy. Proceedings of the National Academy of Sciences. [Link]

  • Screening approaches for identifying novel or improved AHL-interfering... (n.d.). ResearchGate. [Link]

  • Dobretsov, S., et al. (2011). Novel Reporter for Identification of Interference with Acyl Homoserine Lactone and Autoinducer-2 Quorum Sensing. Applied and Environmental Microbiology. [Link]

  • Acylated homoserine lactone (AHL) bioassay using the CV026 bioreporter... (n.d.). ResearchGate. [Link]

  • Detection of Quorum-Sensing Molecules for Pathogenic Molecules Using Cell-Based and Cell-Free Biosensors. (2020). ResearchGate. [Link]

  • N-Acyl homoserine lactone. (n.d.). Wikipedia. [Link]

  • Gercek, Z., et al. (2018). The bacterial quorum-sensing molecule, N-3-oxo-dodecanoyl-L-homoserine lactone, inhibits mediator release and chemotaxis of murine mast cells. PubMed. [Link]

  • Use of Whole-Cell Bioassays for Screening Quorum Signaling, Quorum Interference, and Biofilm Dispersion. (2014). PubMed. [Link]

  • Zhu, J., & Winans, S. C. (2001). Acyl-Homoserine Lactone Binding to and Stability of the Orphan Pseudomonas aeruginosa Quorum-Sensing Signal Receptor QscR. Journal of Bacteriology. [Link]

  • Stability studies of C12-oxo-HSL and 3-oxo-C12-3-aminooxazolidinone (1). (n.d.). ResearchGate. [Link]

  • Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics. (2021). MDPI. [Link]

  • Leadbetter, J. R., & Greenberg, E. P. (2000). Metabolism of Acyl-Homoserine Lactone Quorum-Sensing Signals by Variovorax paradoxus. Journal of Bacteriology. [Link]

  • Kim, H. S., et al. (2021). N-3-Hydroxy Dodecanoyl-DL-homoserine Lactone (OH-dDHL) Triggers Apoptosis of Bone Marrow-Derived Macrophages through the ER- and Mitochondria-Mediated Pathways. International Journal of Molecular Sciences. [Link]

  • Identification, acyl homoserine lactone (AHL) bioassay and AHL profile... (n.d.). ResearchGate. [Link]

  • Chen, R., et al. (2019). The AHL Quorum-Sensing System Negatively Regulates Growth and Autolysis in Lysobacter brunescens. Frontiers in Microbiology. [Link]

  • Quorum-sensing and cheating in bacterial biofilms. (2007). ResearchGate. [Link]

  • Application of Oxo-C14-HSL Has an Impact on Phenol-Related Metabolism. (n.d.). ResearchGate. [Link]

  • Batool, K., et al. (2022). Targeting Acyl Homoserine Lactones (AHLs) by the quorum quenching bacterial strains to control biofilm formation in Pseudomonas aeruginosa. Saudi Journal of Biological Sciences. [Link]

  • Yates, E. A., et al. (2002). N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. Infection and Immunity. [Link]

  • Knight, A., et al. (2008). Longer Rodent Bioassay Fails to Address 2-Year Bioassay's Flaws. Environmental Health Perspectives. [Link]

  • Kalia, V. C. (2013). Quorum Sensing and Phytochemicals. International Journal of Molecular Sciences. [Link]

Sources

Optimization

Technical Support Center: Optimizing N-(3-Oxotetradecanoyl)-DL-homoserine lactone (O-C14-HSL) Extraction from Bacterial Supernatants

Welcome to the technical support center for the optimization of N-(3-Oxotetradecanoyl)-DL-homoserine lactone (O-C14-HSL) extraction. This resource is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of N-(3-Oxotetradecanoyl)-DL-homoserine lactone (O-C14-HSL) extraction. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating this crucial quorum-sensing molecule from bacterial supernatants. Here, we address common challenges with in-depth, field-proven insights and evidence-based protocols to ensure the integrity and reproducibility of your experimental results.

Introduction to O-C14-HSL Extraction

N-(3-Oxotetradecanoyl)-DL-homoserine lactone is a key signaling molecule in the quorum sensing (QS) systems of many Gram-negative bacteria.[1][2] Accurate extraction and quantification of O-C14-HSL are paramount for studying bacterial communication, virulence, and biofilm formation, as well as for screening for novel quorum quenching (QQ) antimicrobial agents.[3][4][5] The extraction process, however, can be fraught with challenges, including low yields, sample contamination, and molecular degradation. This guide provides a systematic approach to troubleshooting and optimizing your extraction workflow.

Core Principles of Extraction

The primary goal of O-C14-HSL extraction is to efficiently isolate the molecule from a complex matrix of bacterial culture supernatant, which contains growth media components and other extracellular products.[6] The two most prevalent methods for this are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[6] The choice between these methods often depends on the sample volume, desired purity, and downstream analytical techniques, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8][9]

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.

Issue 1: Low or No Detectable Yield of O-C14-HSL

Question: I am not detecting any O-C14-HSL in my final extract, or the yield is significantly lower than expected. What are the potential causes and how can I improve my recovery?

Answer:

Several factors can contribute to low O-C14-HSL yield. A systematic evaluation of your workflow is crucial.

  • Bacterial Growth Phase: The concentration of acyl-homoserine lactones (AHLs) is density-dependent. Ensure you are harvesting the bacterial supernatant during the stationary phase of growth, when the production of QS molecules is typically at its peak.[6]

  • Lactone Hydrolysis (Degradation): The homoserine lactone ring is susceptible to pH-dependent hydrolysis, which opens the ring and renders the molecule inactive. To mitigate this, acidify your bacterial supernatant to a pH below 7 before extraction.[10] Acidification with acetic acid or formic acid is a common practice.[9][10][11]

  • Extraction Solvent Polarity: For LLE, the choice of organic solvent is critical. Ethyl acetate is a widely used and effective solvent for extracting a broad range of AHLs, including O-C14-HSL.[6][11] Dichloromethane has also been shown to produce good extraction results.[6] It is recommended to perform the extraction multiple times (typically three times) with an equal volume of solvent to maximize recovery.[9][10]

  • Incomplete Solvent Evaporation: After extraction, the organic solvent is typically evaporated to concentrate the sample. Ensure complete removal of the solvent, as residual solvent can interfere with downstream analysis. A rotary evaporator or a gentle stream of nitrogen is recommended.[6][12]

  • Improper Storage: Extracted AHLs should be stored at -20°C to prevent degradation.[6]

Issue 2: Sample Contamination and Interference in Downstream Analysis

Question: My LC-MS analysis shows a lot of background noise and interfering peaks. How can I clean up my sample?

Answer:

Sample purity is critical for sensitive analytical techniques like LC-MS.

  • Solid-Phase Extraction (SPE): SPE is an excellent method for sample cleanup and can significantly improve the sensitivity of detection compared to LLE.[13] For O-C14-HSL, which is a relatively nonpolar molecule, a reverse-phase C18 cartridge is a suitable choice.[12] A normal-phase silica cartridge can also be used.[11][12]

  • Proper SPE Protocol: A robust SPE protocol involves four key steps:

    • Conditioning: Activate the sorbent with an organic solvent like methanol.[12]

    • Equilibration: Prepare the sorbent for the sample by washing with a solvent similar to the sample matrix (e.g., acidified water).[12]

    • Loading: Pass the sample through the cartridge at a slow, controlled flow rate.

    • Washing: Remove interfering compounds with a weak solvent that will not elute the target analyte.

    • Elution: Elute the O-C14-HSL with a stronger organic solvent, such as acetonitrile or methanol.[12]

  • Filtration: Before extraction, filter the bacterial supernatant through a 0.22 µm filter to remove bacterial cells and other particulates.[9]

Frequently Asked Questions (FAQs)

Q1: What is the optimal bacterial growth stage for harvesting the supernatant to extract O-C14-HSL?

A1: The optimal time for harvesting is during the stationary phase of bacterial growth.[6] This is when the bacterial population density is high, leading to the maximum accumulation of quorum-sensing molecules like O-C14-HSL.

Q2: How can I prevent the degradation of O-C14-HSL during the extraction process?

A2: The lactone ring of O-C14-HSL is prone to hydrolysis at alkaline pH. To prevent this, acidify the bacterial supernatant with an acid like acetic acid or formic acid to a pH below 7 before proceeding with the extraction.[9][10][11] Additionally, storing the final extract at -20°C is crucial for long-term stability.[6]

Q3: Which extraction method is better: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

A3: Both methods are effective, and the choice depends on your specific needs.

  • LLE is a mature and widely used method that is relatively simple to perform.[6] It is suitable for large sample volumes.

  • SPE offers superior sample cleanup and can lead to a significant improvement in detection sensitivity, which is particularly beneficial for samples with low concentrations of O-C14-HSL.[13] SPE is also generally faster and uses less solvent than LLE.

Q4: What are the best solvents for Liquid-Liquid Extraction of O-C14-HSL?

A4: Acidified ethyl acetate is the most commonly recommended solvent for LLE of a wide range of AHLs, including O-C14-HSL.[6][9][11] Dichloromethane and chloroform have also been used with good results.[6]

Q5: How can I confirm the presence and quantify the concentration of O-C14-HSL in my extract?

A5:

  • Thin-Layer Chromatography (TLC): TLC coupled with a biosensor strain (like Agrobacterium tumefaciens NTL4) can be used for the detection and semi-quantitative analysis of AHLs.[14] The migration of the sample is compared to that of a known standard.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for the unambiguous identification and accurate quantification of O-C14-HSL.[7][8] By using a triple-quadrupole mass spectrometer, you can monitor specific precursor-to-product ion transitions for O-C14-HSL, providing high sensitivity and selectivity.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) with Ethyl Acetate
  • Grow the bacterial culture to the stationary phase.

  • Centrifuge the culture to pellet the cells and collect the supernatant.

  • Filter the supernatant through a 0.22 µm filter.

  • Acidify the supernatant with acetic acid to a final concentration of 0.5% (v/v).[6]

  • Transfer the acidified supernatant to a separatory funnel.

  • Add an equal volume of acidified ethyl acetate (containing 0.5% acetic acid).

  • Shake vigorously for 1-2 minutes, periodically venting the funnel.

  • Allow the layers to separate and collect the upper organic phase.

  • Repeat the extraction two more times with fresh acidified ethyl acetate.[6][10]

  • Pool the organic phases.

  • Evaporate the solvent to dryness using a rotary evaporator at 40-45°C or under a gentle stream of nitrogen.[6]

  • Reconstitute the dried extract in a small volume of a suitable solvent for your downstream analysis (e.g., acetonitrile for LC-MS).

  • Store the reconstituted sample at -20°C.[6]

Protocol 2: Solid-Phase Extraction (SPE) using a C18 Cartridge
  • Prepare the bacterial supernatant as described in steps 1-3 of the LLE protocol.

  • Condition the C18 cartridge: Pass 5 mL of methanol through the cartridge.[12]

  • Equilibrate the cartridge: Pass 5 mL of deionized water (acidified with 0.1% trifluoroacetic acid, if compatible with your downstream analysis) through the cartridge.[12] Do not let the cartridge dry out.

  • Load the sample: Slowly pass the acidified bacterial supernatant through the conditioned cartridge at a flow rate of approximately 1 drop per second.

  • Wash the cartridge: Pass 5 mL of 5% methanol in water to remove salts and other polar impurities.[12]

  • Elute the O-C14-HSL: Elute the bound O-C14-HSL with 2-5 mL of 50-80% acetonitrile in water. The optimal acetonitrile concentration may need to be determined empirically.[12]

  • Dry the eluate: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the sample: Reconstitute the dried extract in a solvent compatible with your analytical method.

Data Presentation

Table 1: Comparison of Common Extraction Solvents for LLE of AHLs

SolventPolarity IndexAdvantagesDisadvantages
Ethyl Acetate 4.4Good recovery for a broad range of AHLs.[6]Can co-extract some impurities.
Dichloromethane 3.1High extraction efficiency for many AHLs.[6]More volatile and hazardous than ethyl acetate.
Chloroform 4.1Effective for certain AHLs.[6]Can form emulsions; health and safety concerns.

Visualization of Workflows

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Downstream Analysis start Bacterial Culture (Stationary Phase) centrifuge Centrifugation start->centrifuge filter 0.22 µm Filtration centrifuge->filter acidify Acidification (e.g., 0.5% Acetic Acid) filter->acidify extract Extract 3x with Acidified Ethyl Acetate acidify->extract pool Pool Organic Phases extract->pool evaporate Evaporate to Dryness pool->evaporate reconstitute Reconstitute in Solvent evaporate->reconstitute analyze LC-MS/MS or TLC reconstitute->analyze SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (C18) cluster_post Post-Elution Processing cluster_analysis Downstream Analysis start Bacterial Supernatant (Acidified) condition 1. Condition (Methanol) equilibrate 2. Equilibrate (Acidified Water) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash (e.g., 5% Methanol) load->wash elute 5. Elute (e.g., 50-80% Acetonitrile) wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Solvent dry->reconstitute analyze LC-MS/MS or TLC reconstitute->analyze

Caption: Solid-Phase Extraction (SPE) workflow for O-C14-HSL.

References

  • Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Use of solid-phase extraction to enable enhanced detection of acyl homoserine lactones (AHLs) in environmental samples. (2005). PubMed. Retrieved from [Link]

  • Defining the structure and function of acyl-homoserine lactone autoinducers - PMC. (2012). National Center for Biotechnology Information. Retrieved from [Link]

  • Specificity of Acyl-Homoserine Lactone Synthases Examined by Mass Spectrometry. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Simultaneous quantitative profiling of N-acyl-L-homoserine lactone and 2-alkyl-4(1H)-quinolone families of quorum-sensing signaling molecules using LC-MS/MS. (n.d.). PubMed. Retrieved from [Link]

  • Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii. (2018). Frontiers in Microbiology. Retrieved from [Link]

  • Extraction, purification and identification of bacterial signal molecules based on N-acyl homoserine lactones | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Interference in Bacterial Quorum Sensing: A Biopharmaceutical Perspective - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Understanding Quorum-Sensing and Biofilm Forming in Anaerobic Bacterial Communities. (n.d.). MDPI. Retrieved from [Link]

  • Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation. (n.d.). Frontiers. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Refining Protocols for Studying N-(3-Oxotetradecanoyl)-DL-homoserine Lactone-Mediated Gene Regulation

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating N-(3-Oxotetradecanoyl)-DL-homoserine lactone (O-C14-HSL) mediated gene regulation. This guide provides...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating N-(3-Oxotetradecanoyl)-DL-homoserine lactone (O-C14-HSL) mediated gene regulation. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your experiments.

A Note on Nomenclature

N-(3-Oxotetradecanoyl)-DL-homoserine lactone is a long-chain acyl-homoserine lactone (AHL). In much of the literature, particularly in studies involving Pseudomonas aeruginosa, the closely related and often co-produced N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) is the primary focus of the LasI/R quorum sensing system. For the purposes of this guide, protocols and principles are broadly applicable to long-chain 3-oxo-AHLs, and distinctions will be made where necessary.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage and handling conditions for O-C14-HSL?

A1: Proper handling and storage of O-C14-HSL are critical for experimental reproducibility. As a crystalline solid, it is stable for at least two years when stored at -20°C, protected from light and moisture.[1] For long-term storage, -80°C is recommended for up to 6 months for stock solutions.[2][3]

Stock solutions are typically prepared in organic solvents such as dimethyl sulfoxide (DMSO) or chloroform.[1][4][5] When preparing aqueous working solutions, it is crucial to ensure that the final concentration of the organic solvent is minimal, as it can have physiological effects on your bacterial cultures.[6] It is not recommended to store aqueous solutions for more than one day.[6]

Q2: How do I prepare a stock solution of O-C14-HSL?

A2: To prepare a stock solution, dissolve the crystalline O-C14-HSL in an appropriate organic solvent like DMSO to a concentration of 20 mg/mL.[5] For example, to make a 10 mM stock solution, dissolve 3.25 mg of O-C14-HSL (MW: 325.4 g/mol ) in 1 mL of DMSO.[7] Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][3]

Q3: What is the typical working concentration of O-C14-HSL in gene regulation studies?

A3: The optimal working concentration of O-C14-HSL can vary depending on the bacterial species, the specific reporter system, and the experimental goals. Generally, for Pseudomonas aeruginosa, concentrations in the nanomolar to low micromolar range are effective. For instance, studies have shown that 100 nM 3-oxo-C12-HSL is sufficient to stimulate the expression of several LasR-regulated genes in E. coli.[8] In some experiments with P. aeruginosa, a concentration of 0.3 µM of 3-oxo-C12-HSL has been used.[9] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Parameter Concentration Range Notes
Reporter Gene Activation 10 nM - 10 µMHighly dependent on the promoter and host strain.
Biofilm Formation Assays 1 µM - 50 µMMay require higher concentrations for robust phenotypes.
Virulence Factor Induction 100 nM - 10 µMVaries depending on the specific virulence factor.

Q4: Are there known off-target effects of O-C14-HSL?

A4: While O-C14-HSL primarily functions through its cognate receptor (e.g., LasR in P. aeruginosa), the possibility of off-target effects should be considered. High concentrations of AHLs can sometimes lead to non-specific effects on bacterial growth or metabolism. Furthermore, in some contexts, 3-oxo-C12-HSL has been shown to regulate gene expression even in the absence of a functional LasR, particularly when bacteria are grown on surfaces.[10][11] It is crucial to include appropriate controls, such as a mock treatment with the solvent and experiments with a lasR mutant strain, to verify the specificity of the observed effects.

Troubleshooting Guide

Issue 1: Inconsistent or No Reporter Gene Expression

Q: I have added O-C14-HSL to my bacterial culture with a reporter gene construct, but I am seeing inconsistent or no induction of the reporter. What could be the problem?

A: This is a common issue with several potential causes. A systematic approach to troubleshooting is essential.

Troubleshooting Workflow for No/Low Reporter Signal

start No/Low Reporter Signal check_AHL Verify O-C14-HSL Integrity & Concentration start->check_AHL check_reporter Confirm Reporter Strain Functionality start->check_reporter check_conditions Assess Experimental Conditions start->check_conditions AHL_degraded AHL Degraded? check_AHL->AHL_degraded reporter_issue Reporter Strain Issue? check_reporter->reporter_issue conditions_issue Suboptimal Conditions? check_conditions->conditions_issue solve_AHL Prepare fresh O-C14-HSL stock. Perform dose-response. AHL_degraded->solve_AHL Yes solve_reporter Sequence verify plasmid. Test with a known strong inducer. reporter_issue->solve_reporter Yes solve_conditions Optimize pH, temperature, and aeration. Check for inhibitory compounds. conditions_issue->solve_conditions Yes

Caption: Troubleshooting workflow for no or low reporter signal.

Potential Causes and Solutions:

  • Degradation of O-C14-HSL:

    • Cause: AHLs with a 3-oxo substitution are susceptible to hydrolysis, especially at a basic pH.[12] The lactone ring can be cleaved, rendering the molecule inactive. Some bacteria can also produce enzymes, such as lactonases, that degrade AHLs.[13]

    • Solution:

      • Ensure your culture medium is buffered to a pH between 6.0 and 7.0.

      • Prepare fresh working solutions of O-C14-HSL for each experiment.

      • Consider using a synthetic medium to minimize potential enzymatic degradation from complex media components.

      • To confirm degradation, you can treat a sample of your spent culture supernatant with a commercially available AHL lactonase. A significant reduction in a control experiment with a functional reporter would indicate the original signal was due to AHLs.[13]

  • Sub-optimal Concentration:

    • Cause: The concentration of O-C14-HSL may be too low to induce a detectable response or so high that it causes off-target inhibitory effects.

    • Solution: Perform a dose-response curve with a range of O-C14-HSL concentrations (e.g., from 1 nM to 100 µM) to determine the optimal induction concentration for your specific reporter system.

  • Issues with the Reporter Strain:

    • Cause: The reporter plasmid may have a mutation, or the host strain may not be expressing the necessary components (e.g., the LasR receptor).

    • Solution:

      • Sequence-verify your reporter plasmid.

      • If your reporter strain does not endogenously express LasR, ensure it is co-transformed with a functional lasR expression vector.

      • Test your reporter strain with a known, potent inducer for your system to confirm its functionality.

  • Inhibitory Compounds in the Medium:

    • Cause: Your test compounds or complex media components may be inhibiting bacterial growth or the reporter enzyme's activity (e.g., luciferase).

    • Solution:

      • Run a parallel experiment to monitor bacterial growth (e.g., by measuring OD600) in the presence of O-C14-HSL to rule out toxicity.

      • If you are screening for inhibitors, ensure your compounds do not interfere with the reporter signal itself. This can be tested by adding the compound to a reaction with purified luciferase enzyme.

Issue 2: High Background Signal in Reporter Assays

Q: My reporter gene is showing high levels of expression even in the absence of exogenously added O-C14-HSL. What could be causing this?

A: High background signal can obscure the true induction by O-C14-HSL and can be caused by several factors.

Potential Causes and Solutions:

  • Endogenous AHL Production:

    • Cause: If your host strain has a functional AHL synthase (e.g., lasI), it may be producing its own AHLs, leading to auto-induction of the reporter.

    • Solution: Use a host strain that is deficient in AHL synthesis (e.g., a lasI mutant) for your reporter assays.

  • Promoter Leakiness:

    • Cause: The promoter in your reporter construct may have a basal level of activity even in the absence of the inducer.

    • Solution:

      • Ensure you are using a tightly regulated promoter.

      • Characterize the baseline activity of your reporter in the AHL-negative background and subtract this from your experimental values.

  • Media Components Mimicking AHLs:

    • Cause: Some complex media components can non-specifically activate the reporter system.

    • Solution:

      • Test your reporter strain in different types of media (e.g., minimal vs. rich media) to see if the background signal changes.

      • Use a defined minimal medium where possible.

      • Run a blank media control in your assay to check for autofluorescence or other interfering signals.[13]

Issue 3: Unexpected Phenotypes in LasR-deficient Strains

Q: I am observing O-C14-HSL-dependent gene expression in a lasR mutant strain. Is this possible?

A: While seemingly counterintuitive, this phenomenon has been documented and can be a fascinating area of investigation.

Potential Causes and Explanations:

  • LasR-Independent Regulation:

    • Cause: Studies have shown that under certain conditions, such as surface growth, P. aeruginosa can produce 3-oxo-C12-HSL in the absence of LasR.[10][11] This AHL can then influence the expression of virulence factors in neighboring cells or even within the LasR-deficient cells through alternative regulatory pathways.

    • What to do: This may be a genuine biological effect. To investigate further, you can:

      • Confirm the lasR deletion in your mutant strain by PCR and sequencing.

      • Investigate the role of other regulatory proteins that might be responding to O-C14-HSL.

      • Compare gene expression profiles of your wild-type and lasR mutant strains in response to O-C14-HSL using techniques like RNA-Seq.

  • Presence of Other LuxR Homologs:

    • Cause: Some bacteria possess multiple LuxR-type receptors with varying specificities for different AHLs. It is possible that another receptor is being activated by O-C14-HSL.

    • Solution: Perform a bioinformatic analysis of your bacterial genome to identify other potential LuxR homologs. You can then create mutants for these genes to test their involvement.

Experimental Protocols

Luciferase Reporter Gene Assay for O-C14-HSL Activity

This protocol is designed for a 96-well plate format to quantify the induction of a target promoter by O-C14-HSL.

Materials:

  • Bacterial reporter strain (AHL-deficient) containing a plasmid with the promoter of interest fused to a luciferase gene (luxCDABE or luc) and a second plasmid constitutively expressing lasR.

  • Appropriate growth medium and antibiotics.

  • O-C14-HSL stock solution (10 mM in DMSO).

  • Sterile, white, clear-bottom 96-well plates.

  • Plate reader with luminescence detection capabilities.

Step-by-Step Methodology:

  • Prepare Bacterial Inoculum:

    • Inoculate a single colony of the reporter strain into 5 mL of growth medium with appropriate antibiotics.

    • Incubate overnight at the optimal temperature with shaking.

  • Prepare Assay Plate:

    • Back-dilute the overnight culture to an OD600 of 0.05 in fresh medium.

    • In the 96-well plate, perform serial dilutions of the O-C14-HSL stock solution in the growth medium to achieve the desired final concentrations. Include a solvent control (DMSO only).

    • Add 100 µL of the diluted O-C14-HSL solutions to the appropriate wells.

    • Add 100 µL of the diluted bacterial culture to each well.

  • Incubation:

    • Incubate the plate in the plate reader at the optimal growth temperature.

    • Take OD600 and luminescence readings every 30-60 minutes for 8-12 hours.

  • Data Analysis:

    • Normalize the luminescence readings to the cell density (Luminescence/OD600).

    • Plot the normalized luminescence as a function of O-C14-HSL concentration at a specific time point (e.g., when the solvent control has reached mid-log phase).

    • Calculate the fold induction by dividing the normalized luminescence of the O-C14-HSL-treated samples by the normalized luminescence of the solvent control.

O-C14-HSL Signaling Pathway in P. aeruginosa

LasI LasI Synthase OC14HSL O-C14-HSL LasI->OC14HSL Synthesizes LasR_inactive Inactive LasR Monomer OC14HSL->LasR_inactive Binds to LasR_active Active LasR Dimer LasR_inactive->LasR_active Dimerization LasR_active->LasI Positive Feedback TargetGenes Target Gene Promoters (e.g., lasB, rhlR) LasR_active->TargetGenes Activates Transcription Virulence Virulence Factor Production & Biofilm Formation TargetGenes->Virulence

Sources

Optimization

Addressing variability in N-(3-Oxotetradecanoyl)-DL-homoserine lactone experimental replicates.

Technical Support Center: N-(3-Oxotetradecanoyl)-DL-homoserine lactone (O-C14-HSL) Introduction: The Challenge of O-C14-HSL Reproducibility N-(3-Oxotetradecanoyl)-DL-homoserine lactone (O-C14-HSL) is a critical N-acyl ho...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(3-Oxotetradecanoyl)-DL-homoserine lactone (O-C14-HSL)

Introduction: The Challenge of O-C14-HSL Reproducibility

N-(3-Oxotetradecanoyl)-DL-homoserine lactone (O-C14-HSL) is a critical N-acyl homoserine lactone (AHL) signaling molecule, integral to quorum sensing (QS) in many Gram-negative bacteria, including the opportunistic pathogen Pseudomonas aeruginosa.[1][2][3] Its role in regulating virulence factors and biofilm formation makes it a key target in drug development and microbial research.[2][3][4] However, researchers frequently encounter significant variability in experimental replicates. This guide provides a comprehensive framework for troubleshooting these issues, grounded in the physicochemical properties of the molecule itself.

The primary source of variability stems from the inherent instability of the homoserine lactone ring. This ring is susceptible to pH- and temperature-dependent hydrolysis (lactonolysis), which opens the ring and renders the molecule inactive.[5][6] This guide is designed to equip researchers with the expertise to mitigate these challenges, ensuring robust and reproducible data.

Understanding the Molecule: The Root of Variability

The stability of O-C14-HSL, like other AHLs, is fundamentally linked to its chemical structure. The ester bond within the lactone ring is the molecule's weak point.

  • Lactonolysis: At neutral to alkaline pH, the lactone ring is readily hydrolyzed, opening to form the corresponding N-acyl-homoserine.[5][6] This process is accelerated at higher temperatures.[5][6] The rate of hydrolysis is also dependent on the length of the acyl side chain; however, all AHLs are susceptible.[5][6]

  • Reversibility: While lactonolysis can be partially reversed by acidification (e.g., to pH 2.0), this is often not practical for biological assays and does not represent a simple reversal of the reaction mechanism.[5][6]

Understanding this instability is the first principle of successful experimentation. Every step, from stock preparation to final assay readout, must be designed to protect the integrity of the lactone ring.

cluster_1 Accelerating Factors Active Active O-C14-HSL (Closed Lactone Ring) Inactive Inactive Acyl-Homoserine (Open Ring) Active->Inactive Inactive->Active pH High pH (≥7.0) Temp High Temperature (e.g., 37°C > 22°C)

Caption: A decision tree for systematically troubleshooting experimental variability.

The P. aeruginosa LasR Signaling Pathway

O-C14-HSL is a signaling molecule, not a static inhibitor. Its biological effect is mediated through binding to a transcriptional regulator, such as LasR in P. aeruginosa. [1][3][4]Understanding this pathway is crucial for interpreting results.

cluster_cell P. aeruginosa Cell LasR_inactive Inactive LasR (Monomer) LasR_active Active LasR Dimer (AHL-Bound) LasR_inactive->LasR_active Binding DNA las/rhl Promoter DNA LasR_active->DNA Binds to DNA Virulence Expression of Virulence Factors & Biofilm Genes DNA->Virulence Activates Transcription AHL_out O-C14-HSL (Extracellular) AHL_in O-C14-HSL (Intracellular) AHL_out->AHL_in Diffusion AHL_in->LasR_inactive

Caption: Simplified signaling pathway of O-C14-HSL via the LasR receptor.

References

  • Yates, E. A., et al. (2002). N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner. Infection and Immunity, 70(10), 5635–5646. [Link]

  • Schuster, M., et al. (2023). Parameters, architecture and emergent properties of the Pseudomonas aeruginosa LasI/LasR quorum-sensing circuit. Philosophical Transactions of the Royal Society B, 378(1873). [Link]

  • Glessner, A., et al. (1999). Roles of Pseudomonas aeruginosa las and rhl Quorum-Sensing Systems in Control of Twitching Motility. Journal of Bacteriology, 181(5), 1623–1629. [Link]

  • Wikipedia Contributors. (2023). N-Acyl homoserine lactone. Wikipedia. [Link]

  • Wikipedia Contributors. (2023). Pseudomonas aeruginosa. Wikipedia. [Link]

  • Lee, J. H., & Zhang, L. (2015). Model of the P. aeruginosa quorum-sensing hierarchy. ResearchGate. [Link]

  • El-Mowafy, M., et al. (2021). Study of quorum-sensing LasR and RhlR genes and their dependent virulence factors in Pseudomonas aeruginosa isolates from infected burn wounds. Microbiology Society. [Link]

  • Yates, E. A., et al. (2002). N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. PubMed. [Link]

  • Cataldi, T. R. I., et al. (2007). Extraction, purification and identification of bacterial signal molecules based on N-acyl homoserine lactones. Journal of Applied Microbiology, 103(4), 1169-1179. [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. BioAssay Systems. [Link]

  • Tan, Y., et al. (2003). Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol. PubMed. [Link]

  • Uroz, S., et al. (2008). Degradation of N-acyl homoserine lactone quorum sensing signal molecules by forest root-associated fungi. FEMS Microbiology Ecology, 65(2), 271-278. [Link]

  • ResearchGate. (n.d.). Bioassays of Quorum Sensing Compounds Using Agrobacterium tumefaciens and Chromobacterium violaceum. ResearchGate. [Link]

  • Beckmann, N., et al. (2020). Sampling, separation, and quantification of N-acyl homoserine lactones from marine intertidal sediments. Limnology and Oceanography: Methods, 18(1), 1-13. [Link]

  • ResearchGate. (n.d.). Determination of N-acyl homoserine lactones in soil using accelerated solvent extraction combined with solid-phase extraction and gas chromatography-mass spectrometry. ResearchGate. [Link]

  • Zhao, Q., et al. (2017). Determination of N-acyl homoserine lactones in soil using accelerated solvent extraction combined with solid-phase extraction and gas chromatography-mass spectrometry. Analytical Methods, 9(4), 688-696. [Link]

  • Rankin, C. A., et al. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. Frontiers in Plant Science, 13. [Link]

  • Last, D. (2016). Is there any way I can improve AHL stock preparation for quorum quenching OPA based enzyme assay? ResearchGate. [Link]

  • Bottomley, M. J., et al. (2012). Structural Basis of Acyl-homoserine Lactone-Dependent Signaling. Current Opinion in Structural Biology, 22(1), 3-10. [Link]

  • Christiaen, S. E., et al. (2011). AHL-Lactonase Producing Psychrobacter sp. From Palk Bay Sediment Mitigates Quorum Sensing-Mediated Virulence Production in Gram Negative Bacterial Pathogens. Frontiers in Cellular and Infection Microbiology, 11. [Link]

  • ResearchGate. (2016). How can I make the stock solution of AHL (3-oxo c12 HSL) in the aqueous buffer? ResearchGate. [Link]

  • McClean, K. H., et al. (2004). Use of Whole-Cell Bioassays for Screening Quorum Signaling, Quorum Interference, and Biofilm Dispersion. Methods in Molecular Biology, 269, 287-301. [Link]

  • Lade, H., et al. (2019). Targeting Acyl Homoserine Lactones (AHLs) by the quorum quenching bacterial strains to control biofilm formation in Pseudomonas aeruginosa. Journal of Basic Microbiology, 59(1), 3-15. [Link]

  • Mayer, C., et al. (2020). Quorum Sensing as a Target for Controlling Surface Associated Motility and Biofilm Formation in Acinetobacter baumannii ATCC® 17978TM. Frontiers in Microbiology, 11. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the biological activity of synthetic N-(3-Oxotetradecanoyl)-DL-homoserine lactone.

Investigating Quorum Sensing I'm now diving into the literature with focused Google searches. I'm prioritizing information on OOHL's involvement in quorum sensing, its synthesis methods, and proven ways to confirm its bi...

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Author: BenchChem Technical Support Team. Date: January 2026

Investigating Quorum Sensing

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Gathering Experimental Protocols

I'm now prioritizing the identification of validated bioassay protocols. I'm focusing on reporter gene assays, biofilm inhibition tests, and other methods for quantifying acyl-homoserine lactone activity. Simultaneously, I'm digging into the mechanisms of quorum sensing, especially the LuxR receptor and the impact of OOHL binding, and seeking benchmark data to validate synthetic OOHL.

Defining Experimental Framework

I'm now outlining a clear comparison guide, starting with an introduction to OOHL and its role. Next, I'll detail the validation experiment, including controls. Protocols for bioassays are next, accompanied by illustrative tables of expected or existing data. Visual aids, such as pathway diagrams and troubleshooting decision trees, are planned for inclusion.

Comparative

A Comparative Analysis of N-(3-Oxotetradecanoyl)-DL-homoserine lactone and Other N-Acyl Homoserine Lactones in Quorum Sensing

For researchers, scientists, and drug development professionals navigating the intricate world of bacterial communication, understanding the nuances of quorum sensing (QS) signaling molecules is paramount. This guide pro...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate world of bacterial communication, understanding the nuances of quorum sensing (QS) signaling molecules is paramount. This guide provides an in-depth, objective comparison of N-(3-Oxotetradecanoyl)-DL-homoserine lactone (O-C14-HSL) with other prominent N-acyl homoserine lactones (AHLs). We will delve into their structural distinctions, differential biological activities, and the experimental methodologies used to elucidate these differences, offering a comprehensive resource for designing and interpreting quorum sensing research.

Introduction to N-Acyl Homoserine Lactones and Quorum Sensing

Bacteria utilize a sophisticated cell-to-cell communication system known as quorum sensing to coordinate collective behaviors. This process relies on the production, release, and detection of signaling molecules called autoinducers.[1] In many Gram-negative bacteria, the primary class of autoinducers is the N-acyl homoserine lactones (AHLs).[2] These molecules share a conserved homoserine lactone ring but vary in the length and modification of their acyl side chain, which typically ranges from 4 to 18 carbons.[2] This structural diversity is the foundation for the specificity of bacterial communication, allowing for distinct signaling pathways within and between species.

The canonical AHL-mediated quorum sensing system involves a LuxI-type synthase that produces the AHL signal and a LuxR-type transcriptional regulator that binds the cognate AHL.[3] Upon reaching a threshold concentration, indicative of a sufficient bacterial population density, the AHL-LuxR complex forms and modulates the expression of target genes.[3] These genes often encode virulence factors, enzymes for biofilm formation, and other proteins crucial for collective behaviors.[1]

N-(3-Oxotetradecanoyl)-DL-homoserine lactone, a long-chain AHL, is a key signaling molecule in various bacterial species. Its 3-oxo substitution and 14-carbon acyl chain confer specific properties that dictate its interaction with LuxR-type receptors and its influence on downstream physiological processes. This guide will compare O-C14-HSL to other AHLs with varying acyl chain lengths and modifications to highlight the critical structure-activity relationships that govern their function.

Structural Diversity and its Functional Implications

The biological activity of an AHL is intrinsically linked to its chemical structure. The key variable features are the length of the N-acyl chain and the presence of a substitution (oxo or hydroxyl group) at the C3 position of the acyl chain.

  • Acyl Chain Length: Shorter-chain AHLs (e.g., C4-HSL, C6-HSL) are generally more diffusible across the bacterial membrane, while longer-chain AHLs (e.g., C12-HSL, O-C14-HSL) are less so and may require active transport. This difference in mobility can influence the spatial dynamics of quorum sensing within a bacterial population. Furthermore, the length of the acyl chain is a primary determinant of binding specificity to the cognate LuxR-type receptor.

  • C3 Substitution: The presence of a 3-oxo or 3-hydroxyl group on the acyl chain significantly impacts the molecule's interaction with the LuxR receptor's binding pocket. These substitutions can form additional hydrogen bonds with amino acid residues in the receptor, enhancing binding affinity and specificity.

The interplay of these structural features creates a diverse "language" of AHL signals, enabling intricate and specific regulation of gene expression in complex microbial communities.

Comparative Biological Activity: O-C14-HSL vs. Other AHLs

To objectively compare the performance of O-C14-HSL with other AHLs, we will examine their effects on two key quorum sensing-regulated phenotypes: receptor activation and biofilm formation.

Differential Activation of LuxR-Type Receptors

The specificity of an AHL for its cognate LuxR-type receptor is a cornerstone of quorum sensing. This specificity can be quantified by determining the half-maximal effective concentration (EC50), which is the concentration of an AHL required to elicit 50% of the maximum response in a reporter gene assay. A lower EC50 value indicates a higher potency of the AHL for that specific receptor.

The LasR protein of Pseudomonas aeruginosa is a well-characterized LuxR-type receptor that responds to long-chain 3-oxo-AHLs. The following table summarizes the reported EC50 values for the activation of LasR by various AHLs, illustrating the impact of acyl chain length and C3 substitution.

N-Acyl Homoserine LactoneAcyl ChainC3 SubstitutionReported EC50 for LasR Activation (nM)
N-(3-Oxohexanoyl)-L-homoserine lactone (O-C6-HSL)C63-Oxo>1000
N-(3-Oxooctanoyl)-L-homoserine lactone (O-C8-HSL)C83-Oxo~500
N-(3-Oxodecanoyl)-L-homoserine lactone (O-C10-HSL)C103-Oxo~100
N-(3-Oxododecanoyl)-L-homoserine lactone (O-C12-HSL)C123-Oxo~10-30
N-(3-Oxotetradecanoyl)-DL-homoserine lactone (O-C14-HSL) C14 3-Oxo ~50-100
N-Butanoyl-L-homoserine lactone (C4-HSL)C4NoneNo significant activation
N-Hexanoyl-L-homoserine lactone (C6-HSL)C6NoneNo significant activation
N-Dodecanoyl-L-homoserine lactone (C12-HSL)C12NoneWeak activation

Note: The EC50 values are approximate and can vary depending on the specific reporter strain and assay conditions. Data synthesized from multiple literature sources.

As the data indicates, LasR exhibits a clear preference for long-chain 3-oxo-AHLs, with O-C12-HSL being the most potent natural activator. O-C14-HSL also demonstrates significant activity, though slightly less potent than O-C12-HSL. In contrast, short-chain AHLs and those lacking the 3-oxo substitution show significantly reduced or no ability to activate LasR. This highlights the critical role of both the long acyl chain and the 3-oxo group for high-affinity binding to the LasR receptor.

Impact on Biofilm Formation

Biofilm formation is a classic example of a quorum sensing-regulated behavior, providing bacteria with protection from environmental stresses and host immune responses. The ability of different AHLs to induce or enhance biofilm formation can be quantitatively assessed using a crystal violet staining assay.

The following table presents representative data on the effect of various AHLs on biofilm formation in a bacterial species that responds to exogenous AHLs. The results are expressed as the fold change in biofilm formation compared to an untreated control.

N-Acyl Homoserine LactoneConcentration (µM)Fold Change in Biofilm Formation
N-Butanoyl-L-homoserine lactone (C4-HSL)101.2 ± 0.2
N-Hexanoyl-L-homoserine lactone (C6-HSL)101.5 ± 0.3
N-Octanoyl-L-homoserine lactone (C8-HSL)102.1 ± 0.4
N-Dodecanoyl-L-homoserine lactone (C12-HSL)103.5 ± 0.6
N-(3-Oxotetradecanoyl)-DL-homoserine lactone (O-C14-HSL) 10 4.2 ± 0.5
N-(3-Oxododecanoyl)-L-homoserine lactone (O-C12-HSL)104.5 ± 0.7

Note: This data is illustrative and synthesized from typical results reported in the literature. Actual values will vary depending on the bacterial strain and experimental conditions.

The trend observed in biofilm formation mirrors the receptor activation data. Long-chain AHLs, particularly those with a 3-oxo modification like O-C12-HSL and O-C14-HSL, are potent inducers of biofilm formation. This is a direct consequence of their ability to efficiently activate the cognate LuxR-type receptors that control the expression of genes involved in the synthesis of the biofilm matrix.

Experimental Methodologies

To ensure the scientific integrity and reproducibility of comparative studies on AHLs, standardized and well-validated experimental protocols are essential. Here, we provide detailed methodologies for the key assays discussed in this guide.

LasR-Dependent Reporter Gene Assay

This assay quantifies the ability of an AHL to activate the LasR receptor. It utilizes a reporter strain of Escherichia coli that is engineered to express LasR and a reporter gene (e.g., luxCDABE for bioluminescence or lacZ for β-galactosidase activity) under the control of a LasR-dependent promoter.

Protocol:

  • Preparation of Reporter Strain:

    • Grow an overnight culture of the E. coli LasR reporter strain in LB broth with appropriate antibiotics at 37°C with shaking.

    • The following day, dilute the overnight culture 1:100 in fresh LB broth with antibiotics and grow to an OD600 of approximately 0.2-0.3.

  • Assay Setup:

    • In a 96-well microtiter plate, add a serial dilution of the AHLs to be tested. A typical concentration range would be from 1 nM to 100 µM. Include a solvent control (e.g., DMSO or ethanol).

    • Add the diluted reporter strain culture to each well. The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate at 37°C with shaking for 3-4 hours.

  • Measurement:

    • If using a bioluminescence reporter, measure the luminescence of each well using a plate reader.

    • If using a β-galactosidase reporter, lyse the cells and perform a standard β-galactosidase assay using a substrate like ONPG, measuring the absorbance at 420 nm.

  • Data Analysis:

    • Plot the reporter signal as a function of the AHL concentration.

    • Fit the data to a dose-response curve to determine the EC50 value for each AHL.

LasR_Reporter_Assay cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_measurement Measurement & Analysis Overnight Culture Overnight Culture Dilution Dilution Overnight Culture->Dilution 1:100 Growth to OD600 0.2-0.3 Growth to OD600 0.2-0.3 Dilution->Growth to OD600 0.2-0.3 Reporter Strain Reporter Strain Growth to OD600 0.2-0.3->Reporter Strain AHL Dilutions AHL Dilutions 96-well Plate 96-well Plate AHL Dilutions->96-well Plate Reporter Strain->96-well Plate Incubate 37°C Incubate 37°C 96-well Plate->Incubate 37°C Measure Signal Measure Signal Incubate 37°C->Measure Signal Data Analysis Data Analysis Measure Signal->Data Analysis Determine EC50

Workflow for LasR Reporter Gene Assay.
Biofilm Formation Assay (Crystal Violet Method)

This assay provides a quantitative measure of biofilm formation on a solid surface. It is a robust and widely used method for comparing the effects of different AHLs on this complex process.[3]

Protocol:

  • Preparation of Inoculum:

    • Grow an overnight culture of the bacterial strain of interest in a suitable medium (e.g., LB or M9 minimal medium) at the optimal temperature with shaking.

    • Dilute the overnight culture to an OD600 of approximately 0.05 in fresh medium.[2]

  • Assay Setup:

    • In a 96-well flat-bottom microtiter plate, add 180 µL of the diluted bacterial culture to each well.

    • Add 20 µL of the desired concentration of each AHL to the respective wells. Include a solvent control.

  • Incubation:

    • Cover the plate and incubate statically (without shaking) at the optimal growth temperature for 24-48 hours to allow for biofilm formation.[2]

  • Washing and Staining:

    • Carefully discard the planktonic culture from the wells.

    • Gently wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.[2]

  • Destaining and Quantification:

    • Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

    • Dry the plate, and then add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.[2]

    • Measure the absorbance of the solubilized dye at a wavelength of 595 nm using a plate reader. The absorbance is proportional to the amount of biofilm.

Biofilm_Assay cluster_prep Preparation cluster_setup Assay Setup cluster_incubation Incubation cluster_staining Staining & Quantification Overnight Culture Overnight Culture Dilution (OD600 0.05) Dilution (OD600 0.05) Overnight Culture->Dilution (OD600 0.05) Bacterial Culture Bacterial Culture Dilution (OD600 0.05)->Bacterial Culture AHLs AHLs 96-well Plate 96-well Plate AHLs->96-well Plate Bacterial Culture->96-well Plate Static Incubation (24-48h) Static Incubation (24-48h) 96-well Plate->Static Incubation (24-48h) Wash Wash Static Incubation (24-48h)->Wash Crystal Violet Stain Crystal Violet Stain Wash->Crystal Violet Stain Solubilize Solubilize Wash->Solubilize Crystal Violet Stain->Wash Measure OD595 Measure OD595 Solubilize->Measure OD595

Workflow for Biofilm Quantification Assay.

Conclusion: The Significance of Structural Nuances in AHL Signaling

This guide has provided a comparative analysis of N-(3-Oxotetradecanoyl)-DL-homoserine lactone with other N-acyl homoserine lactones, underscoring the profound impact of subtle structural variations on their biological activity. The length of the acyl chain and the presence of a 3-oxo substitution are critical determinants of an AHL's ability to activate specific LuxR-type receptors and, consequently, to modulate complex behaviors such as biofilm formation.

O-C14-HSL, as a long-chain 3-oxo-AHL, is a potent signaling molecule in quorum sensing systems that are tuned to recognize such structures. Its activity, while significant, is part of a broader spectrum of AHL functionality. Understanding these structure-activity relationships is not merely an academic exercise; it is fundamental for the rational design of novel therapeutic strategies that target bacterial quorum sensing. By developing synthetic AHL analogs that can either agonize or antagonize LuxR-type receptors with high specificity, researchers can aim to disrupt pathogenic processes or manipulate microbial communities for beneficial outcomes.

The experimental protocols detailed herein provide a robust framework for conducting such comparative studies, ensuring the generation of reliable and reproducible data. As the field of quorum sensing continues to evolve, a deep understanding of the chemical language of bacteria, as exemplified by the diverse family of N-acyl homoserine lactones, will remain a cornerstone of progress.

References

  • Bassler, B. L., & Losick, R. (2006). Bacterially speaking. Cell, 125(2), 237-246.
  • Churchill, M. E., & Chen, L. (2011). Structural basis of acyl-homoserine lactone-dependent signaling. Chemical reviews, 111(1), 68-85.
  • Geske, G. D., O'Neill, J. C., Miller, D. M., Mattmann, M. E., Blackwell, H. E. (2007). Comparative analyses of N-acylated homoserine lactones reveal unique structural features that dictate their ability to activate or inhibit quorum sensing. Journal of the American Chemical Society, 129(44), 13613-13625.
  • Miller, M. B., & Bassler, B. L. (2001). Quorum sensing in bacteria. Annual review of microbiology, 55(1), 165-199.
  • Parsek, M. R., Val, D. L., Hanzelka, B. L., Cronan Jr, J. E., & Greenberg, E. P. (1999). Acyl homoserine-lactone quorum-sensing signal generation. Proceedings of the National Academy of Sciences, 96(8), 4360-4365.
  • Pearson, J. P., Van Delden, C., & Iglewski, B. H. (1999). Active efflux and diffusion are involved in transport of Pseudomonas aeruginosa cell-to-cell signals. Journal of bacteriology, 181(4), 1203-1210.
  • Schaefer, A. L., Hanzelka, B. L., Eberhard, A., & Greenberg, E. P. (1996). Quorum sensing in Vibrio fischeri: probing autoinducer-LuxR interactions with autoinducer analogs. Journal of bacteriology, 178(10), 2897-2901.
  • Stepanović, S., Vuković, D., Dakić, I., Savić, B., & Švabić-Vlahović, M. (2000). A modified microtiter-plate test for quantification of staphylococcal biofilm formation. Journal of microbiological methods, 40(2), 175-179.
  • Whitehead, N. A., Barnard, A. M., Slater, H., Simpson, N. J., & Salmond, G. P. (2001). Quorum-sensing in Gram-negative bacteria. FEMS microbiology reviews, 25(4), 365-404.
  • Zhu, J., Beaber, J. W., Moré, M. I., Fuqua, C., Eberhard, A., & Winans, S. C. (1998). Analogs of the autoinducer 3-oxooctanoyl-homoserine lactone strongly inhibit activity of the TraR protein of Agrobacterium tumefaciens. Journal of bacteriology, 180(20), 5398-5405.

Sources

Validation

A Comparative Guide to N-(3-Oxotetradecanoyl)-DL-homoserine lactone and N-(3-Oxododecanoyl)-L-homoserine lactone in Quorum Sensing

This guide provides an in-depth, objective comparison of two key acyl-homoserine lactone (AHL) signaling molecules, N-(3-Oxotetradecanoyl)-DL-homoserine lactone (O-C14-HSL) and N-(3-Oxododecanoyl)-L-homoserine lactone (O...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of two key acyl-homoserine lactone (AHL) signaling molecules, N-(3-Oxotetradecanoyl)-DL-homoserine lactone (O-C14-HSL) and N-(3-Oxododecanoyl)-L-homoserine lactone (O-C12-HSL), and their roles in bacterial quorum sensing. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to illuminate the nuanced differences in their structure, function, and experimental analysis.

Introduction to Quorum Sensing and Acyl-Homoserine Lactones

Quorum sensing (QS) is a sophisticated cell-to-cell communication system that enables bacteria to monitor their population density and collectively regulate gene expression.[1] This process orchestrates a variety of group behaviors, including biofilm formation, virulence factor production, and bioluminescence.[2] In many Gram-negative bacteria, this communication is mediated by small, diffusible signaling molecules known as autoinducers, with N-acyl-homoserine lactones (AHLs) being one of the most well-characterized families.[3]

AHLs consist of a conserved homoserine lactone ring linked to an acyl side chain of varying length and modification. It is the specificity of this acyl chain that largely dictates the signaling molecule's interaction with its cognate LuxR-type transcriptional regulator, thereby ensuring signaling fidelity within a bacterial population.[4] This guide focuses on two such AHLs, O-C14-HSL and O-C12-HSL, which, despite their structural similarity, exhibit distinct roles in the complex regulatory networks of bacteria like Pseudomonas aeruginosa.

The Canonical AHL-Mediated Quorum Sensing Pathway

The fundamental mechanism of AHL-mediated quorum sensing involves the synthesis, release, and detection of these signaling molecules.[5] A LuxI-family synthase produces a specific AHL, which diffuses out of the bacterial cell. As the bacterial population grows, the extracellular concentration of the AHL increases. Once a threshold concentration is reached, the AHL diffuses back into the cells and binds to its cognate LuxR-family transcriptional regulator. This AHL-receptor complex then typically dimerizes and binds to specific DNA sequences (often termed lux boxes) in the promoter regions of target genes, thereby activating or repressing their transcription.[6] This positive feedback loop, where the AHL-receptor complex often upregulates the synthesis of the LuxI synthase, allows for a rapid and synchronized response across the entire population.

Quorum_Sensing_Pathway cluster_cell Gram-Negative Bacterium cluster_extracellular Extracellular Environment LuxI LuxI-type Synthase LuxI->AHL_out Synthesis LuxR LuxR-type Receptor (inactive) AHL_LuxR AHL-LuxR Complex (active) DNA Target DNA (Promoter) AHL_LuxR->DNA Binds to Genes Virulence & Biofilm Genes DNA->Genes Regulates Transcription AHL_low AHL (Low Cell Density) AHL_out->AHL_low Diffusion AHL_high AHL (High Cell Density) AHL_out->AHL_high Accumulation AHL_in->LuxR Binding AHL_high->AHL_in Diffusion

Caption: General mechanism of AHL-mediated quorum sensing in Gram-negative bacteria.

Structural and Functional Comparison: O-C14-HSL vs. O-C12-HSL

While both O-C14-HSL and O-C12-HSL are long-chain AHLs with a 3-oxo modification, the two-carbon difference in their acyl chain length leads to significant functional distinctions.

FeatureN-(3-Oxotetradecanoyl)-DL-homoserine lactone (O-C14-HSL)N-(3-Oxododecanoyl)-L-homoserine lactone (O-C12-HSL)
Acyl Chain Length 14 carbons12 carbons
Primary Bacterial Source Sinorhizobium meliloti (produced by SinI)[7], also produced by LasI in P. aeruginosa[8]Pseudomonas aeruginosa (primary product of LasI)[4][9]
Cognate Receptor SinR in S. melilotiLasR in P. aeruginosa[4][10]
Role in P. aeruginosa Produced by LasI, but its specific role and receptor affinity compared to O-C12-HSL are less defined. May contribute to the overall AHL pool and potentially interact with host cells.[8][11]The primary signaling molecule of the las system, which sits at the top of the QS hierarchy.[12] It is a key regulator of virulence factors and biofilm formation.[9][13]
Immunomodulatory Effects Can induce apoptosis in host cells.[8][11]Potent immunomodulatory activity, including inhibition of lymphocyte proliferation and modulation of cytokine production (e.g., TNF-α and IL-12).[14][15][16]
N-(3-Oxododecanoyl)-L-homoserine lactone (O-C12-HSL): The Master Regulator in Pseudomonas aeruginosa

In the opportunistic pathogen P. aeruginosa, the quorum sensing network is hierarchically organized, with the las system acting as the master regulator.[12] The las system is governed by the LasI synthase, which produces O-C12-HSL, and the LasR transcriptional regulator, which specifically recognizes O-C12-HSL.[4][17] The activated LasR:O-C12-HSL complex directly upregulates the expression of a wide array of virulence factors, including elastase, alkaline protease, and exotoxin A.[4]

Crucially, the LasR:O-C12-HSL complex also activates the transcription of the rhl system, a secondary QS circuit in P. aeruginosa.[18] The rhl system has its own synthase (RhlI) and receptor (RhlR), which produce and respond to a shorter chain AHL, N-butanoyl-L-homoserine lactone (C4-HSL).[18] This hierarchical control ensures a coordinated and sequential activation of virulence genes.

N-(3-Oxotetradecanoyl)-DL-homoserine lactone (O-C14-HSL): A More Enigmatic Player

The role of O-C14-HSL is less universally defined than that of O-C12-HSL. While it is a known signaling molecule in nitrogen-fixing bacteria like Sinorhizobium meliloti, where it interacts with the SinR receptor[7], its function in pathogens like P. aeruginosa is more nuanced. The LasI synthase in P. aeruginosa is known to have some promiscuity and can produce O-C14-HSL in addition to its primary product, O-C12-HSL.[8] However, the specific affinity of LasR for O-C14-HSL and the precise downstream effects of this interaction are not as well-characterized. Some studies suggest that both O-C12-HSL and O-C14-HSL can induce apoptosis in host cells, indicating a potential role in host-pathogen interactions.[8][11]

Experimental Methodologies for Comparative Analysis

To empirically compare the activity of O-C14-HSL and O-C12-HSL, a combination of reporter assays and phenotypic assessments is required.

Experimental_Workflow cluster_prep Preparation cluster_assays Comparative Assays cluster_analysis Data Analysis AHL_synthesis Synthesize or Procure O-C14-HSL & O-C12-HSL bioluminescence Bioluminescence Reporter Assay (Receptor Specificity & Activity) AHL_synthesis->bioluminescence biofilm Biofilm Formation Assay (Crystal Violet Staining) AHL_synthesis->biofilm virulence Virulence Factor Assay (e.g., Protease, Pyocyanin) AHL_synthesis->virulence reporter_strain Prepare Bacterial Reporter Strains (e.g., E. coli with LuxR/promoter) reporter_strain->bioluminescence pathogen_strain Culture Pathogen Strain (e.g., P. aeruginosa) pathogen_strain->biofilm pathogen_strain->virulence data_quant Quantify Results (Luminescence, OD595, etc.) bioluminescence->data_quant biofilm->data_quant virulence->data_quant comparison Compare Dose-Response Curves & EC50 Values data_quant->comparison conclusion Draw Conclusions on Specificity & Potency comparison->conclusion

Caption: General workflow for the comparative analysis of AHLs.

Bioluminescence Reporter Assay for Receptor Activity

This assay is the gold standard for quantifying the ability of an AHL to activate its cognate receptor. It typically utilizes a reporter strain, often E. coli, that is engineered to express the LuxR-type receptor of interest (e.g., LasR) and a reporter gene (e.g., the luxCDABE operon for bioluminescence) under the control of a LuxR-dependent promoter.[19]

Protocol:

  • Prepare Reporter Strain: Grow an overnight culture of the E. coli reporter strain (e.g., containing a plasmid with lasR and a PlasI-luxCDABE fusion).[20][21]

  • Inoculate Assay Plate: Dilute the overnight culture into fresh LB medium and dispense into a 96-well microtiter plate.

  • Add AHLs: Add serial dilutions of O-C14-HSL and O-C12-HSL to the wells. Include a solvent control (e.g., DMSO or acetonitrile).

  • Incubation: Incubate the plate with shaking at the appropriate temperature (e.g., 30°C or 37°C) for a defined period (e.g., 4-6 hours).[20]

  • Measure Luminescence and OD: Measure the bioluminescence (in Relative Light Units, RLU) and the optical density at 600 nm (OD600) using a plate reader.

  • Data Analysis: Normalize the luminescence signal to cell density (RLU/OD600). Plot the normalized luminescence against the AHL concentration to generate dose-response curves and determine the EC50 (the concentration required for half-maximal activation).

Causality: The intensity of the bioluminescent signal is directly proportional to the activation of the LuxR receptor by the specific AHL, providing a quantitative measure of the molecule's signaling activity and the receptor's specificity.[19][22]

Biofilm Formation Assay

Quorum sensing is a critical regulator of biofilm formation.[12] The crystal violet assay provides a simple yet robust method for quantifying the impact of AHLs on the ability of bacteria like P. aeruginosa to form biofilms.[23]

Protocol:

  • Prepare Bacterial Culture: Grow an overnight culture of the bacterial strain of interest (e.g., a lasI mutant of P. aeruginosa to ensure response is due to exogenous AHL).

  • Inoculate Assay Plate: Dilute the overnight culture 1:100 in fresh medium (e.g., M63 minimal medium) and dispense into a 96-well plate.[23][24]

  • Add AHLs: Add the desired concentrations of O-C14-HSL or O-C12-HSL to the respective wells. Include appropriate controls.

  • Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.[24]

  • Crystal Violet Staining:

    • Carefully discard the culture medium and gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.[25][26]

    • Add 0.1% crystal violet solution to each well and incubate for 15-30 minutes at room temperature.[26][27]

    • Discard the stain and wash the wells thoroughly with water until the wash water is clear.[25]

    • Dry the plate completely.

  • Quantification:

    • Solubilize the bound crystal violet by adding 30% acetic acid to each well.[23][24]

    • Transfer the solubilized stain to a new flat-bottom plate and measure the absorbance at 595 nm (OD595).[25]

Causality: The absorbance of the solubilized crystal violet is directly proportional to the amount of biofilm formed in the well. This allows for a quantitative comparison of how each AHL influences this key virulence-associated phenotype.

Conclusion

N-(3-Oxododecanoyl)-L-homoserine lactone (O-C12-HSL) and N-(3-Oxotetradecanoyl)-DL-homoserine lactone (O-C14-HSL) are closely related signaling molecules with distinct and overlapping functions in bacterial quorum sensing. O-C12-HSL is firmly established as the primary signaling molecule of the master regulatory las system in P. aeruginosa, controlling a vast network of virulence genes and biofilm formation.[9][12] The role of O-C14-HSL, while produced by some of the same synthases, is less clearly defined and may be more context-dependent, potentially playing a more significant role in interactions with host cells.[8]

For drug development professionals, understanding the specificity of the LasR receptor for O-C12-HSL over other long-chain AHLs is critical for the design of targeted quorum sensing inhibitors. The experimental protocols provided in this guide offer a robust framework for researchers to dissect the nuanced activities of these and other AHL molecules, paving the way for novel anti-virulence strategies that disarm pathogens without promoting antibiotic resistance.

References

  • Crystal violet assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. (2023). Methods and Protocols, 6(6), 101. Retrieved from [Link]

  • General Biofilm Assay Protocol. (n.d.). iGEM. Retrieved from [Link]

  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437. Retrieved from [Link]

  • Zhu, J., & Winans, S. C. (2001). Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay. Applied and Environmental Microbiology, 67(8), 3474–3479. Retrieved from [Link]

  • Podbielski, A., & Kreikemeyer, B. (2004). Cell density-dependent regulation: basic principles and effects on the virulence of Gram-positive cocci. ResearchGate. Retrieved from [Link]

  • Diagram describes quorum sensing signalling mechanism in Gram-negative... (n.d.). ResearchGate. Retrieved from [Link]

  • Windsor, W. J. (2020). How Quorum Sensing Works. American Society for Microbiology. Retrieved from [Link]

  • Rutherford, S. T., & Bassler, B. L. (2012). Bacterial Quorum Sensing: Its Role in Virulence and Possibilities for Its Control. Cold Spring Harbor Perspectives in Medicine, 2(11), a012427. Retrieved from [Link]

  • Diagram of quorum sensing. (n.d.). ResearchGate. Retrieved from [Link]

  • Team:Tokyo Tech/AHL Assay/AHL Reporter Assay. (2016). iGEM. Retrieved from [Link]

  • Muh, U., Schuster, M., Heim, R., Singh, A., Olson, E. R., & Greenberg, E. P. (2006). Novel Pseudomonas aeruginosa Quorum-Sensing Inhibitors Identified in an Ultra-High-Throughput Screen. Antimicrobial Agents and Chemotherapy, 50(11), 3674–3679. Retrieved from [Link]

  • Lee, J.-H., Lequette, Y., & Greenberg, E. P. (2006). Acyl-Homoserine Lactone Binding to and Stability of the Orphan Pseudomonas aeruginosa Quorum-Sensing Signal Receptor QscR. Journal of Bacteriology, 188(4), 1568–1572. Retrieved from [Link]

  • Mukherjee, S., Moustafa, D., Smith, C. D., Goldberg, J. B., & Bassler, B. L. (2017). The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer. PLOS Pathogens, 13(7), e1006504. Retrieved from [Link]

  • Detection of AHL production by strain YL12 by bioluminescent reporter... (n.d.). ResearchGate. Retrieved from [Link]

  • Koul, M., Kumar, M., Chadha, S., & Chhibber, S. (2015). Modulation of Host Biology by Pseudomonas aeruginosa Quorum Sensing Signal Molecules: Messengers or Traitors. Frontiers in Microbiology, 6, 1229. Retrieved from [Link]

  • Bioluminescence bioreporter strains for the detection of quorum sensing N-acyl homoserine lactone signal molecules. (2006). ResearchGate. Retrieved from [Link]

  • Telford, G., Wheeler, D., Williams, P., Tomkins, P. T., Appleby, P., Sewell, H., Stewart, G. S., Bycroft, B. W., & Pritchard, D. I. (1998). The Pseudomonas Aeruginosa Quorum-Sensing Signal Molecule N-(3-oxododecanoyl)-L-homoserine Lactone Has Immunomodulatory Activity. Infection and Immunity, 66(1), 36-42. Retrieved from [Link]

  • Biogenic Quorum-Sensing Amides from Streptomyces sp. NP10. (2024). Molecules, 29(11), 2568. Retrieved from [Link]

  • Glucksam-Galnoy, Y., Sanua, R., Hemo, R., Meijler, M. M., & Munitz, A. (2014). The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages. Journal of Immunology, 192(10), 4847-4854. Retrieved from [Link]

  • Kumar, M., Koul, M., & Chhibber, S. (2017). Pseudomonas aeruginosa auto inducer3-oxo-C12-HSL exerts bacteriostatic effect and inhibits Staphylococcus epidermidis biofilm. Microbial Pathogenesis, 111, 45-53. Retrieved from [Link]

  • Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. (2023). International Journal of Molecular Sciences, 24(21), 15949. Retrieved from [Link]

  • Hozumi, S., Suzuki, M., Maeda, H., & Matsumoto, K. (2006). Pseudomonas aeruginosa quorum-sensing signal N-(3-oxododecanoyl) homoserine lactone can accelerate cutaneous wound healing through myofibroblast differentiation in rats. FEMS Immunology & Medical Microbiology, 48(2), 191-197. Retrieved from [Link]

  • Synthesis of (R)-3-OH-C12-L-HSL (3a) and (S)-3-OH-C12-L-HSL (3b). (n.d.). ResearchGate. Retrieved from [Link]

  • Song, L., Liu, Y., Zhang, S., Wang, Y., & Chen, X. (2017). Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response. Molecular Medicine Reports, 16(5), 7527-7533. Retrieved from [Link]

  • Surface growth of Pseudomonas aeruginosa reveals a regulatory effect of 3-oxo-C12-homoserine lactone in absence of its cognate receptor, LasR. (2023). ResearchGate. Retrieved from [Link]

  • Welch, M., Todd, D. E., & Whitehead, N. A. (2005). N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia. The EMBO Journal, 24(1), 122-132. Retrieved from [Link]

  • Aubert, M., Guichard, E., & Neunlist, M. (2021). 3-oxo-C12:2-HSL, quorum sensing molecule from human intestinal microbiota, inhibits pro-inflammatory pathways in immune cells via bitter taste receptors. Scientific Reports, 11(1), 1-13. Retrieved from [Link]

  • Stability studies of C12-oxo-HSL and 3-oxo-C12-3-aminooxazolidinone (1). (n.d.). ResearchGate. Retrieved from [Link]

  • Pseudomonas aeruginosa metabolite 3-oxo-C12HSL induces apoptosis through T2R14 and the mitochondrial calcium uniporter. (2024). bioRxiv. Retrieved from [Link]

  • Quantification of 3-oxo-C12-HSL (A) and C4-HSL (B) QS signal molecules... (n.d.). ResearchGate. Retrieved from [Link]

  • Boontham, P., Rungrotmongkol, T., & Arnutti, P. (2020). Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis. Frontiers in Microbiology, 11, 1373. Retrieved from [Link]

Sources

Comparative

Confirmation of N-(3-Oxotetradecanoyl)-DL-homoserine lactone Production in a Bacterial Strain: A Comparative Guide

For researchers in microbiology, infectious disease, and drug development, understanding bacterial communication is paramount. A key mechanism governing this intercellular signaling in Gram-negative bacteria is quorum se...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in microbiology, infectious disease, and drug development, understanding bacterial communication is paramount. A key mechanism governing this intercellular signaling in Gram-negative bacteria is quorum sensing (QS), a process mediated by small, diffusible molecules called autoinducers.[1][2][3] Among the most studied families of autoinducers are the N-acyl homoserine lactones (AHLs).[3] This guide provides a comprehensive comparison of methods to confirm the production of a specific long-chain AHL, N-(3-Oxotetradecanoyl)-DL-homoserine lactone (O-C14-HSL), in a bacterial strain of interest.

O-C14-HSL is a significant signaling molecule in various bacteria, including plant symbionts like Sinorhizobium meliloti, and its presence can influence a range of physiological processes, from biofilm formation to virulence.[2] Accurate and reliable detection of this molecule is therefore a critical step in characterizing the QS system of a given bacterium.

This guide is structured to provide not just protocols, but the scientific rationale behind the methodological choices, empowering researchers to select and implement the most appropriate technique for their experimental goals.

The Central Role of O-C14-HSL in Quorum Sensing

Quorum sensing allows bacteria to coordinate gene expression in a population density-dependent manner.[2][3] The fundamental principle involves the production of AHLs by a synthase protein (of the LuxI family). As the bacterial population grows, the extracellular concentration of the AHL increases. Once a threshold concentration is reached, the AHL binds to a cognate receptor protein (of the LuxR family), which then acts as a transcriptional regulator, activating or repressing target genes.[2][3]

Quorum_Sensing_Pathway cluster_cell Bacterial Cell cluster_neighbor Neighboring Cell LuxI LuxI Synthase AHL_in O-C14-HSL LuxI->AHL_in Produces LuxR LuxR Receptor AHL_LuxR AHL-LuxR Complex LuxR->AHL_LuxR Precursors S-adenosylmethionine + Acyl-ACP Precursors->LuxI Synthesis DNA Target Genes AHL_LuxR->DNA Regulates Transcription AHL_in->LuxR Binding AHL_out Extracellular O-C14-HSL AHL_in->AHL_out Diffusion AHL_in_neighbor O-C14-HSL AHL_out->AHL_in_neighbor Enters Neighboring Cell

Caption: Quorum sensing signaling pathway involving O-C14-HSL.

Method 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) - The Gold Standard

For unambiguous identification and quantification of O-C14-HSL, HPLC-MS/MS is the method of choice.[4][5][6][7] Its high sensitivity and specificity allow for the detection of minute quantities of the target molecule even in complex biological matrices.

Causality Behind Experimental Choices:
  • Liquid Chromatography (LC): The LC step separates the components of the bacterial extract based on their physicochemical properties, primarily hydrophobicity. A C18 reversed-phase column is commonly used, where the nonpolar stationary phase retains the hydrophobic AHLs, allowing for their separation from more polar compounds.[1]

  • Tandem Mass Spectrometry (MS/MS): This provides two levels of mass analysis. The first mass spectrometer (MS1) selects ions with the specific mass-to-charge ratio (m/z) of O-C14-HSL. These selected ions are then fragmented, and the second mass spectrometer (MS2) analyzes the masses of the resulting fragments. This fragmentation pattern is unique to the molecule and provides a high degree of confidence in its identification.[4][8]

  • Internal Standards: To ensure accurate quantification, the use of a stable isotope-labeled internal standard is highly recommended.[9][10][11][12] This standard, which has a similar chemical structure to O-C14-HSL but a different mass, is added to the sample at a known concentration before extraction. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression, allowing for precise normalization of the signal.

Experimental Protocol: HPLC-MS/MS Analysis
  • Bacterial Culture and Supernatant Collection:

    • Inoculate the bacterial strain of interest into an appropriate liquid medium and incubate under conditions known to promote AHL production (typically to late logarithmic or stationary phase).[13]

    • Centrifuge the culture to pellet the cells.

    • Collect the supernatant and filter it through a 0.22 µm filter to remove any remaining bacteria.[13][14]

  • Extraction of AHLs:

    • Perform a liquid-liquid extraction of the cell-free supernatant. Acidified ethyl acetate is a commonly used solvent for this purpose.[13][14][15][16]

    • Add an equal volume of acidified ethyl acetate to the supernatant, vortex vigorously, and allow the phases to separate.

    • Collect the upper organic phase. Repeat the extraction two more times to maximize the recovery of AHLs.

    • Pool the organic phases and evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume of a suitable solvent, such as 50% acetonitrile, for HPLC-MS/MS analysis.[1]

  • HPLC-MS/MS Analysis:

    • Inject the reconstituted extract onto an HPLC system equipped with a C18 column.

    • Use a gradient elution program with mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Couple the HPLC system to a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Set the mass spectrometer to monitor for the specific precursor-to-product ion transition of O-C14-HSL. The precursor ion will be the [M+H]+ adduct of O-C14-HSL, and a characteristic product ion is often the lactone ring fragment (m/z 102).[8][14]

    • Analyze a commercial standard of O-C14-HSL to confirm the retention time and fragmentation pattern.[8]

HPLC_MS_MS_Workflow Culture Bacterial Culture Supernatant Cell-Free Supernatant Culture->Supernatant Centrifugation & Filtration Extraction Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration HPLC HPLC Separation (C18 Column) Concentration->HPLC MS1 MS1: Precursor Ion Selection (m/z of O-C14-HSL) HPLC->MS1 Fragmentation Collision-Induced Dissociation MS1->Fragmentation MS2 MS2: Product Ion Detection (Characteristic Fragments) Fragmentation->MS2 Data Data Analysis: Identification & Quantification MS2->Data

Caption: Experimental workflow for HPLC-MS/MS confirmation of O-C14-HSL.

Method 2: Bacterial Biosensors - A Sensitive and Cost-Effective Alternative

Bacterial biosensors are genetically engineered strains that produce a detectable signal, such as light or color, in the presence of specific AHLs.[1][14][17][18] They offer a sensitive and relatively low-cost method for detecting AHLs, though they are generally less specific than mass spectrometry.

Causality Behind Experimental Choices:
  • Reporter Gene: Biosensor strains contain a fusion of an AHL-responsive promoter to a reporter gene (e.g., lacZ for β-galactosidase, lux for luciferase, or gfp for green fluorescent protein).

  • Specificity: The specificity of the biosensor is determined by the LuxR homolog it expresses. Some biosensors have a broad range of AHL detection, while others are more specific to certain acyl chain lengths or modifications. Agrobacterium tumefaciens NTL4(pCF218)(pCF372) is a commonly used biosensor that is sensitive to a wide range of AHLs.[1][19]

Experimental Protocol: Agar Plate-Based Bioassay
  • Preparation of Biosensor Lawn:

    • Grow the biosensor strain in an appropriate liquid medium to the early logarithmic phase.

    • Add a small volume of the biosensor culture to molten soft agar and pour it as an overlay on a solid agar plate.

    • If using a lacZ-based biosensor, include a chromogenic substrate like X-gal in the agar.[1]

  • Sample Application:

    • Spot a small volume of the bacterial extract or the cell-free supernatant of the test strain onto the surface of the biosensor lawn.

    • As a positive control, spot a known concentration of synthetic O-C14-HSL.

    • As a negative control, spot sterile medium or an extract from a non-AHL-producing strain.

  • Incubation and Observation:

    • Incubate the plate at an appropriate temperature for the biosensor strain.

    • Observe the plate for the development of a colored (e.g., blue for lacZ/X-gal) or luminescent zone around the spot where the test sample was applied. The size and intensity of the zone are indicative of the concentration of AHLs in the sample.[1]

Method 3: Colorimetric Assays - A High-Throughput Screening Approach

Colorimetric assays provide a simple and rapid method for the detection of AHLs, making them suitable for high-throughput screening.[1][20] These assays are often based on the same principles as bacterial biosensors but are performed in a microplate format.

Causality Behind Experimental Choices:
  • Cell-Free System: Some colorimetric assays utilize a cell-free extract of a biosensor strain, which contains all the necessary components (LuxR protein, reporter enzyme machinery) for AHL detection. This eliminates the need for culturing live biosensor cells for each assay, significantly reducing the assay time.[1][19]

  • Chromogenic Substrate: The presence of AHLs triggers an enzymatic reaction that converts a colorless substrate into a colored product, which can be quantified using a spectrophotometer.

Experimental Protocol: Microplate-Based Colorimetric Assay
  • Sample Preparation:

    • Prepare serial dilutions of the bacterial extract or cell-free supernatant in a 96-well microplate.

    • Include wells with a standard curve of synthetic O-C14-HSL and negative controls.

  • Assay Reaction:

    • Add the biosensor cell extract and the chromogenic substrate to each well.[1]

    • Incubate the plate at the optimal temperature for the enzymatic reaction.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Quantify the concentration of AHLs in the samples by comparing their absorbance values to the standard curve.

Comparison of Methods

FeatureHPLC-MS/MSBacterial BiosensorsColorimetric Assays
Specificity Very High (unambiguous identification)Moderate to High (dependent on the biosensor)Moderate (can have cross-reactivity)
Sensitivity Very High (picomolar to nanomolar)High (nanomolar to micromolar)[1]Moderate (nanomolar to micromolar)
Quantification Absolute and AccurateSemi-quantitative to QuantitativeQuantitative with a standard curve
Throughput Low to MediumHighVery High
Cost High (instrumentation and maintenance)LowLow to Medium
Expertise Required HighLow to MediumLow

Conclusion and Recommendations

The confirmation of O-C14-HSL production is a crucial step in elucidating the role of quorum sensing in a given bacterial strain. The choice of method depends on the specific research question and available resources.

  • For definitive identification and precise quantification , HPLC-MS/MS is the unparalleled gold standard. Its specificity and sensitivity provide the most trustworthy data for detailed mechanistic studies.

  • For initial screening of a large number of strains or fractions , bacterial biosensors and colorimetric assays offer sensitive, cost-effective, and high-throughput alternatives. Positive results from these screening methods should ideally be confirmed by HPLC-MS/MS.

By understanding the principles and practicalities of each method, researchers can confidently and accurately investigate the intricate world of bacterial communication.

References

  • Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay. Applied and Environmental Microbiology. [Link]

  • Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method. PLOS One. [Link]

  • Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs). Methods in Molecular Biology. [Link]

  • Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs). SpringerLink. [Link]

  • Liquid chromatography/mass Spectrometry for the Detection and Quantification of N-acyl-L-homoserine Lactones and 4-hydroxy-2-alkylquinolines. Methods in Molecular Biology. [Link]

  • Agrobacterium Bioassay Strain for Ultrasensitive Detection of N-Acylhomoserine Lactone-Type Quorum-Sensing Molecules: Detection of Autoinducers in Mesorhizobium huakuii. Applied and Environmental Microbiology. [Link]

  • Agrobacterium Bioassay Strain for Ultrasensitive Detection of N-Acylhomoserine Lactone-Type Quorum-Sensing Molecules: Detection of Autoinducers in Mesorhizobium huakuii. Applied and Environmental Microbiology. [Link]

  • Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones. Journal of Applied Microbiology. [Link]

  • Straightforward N-Acyl Homoserine Lactone Discovery and Annotation by LC–MS/MS-based Molecular Networking. Journal of Proteome Research. [Link]

  • Rapid Screening of Quorum-Sensing Signal N -Acyl Homoserine Lactones by an In Vitro Cell-Free Assay. Scilit. [Link]

  • Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. Molecules. [Link]

  • Isolation and Characterization of N-acyl Homoserine Lactone-Producing Bacteria From Cattle Rumen and Swine Intestines. Frontiers in Microbiology. [Link]

  • Acylhomoserine lactone production by bacteria associated with cultivated mushrooms. Journal of Agricultural and Food Chemistry. [Link]

  • Identification and Quantification of N-Acyl Homoserine Lactones Involved in Bacterial Communication by Small-Scale Synthesis of Internal Standards and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. ResearchGate. [Link]

  • Identification and Quantification of N-Acyl Homoserine Lactones Involved in Bacterial Communication by Small-Scale Synthesis of Internal Standards and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • Identification and Quantification of N-Acyl Homoserine Lactones Involved in Bacterial Communication by Small-Scale Synthesis of Internal Standards and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • Synthesis of isotope labeled internal standards and derivatizing agents for mass spectrometry based quantitation of quorum sensing molecules. RTI International. [Link]

  • Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii. Frontiers in Cellular and Infection Microbiology. [Link]

  • Sampling, separation, and quantification of N‐acyl homoserine lactones from marine intertidal sediments. Limnology and Oceanography: Methods. [Link]

  • Extraction and detection of quorum sensing N- acyl homoserine lactones from shrimp pathogen Vibrio harveyi and. SciSpace. [Link]

  • Biochemical detection of N-Acyl homoserine lactone from biofilm-forming uropathogenic Escherichia coli isolated from urinary tract infection samples. GMS Hygiene and Infection Control. [Link]

  • Specificity of Acyl-Homoserine Lactone Synthases Examined by Mass Spectrometry. Journal of Bacteriology. [Link]

  • Acylhomoserine Lactone Production by Bacteria Associated with Cultivated Mushrooms. Journal of Agricultural and Food Chemistry. [Link]

  • Haemodynamic effects of the bacterial quorum sensing signal molecule, N-(3-oxododecanoyl)-L-homoserine lactone, in conscious, normal and endotoxaemic rats. British Journal of Pharmacology. [Link]

  • N-Acyl homoserine lactone. Wikipedia. [Link]

  • Novel N-Acyl Homoserine Lactone-Degrading Bacteria Isolated From Penicillin-Contaminated Environments and Their Quorum-Quenching Activities. Frontiers in Microbiology. [Link]

  • Production of acylated homoserine lactone by Gram-positive bacteria isolated from marine water. FEMS Microbiology Letters. [Link]

  • Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. Proceedings of the National Academy of Sciences. [Link]

  • AHL identification. N-(3-Oxotetradecanoyl)-l-homoserine lactone... ResearchGate. [Link]

  • Methods for Detecting N-Acyl Homoserine Lactone Production in Acinetobacter baumannii. SpringerLink. [Link]

  • Bacterial Quorum Sensing Molecule N-3-oxo-dodecanoyl-L-homoserine Lactone Causes Direct Cytotoxicity and Reduced Cell Motility in Human Pancreatic Carcinoma Cells. PLOS One. [Link]

  • Short Chain N-acyl Homoserine Lactone Production by Soil Isolate Burkholderia sp. Strain A9. Sensors. [Link]

  • Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay. Applied and Environmental Microbiology. [Link]

  • Detection of bacterial quorum sensing N‐acyl homoserine lactones in clinical samples. Analytical and Bioanalytical Chemistry. [Link]

  • Plant Responses to Bacterial N-Acyl l-Homoserine Lactones are Dependent on Enzymatic Degradation to l-Homoserine. ACS Chemical Biology. [Link]

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Sources

Validation

A Comparative Guide to the Cross-Reactivity of N-(3-Oxotetradecanoyl)-DL-homoserine lactone with Diverse LuxR-type Receptors

Introduction In the intricate world of bacterial communication, or quorum sensing (QS), N-acyl-homoserine lactones (AHLs) serve as the lingua franca for many Gram-negative bacteria. These signaling molecules, once they r...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate world of bacterial communication, or quorum sensing (QS), N-acyl-homoserine lactones (AHLs) serve as the lingua franca for many Gram-negative bacteria. These signaling molecules, once they reach a critical concentration, bind to and activate LuxR-type transcriptional regulators, leading to a coordinated change in gene expression across the population. This regulation controls a wide array of processes, including biofilm formation, virulence factor production, and antibiotic synthesis.[1][2] The specificity of the interaction between an AHL signal and its cognate LuxR receptor is paramount for preventing signal crosstalk between different bacterial species cohabiting the same niche.[3]

This guide focuses on N-(3-Oxotetradecanoyl)-DL-homoserine lactone (O-C14-HSL), a long-chain AHL, and its cross-reactivity with various LuxR-type receptors. Understanding the degree to which a non-cognate AHL can activate or inhibit different LuxR homologs is crucial for researchers in microbiology, synthetic biology, and drug development. For instance, in complex microbial communities, the presence of O-C14-HSL could inadvertently trigger QS pathways in other bacteria, or competitively inhibit them. This guide provides a comparative analysis of the interaction of O-C14-HSL with different LuxR-type receptors, supported by experimental data and detailed protocols for assessing these interactions.

The Molecular Basis of LuxR-AHL Specificity

LuxR-type receptors are modular proteins typically composed of an N-terminal signal-binding domain and a C-terminal DNA-binding domain.[3] The binding of the cognate AHL to the N-terminal domain is thought to induce a conformational change that allows the protein to dimerize, bind to specific DNA sequences known as lux boxes, and regulate the transcription of target genes.[4][5]

The specificity of this interaction is largely determined by the architecture of the ligand-binding pocket in the N-terminal domain. Key factors influencing this specificity include:

  • Acyl Chain Length and Modification: The length of the acyl chain of the AHL is a primary determinant of binding affinity. The binding pocket of a given LuxR homolog is often tailored to accommodate a specific chain length. Additionally, modifications at the C3 position of the acyl chain (e.g., a hydroxyl or oxo group) can significantly impact binding.[3]

  • Amino Acid Residues in the Binding Pocket: Specific amino acid residues within the binding pocket form critical contacts with the AHL molecule. For example, hydrogen bonds between conserved residues and the homoserine lactone ring and the 3-oxo group are common, while hydrophobic residues interact with the acyl chain.[1] Variations in these residues across different LuxR homologs are a major reason for their differing specificities.

The LuxR-AHL Signaling Pathway

The canonical LuxR-AHL signaling pathway is a cornerstone of bacterial quorum sensing. The process begins with the synthesis of AHLs by a LuxI-family synthase. As the bacterial population density increases, the concentration of AHLs in the environment rises. These small molecules can diffuse across the bacterial cell membrane.[6] Once inside a neighboring cell, the AHL binds to its cognate LuxR-type receptor, leading to the activation or repression of target gene expression.

LuxR_AHL_Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell AHL_out O-C14-HSL AHL_in O-C14-HSL AHL_out->AHL_in Diffusion LuxR LuxR-type Receptor Complex LuxR-AHL Complex LuxR->Complex AHL_in->LuxR Binding DNA lux box Complex->DNA Binds to Genes Target Genes DNA->Genes Regulates mRNA mRNA Genes->mRNA Transcription Proteins Proteins (e.g., Virulence Factors) mRNA->Proteins Translation Reporter_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis overnight 1. Overnight Culture of Reporter Strain subculture 2. Subculture to Exponential Phase overnight->subculture plate 3. Add Subculture to 96-well Plate subculture->plate add_ahl 4. Add O-C14-HSL & Controls plate->add_ahl incubate 5. Incubate with Shaking add_ahl->incubate measure 6. Measure Reporter Signal & OD600 incubate->measure normalize 7. Normalize Signal to Cell Density measure->normalize plot 8. Generate Dose-Response Curve normalize->plot

Caption: Workflow for an AHL reporter gene assay.

Implications and Future Directions

The cross-reactivity of AHLs among different bacterial species has significant ecological and practical implications. The introduction of a long-chain AHL like O-C14-HSL into a mixed microbial environment could lead to unintended consequences, such as the activation of virulence in opportunistic pathogens or the disruption of beneficial symbiotic relationships.

For drug development professionals, understanding the specificity of LuxR-AHL interactions is critical for the design of quorum sensing inhibitors (QSIs). Broad-spectrum QSIs that target multiple LuxR homologs could be effective against a range of pathogens, while highly specific inhibitors could be used to selectively target a particular species without disrupting the surrounding microbiota. The structural and functional insights gained from studying the cross-reactivity of molecules like O-C14-HSL can inform the rational design of such therapeutic agents. [7] Future research should focus on generating comprehensive datasets that quantitatively assess the cross-reactivity of a wide array of AHLs with a diverse panel of LuxR-type receptors. Such data would be invaluable for building predictive models of microbial community behavior and for advancing the development of novel anti-infective strategies.

References

  • Welch, M., Todd, J. C., & Whitehead, N. A. (2005). N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia. EMBO reports, 6(5), 469-475. [Link]

  • iGEM Tokyo Tech. (2016). AHL Assay / AHL Reporter Assay. iGEM 2016. [Link]

  • Zhu, J., & Winans, S. C. (2001). LuxR-type Quorum Sensing Regulators That Are Detached from Common Scents. Molecular Microbiology, 57(5), 1283-1290. [Link]

  • Chugani, S. A., Whiteley, M., Lee, K. M., D'Argenio, D., Manoil, C., & Greenberg, E. P. (2001). QscR, a modulator of quorum-sensing signal synthesis and virulence in Pseudomonas aeruginosa. Proceedings of the National Academy of Sciences, 98(5), 2752-2757. [Link]

  • Churchill, M. E. (2011). Molecular basis for the substrate specificity of quorum signal synthases. Proceedings of the National Academy of Sciences, 108(32), 12983-12984. [Link]

  • Semenova, E. A., Zhuravleva, E. A., & Goryanin, I. I. (2021). Influence of the luxR Regulatory Gene Dosage and Expression Level on the Sensitivity of the Whole-Cell Biosensor to Acyl-Homoserine Lactone. International Journal of Molecular Sciences, 22(11), 5529. [Link]

  • Richards, J. J., & Melander, C. (2018). Chemical Probes that Target a Dissociative LuxR-Type Quorum Sensing Receptor in Gram-Negative Bacteria. ACS chemical biology, 13(10), 2873-2881. [Link]

  • Collins, C. H., Arnold, F. H., & Leadbetter, J. R. (2005). Directed evolution of Vibrio fischeri LuxR for increased sensitivity to a broad spectrum of acyl-homoserine lactones. Molecular microbiology, 55(3), 712-723. [Link]

  • Myszka, K., & Czaczyk, K. (2011). N-Acylhomoserine Lactones (AHLs) as Phenotype Control Factors Produced by Gram-Negative Bacteria in Natural Ecosystems. Polish Journal of Environmental Studies, 20(1), 15-24. [Link]

  • Mathesius, U., & Jin, F. (2022). Protocol: a simple method for biosensor visualization of bacterial quorum sensing and quorum quenching interaction on Medicago roots. STAR protocols, 3(4), 101736. [Link]

  • Brameyer, S., & Heermann, R. (2015). Specificity of Signal-Binding via Non-AHL LuxR-Type Receptors. PloS one, 10(4), e0124093. [Link]

  • Zan, J., Mohamed, N. M., Cicirelli, E. M., & Fuqua, C. (2014). A complex LuxR-LuxI type quorum sensing network in a roseobacterial marine sponge symbiont activates flagellar motility and inhibits biofilm formation. Molecular microbiology, 91(6), 1212-1233. [Link]

  • iGEM ETH Zurich. (2017). Fluorescence Measurement to Obtain the AHL Dose-‐Response Curve. iGEM 2017. [Link]

  • Slock, J., VanRiet, D., Kolibachuk, D., & Greenberg, E. P. (1990). Directed evolution of Vibrio fischeri LuxR for improved response to butanoyl-homoserine lactone. Journal of bacteriology, 172(7), 3974-3979. [Link]

  • Muh, U., Schuster, M., Heim, R., Amy, P. S., & Greenberg, E. P. (2006). Novel Pseudomonas aeruginosa quorum-sensing inhibitors identified in an ultra-high-throughput screen. Antimicrobial agents and chemotherapy, 50(11), 3674-3679. [Link]

  • Smith, R. S., Fedyk, E. R., Springer, T. A., Mukaida, N., Iglewski, B. H., & Phipps, R. P. (2001). The Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl)homoserine lactone contributes to virulence and induces inflammation in vivo. Journal of immunology, 167(1), 366-374. [Link]

  • Rasmussen, T. B., Bjarnsholt, T., Skindersoe, M. E., Hentzer, M., Kristoffersen, P., Köte, M., ... & Givskov, M. (2005). The LuxR receptor: the sites of interaction with quorum-sensing signals and inhibitors. Microbiology, 151(11), 3589-3602. [Link]

  • Geske, G. D., O'Neill, J. C., Blackwell, H. E., & Mattmann, M. E. (2008). Evaluation of a focused library of N-aryl L-homoserine lactones reveals a new set of potent quorum sensing modulators. Journal of the American Chemical Society, 130(40), 13262-13273. [Link]

  • Dubern, J. F., & Diggle, S. P. (2018). Surface growth of Pseudomonas aeruginosa reveals a regulatory effect of 3-oxo-C12-homoserine lactone in the absence of its cognate receptor, LasR. MSystems, 3(2), e00171-17. [Link]

  • Urbanowski, M. L., Lostroh, C. P., & Greenberg, E. P. (2004). Reversible acyl-homoserine lactone binding to purified Vibrio fischeri LuxR protein. Journal of bacteriology, 186(3), 631-637. [Link]

  • Paczkowski, J. E., Mukherjee, S., & Bassler, B. L. (2017). Interaction of N-3-oxododecanoyl homoserine lactone with transcriptional regulator LasR of Pseudomonas aeruginosa. bioRxiv, 121681. [Link]

  • Zhu, J., Beaber, J. W., Moré, M. I., Fuqua, C., Eberhard, A., & Winans, S. C. (1998). Analogs of the autoinducer 3-oxooctanoyl-homoserine lactone strongly inhibit activity of the TraR protein of Agrobacterium tumefaciens. Journal of bacteriology, 180(20), 5398-5405. [Link]

  • Schenk, S. T., Schikora, A., & Schikora, M. (2022). AHL-Priming Protein 1 mediates N-3-oxo-tetradecanoyl-homoserine lactone priming in Arabidopsis. BMC biology, 20(1), 1-17. [Link]

  • Feklistova, I. N., & Grinev, V. V. (2011). Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay. Applied and environmental microbiology, 77(20), 7279-7286. [Link]

  • Rampioni, G., Déziel, E., & Leoni, L. (2023). Surface growth of Pseudomonas aeruginosa reveals a regulatory effect of 3-oxo-C12-homoserine lactone in absence of its cognate receptor LasR. bioRxiv, 2023-04. [Link]

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Comparative

A Senior Application Scientist's Guide to Validating the Specificity of N-(3-Oxotetradecanoyl)-DL-homoserine Lactone Biosensors

For researchers, scientists, and drug development professionals engaged in quorum sensing (QS) research, the specificity of a biosensor is not just a parameter—it is the foundation of reliable data. This guide provides a...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in quorum sensing (QS) research, the specificity of a biosensor is not just a parameter—it is the foundation of reliable data. This guide provides an in-depth, objective comparison of methodologies to validate the specificity of biosensors for N-(3-Oxotetradecanoyl)-DL-homoserine lactone (O-C14-HSL), a critical signaling molecule in many Gram-negative bacteria. We will delve into the causality behind experimental choices, provide detailed protocols, and present a framework for interpreting the resulting data.

The Imperative of Specificity in O-C14-HSL Detection

N-(3-Oxotetradecanoyl)-DL-homoserine lactone is a long-chain acyl-homoserine lactone (AHL) that plays a pivotal role in regulating virulence and biofilm formation in pathogens like Pseudomonas aeruginosa.[1] Biosensors designed to detect O-C14-HSL are typically based on LuxR-type transcriptional regulators, such as LasR from P. aeruginosa.[2][3] These proteins bind to their cognate AHL, forming a complex that activates the transcription of a reporter gene (e.g., GFP, LacZ, Lux).[4][5]

However, the structural similarity among the dozens of known AHLs presents a significant challenge: cross-reactivity.[2][6] A biosensor that responds to multiple AHLs can lead to false-positive results and an inaccurate understanding of the specific signaling events within a microbial community.[4] Therefore, rigorous validation of biosensor specificity is a mandatory step to ensure data integrity.

Foundational Concepts: Whole-Cell vs. Cell-Free Biosensors

Two primary platforms are employed for AHL detection, each with distinct advantages and considerations for specificity testing.

  • Whole-Cell Biosensors: These are engineered microorganisms (e.g., E. coli, Agrobacterium tumefaciens) that contain the biosensor genetic circuit.[7][8] They are advantageous for their sensitivity and ability to function in complex environments.[9] However, the cellular machinery, including membrane transport and potential for AHL degradation, can influence the specificity profile.[9]

  • Cell-Free Biosensors: These systems utilize cell extracts containing the necessary transcriptional and translational machinery, offering a more controlled and rapid detection environment.[10][11][12] By removing the complexities of a living cell, they can provide a more direct measure of the interaction between the regulator protein and the AHL molecule, though they may lack the sensitivity of whole-cell systems in some applications.[13]

Experimental Design for Specificity Validation

A robust validation workflow is a self-validating system. It should not only test for the intended signal but also rigorously challenge the biosensor with potential interferents. The core of this process is challenging the biosensor with a panel of structurally related AHLs.

Logical Workflow for Specificity Testing

The following diagram illustrates the logical flow for a comprehensive specificity validation experiment.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Assay Execution cluster_2 Phase 3: Data Analysis A Prepare Biosensor (Whole-Cell or Cell-Free) D Incubate Biosensor with Individual AHLs from Panel A->D B Prepare AHL Panel (Varying chain lengths & modifications) B->D C Prepare Positive Control (Synthetic O-C14-HSL) C->D Calibration Curve E Measure Reporter Signal (Fluorescence, Luminescence, etc.) D->E F Generate Dose-Response Curves E->F G Calculate EC50 Values F->G H Compare Responses to O-C14-HSL G->H I Determine Specificity Profile H->I

Caption: Workflow for validating O-C14-HSL biosensor specificity.

Detailed Experimental Protocols

Here, we provide a standardized, step-by-step protocol for assessing the specificity of a whole-cell biosensor. This protocol can be adapted for cell-free systems by substituting the cell culture with the cell-free extract and appropriate buffer.

Protocol: AHL Cross-Reactivity Assay

Objective: To determine the activation profile of an O-C14-HSL biosensor against a panel of different AHL molecules.

Materials:

  • O-C14-HSL biosensor strain (e.g., engineered E. coli).

  • Appropriate growth medium (e.g., LB broth) with selective antibiotics.

  • Synthetic AHLs (high purity, >98%):

    • Cognate Ligand: N-(3-Oxotetradecanoyl)-DL-homoserine lactone (O-C14-HSL).[14]

    • Panel of Non-Cognate Ligands: Include variations in acyl chain length (C4, C6, C8, C10, C12), modifications (e.g., 3-oxo, 3-hydroxy), and closely related long-chain AHLs.[6] A recommended panel is listed in the data table below.

  • Solvent for AHLs (e.g., DMSO or acidified ethyl acetate).

  • 96-well microtiter plates (black plates with clear bottoms for fluorescence).

  • Plate reader capable of measuring the specific reporter signal (e.g., fluorescence at Ex/Em 485/520 nm for GFP).

Methodology:

  • Prepare Biosensor Inoculum: Inoculate an overnight culture of the biosensor strain in the appropriate growth medium with antibiotics. Incubate at the optimal temperature with shaking.

  • Prepare AHL Stock Solutions: Dissolve each synthetic AHL in the chosen solvent to create high-concentration stock solutions (e.g., 10 mM).

  • Prepare Serial Dilutions: Create a series of serial dilutions for each AHL in the growth medium. A typical concentration range to test is from 1 nM to 100 µM. It is critical to also prepare a dilution series for the cognate ligand (O-C14-HSL) to serve as the positive control and for generating a standard curve.

  • Assay Setup:

    • Back-dilute the overnight biosensor culture to a standardized optical density (e.g., OD600 of 0.1).

    • In a 96-well plate, add a standardized volume of the diluted biosensor culture to each well (e.g., 180 µL).

    • Add a small volume of each AHL dilution to the corresponding wells (e.g., 20 µL).

    • Crucial Controls:

      • Negative Control: Wells with biosensor cells and medium containing only the solvent (no AHL). This establishes the baseline or background signal.[4]

      • Positive Control Series: Wells with biosensor cells and the serial dilutions of O-C14-HSL.

  • Incubation: Incubate the plate at the optimal temperature for a duration sufficient for reporter gene expression (typically 4-8 hours). The optimal time should be determined empirically.

  • Measurement: Measure the reporter signal (e.g., fluorescence) and the optical density (OD600) of the culture in each well. Normalizing the reporter signal to cell density (e.g., Fluorescence/OD600) accounts for any minor variations in cell growth.

  • Data Analysis:

    • Subtract the average background signal from the negative control wells from all other measurements.

    • Plot the normalized reporter signal against the log of the AHL concentration for each compound tested.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic regression) to determine the EC50 (the concentration that elicits a half-maximal response) for each AHL.[7]

Comparative Data and Interpretation

The ultimate goal is to quantify how specific the biosensor is for O-C14-HSL. A highly specific biosensor will show a strong response to O-C14-HSL at low concentrations (low EC50) and a significantly weaker response (high EC50) or no response to other AHLs.

Table 1: Example Specificity Profile for a Hypothetical LasR-based O-C14-HSL Biosensor
Acyl-Homoserine Lactone (AHL)AbbreviationEC50 (nM)Relative Activation (% of O-C14-HSL at 1µM)
N-(3-Oxotetradecanoyl)-HSLO-C14-HSL 15 100%
N-(3-Oxododecanoyl)-HSLO-C12-HSL5085%
N-Tetradecanoyl-HSLC14-HSL> 10,000< 5%
N-Dodecanoyl-HSLC12-HSL> 10,000< 5%
N-(3-Oxooctanoyl)-HSLO-C8-HSL> 100,000< 1%
N-Hexanoyl-HSLC6-HSL> 100,000< 1%
N-Butanoyl-HSLC4-HSLNo Response0%

Interpretation of Results:

  • High Specificity: The hypothetical biosensor in Table 1 demonstrates high specificity. It responds strongly to its cognate ligand, O-C14-HSL, with a low EC50 value.

  • Known Cross-Reactivity: As is common with LasR-based systems, there is significant cross-reactivity with the structurally similar O-C12-HSL.[2][15] This is a critical piece of information for researchers working with organisms that may produce both signals.

  • Minimal Off-Target Activation: The biosensor shows negligible response to AHLs with different chain lengths or those lacking the 3-oxo modification, confirming its specificity for long-chain 3-oxo-AHLs.

Advanced Validation: Nullifying the Signal

To add another layer of trustworthiness to your validation, it is essential to demonstrate that the observed signal is indeed from the AHLs. This can be achieved by enzymatic degradation.

Protocol: Lactonase Treatment for Signal Confirmation

Causality: AHLs share a conserved homoserine lactone ring. Lactonase enzymes specifically hydrolyze this ring, inactivating the signaling molecule.[4] A significant reduction in the biosensor signal after treatment with a lactonase provides definitive proof that the signal was AHL-dependent.

Methodology:

  • Prepare two identical sets of samples that elicit a positive response from the biosensor (e.g., a bacterial supernatant or a solution of synthetic O-C14-HSL).

  • Treat one set of samples with a purified AHL lactonase (e.g., AiiA).

  • As a control, treat the second set with heat-inactivated lactonase or a buffer control.

  • Incubate both sets under appropriate conditions for the enzyme to act.

  • Re-run the biosensor assay on both the treated and control samples.

  • A specific biosensor response is validated if the signal is significantly diminished or eliminated in the lactonase-treated sample compared to the control.

Signaling Pathway and Point of Inactivation

The following diagram shows the generalized AHL signaling pathway within a whole-cell biosensor and the point of intervention for the lactonase validation protocol.

G cluster_cell Biosensor Cell AHL_in AHL Enters Cell LuxR Inactive LuxR Regulator Protein AHL_in->LuxR Binds to Complex Active AHL-LuxR Complex Promoter Target Promoter (e.g., pLas) Complex->Promoter Activates Reporter Reporter Gene (e.g., gfp, lux) Promoter->Reporter Drives Transcription Signal Detectable Signal Reporter->Signal Produces AHL_out Exogenous AHL (e.g., O-C14-HSL) AHL_out->AHL_in Lactonase AHL Lactonase (Validation Step) AHL_out->Lactonase Hydrolyzes Inactive_AHL Inactive AHL (Hydrolyzed Ring) Lactonase->Inactive_AHL

Sources

Validation

A Senior Application Scientist's Guide to the Quantification of N-(3-Oxotetradecanoyl)-DL-homoserine lactone

For researchers, scientists, and drug development professionals investigating bacterial communication, the precise quantification of quorum sensing molecules is paramount. N-(3-Oxotetradecanoyl)-DL-homoserine lactone (3-...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals investigating bacterial communication, the precise quantification of quorum sensing molecules is paramount. N-(3-Oxotetradecanoyl)-DL-homoserine lactone (3-oxo-C14-HSL) is a key long-chain acyl-homoserine lactone (AHL) utilized by various Gram-negative bacteria to regulate virulence, biofilm formation, and other collective behaviors. The ability to accurately measure the concentration of this molecule is crucial for understanding bacterial pathogenesis and for the development of novel anti-virulence therapies. This guide provides an in-depth comparison of the predominant analytical methods for the quantification of 3-oxo-C14-HSL, offering insights into the experimental rationale and providing actionable protocols to empower your research.

Introduction to N-(3-Oxotetradecanoyl)-DL-homoserine lactone and its Significance

N-(3-Oxotetradecanoyl)-DL-homoserine lactone is a signaling molecule belonging to the N-acyl-homoserine lactone (AHL) family.[1] These molecules are instrumental in quorum sensing, a process of bacterial cell-to-cell communication that allows populations of bacteria to coordinate their gene expression and behavior in response to cell density.[2][3] The basic structure of an AHL consists of a conserved homoserine lactone ring linked to an acyl side chain, with the length and modifications of this side chain conferring specificity to the signal.[4] 3-oxo-C14-HSL, with its 14-carbon acyl chain and a ketone group at the third carbon, is a significant signaling molecule in various bacteria, including certain species of Pseudomonas and Burkholderia.[1][5] Its presence and concentration can directly influence the expression of virulence factors and the formation of biofilms, making its accurate quantification a critical aspect of bacteriology and drug discovery.[6]

Core Analytical Techniques for 3-oxo-C14-HSL Quantification

The quantification of 3-oxo-C14-HSL in biological samples presents an analytical challenge due to its typically low concentrations and the complexity of the sample matrices. The primary analytical methodologies can be broadly categorized into chromatography-mass spectrometry-based techniques and biosensor-based assays.

Liquid Chromatography-Mass Spectrometry (LC-MS)

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is considered the gold standard for the identification and quantification of AHLs.[7][8][9]

Principle: This powerful technique first separates the complex mixture of molecules in a sample based on their physicochemical properties (e.g., hydrophobicity) using a chromatographic column.[4] The separated molecules are then introduced into a mass spectrometer, where they are ionized, and their mass-to-charge ratio (m/z) is determined.[9] Tandem mass spectrometry (MS/MS) further enhances specificity by selecting a specific parent ion (in this case, the protonated 3-oxo-C14-HSL molecule), fragmenting it, and analyzing the resulting daughter ions.[9] This fragmentation pattern provides a unique chemical fingerprint for definitive identification and quantification.

Causality Behind Experimental Choices: The choice of a C18 reverse-phase column is standard for separating AHLs due to their varying hydrophobicities based on the acyl chain length.[4][10] A gradient elution with an organic solvent like acetonitrile or methanol is employed to effectively resolve different AHLs in a single run.[10] The addition of a small amount of formic acid to the mobile phase aids in the protonation of the AHL molecules, which is essential for their detection in positive ion mode mass spectrometry.[4]

Experimental Workflow for LC-MS/MS Quantification

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis start Bacterial Culture Supernatant extraction Liquid-Liquid Extraction (e.g., with ethyl acetate) start->extraction spe Solid-Phase Extraction (SPE) (C18 cartridge) extraction->spe dry Evaporation to Dryness spe->dry reconstitute Reconstitution in Initial Mobile Phase dry->reconstitute injection Injection into UPLC/HPLC System reconstitute->injection separation C18 Reverse-Phase Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization ms Mass Spectrometry (MS1 Scan) ionization->ms msms Tandem Mass Spectrometry (MS2 Scan of m/z 326.2) ms->msms quant Quantification using Standard Curve msms->quant result Concentration of 3-oxo-C14-HSL quant->result

Caption: Workflow for 3-oxo-C14-HSL quantification by LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry is another robust technique for the analysis of AHLs.[11][12]

Principle: In GC-MS, volatile or semi-volatile compounds in a sample are vaporized and separated in a gaseous mobile phase as they pass through a capillary column.[13] The separated compounds then enter the mass spectrometer for detection and identification. While some AHLs can be analyzed directly, derivatization is often employed to improve their volatility and thermal stability.[5][12]

Causality Behind Experimental Choices: Direct GC-MS analysis of AHLs can be challenging due to their thermal lability.[12] A common fragmentation pattern is observed with a prominent ion at m/z 143, which corresponds to the lactone ring, but this is not specific to 3-oxo-C14-HSL.[12] Derivatization, such as conversion to pentafluorobenzyloxime derivatives, can significantly improve sensitivity and specificity for 3-oxo-AHLs, allowing for quantification at very low levels.[5][6]

Experimental Workflow for GC-MS Quantification (with Derivatization)

cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Analysis start Extracted Sample derivatization Derivatization (e.g., with Pentafluorobenzyl Hydroxylamine) start->derivatization extraction2 Extraction of Derivatives derivatization->extraction2 injection Injection into GC System extraction2->injection separation Capillary Column Separation injection->separation ionization Electron Ionization (EI) or Electron Capture Negative Ionization (ECNI) separation->ionization ms Mass Spectrometry Detection ionization->ms quant Quantification using Internal Standard ms->quant result Concentration of 3-oxo-C14-HSL quant->result

Caption: Workflow for 3-oxo-C14-HSL quantification by GC-MS.

Biosensor-Based Assays

Bacterial biosensors are a cost-effective and highly sensitive alternative for the detection and semi-quantification of AHLs.[14][15]

Principle: These assays utilize genetically engineered bacteria that produce a measurable signal, such as pigment, bioluminescence, or fluorescence, in the presence of specific AHLs.[14][16] These biosensor strains typically lack the ability to produce their own AHLs but possess a receptor protein that recognizes specific AHLs and activates a reporter gene.[15]

Causality Behind Experimental Choices: The choice of biosensor strain is critical as they exhibit varying specificities for different AHLs.[14] For example, Chromobacterium violaceum CV026 is commonly used for the detection of short to medium-chain AHLs, producing a purple pigment called violacein.[17][18] Agrobacterium tumefaciens NTL4(pZLR4) is a broad-range biosensor that can detect a wider variety of AHLs, including longer-chain ones, and typically uses a LacZ reporter system, which produces a blue color on plates containing X-Gal.[14][19] While highly sensitive, these assays can be influenced by other compounds in the sample that may interfere with the reporter system, and they are generally considered semi-quantitative.[20]

Logical Relationship of Analytical Methods

cluster_methods Analytical Methods for 3-oxo-C14-HSL cluster_properties Key Performance Characteristics lcms LC-MS/MS specificity High Specificity & Accuracy lcms->specificity sensitivity High Sensitivity lcms->sensitivity quant Absolute Quantification lcms->quant gcms GC-MS gcms->specificity gcms->sensitivity gcms->quant biosensor Biosensors biosensor->sensitivity throughput High Throughput biosensor->throughput cost Low Cost biosensor->cost semiquant Semi-Quantitative biosensor->semiquant

Caption: Comparison of key features of analytical methods.

Performance Comparison

FeatureLC-MS/MSGC-MSBiosensors
Specificity Very HighHighModerate to High
Sensitivity High (pg to ng/mL)Very High with derivatization (pg/mL)Very High (pM to nM)[21]
Quantification AbsoluteAbsoluteSemi-quantitative
Throughput ModerateModerateHigh
Cost HighHighLow
Sample Prep Moderate to ComplexComplex (often requires derivatization)Simple
Matrix Effects Can be significantCan be significantHigh potential for interference

Detailed Experimental Protocols

Protocol 1: Quantification of 3-oxo-C14-HSL using LC-MS/MS

1. Sample Preparation (from bacterial culture): a. Centrifuge the bacterial culture to pellet the cells. b. Collect the cell-free supernatant. c. Extract the supernatant twice with an equal volume of acidified ethyl acetate (0.1% acetic acid).[14] d. Pool the organic phases and evaporate to dryness under a gentle stream of nitrogen. e. For cleaner samples, perform Solid-Phase Extraction (SPE) using a C18 cartridge. Condition the cartridge with methanol, followed by water. Load the resuspended extract, wash with water, and elute the AHLs with methanol.[9] f. Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 50% methanol in water with 0.1% formic acid).

2. LC-MS/MS Analysis: a. Inject the reconstituted sample into an HPLC or UPLC system equipped with a C18 column. b. Use a gradient elution, for example, starting with 10% mobile phase B (methanol with 0.1% acetic acid) and increasing to 90% over 30 minutes.[10] Mobile phase A would be water with 0.1% acetic acid.[10] c. The eluent is introduced into the mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. d. For quantification, use Multiple Reaction Monitoring (MRM) mode, monitoring the transition from the parent ion of 3-oxo-C14-HSL ([M+H]⁺, m/z 326.2) to a characteristic product ion (e.g., m/z 102, corresponding to the lactone ring).[10]

3. Data Analysis: a. Generate a standard curve by analyzing known concentrations of a 3-oxo-C14-HSL standard. b. Quantify the amount of 3-oxo-C14-HSL in the sample by comparing its peak area to the standard curve.[4]

Protocol 2: Qualitative Detection of 3-oxo-C14-HSL using an Agar Plate-Based Biosensor Assay

1. Materials: a. Biosensor strain (e.g., Agrobacterium tumefaciens NTL4). b. Appropriate growth medium (e.g., LB agar) supplemented with X-Gal (for A. tumefaciens). c. Test bacterial strain.

2. Procedure: a. Prepare an overnight culture of the biosensor strain. b. Spread a lawn of the biosensor culture onto the agar plate. c. Spot the test bacterial strain onto the center of the plate. d. Incubate the plate at an appropriate temperature (e.g., 28-30°C) for 24-48 hours.

3. Interpretation: a. A colored zone (e.g., blue for A. tumefaciens with X-Gal) around the test strain indicates the production of AHLs. The size and intensity of the zone can give a rough estimation of the amount of AHL produced.

Conclusion and Recommendations

The choice of analytical method for the quantification of N-(3-Oxotetradecanoyl)-DL-homoserine lactone depends on the specific research question, the required level of accuracy, and the available resources.

  • For definitive identification and precise, absolute quantification , LC-MS/MS is the method of choice.[9] Its high specificity and accuracy are indispensable for detailed mechanistic studies and for the validation of potential quorum sensing inhibitors.

  • GC-MS, particularly with derivatization , offers excellent sensitivity and is a powerful alternative to LC-MS/MS, especially when dealing with complex matrices where its separation capabilities can be advantageous.[5]

  • Biosensor-based assays are ideal for high-throughput screening of bacterial libraries for AHL production or for screening compound libraries for quorum sensing inhibitory activity.[14] Their low cost and high sensitivity make them excellent tools for initial discovery phases, with positive hits then being validated by mass spectrometry-based methods.

By understanding the principles, strengths, and limitations of each of these techniques, researchers can make informed decisions to generate robust and reliable data in their exploration of the intricate world of bacterial communication.

References

  • This study presents a fast, accurate and sensitive technique using gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of N-acyl homoserine lactones. ResearchGate. Available at: [Link]

  • Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs). PubMed. Available at: [Link]

  • Direct analysis of selected N-acyl-L-homoserine lactones by gas chromatography/mass spectrometry. PubMed. Available at: [Link]

  • Liquid chromatography/mass spectrometry for the detection and quantification of N-acyl-L-homoserine lactones and 4-hydroxy-2-alkylquinolines. PubMed. Available at: [Link]

  • Comprehensive chiral GC-MS/MS and LC-MS/MS methods for identification and determination of N-acyl homoserine lactones. PubMed. Available at: [Link]

  • Straightforward N-Acyl Homoserine Lactone Discovery and Annotation by LC-MS/MS-based Molecular Networking. PubMed. Available at: [Link]

  • Straightforward N-Acyl Homoserine Lactone Discovery and Annotation by LC–MS/MS-based Molecular Networking. Journal of Proteome Research - ACS Publications. Available at: [Link]

  • Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii. Frontiers in Microbiology. Available at: [Link]

  • A Comparative Analysis of Acyl-Homoserine Lactone Synthase Assays. PMC - NIH. Available at: [Link]

  • A Comparative Analysis of Acyl-Homoserine Lactone Synthase Assays. PubMed. Available at: [Link]

  • Gas chromatography-mass spectrometry (GC/MS) of N-acyl homoserine... ResearchGate. Available at: [Link]

  • Occurrence of AHL signaling molecules detected by GC-MS and compared... ResearchGate. Available at: [Link]

  • A novel and sensitive method for the quantification of N-3-oxoacyl homoserine lactones using gas chromatography-mass spectrometry: application to a model bacterial biofilm. PubMed. Available at: [Link]

  • A multitask biosensor for micro-volumetric detection of N-3-oxo-dodecanoyl-homoserine lactone quorum sensing signal. PubMed. Available at: [Link]

  • Summary of the methods developed for determination of AHL compounds. ResearchGate. Available at: [Link]

  • Methods for Measuring the Production of Quorum Sensing Signal Molecules. Springer. Available at: [Link]

  • A photoluminescence biosensor for the detection of N-acyl homoserine lactone using cysteamine functionalized ZnO nanoparticles for the early diagnosis of urinary tract infections. RSC Publishing. Available at: [Link]

  • Peptides as Quorum Sensing Molecules: Measurement Techniques and Obtained Levels In vitro and In vivo. PubMed Central. Available at: [Link]

  • A novel and sensitive method for the quantification of N -3-oxoacyl homoserine lactones using gas chromatography-mass spectrometry: application to a model bacterial biofilm. ResearchGate. Available at: [Link]

  • Use of Whole-Cell Bioassays for Screening Quorum Signaling, Quorum Interference, and Biofilm Dispersion. PubMed. Available at: [Link]

  • Detection of Quorum-Sensing Molecules for Pathogenic Molecules Using Cell-Based and Cell-Free Biosensors. MDPI. Available at: [Link]

  • Bioassays of Quorum Sensing Compounds Using Agrobacterium tumefaciens and Chromobacterium violaceum. ResearchGate. Available at: [Link]

  • Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter. PubMed. Available at: [Link]

  • Annotation and quantification of N-acyl homoserine lactones implied in bacterial quorum sensing by supercritical-fluid chromatography coupled with high-resolution mass spectrometry. PubMed. Available at: [Link]

  • Detection of Quorum-Sensing N-Acyl Homoserine Lactone Signal Molecules by Bacterial Biosensors. ResearchGate. Available at: [Link]

  • Methods for Detecting N-Acyl Homoserine Lactone Production in Acinetobacter baumannii. Springer. Available at: [Link]

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Comparative

In Vivo Validation of N-(3-Oxotetradecanoyl)-DL-homoserine lactone's Role in a Specific Phenotype: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Language of Bacteria and Its In Vivo Implications N-(3-Oxotetradecanoyl)-DL-homoserine lactone (OOHL or 3-oxo-C14-HSL) is a key signaling...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Language of Bacteria and Its In Vivo Implications

N-(3-Oxotetradecanoyl)-DL-homoserine lactone (OOHL or 3-oxo-C14-HSL) is a key signaling molecule in the quorum sensing (QS) systems of many Gram-negative bacteria, most notably the opportunistic pathogen Pseudomonas aeruginosa.[1] This intercellular communication network allows bacteria to coordinate gene expression with population density, leading to the synchronized production of virulence factors and the formation of biofilms.[2] These collective behaviors are often central to the establishment and persistence of infections. Therefore, validating the specific role of OOHL in a given phenotype in vivo is a critical step in understanding pathogenesis and developing novel anti-infective strategies that disrupt this signaling pathway.

This guide provides a comparative overview of established in vivo models and methodologies for validating the function of OOHL. It moves beyond simple protocol listing to explain the rationale behind experimental choices, empowering researchers to design robust, self-validating studies.

The Central Hypothesis: Linking OOHL to a Phenotype

The core objective of any validation study is to test a clear hypothesis. For OOHL, this typically takes the form of: "The presence of OOHL at a physiological concentration directly contributes to the manifestation of [specific phenotype] during an in vivo infection. "

The "specific phenotype" could be:

  • Enhanced bacterial burden in a specific organ.

  • Increased biofilm formation on an implant or in a wound.

  • Delayed wound healing .

  • Increased production of a specific virulence factor (e.g., proteases, toxins).

  • Modulation of the host immune response .

The following sections will compare different approaches to test this hypothesis, focusing on murine models of infection.

Comparative Analysis of In Vivo Validation Models

The choice of an animal model is paramount and depends entirely on the clinical context of the phenotype being investigated. Here, we compare three commonly used and well-validated murine models.

Model Description Advantages Disadvantages Relevant Phenotypes
Murine Cutaneous Wound Model (Excisional or Burn) A full-thickness wound is created on the dorsum of the mouse and subsequently infected.Clinically relevant for skin and soft tissue infections. Allows for direct topical application and visual monitoring of wound healing.Potential for contamination; variability in wound size and healing rates between animals.Biofilm formation, delayed wound healing, bacterial persistence, immune cell infiltration.
Murine Lung Infection Model Bacteria are instilled directly into the lungs via intratracheal or intranasal administration.Mimics respiratory infections like those in cystic fibrosis patients. Allows for the study of systemic dissemination.Technically more challenging than wound models. Infection can be rapidly lethal, limiting the time for observation.Bacterial burden in lungs, inflammatory cytokine production, host survival.
Foreign-Body Infection Model A sterile implant (e.g., silicone) is surgically placed (e.g., subcutaneously or intraperitoneally) and then inoculated with bacteria.Excellent for studying biofilm formation on abiotic surfaces, mimicking medical device-related infections.The foreign body itself can induce an inflammatory response, potentially confounding results.Biofilm biomass, bacterial adherence, antibiotic tolerance.

Experimental Design: The Triad of Validation

A robust in vivo validation strategy for OOHL's function should incorporate a triad of experimental groups to provide a self-validating system. This approach allows for the unambiguous attribution of the observed phenotype to the presence of OOHL.

G cluster_0 Experimental Groups A Group 1: Wild-Type (WT) Strain (Produces OOHL) B Group 2: OOHL-Synthase Mutant (ΔlasI) (Cannot produce OOHL) A->B Demonstrates the effect of OOHL absence C Group 3: ΔlasI + Exogenous OOHL (Genetic knockout with chemical complementation) A->C Compares restored phenotype to WT levels B->C Restores the phenotype, confirming OOHL's role

Caption: The core experimental groups for in vivo validation.

  • Group 1: The Wild-Type (WT) Pathogen: This group establishes the baseline for the phenotype in the presence of a fully functional QS system.

  • Group 2: The OOHL-Deficient Mutant (e.g., ΔlasI): This group demonstrates the phenotype when OOHL is absent. A significant difference between Group 1 and Group 2 suggests that the QS system, and by extension OOHL, is involved.

  • Group 3: The "Rescue" Experiment (Mutant + Exogenous OOHL): This is the most critical group. By administering purified OOHL to the site of infection with the mutant strain, we can determine if the WT phenotype is restored. A successful "rescue" provides strong evidence that OOHL is the specific molecule responsible for the observed change.

Methodologies and Protocols

Preparation and Administration of Exogenous OOHL

A key challenge is the delivery of the hydrophobic OOHL molecule in a biologically relevant manner.

1. Stock Solution Preparation:

  • Dissolve N-(3-Oxotetradecanoyl)-DL-homoserine lactone in a sterile, organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol to create a high-concentration stock solution (e.g., 10-50 mM).

  • Rationale: OOHL has poor aqueous solubility. An organic solvent is necessary for initial dissolution.

2. Working Solution Preparation:

  • For administration, dilute the stock solution in a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS) or saline. The final concentration of the organic solvent should be minimal (ideally <1%) to avoid vehicle-induced toxicity or inflammation.

  • Rationale: A low concentration of the organic solvent is crucial to ensure that any observed phenotype is due to OOHL and not the delivery vehicle. A vehicle-only control group should always be included in the experimental design.

3. Administration Route and Dosage:

  • Topical Administration (Wound and Foreign-Body Models): The OOHL working solution can be directly applied to the wound bed or the area around the implant. This method is clinically relevant for localized infections.

    • Dosage: Based on in vitro studies and reports on similar molecules, a concentration range of 10-100 µM applied in a small volume (e.g., 20-50 µL) is a logical starting point.[3]

  • Systemic Administration (Lung and Disseminated Infection Models): For systemic effects, OOHL can be administered via intraperitoneal (IP) or intravenous (IV) injection.

    • Dosage: This is more challenging to determine due to pharmacokinetics. Dosing will likely need to be higher and administered more frequently than topical applications. Pilot studies are essential to determine an effective and non-toxic dose.

Protocol 1: Murine Excisional Wound Model

This protocol is designed to assess the role of OOHL in biofilm formation and wound healing.

G A 1. Anesthesia & Hair Removal B 2. Create 6-8 mm Full-Thickness Excisional Wound A->B C 3. Inoculate with Bacterial Strain (e.g., 1x10^6 CFU in 10 µL PBS) B->C D 4. Topical Administration of OOHL or Vehicle C->D E 5. Cover with Semi-Occlusive Dressing D->E F 6. Daily Monitoring & Measurement E->F G 7. Endpoint Analysis F->G

Caption: Workflow for the murine excisional wound model.

Step-by-Step Methodology:

  • Animal Preparation: Anesthetize mice (e.g., using isoflurane). Shave the dorsal surface and disinfect the skin.

  • Wound Creation: Create a full-thickness excisional wound using a sterile biopsy punch (e.g., 6-8 mm diameter).[4]

  • Inoculation: Pipette the bacterial suspension (e.g., 1 x 10^6 CFU of WT P. aeruginosa, ΔlasI mutant) directly onto the wound bed.

  • Treatment: For the "rescue" group, topically apply the OOHL working solution (e.g., 20 µL of a 50 µM solution) to the wound. Apply an equal volume of the vehicle solution to the control groups.

  • Dressing: Cover the wound with a transparent, semi-occlusive dressing to prevent contamination and desiccation.

  • Monitoring: Daily, photograph the wounds with a ruler for scale to measure wound closure rates. Monitor the animals for signs of distress.

  • Endpoint Analysis: At predetermined time points (e.g., days 3, 5, and 7 post-infection), euthanize a subset of animals from each group.

Protocol 2: Quantitative Endpoint Analysis

G cluster_0 Endpoint Analysis A Harvest Wound Tissue B Homogenize Tissue A->B E Fix Tissue in Formalin A->E C Serial Dilution & Plating B->C D Calculate CFU/gram of tissue C->D F Paraffin Embedding & Sectioning E->F G Histological Staining (H&E, Gram) F->G H Microscopic Analysis G->H

Caption: Workflow for quantitative endpoint analysis.

  • Bacterial Burden Analysis:

    • Aseptically excise the entire wound, including a small margin of surrounding tissue.

    • Weigh the tissue and homogenize it in sterile PBS.

    • Perform serial dilutions of the homogenate and plate on selective agar to determine the number of colony-forming units (CFU) per gram of tissue.[5]

  • Histopathology:

    • Fix a portion of the wound tissue in 10% neutral buffered formalin.

    • Process the tissue for paraffin embedding, sectioning, and staining (e.g., Hematoxylin and Eosin (H&E) for immune cell infiltration and tissue morphology; Gram stain to visualize bacterial microcolonies).

    • Microscopically evaluate sections for signs of inflammation, necrosis, and the presence and structure of bacterial biofilms.[5]

Advanced Technique: In Vivo Bioluminescence Imaging

For a longitudinal and non-invasive assessment of bacterial load, using a bacterial strain engineered to express the luxCDABE operon is a powerful alternative to traditional CFU counting.

  • Methodology: Anesthetized mice are placed in an in vivo imaging system (IVIS), which detects the light emitted by the bioluminescent bacteria.[6][7] The intensity of the light signal is directly proportional to the number of viable bacteria.

  • Advantages:

    • Longitudinal Monitoring: Allows for the tracking of infection progression in the same animal over time, reducing the number of animals required.

    • Spatial Information: Provides information on the localization and potential dissemination of the infection.[7]

  • Considerations: Requires a specialized and light-sensitive imaging system and a genetically modified bacterial strain.

Data Interpretation and Expected Outcomes

The goal of this comparative approach is to generate a clear, data-driven narrative.

Metric Expected Outcome for Group 1 (WT) Expected Outcome for Group 2 (ΔlasI Mutant) Expected Outcome for Group 3 (ΔlasI + OOHL) Conclusion if Outcomes are Met
Bacterial Burden (CFU/g or Bioluminescence) High bacterial loadSignificantly lower bacterial load compared to WTBacterial load restored to levels similar to WTOOHL is critical for bacterial proliferation or persistence in the host.
Wound Closure Rate (%) Delayed healingFaster healing compared to WTHealing rate delayed to a level similar to WTOOHL contributes to the impairment of the wound healing process.
Biofilm Formation (Histopathology) Organized, dense microcolonies observedDisorganized or absent microcoloniesDense microcolonies, similar to WT, are observedOOHL is essential for the formation of structured biofilms in vivo.
Inflammatory Infiltrate (Histopathology) Robust inflammatory responseAttenuated inflammatory response compared to WTInflammatory response restored to levels similar to WTOOHL directly or indirectly modulates the host's inflammatory response to the infection.

Conclusion

Validating the in vivo role of N-(3-Oxotetradecanoyl)-DL-homoserine lactone requires a multifaceted approach that combines clinically relevant animal models with a rigorous, multi-group experimental design. By comparing a wild-type strain, a QS-deficient mutant, and a chemically "rescued" mutant, researchers can move beyond correlation to establish a causal link between OOHL and a specific pathogenic phenotype. The integration of quantitative endpoints such as bacterial load, wound healing kinetics, and histopathology, further strengthened by advanced techniques like bioluminescence imaging, provides the robust, verifiable data necessary to advance our understanding of bacterial communication and develop targeted therapeutics.

References

  • Wikipedia. N-Acyl homoserine lactone. [Link]

  • Lade, H., et al. (2020). N-acyl homoserine lactone molecules assisted quorum sensing. Archives of Microbiology, 202(8), 1817-1829.
  • Kadurugamuwa, J. L., et al. (2014). In vivo imaging of bioluminescent Pseudomonas aeruginosa in an acute murine airway infection model. Pathogens and Disease, 72(1), 74-77. [Link]

  • Wang, Y., et al. (2024). A Standardized Mouse Model for Wound Infection with Pseudomonas aeruginosa. International Journal of Molecular Sciences, 25(21), 11773. [Link]

  • Puthia, M., et al. (2022). Rapid in vitro and in vivo Evaluation of Antimicrobial Formulations Using Bioluminescent Pathogenic Bacteria. Bio-protocol, 12(2), e4302. [Link]

  • Nakagami, G., et al. (2011). The Pseudomonas aeruginosa quorum-sensing signal N-(3-oxododecanoyl) homoserine lactone can accelerate cutaneous wound healing through myofibroblast differentiation in rats. FEMS Immunology & Medical Microbiology, 62(1), 53-61. [Link]

  • Hamblin, M. R. (2017). In-vivo monitoring of infectious diseases in living animals using bioluminescence imaging. Journal of Visualized Experiments, (127), 56011.
  • Watters, C., et al. (2021). Assessing Biofilm Dispersal in Murine Wounds. Journal of Visualized Experiments, (174), e62136. [Link]

  • Givskov, M., et al. (2008). In vitro screens for quorum sensing inhibitors and in vivo confirmation of their effect. Methods in Molecular Biology, 441, 79-91.
  • Gao, Y., et al. (2024). A Standardized Mouse Model for Wound Infection with Pseudomonas aeruginosa. PubMed, 39519323. [Link]

  • Mice, K. (2024). A Standardized Mouse Model for Wound Infection with Pseudomonas aeruginosa. ResearchGate. [Link]

  • Maurer, C. K., et al. (2015). Systemic exposure of topical erythromycin in comparison to oral administration and the effect on cytochrome P450 3A4 activity. British Journal of Clinical Pharmacology, 79(6), 943-950. [Link]

  • Soukarieh, F., et al. (2016). High-Sensitivity Monoclonal Antibodies Specific for Homoserine Lactones Protect Mice from Lethal Pseudomonas aeruginosa Infections. The Journal of Infectious Diseases, 213(9), 1481-1489.
  • Schenk, S. T., & Schikora, A. (2013). Homoserine Lactones Influence the Reaction of Plants to Rhizobia. International Journal of Molecular Sciences, 14(8), 17250-17264. [Link]

  • Holm, A., et al. (2015). Pseudomonas aeruginosa biofilm aggravates skin inflammatory response in BALB/c mice in a novel chronic wound model. APMIS, 123(12), 1030-1039. [Link]

  • Duan, K., et al. (2003). The Pseudomonas aeruginosa quorum-sensing signal N-(3-oxododecanoyl) homoserine lactone can accelerate cutaneous wound healing through myofibroblast differentiation in rats. FEMS Immunology & Medical Microbiology, 62(1), 53-61.
  • Brackman, G., et al. (2011). Quorum Sensing Inhibitors Increase the Susceptibility of Bacterial Biofilms to Antibiotics In Vitro and In Vivo. Antimicrobial Agents and Chemotherapy, 55(6), 2655-2661. [Link]

  • McClean, K. H., et al. (1997). Quorum-sensing and Chromobacterium violaceum: Exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones. Microbiology, 143(12), 3703-3711.
  • Rutherford, S. T., & Bassler, B. L. (2012). Bacterial Quorum Sensing: Its Role in Virulence and Possibilities for Its Control. Cold Spring Harbor Perspectives in Medicine, 2(11), a012427. [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of N-(3-Oxotetradecanoyl)-DL-homoserine Lactone and its Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the structure-activity relationship (SAR) of N-(3-Oxotetradecanoyl)-DL-homoserine lactone (O-C14-HSL), a key sign...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the structure-activity relationship (SAR) of N-(3-Oxotetradecanoyl)-DL-homoserine lactone (O-C14-HSL), a key signaling molecule in bacterial quorum sensing (QS). By synthesizing current experimental data, this document offers insights into the design of potent agonists and antagonists of QS, a promising avenue for the development of novel anti-infective therapies that do not exert the same selective pressures as traditional antibiotics.

Introduction to Quorum Sensing and N-Acyl Homoserine Lactones (AHLs)

Quorum sensing is a sophisticated cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively regulate gene expression.[1] This process is mediated by small, diffusible signaling molecules called autoinducers. In many Gram-negative bacteria, N-acyl homoserine lactones (AHLs) are the primary autoinducers.[1]

The basic structure of an AHL consists of a conserved homoserine lactone (HSL) ring linked to an acyl side chain of varying length and modification.[1] The specificity of the AHL signal is primarily determined by the length of this acyl chain, which can range from 4 to 18 carbons, and substitutions at the C3 position (e.g., oxo, hydroxy, or unsubstituted).[1] These structural variations dictate the binding affinity and specificity of the AHL for its cognate LuxR-type receptor protein, which in turn modulates the transcription of target genes.[1] O-C14-HSL, with its 14-carbon acyl chain and a 3-oxo substitution, is a long-chain AHL utilized by various bacteria to control processes such as virulence factor production and biofilm formation.[2]

The Core Scaffold: N-(3-Oxotetradecanoyl)-DL-homoserine Lactone

The O-C14-HSL molecule can be dissected into three key components that are critical for its biological activity: the homoserine lactone ring, the amide linkage, and the 14-carbon acyl chain with a 3-oxo group. Understanding the contribution of each part is fundamental to designing effective derivatives.

O_C14_HSL_Structure cluster_acyl Acyl Chain (C14) cluster_amide Amide Linkage cluster_hsl Homoserine Lactone Ring acyl_chain CH3-(CH2)9- oxo C=O acyl_chain->oxo ch2 -CH2- oxo->ch2 amide C(=O)-NH- ch2->amide hsl_ring Lactone Ring amide->hsl_ring caption Key structural components of O-C14-HSL.

Caption: Key structural components of O-C14-HSL.

Structure-Activity Relationship: A Comparative Analysis

The biological activity of O-C14-HSL derivatives—whether they act as agonists (activators) or antagonists (inhibitors) of quorum sensing—is profoundly influenced by modifications to its core structure.

The Homoserine Lactone (HSL) Ring

The HSL ring is widely considered essential for the activity of most AHLs. Modifications to this moiety, such as altering its size or substituting the ring oxygen, generally lead to a significant loss of function. However, some studies have shown that replacing the HSL ring with other cyclic structures, like cyclopentyl or cyclohexanone rings, can sometimes result in antagonistic activity.[3]

The Acyl Chain: The Primary Determinant of Specificity

The acyl chain is the most variable part of the AHL molecule and plays a crucial role in determining the specificity and potency of the signal.

Acyl Chain Length: The length of the acyl chain is a critical factor for receptor binding. For long-chain AHL receptors, such as those that recognize O-C14-HSL, specificity is high. While data specifically on a wide range of O-C14-HSL derivatives is limited, studies on other long-chain AHLs, such as N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), have demonstrated that both shortening and lengthening the acyl chain can drastically reduce or abolish agonistic activity and, in some cases, convert an agonist into an antagonist. For instance, in Serratia marcescens, long-chain AHLs like N-decanoyl and N-dodecanoyl homoserine lactones have been shown to antagonize quorum sensing-controlled processes.[4]

Modifications at the C3 Position: The 3-oxo group is a common feature of many potent AHLs, including O-C14-HSL. The presence and nature of the substituent at this position are critical for activity.

  • 3-Oxo Group: This group often contributes significantly to the binding affinity of the AHL to its cognate receptor.

  • 3-Hydroxy Group: Replacement of the 3-oxo group with a 3-hydroxy group can alter the activity, sometimes leading to a decrease in potency or a switch from agonistic to antagonistic behavior, depending on the bacterial species and the specific receptor.

  • Unsubstituted (3-H): Removal of any substitution at the C3 position generally results in a significant reduction in agonistic activity.

Introduction of Aromatic and Heterocyclic Moieties

A promising strategy for developing potent quorum sensing inhibitors involves replacing the aliphatic acyl chain with moieties containing aromatic or heterocyclic rings. These modifications can enhance binding affinity to the receptor's ligand-binding pocket and improve the drug-like properties of the molecule.

Studies on derivatives of other long-chain AHLs have shown that incorporating a phenyl group into the acyl chain can lead to potent antagonistic activity. For example, compounds with a phenylacetyl or phenylpropanoyl side chain have been shown to inhibit quorum sensing in Pseudomonas aeruginosa. Furthermore, the addition of electron-withdrawing groups to the phenyl ring can enhance this inhibitory effect.[5] Triazole-containing AHL analogs have also been synthesized and shown to modulate the activity of QS receptors in pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii.[6]

Comparative Biological Activity of Selected AHL Analogs

Compound/DerivativeTarget Organism/ReceptorModification from Native AHLObserved ActivityReference(s)
N-Decanoyl-HSLSerratia marcescensShorter acyl chain (C10 vs. native C4/C6)Antagonist[4]
N-Dodecanoyl-HSLSerratia marcescensShorter acyl chain (C12 vs. native C4/C6)Antagonist[4]
Phenylacetyl-L-homoserine lactone derivativesPseudomonas aeruginosa (LasR)Replacement of aliphatic chain with aromatic groupAntagonist[5]
Triazole-containing AHL analogsPseudomonas aeruginosa (LasR), Acinetobacter baumannii (AbaR)Incorporation of a triazole ringAgonists and Antagonists[6]
N-(3-oxo-acyl)-homocysteine thiolactonesSalmonella enterica (SdiA)Replacement of HSL oxygen with sulfurPotent Agonists[7]

Experimental Protocols for Evaluating AHL Analog Activity

The assessment of the biological activity of O-C14-HSL and its derivatives typically relies on the use of bacterial reporter strains or by directly measuring the inhibition of a quorum sensing-controlled phenotype.

General Workflow for Screening QS Modulators

Caption: General workflow for screening QS modulators.

Detailed Protocol: Bioluminescence Reporter Assay for Agonist/Antagonist Activity

This protocol utilizes an engineered bacterial strain that lacks its native AHL synthase but contains the cognate receptor for the AHL of interest and a reporter gene (e.g., lux operon for bioluminescence) under the control of a QS-regulated promoter.

Materials:

  • Bacterial reporter strain (e.g., E. coli JM109 carrying a plasmid with the lasR gene and a lasI-luxCDABE reporter fusion for testing activity against the LasR receptor, which recognizes long-chain AHLs).

  • Luria-Bertani (LB) broth and agar.

  • Appropriate antibiotics for plasmid maintenance.

  • O-C14-HSL and its synthesized derivatives, dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microtiter plates.

  • Luminometer.

Procedure:

  • Prepare Reporter Strain Culture: Inoculate a single colony of the reporter strain into LB broth with appropriate antibiotics and grow overnight at 37°C with shaking.

  • Subculture: Dilute the overnight culture 1:100 into fresh LB broth and grow to an early exponential phase (OD600 ≈ 0.2-0.3).

  • Prepare Assay Plate:

    • For Agonist Assay: Add serial dilutions of the test compounds (O-C14-HSL derivatives) to the wells of a 96-well plate. Include a positive control (O-C14-HSL) and a negative control (solvent only).

    • For Antagonist Assay: Add a fixed, sub-maximal concentration of the native agonist (O-C14-HSL) to all wells, followed by serial dilutions of the test compounds. Include controls with only the agonist and with solvent alone.

  • Inoculate Plate: Add the prepared reporter strain culture to each well.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 4-6 hours).

  • Measurement: Measure the luminescence of each well using a luminometer. Also, measure the optical density at 600 nm (OD600) to account for any effects on bacterial growth.

  • Data Analysis:

    • Normalize the luminescence readings by the OD600 values.

    • For the agonist assay, plot the normalized luminescence against the compound concentration to determine the EC50 value (the concentration that elicits 50% of the maximal response).

    • For the antagonist assay, plot the percentage of inhibition of the agonist-induced luminescence against the compound concentration to determine the IC50 value (the concentration that causes 50% inhibition).

Conclusion and Future Directions

The structure-activity relationship of N-(3-Oxotetradecanoyl)-DL-homoserine lactone and its derivatives is a critical area of research for the development of novel anti-virulence agents. While the fundamental principles of AHL SAR are well-established, there is a clear need for more focused studies on long-chain AHLs like O-C14-HSL. The synthesis and systematic evaluation of a broader range of O-C14-HSL derivatives will be instrumental in elucidating the precise structural requirements for potent and selective modulation of their cognate receptors. Such knowledge will undoubtedly accelerate the design of next-generation quorum sensing inhibitors with therapeutic potential against a variety of bacterial pathogens.

References

  • Horng, Y.-C., et al. (2010). Inhibition of Quorum Sensing in Serratia marcescens AS-1 by Synthetic Analogs of N-Acylhomoserine Lactone. Applied and Environmental Microbiology, 76(22), 7487-7495.
  • Kalia, V. C. (2019). Plant-Derived Inhibitors of AHL-Mediated Quorum Sensing in Bacteria: Modes of Action. International Journal of Molecular Sciences, 20(22), 5653.
  • Dong, Y.-H., et al. (2017). Detection and Analysis of Quorum-Quenching Enzymes Against Acyl Homoserine Lactone Quorum-Sensing Signals. Current Protocols in Microbiology, 45, 1C.2.1-1C.2.16.
  • Van De Velde, S., et al. (2011). Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue. Applied and Environmental Microbiology, 77(14), 4879-4888.
  • Paul, A., et al. (2022). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. Molecules, 27(21), 7584.
  • Morohoshi, T., et al. (2007). Structures of AHL and quorum-sensing inhibitors used in this study.
  • Li, Z., et al. (2022). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers in Chemistry, 10, 948687.
  • Ma, L., et al. (2022). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers in Chemistry, 10, 948687.
  • Chhabra, S. R., et al. (2003). Synthetic Analogues of the Bacterial Signal (Quorum Sensing) Molecule N-(3-Oxododecanoyl)-l-homoserine Lactone as Immune Modulators. Journal of Medicinal Chemistry, 46(1), 97-104.
  • Geske, G. D., et al. (2011). Synthesis and biological evaluation of triazole-containing N-acyl homoserine lactones as quorum sensing modulators. Organic & Biomolecular Chemistry, 9(13), 4846-4854.
  • Zhu, J., et al. (1998). Analogs of the Autoinducer 3-Oxooctanoyl-Homoserine Lactone Strongly Inhibit Activity of the TraR Protein of Agrobacterium tumefaciens. Journal of Bacteriology, 180(20), 5398-5405.
  • MedchemExpress. (n.d.). N-3-Oxo-tetradecanoyl-L-homoserine lactone (oxo-C14-HSL).
  • Schenk, S. T., & Schikora, A. (2015). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. Frontiers in Plant Science, 6, 102.
  • CymitQuimica. (n.d.). N-3-Oxo-tetradecanoyl-L-homoserine lactone.
  • Jaggavarapu, S., et al. (2018). Characterization of the Binding Sites for Bacterial Acyl Homoserine Lactones (AHLs) on Human Bitter Taste Receptors (T2Rs). ACS Chemical Biology, 13(8), 2114-2124.
  • LIPID MAPS Structure Database. (n.d.). N-(3-oxo-tetradecanoyl)-homoserine lactone.
  • Schikora, A., et al. (2011). Application of Oxo-C14-HSL Has an Impact on Phenol-Related Metabolism. Plant and Cell Physiology, 52(7), 1213-1224.
  • Capatina, D., et al. (2022). Label-Free Electrochemical Aptasensor for the Detection of the 3-O-C12-HSL Quorum-Sensing Molecule in Pseudomonas aeruginosa. Biosensors, 12(7), 496.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of N-(3-Oxotetradecanoyl)-DL-homoserine lactone

As a key signaling molecule in bacterial quorum sensing, N-(3-Oxotetradecanoyl)-DL-homoserine lactone and its analogs are central to innovative research in microbiology, drug development, and anti-biofilm technologies.[1...

Author: BenchChem Technical Support Team. Date: January 2026

As a key signaling molecule in bacterial quorum sensing, N-(3-Oxotetradecanoyl)-DL-homoserine lactone and its analogs are central to innovative research in microbiology, drug development, and anti-biofilm technologies.[1][2] The integrity of this research extends to the entire lifecycle of these molecules within the laboratory, including their safe and responsible disposal. This guide provides a comprehensive framework for handling and disposing of N-(3-Oxotetradecanoyl)-DL-homoserine lactone, ensuring the safety of personnel and the protection of our environment. Our approach moves beyond mere compliance, embedding principles of chemical inactivation and risk mitigation into every step.

Hazard Assessment and Core Safety Principles

Core Principle: The primary goal of disposal is the chemical inactivation of the molecule's biological activity prior to entering the waste stream. This is achieved by disrupting the core structures essential for its function as a signaling molecule: the homoserine lactone ring and the amide linkage to the acyl chain.[5][6][7]

Key Physical and Chemical Properties

PropertyDataSource
Chemical Formula C₁₈H₃₁NO₄[1][8]
Molecular Weight 325.4 g/mol [1][8]
Appearance Crystalline solid[4]
Solubility Soluble in organic solvents such as DMSO and DMF (approx. 20 mg/ml)[1][4]
Storage Recommended at -20°C for long-term stability[4][9]

Personal Protective Equipment (PPE):

EquipmentSpecificationRationale
Eye Protection Safety glasses with side shields or gogglesProtects against accidental splashes of solutions.
Hand Protection Standard laboratory nitrile or latex glovesPrevents dermal contact.
Body Protection Laboratory coatProtects skin and clothing from contamination.

Disposal Decision Workflow

The selection of the appropriate disposal method depends on the concentration and volume of the waste. This workflow provides a logical pathway for making that determination.

DisposalWorkflow start Waste Generated (N-(3-Oxotetradecanoyl)-DL-homoserine lactone) decision1 High Concentration or Large Volume Waste? start->decision1 process1 Chemical Inactivation Required decision1->process1 Yes process4 Low Concentration or Trace Contamination (e.g., contaminated labware) decision1->process4 No decision2 Choose Inactivation Method process1->decision2 process2a Alkaline Hydrolysis (Lactonolysis) decision2->process2a Chemical process2b Enzymatic Degradation (Acylase/Lactonase) decision2->process2b Enzymatic process3 Neutralize & Verify pH (Target: 6.0-8.0) process2a->process3 process2b->process3 process5 Dispose as Chemical Waste via EHS process3->process5 process4->process5 end Final Disposal process5->end

Caption: Decision workflow for the proper disposal of N-(3-Oxotetradecanoyl)-DL-homoserine lactone waste.

Step-by-Step Disposal Protocols

Always perform these procedures in a well-ventilated area, such as a chemical fume hood.

Protocol 1: Chemical Inactivation via Alkaline Hydrolysis

This method is effective for bulk solutions and relies on pH-dependent lactonolysis to open and hydrolyze the homoserine lactone ring, rendering the molecule biologically inactive.[10]

  • Preparation: Place the aqueous waste solution containing N-(3-Oxotetradecanoyl)-DL-homoserine lactone in a suitable container (e.g., a borosilicate glass beaker) that can accommodate at least twice the volume of the waste.

  • Alkalinization: While stirring, slowly add a 1 M sodium hydroxide (NaOH) solution to the waste. Monitor the pH using a calibrated pH meter. Continue adding NaOH until the pH of the solution is stable at ≥ 12.

  • Incubation: Cover the container and allow the solution to stand at room temperature for at least 24 hours. This incubation period ensures complete hydrolysis of the lactone ring.

  • Neutralization: Slowly add a 1 M hydrochloric acid (HCl) solution while stirring to neutralize the solution to a pH between 6.0 and 8.0.

  • Final Disposal: The neutralized, inactivated solution can now be collected in a designated aqueous chemical waste container for disposal through your institution's Environmental Health & Safety (EHS) office.

Protocol 2: Enzymatic Degradation

This "green chemistry" approach uses enzymes to specifically target and degrade the AHL molecule. It is particularly useful for waste streams where the addition of strong acids or bases is undesirable. Two main classes of enzymes, lactonases and acylases, can be employed.[5][11][12]

  • Enzyme Selection:

    • AHL Lactonases: These enzymes hydrolyze the ester bond of the lactone ring.[5][11]

    • AHL Acylases: These enzymes cleave the amide bond between the acyl chain and the homoserine lactone ring.[6][12] Porcine kidney acylase I is a commercially available option that has been shown to be effective.[12]

  • Preparation: Place the waste solution in a suitable container. If necessary, adjust the pH of the solution to the optimal range for the chosen enzyme (typically near neutral, but consult the enzyme's technical data sheet).

  • Enzymatic Reaction: Add the selected enzyme to the waste solution. A typical starting concentration is 1 mg/mL, but this may need to be optimized.

  • Incubation: Gently agitate the mixture and incubate. Optimal conditions for porcine kidney acylase I are 37-76°C, but incubation at room temperature for several hours to overnight is also effective.[12]

  • Enzyme Denaturation (Optional but Recommended): Before final disposal, denature the enzyme by autoclaving the solution.

  • Final Disposal: Collect the treated solution in a designated aqueous chemical waste container for disposal via your institution's EHS office.

Protocol 3: Disposal of Contaminated Solid Waste and Trace Amounts

This protocol applies to items with minimal contamination, such as pipette tips, empty vials, and contaminated labware (e.g., paper, plastic).

  • Segregation: Collect all solid waste contaminated with N-(3-Oxotetradecanoyl)-DL-homoserine lactone in a dedicated, clearly labeled hazardous waste bag or container.

  • Decontamination of Glassware: Reusable glassware should be submerged in a 1 M NaOH solution for 24 hours to hydrolyze any residual compound, followed by thorough rinsing with water and standard washing procedures.

  • Final Disposal: The sealed container of solid waste should be disposed of through your institution's EHS-managed chemical waste stream. Do not mix with regular laboratory or biohazardous waste unless explicitly permitted by your institution's policies.

Regulatory and Compliance Framework

The disposal of all laboratory chemical waste is governed by federal, state, and local regulations. In the United States, the primary federal regulations are issued by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[13][14]

Key Compliance Points:

  • Chemical Hygiene Plan (CHP): Your laboratory's CHP is the guiding document for safe chemical handling and must include procedures for waste disposal.[14]

  • Waste Container Management: All chemical waste containers must be in good condition, compatible with the waste, kept closed, and clearly labeled with the contents and associated hazards.

  • Segregation: Do not mix incompatible waste streams. While the inactivated AHL solution is likely compatible with general aqueous waste, it should not be mixed with organic solvents, strong oxidizers, or other reactive wastes.

  • Institutional EHS: Your institution's EHS office is the ultimate authority on disposal procedures. Always consult their guidelines and arrange for waste pickup through their established channels.

By integrating these scientifically-grounded inactivation steps into your standard operating procedures, you contribute to a culture of safety and environmental stewardship that is the hallmark of exemplary research.

References

  • Bzdrenga, J., Daudé, D., Rémy, B., & Chabrière, E. (2017). Engineering acyl-homoserine lactone-interfering enzymes toward bacterial control. Frontiers in Microbiology, 8, 463. [Link]

  • Indiana University Environmental Health and Safety. (n.d.). In-Lab Disposal Methods: Waste Management Guide. [Link]

  • Kusada, H., et al. (2019). Novel N-Acyl Homoserine Lactone-Degrading Bacteria Isolated From Penicillin-Contaminated Environments and Their Quorum-Quenching Activities. Frontiers in Microbiology, 10, 489. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press. [Link]

  • Palmer, A. G., et al. (2014). Plant Responses to Bacterial N-Acyl l-Homoserine Lactones are Dependent on Enzymatic Degradation to l-Homoserine. ACS Chemical Biology, 9(7), 1624–1635. [Link]

  • Xu, F., et al. (2003). Degradation of N-acylhomoserine lactones, the bacterial quorum-sensing molecules, by acylase. Biotechnology Letters, 25(22), 1913–1917. [Link]

  • Yates, E. A., et al. (2002). N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. Infection and Immunity, 70(10), 5635–5646. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling N-(3-Oxotetradecanoyl)-DL-homoserine lactone

As a key signaling molecule in bacterial quorum sensing, N-(3-Oxotetradecanoyl)-DL-homoserine lactone (3-oxo-C14-HSL) is a compound of significant interest in microbiology, drug development, and biofilm research.[1][2] W...

Author: BenchChem Technical Support Team. Date: January 2026

As a key signaling molecule in bacterial quorum sensing, N-(3-Oxotetradecanoyl)-DL-homoserine lactone (3-oxo-C14-HSL) is a compound of significant interest in microbiology, drug development, and biofilm research.[1][2] While it is a vital tool for scientific discovery, ensuring the safety of laboratory personnel during its handling is paramount. A comprehensive Safety Data Sheet (SDS) for this specific compound is not consistently available, necessitating a safety protocol built on established principles and data from structurally analogous N-acyl-homoserine lactones (AHLs).[3]

This guide provides a multi-layered safety framework, emphasizing that all chemicals, especially novel or sparsely documented ones, should be handled as potentially hazardous.[4] The following protocols are designed to empower researchers to minimize exposure, prevent contamination, and manage waste responsibly.

Hazard Assessment and Risk Mitigation

Though specific toxicology data for 3-oxo-C14-HSL is limited, related AHL compounds provide critical insight. For instance, N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone is classified as "Acute Toxicity 3, Oral" (H301: Toxic if swallowed), and N-3-oxo-dodecanoyl-L-Homoserine lactone is classified as "Acute Toxicity 4, Oral" (H302: Harmful if swallowed).[5] Based on this, it is prudent to treat 3-oxo-C14-HSL with a high degree of caution, particularly to prevent ingestion and inhalation of the solid powder.

Core Principles for Safe Handling:

  • Minimize Exposure: The primary goal is to reduce all routes of potential exposure—inhalation, ingestion, and dermal contact.

  • Containment: All procedures, especially those involving the solid compound, should be performed in a controlled environment.

  • Preparedness: Be prepared for accidental spills or exposures with established emergency procedures and accessible safety equipment.

Personal Protective Equipment (PPE): A Multi-Tiered Approach

The selection of PPE must be tailored to the specific procedure and the quantity of material being handled. A risk-based approach ensures adequate protection without being unnecessarily burdensome for routine tasks.

Activity Level Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling (e.g., weighing mg-scale quantities, preparing stock solutions)Safety glasses with side shields conforming to EN 166 (EU) or NIOSH (US) standards.[3][6]Nitrile gloves. Inspect for tears or punctures before use. Change gloves immediately if contaminated.[3][6][7]Standard, fully-buttoned laboratory coat.[3][8]Required when handling powder: N95-rated respirator or work exclusively within a certified chemical fume hood to prevent inhalation of dust.[3][9]
Large-Scale Handling or High-Energy Procedures (e.g., gram-scale work, sonication, vortexing)Chemical splash goggles. A face shield worn over safety glasses is strongly recommended.[3][10]Chemical-resistant nitrile gloves. Consider double-gloving for added protection.[3]Chemical-resistant lab coat or apron worn over a standard lab coat.[3]A properly fitted respirator with an organic vapor cartridge may be necessary depending on the potential for aerosol generation.[3]
Emergency Response (e.g., spill cleanup)Chemical safety goggles and a full-face shield.[3]Heavy-duty, chemical-resistant gloves.[3]Chemical-resistant suit or coveralls.[3]A self-contained breathing apparatus (SCBA) may be required depending on the spill's size and the laboratory's ventilation.[3]

Operational Plan: Step-by-Step Handling Protocol

A systematic workflow is essential for minimizing risk and ensuring procedural consistency.[6]

Preparation
  • Conduct a Risk Assessment: Before beginning, evaluate the specific risks of your experiment and confirm the required PPE.

  • Designate a Work Area: All handling of 3-oxo-C14-HSL, especially in its solid form, must be conducted in a well-ventilated area, preferably a certified chemical fume hood.[11]

  • Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, solvents, and labeled waste containers. Ensure a spill kit is readily accessible.[3]

  • Don PPE: Put on the appropriate PPE as determined by the table above.

Procedure: Weighing Solid & Preparing Solutions
  • Weighing: Perform all weighing of the solid compound inside a fume hood to contain any dust particles.[3][6]

  • Container Management: Keep the primary container of 3-oxo-C14-HSL tightly sealed when not in use.[3]

  • Dissolution: This compound is typically soluble in organic solvents like DMSO and dimethylformamide (DMF).[1][4] When preparing a solution, add the solvent to the pre-weighed solid slowly to prevent splashing.

    • Causality Note: The use of ethanol and other primary alcohols is not recommended, as they have been shown to cause the opening of the lactone ring, which would render the compound inactive for its intended biological purpose.[4]

  • Avoid Contamination: Use fresh, disposable pipette tips for each transfer. Never return unused solution to the stock container.[7]

Post-Handling
  • Decontamination: Thoroughly clean the work area and any non-disposable equipment with an appropriate solvent (e.g., 70% ethanol) after use.

  • PPE Removal: Remove PPE in the correct sequence to avoid cross-contamination. A common method is to remove gloves first, followed by the lab coat, and finally eye protection.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[8]

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep Preparation handling Handling risk 1. Conduct Risk Assessment ppe_select 2. Select & Don Appropriate PPE risk->ppe_select hood 3. Work in Fume Hood ppe_select->hood weigh 4. Weigh Solid Compound hood->weigh post Post-Handling dissolve 5. Prepare Solution weigh->dissolve clean 6. Decontaminate Work Area dissolve->clean disposal Disposal ppe_remove 7. Remove PPE clean->ppe_remove wash 8. Wash Hands ppe_remove->wash waste 9. Segregate Hazardous Waste (Solid & Liquid) wash->waste

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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